molecular formula C44H84NO8P B238770 Dioleoyl phosphatidylcholine CAS No. 10015-85-7

Dioleoyl phosphatidylcholine

Cat. No.: B238770
CAS No.: 10015-85-7
M. Wt: 786.1 g/mol
InChI Key: SNKAWJBJQDLSFF-YEUCEMRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PC(18:1(9Z)/18:1(9Z)) , also known as dielaidinoyl lecithin or 1, 2-DOCPC, belongs to the class of organic compounds known as phosphatidylcholines. These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage. PC(18:1(9Z)/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(18:1(9Z)/18:1(9Z)) has been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(18:1(9Z)/18:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane.

Properties

IUPAC Name

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20-,23-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKAWJBJQDLSFF-YEUCEMRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H84NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

786.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68737-67-7, 10015-85-7
Record name DOPC
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68737-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Oleoylphosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010015857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dioleoylphosphatidylcholine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068737677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z,Z)-(±)-(7-oleoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacos-18-enyl)trimethylammonium 4-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.538
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIOLEOYLPHOSPHATIDYLCHOLINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDS2L3ODLV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Dioleoyl Phosphatidylcholine (DOPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a ubiquitous unsaturated phospholipid that serves as a fundamental component of biological membranes and a critical excipient in advanced drug delivery systems. Its unique physicochemical properties, stemming from the two cis-double bonds in its oleoyl acyl chains, impart fluidity and stability to lipid bilayers, making it an invaluable tool in membrane biophysics, liposome technology, and lipidomics. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological significance, and key experimental protocols related to DOPC, tailored for researchers and professionals in the pharmaceutical and life sciences.

Chemical Structure and Identity

Dioleoyl phosphatidylcholine is an amphipathic molecule composed of a hydrophilic phosphocholine head group and two hydrophobic oleic acid tails attached to a glycerol backbone.[1] The oleic acid chains are 18 carbons in length with a single cis-double bond at the ninth carbon (18:1Δ9c).[2] This unsaturation introduces a kink in the acyl chains, which is crucial for its function.

IUPAC Name: [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate[3]

Molecular Formula: C44H84NO8P[1]

CAS Number: 4235-95-4[4]

Physicochemical Properties

The properties of DOPC are largely dictated by its unsaturated acyl chains, which prevent tight packing and result in a low phase transition temperature. This ensures that membranes containing DOPC remain in a fluid, liquid-crystalline state at physiological and room temperatures.[2][5] A summary of its key quantitative properties is presented below.

PropertyValueReferences
Molecular Weight 786.1 g/mol [1][3]
Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) -17 °C to -20 °C[2][6]
Melting Point Not applicable (decomposes)N/A
Critical Micelle Concentration (CMC) ~50 µM (at room temperature)[7]
Bilayer Thickness (Lα phase) ~38.5 Å (3.85 nm)[8]
Area per Lipid ~68.8 Ų[8]
Area Compressibility Modulus (KA) ~245.8 mN/m[9][10]

Biological Significance and Signaling

DOPC is a primary constituent of eukaryotic cell membranes, where it plays a vital role in maintaining membrane fluidity, integrity, and function.[1] The fluid nature of DOPC-containing membranes is essential for the proper functioning of embedded proteins, such as receptors and channels.

Beyond its structural role, DOPC and its metabolites are involved in cellular signaling. The enzymatic degradation of DOPC by phospholipases is a key step in generating second messengers. For instance, Phospholipase A2 (PLA2) hydrolyzes the ester bond at the sn-2 position of DOPC, releasing oleic acid and lysophosphatidylcholine (lyso-PC). Both of these products have downstream signaling effects.

DOPC_Metabolism DOPC Dioleoyl Phosphatidylcholine (DOPC) PLA2 Phospholipase A2 (PLA2) DOPC->PLA2 LysoPC Lysophosphatidylcholine (Lyso-PC) PLA2->LysoPC Hydrolysis OleicAcid Oleic Acid PLA2->OleicAcid Hydrolysis Signaling Downstream Signaling (e.g., GPCR activation, PKC modulation) LysoPC->Signaling OleicAcid->Signaling

DOPC Enzymatic Degradation Pathway.

Applications in Drug Development

DOPC is a cornerstone lipid in the formulation of liposomal and lipid nanoparticle (LNP) drug delivery systems.[5][11] Its biocompatibility, low transition temperature, and ability to form stable, fluid bilayers make it an ideal "helper lipid".[11][12]

The fluidity imparted by DOPC is crucial for:

  • Encapsulation: Facilitating the loading of both hydrophilic and hydrophobic drugs.

  • Stability: Ensuring the structural integrity of the liposome during circulation.[5]

  • Cellular Interaction: Promoting fusion with cell membranes to deliver the encapsulated payload into target cells.[5]

DOPC_Drug_Delivery cluster_0 DOPC Properties cluster_1 Liposome Function Prop1 Low Tm (Fluidity) Func1 Stable Encapsulation Prop1->Func1 enables Func3 Cellular Fusion & Release Prop1->Func3 facilitates Prop2 Biocompatibility Func2 Enhanced Circulation Prop2->Func2 improves Prop3 Amphipathicity Prop3->Func1 allows

Role of DOPC Properties in Liposomal Drug Delivery.

Experimental Protocols

Preparation of DOPC Liposomes by Thin-Film Hydration and Extrusion

This is the most common method for producing unilamellar vesicles of a defined size.[1][13] The process involves depositing a thin lipid film, hydrating it to form multilamellar vesicles (MLVs), and then extruding the suspension through polycarbonate membranes to form large unilamellar vesicles (LUVs).

Liposome_Preparation_Workflow Start 1. Dissolve DOPC in Chloroform Step2 2. Evaporate Solvent (Rotary Evaporator) Start->Step2 Step3 3. Create Thin Lipid Film Step2->Step3 Step4 4. Dry under Vacuum (Remove residual solvent) Step3->Step4 Step5 5. Hydrate Film (with aqueous buffer) Step4->Step5 Step6 6. Form Multilamellar Vesicles (MLVs) Step5->Step6 Step7 7. Extrude through Polycarbonate Membrane (e.g., 100 nm) Step6->Step7 End 8. Homogeneous LUVs (Large Unilamellar Vesicles) Step7->End

Workflow for Liposome Preparation.

Methodology:

  • Lipid Film Formation:

    • Dissolve a known quantity of DOPC (and other lipids/drugs if applicable) in a suitable organic solvent, such as chloroform, in a round-bottom flask.

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the transition temperature of all lipids (for DOPC, room temperature is sufficient).

    • Reduce the pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.[1][8]

    • To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours, or overnight.[11]

  • Hydration:

    • Add the desired aqueous buffer (e.g., PBS, HEPES) to the dried lipid film. The volume will determine the final lipid concentration.[11]

    • Agitate the flask by vortexing or manual shaking for 30 minutes to an hour. This allows the lipid film to peel off the flask wall and form multilamellar vesicles (MLVs). The hydration temperature should be kept above the lipid's phase transition temperature.

  • Extrusion:

    • Assemble a mini-extruder device with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Load the MLV suspension into one of the gas-tight syringes.

    • Force the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times) to ensure all vesicles have passed through the membrane.[11]

    • The resulting solution contains a homogenous population of large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane used.[1]

Characterization by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution and polydispersity of nanoparticles in suspension.

Methodology:

  • Sample Preparation:

    • Dilute the prepared liposome suspension with the same buffer used for hydration to a suitable concentration (typically 10-fold or more) to avoid multiple scattering effects.

    • If necessary, centrifuge the diluted sample at low speed (e.g., 13,000 rpm for 10 min) to remove any large aggregates or dust particles.[11]

  • Instrument Setup:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the experimental parameters, including temperature (e.g., 25°C), dispersant viscosity and refractive index (for aqueous buffer), and measurement angle.

  • Measurement and Analysis:

    • Allow the sample to equilibrate to the set temperature.

    • Initiate the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.

    • The software uses a correlation function to calculate the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation.

    • The results are typically presented as an intensity-weighted size distribution, providing the mean diameter and the Polydispersity Index (PDI), a measure of the broadness of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse sample.

Conclusion

This compound is a phospholipid of paramount importance in both fundamental biological research and applied pharmaceutical sciences. Its well-defined chemical structure and unique physical properties, particularly its inherent fluidity, make it an exceptional model for studying cell membranes and an indispensable component for formulating effective nanomedicine delivery systems. A thorough understanding of its characteristics and the application of standardized experimental protocols are essential for leveraging its full potential in scientific and therapeutic advancements.

References

An In-depth Technical Guide to DOPC Phase Transition Temperature and Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the phase transition properties of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and its implications for membrane fluidity. It is designed to serve as a valuable resource for researchers in biophysics, cell biology, and pharmacology, as well as professionals involved in the development of lipid-based drug delivery systems.

Understanding the Phase Behavior of DOPC

DOPC is a common unsaturated phospholipid widely used in the creation of model biological membranes. Its defining characteristic is a low main phase transition temperature (Tm), which is the temperature at which the lipid bilayer transitions from a rigid, ordered gel phase (Lβ) to a more fluid, disordered liquid-crystalline phase (Lα).

The gel-to-liquid crystalline phase transition is a critical determinant of membrane fluidity. In the gel phase, the acyl chains of the lipids are tightly packed and ordered, resulting in a relatively rigid membrane. Above the Tm, in the liquid-crystalline phase, the acyl chains become disordered and more mobile, leading to a significant increase in membrane fluidity. This fluidity is essential for various cellular processes, including membrane protein function, signal transduction, and vesicle fusion.

The phase transition temperature of pure DOPC is consistently reported to be in the range of -16.5 °C to -17 °C [1]. One study, using extrapolation from high-pressure measurements, suggested a main transition temperature as low as -40.3 °C[2]. Due to this low Tm, DOPC membranes exist in a fluid, liquid-crystalline state at physiological temperatures (around 37 °C) and even at room temperature[1].

Key Terminology
  • Gel Phase (Lβ): A solid-like, ordered state of the lipid bilayer that exists below the main transition temperature. In this phase, the hydrocarbon chains are fully extended and tightly packed.

  • Liquid-Crystalline Phase (Lα): A fluid, disordered state of the lipid bilayer that exists above the main transition temperature. The hydrocarbon chains are randomly oriented and have considerable motional freedom.

  • Main Phase Transition Temperature (Tm): The temperature at which the transition from the gel phase to the liquid-crystalline phase occurs.

Quantitative Data on DOPC Membrane Properties

The following tables summarize key quantitative data related to the phase transition and fluidity of DOPC membranes, including the effects of cholesterol, a common modulator of membrane properties.

Table 1: Thermotropic Properties of Pure DOPC Bilayers

ParameterValueReference
Main Transition Temperature (Tm)-16.5 °C to -17 °C[1]
Enthalpy of Transition (ΔH)~9.5 kcal/mol (for DPPG, as a proxy)[3]

Table 2: Influence of Cholesterol on DOPC Membrane Fluidity

Cholesterol Concentration (mol%)Lateral Diffusion Coefficient (D) of DOPC (μm²/s)Reference
01.30 ± 0.15
10Not explicitly stated, but decreased
20Not explicitly stated, but decreased
300.28 ± 0.13

Factors Influencing DOPC Phase Transition and Membrane Fluidity

The physical properties of DOPC membranes are not static and can be significantly influenced by various intrinsic and extrinsic factors.

Cholesterol

Cholesterol is a crucial component of many biological membranes and is known to modulate their fluidity. In DOPC membranes, which are in a fluid state at physiological temperatures, the addition of cholesterol leads to a decrease in membrane fluidity. This is often referred to as the "condensation effect," where the rigid, planar structure of cholesterol restricts the motion of the flexible acyl chains of DOPC, leading to a more ordered and less fluid membrane. As shown in Table 2, increasing the cholesterol concentration from 0 to 30 mol% results in a significant decrease in the lateral diffusion coefficient of DOPC lipids. Studies have shown that adding cholesterol to liposomal formulations can shift the phase transition temperature of phospholipids to a lower temperature, and at concentrations above 30%, it can even abolish the transition altogether[4].

Other Lipids

The composition of the lipid bilayer itself plays a critical role in determining its overall physical properties.

  • DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine): Mixing DOPC with the anionic phospholipid DOPS can alter the structural properties of the membrane, including area per lipid, bilayer thickness, and lateral pressure profiles[5].

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): The smaller headgroup of DOPE compared to DOPC leads to differences in intermolecular interactions. Molecular dynamics simulations have shown that increasing the concentration of DOPE in a DOPC bilayer results in stronger associations between the lipid headgroups and the tails of neighboring lipids, leading to a decrease in the lateral diffusion of all lipids in the membrane[6].

Antimicrobial Peptides (AMPs)

Antimicrobial peptides are a class of molecules that often exert their function by interacting with and disrupting bacterial membranes. Their effect on membrane fluidity is a key aspect of their mechanism of action. Studies on model membranes have shown that AMPs can cause membrane permeabilization, and this ability is linked to both the bilayer thickness and the length of the peptide, highlighting a "hydrophobic matching" effect[7]. For instance, some AMPs cause a greater degree of membrane disruption in the more fluid, liquid-crystalline DOPC membranes compared to the more rigid, gel-phase DPPC membranes[8]. However, the presence of cholesterol can inhibit this disruptive activity[8].

Nanoparticles

The interaction of nanoparticles with lipid membranes is a rapidly growing area of research, with important implications for nanomedicine and toxicology. The physical state of the membrane can significantly influence these interactions. For example, gold nanoparticles have been shown to cluster on the surface of fluid DOPC vesicles, while they tend to act as bridging agents, causing aggregation of rigid DPPC vesicles[9][10]. The inclusion of a low concentration of hydrophobic gold nanoparticles in liposomes has been found to have no considerable effect on membrane fluidity and phase transition[11].

Experimental Protocols

Accurate characterization of the phase transition and fluidity of DOPC membranes relies on a variety of biophysical techniques. Detailed methodologies for three key experiments are provided below.

Differential Scanning Calorimetry (DSC) for Determining Phase Transition Temperature

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a direct and non-perturbing method to determine the thermotropic properties of lipid bilayers[12][13].

Protocol for Preparation of Multilamellar Vesicles (MLVs) of DOPC for DSC Analysis:

  • Lipid Film Preparation: Dissolve a known amount of DOPC in a chloroform/methanol mixture in a round-bottom flask. Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask. Place the flask under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer (e.g., 10 mM HEPES, 0.1 M NaCl, pH 7.4) to the lipid film. The hydration should be performed at a temperature above the Tm of DOPC (e.g., room temperature).

  • Vesicle Formation: Gently agitate the flask to hydrate the lipid film, leading to the spontaneous formation of multilamellar vesicles (MLVs). This process can be aided by periodic vortexing for 1-2 hours[3]. The final lipid concentration is typically in the range of 1-10 mg/mL[3].

DSC Measurement Protocol:

  • Sample and Reference Preparation: Encapsulate a precise amount of the MLV suspension in a DSC sample pan. Use an identical pan filled with the same buffer as the reference.

  • Thermal Scanning: Place the sample and reference pans in the DSC instrument. Equilibrate the system at a starting temperature well below the expected Tm (e.g., -50°C).

  • Heating and Cooling Cycles: Heat the sample at a constant scan rate (e.g., 1-2°C/min) to a final temperature well above the Tm (e.g., 10°C). Then, cool the sample back to the starting temperature at the same rate. Perform at least two heating/cooling cycles to ensure the reversibility of the transition[3].

  • Data Analysis: The main phase transition temperature (Tm) is determined from the peak temperature of the endothermic peak in the heating scan. The enthalpy of the transition (ΔH) is calculated from the area under the peak.

Fluorescence Anisotropy to Measure Membrane Fluidity

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. The probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), has a fluorescence lifetime that is sensitive to the viscosity of its microenvironment. A higher degree of rotational freedom (higher fluidity) results in lower fluorescence anisotropy.

Protocol for Fluorescence Anisotropy Measurement using DPH:

  • Liposome Preparation: Prepare DOPC liposomes (e.g., large unilamellar vesicles - LUVs, or MLVs) as described in the DSC protocol.

  • Probe Incorporation: Add a small aliquot of a concentrated DPH stock solution (in a suitable solvent like tetrahydrofuran or DMSO) to the liposome suspension to achieve a final probe-to-lipid molar ratio of approximately 1:200[14]. Incubate the mixture for at least 30 minutes to allow for the complete incorporation of the probe into the lipid bilayers.

  • Fluorescence Measurement:

    • Place the sample in a temperature-controlled cuvette in a spectrofluorometer equipped with polarizers.

    • Excite the sample with vertically polarized light at the excitation maximum of DPH (around 357 nm)[15].

    • Measure the fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation light polarization at the emission maximum of DPH (around 430 nm)[15].

  • Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation:

    • r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)

    • Where G is the G-factor, an instrumental correction factor.

Laurdan GP Spectroscopy for Assessing Membrane Packing

Laurdan is an environmentally sensitive fluorescent probe whose emission spectrum shifts in response to the polarity of its surroundings. In a more ordered, less hydrated (gel-like) membrane, Laurdan emits in the blue region of the spectrum. In a more disordered, hydrated (liquid-crystalline) membrane, its emission is red-shifted. This spectral shift is quantified by the Generalized Polarization (GP) value.

Protocol for Laurdan GP Measurement in Giant Unilamellar Vesicles (GUVs):

  • GUV Formation: Prepare GUVs of DOPC using the electroformation method. During the process, include Laurdan in the lipid mixture at a probe-to-lipid ratio of approximately 1:300[16].

  • Microscopy and Imaging:

    • Transfer the GUV suspension to a microscope slide.

    • Use a confocal or two-photon microscope equipped with two emission channels.

    • Excite the Laurdan at around 405 nm (for two-photon) or 350 nm (for one-photon)[17].

    • Simultaneously collect the fluorescence emission in two channels: a "blue" channel (e.g., 400-460 nm) and a "green" channel (e.g., 470-530 nm).

  • GP Calculation: The GP value is calculated for each pixel in the image using the following formula:

    • GP = (I_blue - I_green) / (I_blue + I_green)

    • Where I_blue and I_green are the fluorescence intensities in the blue and green channels, respectively. Higher GP values (closer to +1) indicate a more ordered, gel-like environment, while lower GP values (closer to -1) indicate a more disordered, liquid-crystalline environment[18].

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the study of DOPC membranes.

Experimental_Workflow_for_Membrane_Characterization cluster_prep 1. Sample Preparation cluster_analysis 2. Biophysical Analysis cluster_results 3. Data Interpretation prep_dopc DOPC in Organic Solvent prep_film Thin Lipid Film prep_dopc->prep_film Solvent Evaporation prep_hydrate Hydration with Aqueous Buffer prep_film->prep_hydrate Addition of Buffer prep_vesicles DOPC Vesicles (MLVs/LUVs/GUVs) prep_hydrate->prep_vesicles Agitation/ Extrusion/ Electroformation analysis_dsc Differential Scanning Calorimetry (DSC) prep_vesicles->analysis_dsc analysis_fa Fluorescence Anisotropy prep_vesicles->analysis_fa analysis_lgp Laurdan GP Spectroscopy prep_vesicles->analysis_lgp result_tm Phase Transition Temperature (Tm) analysis_dsc->result_tm result_fluidity Membrane Fluidity analysis_fa->result_fluidity result_packing Lipid Packing Order analysis_lgp->result_packing

Workflow for the biophysical characterization of DOPC membranes.

Drug_Membrane_Interaction_Workflow cluster_prep 1. System Preparation cluster_measurement 2. Biophysical Measurements cluster_evaluation 3. Evaluation of Compound's Effect cluster_conclusion 4. Conclusion prep_vesicles DOPC Vesicles prep_incubation Incubation of Vesicles with Compound prep_vesicles->prep_incubation prep_drug Test Compound (e.g., Drug) prep_drug->prep_incubation measure_dsc DSC prep_incubation->measure_dsc measure_fa Fluorescence Anisotropy prep_incubation->measure_fa measure_lgp Laurdan GP prep_incubation->measure_lgp eval_tm Change in Tm (ΔTm) measure_dsc->eval_tm eval_fluidity Change in Fluidity (ΔAnisotropy) measure_fa->eval_fluidity eval_packing Change in Packing (ΔGP) measure_lgp->eval_packing conclusion Mechanism of Drug-Membrane Interaction eval_tm->conclusion eval_fluidity->conclusion eval_packing->conclusion

Workflow for assessing the impact of a compound on DOPC membranes.

Conclusion

The low phase transition temperature of DOPC makes it an invaluable tool for creating fluid-phase model membranes that mimic the physiological state of biological membranes. Understanding the factors that modulate its phase behavior and fluidity is paramount for researchers in diverse fields. The experimental protocols and quantitative data presented in this guide provide a solid foundation for designing and interpreting studies aimed at elucidating the complex interplay between lipid composition, membrane properties, and the activity of membrane-associated molecules. As research in drug delivery and membrane biophysics continues to advance, a thorough understanding of the principles outlined herein will be essential for the rational design of novel therapeutic strategies and for unraveling the intricate workings of cellular membranes.

References

Unveiling Dioleoyl Phosphatidylcholine: A Technical Guide to Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, extraction, and purification of dioleoyl phosphatidylcholine (DOPC). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies for working with this crucial phospholipid. This document details quantitative data on DOPC prevalence in natural sources, step-by-step experimental protocols for its isolation, and the key signaling pathways in which it participates.

Natural Sources of this compound

This compound is a specific molecular species of phosphatidylcholine (PC), a major class of phospholipids found in biological membranes. The primary commercial and research sources of natural PC, and by extension DOPC, are soybeans and egg yolk.[1]

1.1. Soybean Lecithin:

Soybean lecithin is a byproduct of soybean oil processing and serves as a rich source of various phospholipids.[2] The phosphatidylcholine fraction of soy lecithin contains a mixture of different fatty acid combinations at the sn-1 and sn-2 positions of the glycerol backbone. The relative abundance of DOPC (18:1/18:1-PC) within the total PC content can be estimated from the overall fatty acid composition and molecular species analysis.

1.2. Egg Yolk Lecithin:

Egg yolk is another significant natural source of phosphatidylcholine.[3] Similar to soy, the PC fraction from egg yolk is a heterogeneous mixture of molecular species. The fatty acid profile of egg yolk PC is distinct from that of soy, influencing the relative proportion of DOPC.

Quantitative Analysis of Phosphatidylcholine Molecular Species

The precise quantification of DOPC within the total phosphatidylcholine fraction requires advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or evaporative light scattering detection (HPLC-ELSD).[4][5] The following tables summarize the typical molecular species distribution of phosphatidylcholine from soybean and the fatty acid composition of phosphatidylcholine from egg yolk, providing an indication of the potential DOPC content.

Table 1: Typical Molecular Species Distribution of Soybean Phosphatidylcholine

Phosphatidylcholine Species (sn-1/sn-2)AbbreviationPercentage of Total PC (%)
1-palmitoyl-2-linoleoyl-PCPLPC25 - 35
1-stearoyl-2-linoleoyl-PCSLPC15 - 25
1-palmitoyl-2-oleoyl-PCPOPC10 - 20
1-linoleoyl-2-linoleoyl-PCLLPC5 - 15
1,2-dioleoyl-PC DOPC 5 - 10
1-stearoyl-2-oleoyl-PCSOPC5 - 10
OtherBalance

Note: The exact percentages can vary depending on the soybean variety, growing conditions, and extraction/purification methods.

Table 2: Typical Fatty Acid Composition of Egg Yolk Phosphatidylcholine

Fatty AcidAbbreviationPercentage of Total Fatty Acids (%)
Palmitic Acid16:030 - 35
Oleic Acid18:130 - 35
Linoleic Acid18:215 - 20
Stearic Acid18:010 - 15
OtherBalance

Note: The presence of approximately 30-35% oleic acid suggests a significant potential for the presence of DOPC (18:1/18:1) as well as other oleic acid-containing PC species (e.g., POPC, SOPC) in egg yolk lecithin.

Experimental Protocols for Extraction and Purification

The extraction and purification of phosphatidylcholine from natural sources typically involve solvent extraction to isolate a crude lecithin mixture, followed by purification steps to enrich the PC fraction and subsequently separate the desired molecular species.

3.1. Extraction and Purification from Soybeans

This protocol outlines a common laboratory-scale method for obtaining a PC-rich fraction from deoiled soy lecithin.

Experimental Protocol: Soybean PC Extraction and Purification

  • Deoiling of Soy Lecithin:

    • Mix crude soy lecithin with a 10-fold volume of cold acetone.

    • Stir the mixture vigorously for 30 minutes at 4°C.

    • Centrifuge the mixture at 5,000 x g for 15 minutes to pellet the acetone-insoluble fraction (deoiled lecithin).

    • Decant the acetone supernatant containing neutral lipids and other soluble components.

    • Repeat the acetone wash two more times to ensure complete removal of oils.

    • Dry the resulting deoiled lecithin pellet under a stream of nitrogen or in a vacuum oven.

  • Ethanol Extraction of Phosphatidylcholine:

    • Resuspend the dried deoiled lecithin in a 5-fold volume of 95% ethanol.

    • Stir the mixture at room temperature for 1 hour to dissolve the PC.

    • Centrifuge at 5,000 x g for 15 minutes to pellet the ethanol-insoluble components (phosphatidylethanolamine, phosphatidylinositol, etc.).

    • Carefully collect the ethanol supernatant containing the enriched PC fraction.

  • Purification by Silica Gel Column Chromatography:

    • Concentrate the ethanol supernatant under reduced pressure to obtain a viscous PC-rich extract.

    • Prepare a silica gel 60 column (70-230 mesh) in a suitable solvent system (e.g., chloroform).

    • Dissolve the PC-rich extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise or gradient solvent system, typically starting with chloroform and gradually increasing the polarity by adding methanol.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the PC-containing fractions.

    • Pool the pure PC fractions and evaporate the solvent to obtain purified phosphatidylcholine.

3.2. Extraction and Purification from Egg Yolk

This protocol describes a standard procedure for the isolation and purification of phosphatidylcholine from fresh hen egg yolks.

Experimental Protocol: Egg Yolk PC Extraction and Purification

  • Lipid Extraction (Folch Method):

    • Homogenize fresh egg yolks with a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture.

    • Stir the homogenate for 30 minutes at room temperature.

    • Filter the mixture to remove solid precipitates.

    • Add 0.2 volumes of 0.9% NaCl solution to the filtrate and mix thoroughly.

    • Allow the mixture to separate into two phases in a separatory funnel.

    • Collect the lower chloroform phase containing the total lipids.

  • Acetone Precipitation of Phospholipids:

    • Reduce the volume of the chloroform extract under reduced pressure.

    • Add a 10-fold excess of cold acetone to the concentrated lipid extract to precipitate the phospholipids.

    • Keep the mixture at -20°C for at least 2 hours to ensure complete precipitation.

    • Centrifuge at 5,000 x g for 15 minutes at 4°C to pellet the crude phospholipid fraction.

    • Decant the acetone supernatant.

  • Purification by Silica Gel Column Chromatography:

    • Dissolve the crude phospholipid pellet in a minimal amount of chloroform.

    • Prepare and run a silica gel 60 column as described in the soybean purification protocol (Section 3.1, step 3).

    • Elute with a chloroform/methanol gradient to separate phosphatidylcholine from other phospholipids like phosphatidylethanolamine.

    • Collect and analyze fractions to identify those containing pure PC.

    • Pool the pure fractions and remove the solvent to yield purified egg yolk phosphatidylcholine.

Visualization of Experimental Workflows and Signaling Pathways

4.1. Experimental Workflows

The following diagrams illustrate the key steps in the extraction and purification of phosphatidylcholine from both soybean and egg yolk.

experimental_workflow_soybean start Deoiled Soy Lecithin ethanol_extraction Ethanol Extraction start->ethanol_extraction centrifugation1 Centrifugation ethanol_extraction->centrifugation1 supernatant1 Ethanol Supernatant (PC-rich) centrifugation1->supernatant1 Collect pellet1 Insoluble Pellet (PE, PI, etc.) centrifugation1->pellet1 Discard concentration Solvent Evaporation supernatant1->concentration column_chromatography Silica Gel Column Chromatography concentration->column_chromatography purified_pc Purified Phosphatidylcholine column_chromatography->purified_pc

Caption: Workflow for Phosphatidylcholine Extraction from Soybeans.

experimental_workflow_eggyolk start Egg Yolk folch_extraction Folch Extraction (Chloroform/Methanol) start->folch_extraction phase_separation Phase Separation folch_extraction->phase_separation chloroform_phase Chloroform Phase (Total Lipids) phase_separation->chloroform_phase Collect aqueous_phase Aqueous Phase phase_separation->aqueous_phase Discard acetone_precipitation Acetone Precipitation chloroform_phase->acetone_precipitation centrifugation Centrifugation acetone_precipitation->centrifugation pellet Crude Phospholipid Pellet centrifugation->pellet Collect supernatant Acetone Supernatant centrifugation->supernatant Discard column_chromatography Silica Gel Column Chromatography pellet->column_chromatography purified_pc Purified Phosphatidylcholine column_chromatography->purified_pc

Caption: Workflow for Phosphatidylcholine Extraction from Egg Yolk.

4.2. Signaling Pathways Involving Phosphatidylcholine

This compound, as a species of PC, is a substrate for several key enzymes in cellular signaling pathways. These pathways generate second messengers that regulate a multitude of cellular processes.

Phosphatidylcholine serves as a reservoir for bioactive lipids.[6] Two major enzymatic pathways that utilize PC to generate signaling molecules are the Phospholipase C (PLC) and Phospholipase D (PLD) pathways.

4.2.1. Phospholipase C (PLC) Signaling Pathway

In this pathway, PLC hydrolyzes phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine.[7] DAG is a critical second messenger that activates protein kinase C (PKC), which in turn phosphorylates a wide range of downstream targets, influencing processes like cell proliferation, differentiation, and apoptosis.[8][9]

plc_signaling_pathway cluster_membrane Cell Membrane DOPC This compound (DOPC) PLC Phospholipase C (PLC) DOPC->PLC Substrate DAG Diacylglycerol (DAG) PLC->DAG Generates Phosphocholine Phosphocholine PLC->Phosphocholine Generates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Targets PKC->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: Phospholipase C (PLC) Signaling Pathway.

4.2.2. Phospholipase D (PLD) Signaling Pathway

The Phospholipase D (PLD) pathway involves the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA) and choline.[10] PA is a key signaling lipid that can influence a variety of cellular processes, including cell growth, proliferation, and membrane trafficking.[11][12] It can also be further metabolized to diacylglycerol (DAG) by PA phosphatases.[13]

pld_signaling_pathway cluster_membrane Cell Membrane DOPC This compound (DOPC) PLD Phospholipase D (PLD) DOPC->PLD Substrate PA Phosphatidic Acid (PA) PLD->PA Generates Choline Choline PLD->Choline Generates PAP PA Phosphatase PA->PAP Substrate Downstream Downstream Effectors (e.g., mTOR, Raf-1) PA->Downstream Recruits/Activates DAG Diacylglycerol (DAG) PAP->DAG Generates Response Cellular Response Downstream->Response

Caption: Phospholipase D (PLD) Signaling Pathway.

This technical guide provides a solid foundation for understanding the natural sourcing and extraction of this compound. The provided protocols and diagrams offer practical starting points for laboratory work, while the overview of its role in signaling highlights its biological significance. For further detailed analysis of DOPC and other PC molecular species, the use of advanced chromatographic and mass spectrometric techniques is highly recommended.

References

The Intrinsic Drive to Bend: A Technical Guide to the Spontaneous Curvature of DOPC Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental biophysical property of spontaneous curvature in 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) monolayers. Understanding this intrinsic tendency of lipid monolayers to curve is paramount in fields ranging from fundamental cell biology to advanced drug delivery design. The shape and stability of cellular organelles, vesicles, and liposomal drug carriers are all profoundly influenced by the collective bending preferences of their constituent lipids. This document provides a detailed overview of the experimental determination of DOPC's spontaneous curvature, presents key quantitative data, and illustrates the underlying principles and experimental workflows.

Introduction to Spontaneous Curvature

The concept of spontaneous curvature (J₀) quantifies the inherent tendency of a lipid monolayer to bend in the absence of external forces. This property arises from the effective molecular shape of the lipid, which is a function of the relative sizes of its hydrophilic headgroup and hydrophobic acyl chains.

  • Cylindrical Lipids (J₀ ≈ 0): Lipids like DOPC possess a headgroup and tail region with comparable cross-sectional areas, resulting in a near-zero spontaneous curvature. These lipids are predisposed to form flat monolayers and, consequently, stable planar bilayers.

  • Cone-Shaped Lipids (J₀ < 0): Lipids with smaller headgroups relative to their bulky acyl chains, such as dioleoylphosphatidylethanolamine (DOPE), exhibit a negative spontaneous curvature. This molecular geometry favors a curvature towards the aqueous phase, promoting the formation of inverted structures like the inverted hexagonal (HII) phase.

  • Inverted-Cone-Shaped Lipids (J₀ > 0): Lipids with larger headgroups compared to their acyl chains, such as lysophospholipids, have a positive spontaneous curvature and tend to curve away from the aqueous phase, favoring micellar structures.

The spontaneous curvature of a lipid monolayer is a critical parameter in determining the energetics of membrane deformation, the stability of lipidic drug delivery systems, and the lateral organization of lipids and proteins within biological membranes.

Experimental Determination of Spontaneous Curvature

The most widely employed and accurate method for determining the spontaneous curvature of bilayer-forming lipids like DOPC is through Small-Angle X-ray Scattering (SAXS) on inverted hexagonal (HII) phases.[1][2][3][4] Since DOPC itself does not form an HII phase, it is incorporated as a "guest" lipid into a "host" lipid matrix that readily forms this phase, typically DOPE.[5][6] The underlying principle is that the addition of DOPC, with its near-zero spontaneous curvature, will modulate the curvature of the host HII phase in a concentration-dependent manner.

Key Experimental Protocol: HII Phase Small-Angle X-ray Scattering (SAXS)

This protocol outlines the key steps for determining the spontaneous curvature of DOPC using the HII-SAXS method.

1. Sample Preparation:

  • Lipid Selection: High-purity (>99%) 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) are procured from a reputable supplier like Avanti Polar Lipids, Inc.[2]

  • Lipid Mixture Preparation:

    • Stock solutions of DOPC and DOPE are prepared in a chloroform/methanol solvent mixture.

    • Desired molar ratios of DOPC in DOPE are prepared by mixing the appropriate volumes of the stock solutions. A range of concentrations is typically prepared to establish a trend.

    • The organic solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

    • The lipid film is further dried under high vacuum for several hours to remove any residual solvent.

  • Hydration:

    • The dry lipid film is hydrated with a buffered aqueous solution (e.g., a salt solution like 150 mM NaCl) to a specific water content, ensuring the formation of the HII phase.[5][7]

    • The sample undergoes several temperature cycles to ensure homogeneity.

2. SAXS Data Acquisition:

  • Instrumentation: A synchrotron SAXS beamline is typically used to provide a high-flux, collimated X-ray beam.[1][2][3]

  • Sample Holder: The hydrated lipid paste is loaded into a temperature-controlled, sealed sample holder with X-ray transparent windows (e.g., mica or Kapton).

  • Data Collection:

    • The sample is equilibrated at the desired temperature.

    • SAXS patterns are recorded using a 2D detector. The scattering vector, q, is calibrated using a standard (e.g., silver behenate).

    • Exposure times are optimized to obtain a good signal-to-noise ratio while minimizing radiation damage.

3. Data Analysis and Spontaneous Curvature Calculation:

  • Scattering Pattern Analysis: The 2D scattering pattern is azimuthally integrated to obtain a 1D intensity versus q profile. For an HII phase, the pattern consists of a series of Bragg peaks at positions q_hk, where h and k are the Miller indices of the hexagonal lattice.

  • Lattice Parameter Determination: The lattice parameter, a, of the hexagonal unit cell is determined from the positions of the Bragg peaks.

  • Electron Density Map Reconstruction: The electron density profile of the HII phase is reconstructed from the integrated intensities of the Bragg peaks.

  • Locating the Neutral Plane: The neutral plane is the position within the monolayer where bending and stretching are decoupled.[2] Its radius from the center of the water channel (R₀) is determined from the electron density map.

  • Calculation of Spontaneous Curvature: The spontaneous curvature of the mixed monolayer (J₀,mix) is calculated as the reciprocal of the radius of the neutral plane: J₀,mix = 1/R₀.

  • Extrapolation to Pure DOPC: Assuming a linear relationship between the composition and the spontaneous curvature of the mixture, the spontaneous curvature of pure DOPC (J₀,DOPC) can be extrapolated from a plot of J₀,mix versus the mole fraction of DOPC.

Quantitative Data for DOPC Spontaneous Curvature

The following table summarizes experimentally determined values for the spontaneous curvature of DOPC monolayers at various temperatures. The data is primarily derived from SAXS measurements on HII phases.[1][2][3][8][9][10]

Temperature (°C)Spontaneous Curvature (J₀) (nm⁻¹)Reference
15-0.059[1][2][3][8][9][10]
25-0.062[1][2][3][8][9][10]
35-0.065[1][2][3][8][9][10]
45-0.068[1][2][3][8][9][10]
55-0.071[1][2][3][8][9][10]

Note: The negative sign indicates a tendency for the monolayer to curve towards the aqueous phase, although the magnitude is small, reflecting DOPC's nearly cylindrical shape. The spontaneous curvature of DOPC becomes slightly more negative with increasing temperature.

Comparative Spontaneous Curvature of Common Phospholipids

To provide context, the following table compares the spontaneous curvature of DOPC with other common phospholipids at 25°C.

LipidSpontaneous Curvature (J₀) (nm⁻¹) at 25°CEffective Molecular Shape
DOPE-0.31Cone
DOPC -0.062 Cylinder
DPPC+0.04Inverted-Cone

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental concepts and experimental workflows discussed in this guide.

cluster_lipids Lipid Molecular Shape and Spontaneous Curvature cluster_curvature Cylinder Cylindrical (e.g., DOPC) J0_zero J₀ ≈ 0 (Flat Monolayer) Cylinder->J0_zero Cone Cone (e.g., DOPE) J0_neg J₀ < 0 (Negative Curvature) Cone->J0_neg InvertedCone Inverted-Cone (e.g., Lyso-PC) J0_pos J₀ > 0 (Positive Curvature) InvertedCone->J0_pos

Lipid shape determines spontaneous curvature.

cluster_workflow Experimental Workflow: HII-SAXS Method A 1. Prepare Lipid Mixtures (DOPC in DOPE) B 2. Hydrate to Form HII Phase A->B C 3. Acquire SAXS Data B->C D 4. Determine Lattice Parameter C->D E 5. Reconstruct Electron Density Profile D->E F 6. Calculate J₀ of Mixture E->F G 7. Extrapolate to Pure DOPC J₀ F->G

Workflow for determining spontaneous curvature.

cluster_mixing Spontaneous Curvature of a Mixed Monolayer DOPC DOPC Monolayer (J₀ ≈ 0) Mixed Mixed DOPC/DOPE Monolayer DOPC->Mixed DOPE DOPE Monolayer (J₀ < 0) DOPE->Mixed Result Resulting J₀ is intermediate Mixed->Result

Mixing lipids modulates overall curvature.

Conclusion

The spontaneous curvature of DOPC monolayers, while close to zero, is a critical parameter that dictates its preference for forming flat lamellar structures. This property makes DOPC a cornerstone lipid in the creation of stable model membranes and liposomal drug delivery vehicles. The experimental determination of this value, primarily through SAXS analysis of HII phases, provides the quantitative data necessary for predictive modeling of membrane behavior. For researchers in drug development and membrane biophysics, a thorough understanding of the principles and methodologies outlined in this guide is essential for the rational design of lipid-based systems with tailored properties and functionalities.

References

The Influence of Cholesterol on Dioleoylphosphatidylcholine (DOPC) Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical interactions between cholesterol and dioleoylphosphatidylcholine (DOPC), a common unsaturated phospholipid in model cell membranes. Understanding these interactions is fundamental for research in membrane biophysics, drug delivery, and the study of lipid rafts. This document synthesizes key quantitative data, details common experimental protocols, and illustrates the underlying molecular models governing this interaction.

Physicochemical Effects of Cholesterol on DOPC Membranes

Cholesterol's presence in DOPC bilayers induces significant changes in the membrane's structural and mechanical properties. The primary and most well-documented phenomenon is the condensing effect , where the addition of cholesterol leads to a decrease in the area per lipid, an increase in bilayer thickness (up to a certain concentration), and enhanced ordering of the phospholipid acyl chains.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of varying cholesterol concentrations on key properties of DOPC membranes, primarily derived from molecular dynamics (MD) simulations and experimental data.

Table 1: Effect of Cholesterol on Area Per Lipid in DOPC Bilayers

Cholesterol Mole Fraction (x_c)Average Area per Lipid (nm²)MethodReference
0.000.726MD Simulation[2]
0.100.655MD Simulation[2]
0.200.603MD Simulation[2]
0.300.559MD Simulation[2]
0.400.518MD Simulation[2]
0.500.485MD Simulation[2]
0.660.443MD Simulation[2]

Table 2: Effect of Cholesterol on DOPC Bilayer Thickness

Cholesterol Mole Fraction (x_c)Bilayer Thickness (nm)MethodReference
0.003.73MD Simulation[2]
0.103.84MD Simulation[2]
0.203.92MD Simulation[2]
0.353.98 (maximum)MD Simulation[2]
0.503.90MD Simulation[2]
0.663.58MD Simulation[2]
0.44No significant change from pure DOPCSANS[6]

Note: MD simulations show an initial increase in bilayer thickness with cholesterol concentration, peaking at around 35 mol%, followed by a decrease at higher concentrations.[2] This is attributed to the reorientation of DOPC headgroups to shield the increasing number of cholesterol molecules.[2]

Table 3: Effect of Cholesterol on Mechanical Properties of DOPC Bilayers

Cholesterol Mole Fraction (%)Bending Modulus (k_B T)Rupture Tension (mN/m)MethodReference
0~19.0510NSE Spectroscopy / Electroporation[7][8]
10~22.46-NSE Spectroscopy[7]
17-Increased from pure DOPCElectroporation[8]
20~30.34-NSE Spectroscopy[7]
50~57.15 (3-fold increase)19 (90% increase)NSE Spectroscopy / Micropipette Aspiration[7][9]

Note: There is some controversy regarding the effect of cholesterol on the bending modulus of DOPC membranes, with some studies reporting no significant increase.[10][11][12]

Experimental Protocols

Investigating the interaction of cholesterol with DOPC membranes involves a variety of biophysical techniques. Below are overviews of common experimental methodologies.

Atomic Force Microscopy (AFM) of Supported Lipid Bilayers (SLBs)

AFM is a high-resolution imaging technique that can visualize the topography of lipid bilayers and probe their mechanical properties at the nanoscale.

Protocol for Preparing and Imaging DOPC/Cholesterol SLBs:

  • Liposome Preparation:

    • DOPC and cholesterol are dissolved in chloroform at desired molar ratios.

    • The solvent is evaporated under a stream of nitrogen to form a thin lipid film.

    • The film is hydrated with a buffer (e.g., PBS or HEPES-buffered saline) to form multilamellar vesicles (MLVs).

    • The MLV suspension is subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs).[13][14]

  • SLB Formation:

    • A freshly cleaved mica substrate is used as the solid support.

    • The SUV suspension is deposited onto the mica surface.

    • Vesicles adsorb, rupture, and fuse to form a continuous lipid bilayer.[13][14]

    • The sample is incubated to ensure complete bilayer formation and then gently rinsed to remove excess vesicles.[13]

  • AFM Imaging and Force Spectroscopy:

    • The SLB is imaged in liquid using tapping mode AFM to visualize the membrane topography.

    • Force spectroscopy is performed by pressing the AFM tip against the bilayer and recording the force as a function of distance.

    • The resulting force-distance curves can be analyzed to determine the bilayer's breakthrough force (a measure of mechanical strength) and thickness.[6][13]

AFM_Workflow Workflow for AFM Analysis of DOPC/Cholesterol Bilayers cluster_prep Sample Preparation cluster_analysis AFM Analysis cluster_results Data Output mix_lipids 1. Mix DOPC and Cholesterol in Chloroform evaporate 2. Evaporate Solvent to Form Lipid Film mix_lipids->evaporate hydrate 3. Hydrate Film to Form MLVs evaporate->hydrate extrude 4. Extrude to Form SUVs hydrate->extrude deposit 5. Deposit SUVs onto Mica Substrate extrude->deposit form_slb 6. Incubate and Rinse to Form SLB deposit->form_slb imaging 7. Image SLB Topography (Tapping Mode) form_slb->imaging force_spec 8. Perform Force Spectroscopy imaging->force_spec topography Membrane Topography imaging->topography analyze 9. Analyze Force Curves force_spec->analyze breakthrough Breakthrough Force analyze->breakthrough thickness Bilayer Thickness analyze->thickness

Workflow for AFM Analysis of DOPC/Cholesterol Bilayers
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material. For lipid systems, it is used to characterize the phase behavior of the membrane.

General DSC Procedure for DOPC/Cholesterol Liposomes:

  • Sample Preparation: Hydrated lipid suspensions (MLVs) of DOPC and cholesterol at various molar ratios are prepared.

  • DSC Measurement: A small, known amount of the lipid suspension is sealed in a sample pan. An identical pan containing only buffer is used as a reference.

  • Thermal Scan: The sample and reference pans are heated and/or cooled at a constant rate.

  • Data Analysis: The differential heat flow between the sample and reference is recorded as a function of temperature. Endothermic or exothermic peaks indicate phase transitions.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR provides detailed information about the structure, dynamics, and orientation of molecules in the solid state. For lipid bilayers, deuterium (²H) NMR is particularly powerful for determining the order of the acyl chains.

General ²H NMR Protocol for DOPC/Cholesterol Membranes:

  • Sample Preparation: DOPC deuterated at specific positions on the acyl chains is used. Multilamellar vesicles are prepared with varying cholesterol concentrations.

  • NMR Spectroscopy: The sample is placed in an NMR spectrometer.

  • Data Acquisition: ²H NMR spectra are acquired. The quadrupolar splitting of the deuterium signal is measured.

  • Data Analysis: The magnitude of the quadrupolar splitting is directly related to the deuterium order parameter (S_CD), which reflects the motional restriction and orientation of the C-²H bond relative to the bilayer normal. An increase in S_CD indicates a higher degree of acyl chain ordering.[15]

X-ray Diffraction

X-ray diffraction is used to determine the structure of ordered materials. For lipid bilayers, it can provide information on the bilayer thickness and the lateral packing of the lipid molecules.

General X-ray Diffraction Procedure for DOPC/Cholesterol Multilamellar Vesicles:

  • Sample Preparation: Multilamellar vesicles of DOPC and cholesterol are prepared and hydrated. The sample may be aligned on a substrate.

  • Diffraction Measurement: The sample is exposed to a collimated X-ray beam.

  • Data Collection: The scattered X-rays are detected at different angles.

  • Data Analysis:

    • Small-angle X-ray scattering (SAXS) provides information about the lamellar repeat distance, from which the bilayer thickness can be derived.

    • Wide-angle X-ray scattering (WAXS) gives information about the lateral packing of the acyl chains.[16]

Molecular Interaction Models

The Condensing Effect

The condensing effect is a hallmark of cholesterol's interaction with phospholipid membranes. It is the observation that the area of a mixed cholesterol/phospholipid membrane is less than the sum of the areas of the individual components.[5] This non-ideal mixing behavior is driven by favorable van der Waals interactions between the rigid sterol ring of cholesterol and the flexible acyl chains of DOPC.[3] Cholesterol fills the free volume between the phospholipid chains, leading to tighter packing and increased order.[4]

Condensing_Effect The Condensing Effect of Cholesterol on DOPC Membranes cluster_before Pure DOPC Bilayer (Liquid-Disordered) cluster_after DOPC/Cholesterol Bilayer (Liquid-Ordered) cluster_mechanism Molecular Mechanism dopc_membrane Disordered Acyl Chains Large Area per Lipid Lower Thickness cholesterol Addition of Cholesterol dopc_membrane->cholesterol chol_dopc_membrane Ordered Acyl Chains Reduced Area per Lipid Higher Thickness cholesterol->chol_dopc_membrane vdw Favorable van der Waals Interactions packing Tighter Acyl Chain Packing vdw->packing free_volume Reduced Free Volume packing->free_volume

The Condensing Effect of Cholesterol on DOPC Membranes
The Umbrella Model

The "umbrella model" provides a compelling explanation for the molecular organization of cholesterol within a phospholipid bilayer.[1][17][18][19][20] This model posits that the small polar hydroxyl headgroup of cholesterol is insufficient to shield its large, hydrophobic sterol ring from the aqueous environment.[1][19] Consequently, the polar headgroups of neighboring phospholipids, like DOPC, extend laterally to act as "umbrellas," covering the exposed hydrophobic surface of cholesterol.[1][2] This arrangement necessitates a more ordered and extended conformation of the phospholipid acyl chains to accommodate the rigid cholesterol molecule, contributing to the condensing effect.[2]

Umbrella_Model The Umbrella Model of Cholesterol-DOPC Interaction cluster_problem The Challenge cluster_solution The Solution: The 'Umbrella' cluster_consequences Consequences cholesterol Cholesterol Molecule small_head Small Polar Headgroup (-OH) cholesterol->small_head large_body Large Hydrophobic Body (Sterol Ring) cholesterol->large_body exposure Unfavorable Exposure of Hydrophobic Body to Water large_body->exposure shielding Headgroup Extends Laterally to Shield Cholesterol dopc Neighboring DOPC Molecule large_pc_head Large Phosphocholine Headgroup dopc->large_pc_head large_pc_head->shielding ordered_chains More Ordered Acyl Chains tighter_packing Tighter Molecular Packing ordered_chains->tighter_packing condensing_effect Contributes to Condensing Effect tighter_packing->condensing_effect

The Umbrella Model of Cholesterol-DOPC Interaction

References

Self-Assembly of Dioleoyl Phosphatidylcholine (DOPC) in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and methodologies governing the self-assembly of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in aqueous environments. DOPC is a critical phospholipid in the fields of membrane biophysics and drug delivery, largely due to the fluidity imparted by its unsaturated oleoyl chains.[1] This fluidity is essential for creating stable liposomal formulations that remain intact at physiological temperatures, a key attribute for effective drug delivery systems.[1]

Fundamentals of DOPC Self-Assembly

The spontaneous organization of DOPC molecules in water is a thermodynamically driven process, primarily governed by the hydrophobic effect.[2][3][4] As an amphipathic molecule, DOPC possesses a hydrophilic phosphocholine headgroup and two hydrophobic oleoyl tails.[5] When dispersed in an aqueous solution, the hydrophobic tails seek to minimize their contact with water molecules, leading to their aggregation. This process is entropically favorable for the overall system. The specific architecture of the resulting assemblies is a phenomenon known as lipid polymorphism.[6]

Lipid Polymorphism and Resulting Structures

Depending on factors like concentration, temperature, and the presence of other molecules, DOPC can form various aggregate structures:

  • Micelles: At a specific concentration known as the Critical Micelle Concentration (CMC), DOPC monomers begin to assemble into spherical structures called micelles.[7] In these aggregates, the hydrophobic tails form a core, shielded from the water by the hydrophilic headgroups which form the outer shell.

  • Lamellar Bilayers (Vesicles/Liposomes): As the concentration increases beyond the CMC, the predominant structures formed by double-chain phospholipids like DOPC are bilayers.[6] These sheet-like structures arrange with the hydrophobic tails forming the interior and the hydrophilic heads facing the aqueous environment on both sides. These bilayers can close upon themselves to form spherical vesicles known as liposomes, which consist of an aqueous core encapsulated by one or more lipid bilayers.[8] Liposomes are central to DOPC's role as a versatile nanocarrier for both hydrophilic and hydrophobic drugs.[1][8]

  • Other Phases: While the lamellar phase is most common for DOPC, other non-lamellar phases, such as the hexagonal phase, can be induced under specific conditions or when mixed with other lipids that have different packing properties.[6][9]

The self-assembly process is a hierarchical phenomenon driven by concentration.

G cluster_0 cluster_1 cluster_2 A DOPC Monomers (Dispersed in Water) B Spherical Micelles A->B  > CMC   C Lamellar Bilayer Sheet B->C Increasing Concentration D Unilamellar Vesicles (LUVs) & Multilamellar Vesicles (MLVs) C->D Closure

Hierarchical Self-Assembly of DOPC

Key Physicochemical Properties of DOPC

The behavior of DOPC in aqueous solution is defined by several key quantitative parameters. These properties are crucial for designing and predicting the stability and performance of DOPC-based systems.

PropertyValueConditions / NotesSource(s)
Formula Weight 786.1 g/mol -[10]
Main Phase Transition Temp. (Tm) -16.5 °C to -20 °CThe temperature at which the lipid transitions from a gel-like (Lβ) to a fluid-like (Lα) state. DOPC is in a fluid state at room and physiological temperatures.[8][11][12]
Critical Micelle Concentration (CMC) 50 µM to 150 µMVaries with temperature. Values have been reported at room temperature and 45 °C. The CMC is the concentration at which micelle formation begins.[13]
Typical Vesicle Size (Post-extrusion) 50 - 450 nmSize is highly dependent on the preparation method, particularly the pore size of the extrusion membrane.[14]

Factors Influencing DOPC Vesicle Formation

The final characteristics of DOPC liposomes, such as size, lamellarity (number of bilayers), and stability, are significantly influenced by several experimental factors.

  • Lipid Composition: The inclusion of other lipids, such as cholesterol, can profoundly affect membrane properties.[15] Cholesterol can increase membrane packing and reduce fluidity, which may lead to the formation of larger vesicles.[16][17]

  • Temperature: Hydration of the lipid film must be performed above the main phase transition temperature (Tm) to ensure proper vesicle formation. For DOPC, with its low Tm, this is easily achieved at room temperature.[11]

  • Method of Preparation: Techniques like thin-film hydration followed by sonication or extrusion are commonly used. The thin-film hydration method initially produces multilamellar vesicles (MLVs), which can be downsized to form large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs).[18]

  • Aqueous Phase: The composition of the aqueous medium, including its ionic strength and pH, can influence vesicle formation and stability.

Experimental Protocols

Reproducible formation of DOPC vesicles is essential for research and development. The following sections detail standard protocols for the preparation and characterization of DOPC liposomes.

Protocol 1: Liposome Preparation by Thin-Film Hydration

This is the most common method for preparing liposomes.[18] It involves depositing a thin film of lipid from an organic solvent, followed by hydration with an aqueous buffer.

Materials:

  • DOPC powder

  • Chloroform or a chloroform/methanol mixture (2:1, v/v)[19]

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas source

Procedure:

  • Lipid Dissolution: Dissolve a known quantity of DOPC in chloroform or a chloroform/methanol mixture within a round-bottom flask. For mixed lipid formulations, ensure all components are dissolved together to achieve a homogenous mixture.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature of 35-45 °C.[18] Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface.

  • Film Drying: Once the bulk solvent is removed, dry the lipid film further under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[20]

  • Hydration: Add the desired aqueous buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the Tm of the lipid; for DOPC, room temperature is sufficient.[18]

  • Vesicle Formation: Agitate the flask by hand or by continued rotation on the evaporator (without vacuum) for approximately 1 hour. This process hydrates the lipid film, causing it to swell and detach, forming multilamellar vesicles (MLVs).[18]

Protocol 2: Vesicle Sizing by Extrusion

To obtain a population of unilamellar vesicles with a defined size, the MLV suspension from Protocol 1 is typically subjected to extrusion.

Materials:

  • MLV suspension

  • Lipid extruder device (e.g., mini-extruder)

  • Polycarbonate membranes with a defined pore size (e.g., 100 nm)

  • Gas-tight syringes

Procedure:

  • Assemble Extruder: Assemble the extruder device with two polycarbonate membranes of the desired pore size, supported by filter supports, according to the manufacturer's instructions.

  • Load Suspension: Load the MLV suspension into one of the gas-tight syringes.

  • Extrusion: Pass the lipid suspension back and forth through the membranes a set number of times (typically an odd number, e.g., 11 to 35 times).[8][21] This process of forcing the lipids through the small pores breaks down the large MLVs into smaller, mostly unilamellar vesicles (LUVs) with a diameter close to that of the membrane pores.

  • Collection: Collect the final extruded liposome suspension. The resulting LUVs will have a much more uniform size distribution than the initial MLV population.

Protocol 3: Characterization by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution and polydispersity of nanoparticles in suspension.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the final liposome suspension with the same buffer used for hydration to a suitable concentration for DLS analysis. Filtration of the buffer is recommended to remove dust.[7]

  • Instrument Setup: Set the parameters on the DLS instrument, including the temperature, viscosity of the solvent, and scattering angle.

  • Measurement: Place the cuvette containing the diluted sample into the instrument and initiate the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.

  • Data Analysis: The software uses the Stokes-Einstein equation to correlate the rate of intensity fluctuations to the particle size, providing the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.1 is generally considered indicative of a monodisperse population.[14]

G cluster_prep Liposome Preparation cluster_size Vesicle Sizing cluster_char Characterization A 1. Dissolve DOPC in Organic Solvent B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Form MLV Suspension C->D E 5. Extrude MLVs through Polycarbonate Membrane D->E F 6. Collect Homogeneous LUV Suspension E->F G 7. Dilute LUV Sample F->G H 8. Analyze by Dynamic Light Scattering (DLS) G->H I 9. Obtain Vesicle Size & Polydispersity Index (PDI) H->I

Workflow for DOPC Liposome Preparation

Applications in Drug Development

DOPC is a cornerstone of modern drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs) for mRNA delivery and other liposomal drugs.[1] Its neutral charge and fluid nature facilitate the creation of stable carriers that can efficiently fuse with cell membranes to deliver their payload.[1] As a "helper lipid," DOPC is often combined with cationic or ionizable lipids to improve the stability and transfection efficiency of gene delivery systems.[10][22] Understanding the fundamental principles of its self-assembly is therefore paramount for the rational design of next-generation nanomedicines.

References

An In-depth Technical Guide to the Critical Aggregation Concentration of Dioleoyl Phosphatidylcholine (DOPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aggregation concentration (CAC) of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a pivotal parameter in the fields of membrane biophysics, drug delivery, and nanomaterials. In aqueous environments, the zwitterionic phospholipid DOPC self-assembles into bilayers, forming vesicles known as liposomes, rather than classical micelles. The concentration at which this self-assembly begins is a critical factor for reproducible formulation and application. This guide details the experimental methodologies for determining the CAC of DOPC, presents quantitative data under various conditions, and illustrates the underlying processes.

Understanding DOPC Self-Assembly

Dioleoyl phosphatidylcholine is an amphiphilic molecule featuring a hydrophilic phosphocholine headgroup and two unsaturated oleoyl chains as its hydrophobic tail. This molecular geometry favors the formation of extended bilayer structures in aqueous solutions to minimize the energetically unfavorable interactions between the hydrophobic tails and water. Below the critical aggregation concentration, DOPC exists predominantly as monomers. As the concentration increases to and beyond the CAC, these monomers rapidly associate to form stable, unilamellar or multilamellar vesicles (liposomes). This is a thermodynamically driven process governed by the hydrophobic effect and electrostatic interactions. The transition is not as sharply defined as the critical micelle concentration (CMC) of detergents and is influenced by external factors such as temperature, pH, and the ionic strength of the medium.

Quantitative Data on DOPC Aggregation

The critical aggregation concentration of DOPC is highly dependent on the experimental conditions. The following table summarizes reported values under various conditions. It is important to note that due to the nature of vesicle formation, these values represent the onset of aggregation rather than a sharp CMC transition.

Critical Aggregation Concentration (µM)TemperatureSolvent/MediumMethod of DeterminationReference
50Room TemperatureNot SpecifiedNot Specified[1]
2045 °CNot SpecifiedNot Specified[1]
51.13Not SpecifiedRapeseed OilNot Specified

Note: Data for the CAC of DOPC in purely aqueous buffers is scarce in the literature, as the aggregation into vesicles occurs at very low concentrations and is a less discrete event than micellization. The values in oil represent the formation of reverse micelles.

Experimental Protocols for Determining DOPC CAC

Several biophysical techniques can be employed to monitor the self-assembly of DOPC and determine its critical aggregation concentration. Below are detailed protocols for key methodologies.

Fluorescence Spectroscopy using Pyrene as a Probe

This method utilizes the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment. Pyrene partitions into the hydrophobic core of the DOPC bilayers as they form, leading to a change in the ratio of the intensities of its first and third vibrational peaks (I1/I3).

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., ethanol or acetone) at a concentration of 0.2 mM.

    • Prepare a stock solution of DOPC in chloroform or a suitable organic solvent.

  • Sample Preparation:

    • In a series of glass vials, add a small, constant amount of the pyrene stock solution.

    • Evaporate the solvent under a gentle stream of nitrogen to leave a thin film of pyrene.

    • Prepare a series of DOPC concentrations bracketing the expected CAC. This is typically done by creating a thin film of DOPC by evaporating the chloroform from the stock solution, followed by hydration with the desired aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

    • Vortex or sonicate the hydrated DOPC solutions to form vesicles.

    • Add the DOPC vesicle suspensions to the pyrene-coated vials and incubate to allow for pyrene partitioning into the lipid bilayers.

  • Fluorescence Measurement:

    • Set the excitation wavelength of a fluorometer to 334 nm.

    • Record the emission spectra from 350 nm to 450 nm.

    • Extract the fluorescence intensities at the first (~372 nm, I1) and third (~383 nm, I3) vibronic peaks.

  • Data Analysis:

    • Plot the ratio of I1/I3 as a function of the DOPC concentration.

    • The CAC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of pyrene into the newly formed hydrophobic environment of the vesicles.

Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion. The formation of vesicles above the CAC leads to a significant increase in the scattered light intensity and the appearance of a particle population with a defined size.

Protocol:

  • Sample Preparation:

    • Prepare a series of DOPC solutions in the desired filtered and degassed aqueous buffer at concentrations below and above the expected CAC.

    • Ensure the solutions are free of dust and other particulates by filtering through a 0.22 µm filter.

    • Allow the solutions to equilibrate at the desired temperature.

  • DLS Measurement:

    • Place the sample in a clean cuvette in the DLS instrument.

    • Set the measurement parameters, including temperature and scattering angle (typically 90° or 173°).

    • Perform multiple measurements for each concentration to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation functions to obtain the size distribution (hydrodynamic radius) and the average scattered light intensity for each concentration.

    • Plot the average scattered light intensity as a function of DOPC concentration.

    • The CAC is identified as the concentration at which a sharp increase in the scattering intensity is observed, corresponding to the formation of vesicles.[2]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions. The self-assembly of DOPC into vesicles is an enthalpically driven process. By titrating a concentrated DOPC solution into a buffer, the heat of demicellization (or de-aggregation) can be measured, and the CAC can be determined from the resulting isotherm.

Protocol:

  • Sample Preparation:

    • Prepare a concentrated solution of DOPC vesicles in the desired buffer, well above the expected CAC.

    • Prepare a matched buffer for the sample cell. It is crucial that the buffer in the syringe and the cell are identical to minimize heats of dilution.

    • Degas both the DOPC solution and the buffer to prevent air bubbles.

  • ITC Measurement:

    • Fill the ITC sample cell with the buffer and the injection syringe with the concentrated DOPC vesicle solution.

    • Set the experimental temperature and stirring speed.

    • Perform a series of small injections of the DOPC solution into the buffer.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the enthalpy change per injection.

    • Plot the enthalpy change per mole of injectant against the total DOPC concentration in the cell.

    • The resulting isotherm will show a transition around the CAC. The midpoint of this transition corresponds to the critical aggregation concentration.

Visualizing Experimental Workflows and Self-Assembly

To further clarify the processes described, the following diagrams have been generated using the Graphviz DOT language.

DOPC_Self_Assembly DOPC Self-Assembly from Monomers to Vesicles M1 V1 M1->V1 Aggregation M2 M2->V1 M3 M3->V1 M4 V2 M4->V2 M5 M5->V2

Caption: DOPC monomers self-assemble into vesicles above the CAC.

Pyrene_Fluorescence_Workflow Workflow for CAC Determination by Pyrene Fluorescence prep Prepare Pyrene Film and DOPC Solutions incubate Incubate DOPC with Pyrene prep->incubate measure Measure Fluorescence Emission (Ex: 334 nm) incubate->measure analyze Calculate I1/I3 Ratio measure->analyze plot Plot I1/I3 vs. [DOPC] analyze->plot determine Determine CAC from Inflection Point plot->determine

Caption: Experimental workflow for pyrene fluorescence assay.

DLS_Workflow Workflow for CAC Determination by Dynamic Light Scattering prep Prepare Serial Dilutions of DOPC in Buffer filter Filter Solutions (0.22 µm) prep->filter measure Perform DLS Measurements filter->measure analyze Analyze Scattering Intensity and Size measure->analyze plot Plot Intensity vs. [DOPC] analyze->plot determine Determine CAC from Intensity Increase plot->determine

Caption: Experimental workflow for Dynamic Light Scattering.

Factors Influencing DOPC Aggregation

The self-assembly of DOPC is sensitive to the physicochemical environment. Understanding these influences is critical for controlling the properties of DOPC-based formulations.

  • Temperature: Temperature affects the fluidity of the lipid bilayers. For DOPC, which has a low phase transition temperature (-20°C), experiments are typically conducted well above this temperature in the liquid crystalline phase. Changes in temperature can influence the kinetic and thermodynamic parameters of vesicle formation.

  • pH: The phosphocholine headgroup of DOPC is zwitterionic, meaning it carries both a positive (choline) and a negative (phosphate) charge, resulting in a net neutral charge over a broad pH range. Consequently, the aggregation behavior of pure DOPC vesicles is relatively insensitive to pH changes in the physiological range.[3][4] However, at extreme pH values, hydrolysis of the ester bonds can occur, leading to degradation of the lipid.

  • Ionic Strength: The presence of salts in the aqueous medium can influence the electrostatic interactions between the zwitterionic headgroups. Increasing ionic strength can screen the electrostatic interactions, which may affect the packing of the lipid headgroups and consequently the stability and aggregation properties of the vesicles.[5] For instance, the presence of divalent cations like Ca²⁺ can induce aggregation and fusion of DOPC vesicles.

Conclusion

The critical aggregation concentration of this compound is a fundamental parameter that governs its self-assembly into vesicles in aqueous solutions. This in-depth technical guide has provided a comprehensive overview of the theoretical basis of DOPC aggregation, detailed experimental protocols for its determination, and a summary of the key factors that influence this process. For researchers and professionals in drug development and materials science, a thorough understanding and precise measurement of the CAC are essential for the rational design and consistent production of DOPC-based vesicular systems for a wide range of applications. The provided methodologies and diagrams serve as a valuable resource for achieving these objectives.

References

Hydration and Water Permeability of DOPC Bilayers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the hydration and water permeability characteristics of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) bilayers. Aimed at researchers, scientists, and professionals in drug development, it details the fundamental biophysical properties, experimental methodologies for their measurement, and the intricate relationship between bilayer structure and water transport.

Core Concepts: Hydration and Permeability

The interaction of water with a lipid bilayer is fundamental to its structure and function. The hydration level of a DOPC bilayer dictates its structural parameters, such as the area per lipid and the overall thickness of the membrane. These structural characteristics, in turn, are key determinants of the bilayer's permeability to water and other small molecules.

Water transport across a lipid bilayer is a passive process, driven by osmotic gradients. The rate of this transport is quantified by the water permeability coefficient (Pf). Understanding these properties is crucial for applications ranging from fundamental biophysics to the design of liposomal drug delivery systems.

Quantitative Data on DOPC Bilayer Properties

The following tables summarize key quantitative data for fully hydrated DOPC bilayers, compiled from a range of experimental and computational studies.

Table 1: Water Permeability Coefficients (Pf) of DOPC Bilayers

Temperature (°C)Pf (cm/s)Experimental/Computational MethodReference(s)
210.0042Micropipette aspiration of GUVs[1]
250.01217O NMR[1]
300.0158Not specified in abstract[1]
30~0.0067 (extrapolated)Micropipette aspiration of GUVs[1]
300.0142 (extrapolated)17O NMR[1]

Table 2: Structural Properties of Fully Hydrated DOPC Bilayers

PropertyValueExperimental/Computational MethodTemperature (°C)Reference(s)
Area per lipid (A)67.4 ± 1.0 ŲSimultaneous X-ray and neutron scattering30[2][3]
Area per lipid (A)68.8 ŲMolecular Dynamics (CHARMM36)Not specified[4]
Bilayer Thickness (DHH)36.9 Å (headgroup to headgroup)Molecular DynamicsNot specified[5]
Bilayer Thickness4.57 ± 0.05 nmX-ray scattering15[6]
Bilayer Thickness4.62 ± 0.15 nmSmall-angle neutron scattering25[6]
Hydration Layer Thickness10.21 ± 0.40 Å (H₂O)Dual polarization interferometry & QCM-DNot specified[7]
Hydration Layer Thickness10.46 ± 0.15 Å (D₂O)Dual polarization interferometry & QCM-DNot specified[7]

Experimental Protocols

Measurement of Water Permeability via Osmotic Stress Assay

A widely used method to determine the water permeability of lipid vesicles is the stopped-flow light scattering technique, which measures the change in vesicle volume in response to an osmotic shock.

Protocol:

  • Vesicle Preparation (Giant Unilamellar Vesicles - GUVs):

    • Prepare a lipid stock solution of DOPC in a chloroform:methanol (2:1 v/v) mixture (e.g., 1 mg/mL).[8]

    • Deposit a small volume (e.g., 30 µL) of the lipid solution onto a clean, roughened Teflon disk and spread it evenly.[8]

    • Remove the organic solvent by placing the disk under vacuum for at least 2 hours.[8]

    • Pre-hydrate the lipid film with a warm, water-saturated stream of nitrogen or argon gas.[8]

    • Gently add a pre-heated buffer solution to the lipid film to initiate vesicle formation.[8] The incubation is typically done overnight at a temperature above the lipid's phase transition temperature.[8]

  • Stopped-Flow Measurement:

    • Load a suspension of the prepared vesicles into one syringe of a stopped-flow apparatus.[9][10]

    • Load a hyperosmotic buffer (containing a non-permeable solute like sucrose) into the second syringe.[10][11]

    • Rapidly mix the two solutions. This creates an osmotic gradient across the vesicle membranes, causing water to flow out and the vesicles to shrink.[9][10]

    • Monitor the change in vesicle volume over time by measuring the intensity of scattered light at a 90° angle. As the vesicles shrink, the light scattering intensity increases.[9][12]

    • Fit the time course of the light scattering signal to an exponential function to determine the initial rate constant (k).[11]

    • Calculate the osmotic water permeability coefficient (Pf) using the following equation:

      • Pf = (k * V0) / (S * Vw * Δosm)

      • Where V0 is the initial vesicle volume, S is the vesicle surface area, Vw is the partial molar volume of water, and Δosm is the difference in osmolarity between the inside and outside of the vesicle.[11]

G cluster_prep Vesicle Preparation cluster_exp Stopped-Flow Experiment cluster_analysis Data Analysis prep1 Prepare DOPC lipid film prep2 Hydrate film to form GUVs prep1->prep2 exp1 Load GUVs and hyperosmotic buffer into separate syringes prep2->exp1 exp2 Rapidly mix to induce osmotic shock exp1->exp2 exp3 Monitor light scattering at 90° exp2->exp3 an1 Record change in scattering intensity over time exp3->an1 an2 Fit data to exponential function to get rate constant (k) an1->an2 an3 Calculate water permeability coefficient (Pf) an2->an3

Fig. 1: Experimental workflow for measuring water permeability.
Structural Characterization by X-ray and Neutron Scattering

Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful techniques for determining the structure of lipid bilayers in their fully hydrated state. A combined analysis of data from both techniques provides a highly detailed and robust structural model.[1][2][13]

Protocol:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) or unilamellar vesicles (ULVs) of DOPC by hydrating a dry lipid film with the desired buffer (e.g., H₂O for SAXS, and D₂O or H₂O/D₂O mixtures for SANS to exploit contrast variation).[14]

  • Data Acquisition:

    • SAXS: A collimated, monochromatic X-ray beam is passed through the sample. The scattered X-rays are collected on a 2D detector. The 2D scattering pattern is radially averaged to produce a 1D intensity versus scattering vector (q) profile.[15]

    • SANS: A similar principle to SAXS, but a beam of neutrons is used. The use of deuterated solvents (D₂O) provides high contrast against the protonated lipid molecules, making SANS particularly sensitive to the overall bilayer structure and water distribution.[14]

  • Data Analysis (Scattering Density Profile - SDP Model):

    • The SAXS and SANS data are jointly analyzed using a model that describes the bilayer as a series of volume probability distributions for its molecular components (e.g., headgroup, glycerol backbone, acyl chains).[4]

    • This model is used to generate theoretical scattering profiles that are simultaneously fit to the experimental SAXS and SANS data.[1][2]

    • The fitting procedure refines the structural parameters of the model, such as the area per lipid, bilayer thickness, and the position and width of each molecular component, until the best agreement with the experimental data is achieved.[4]

Molecular Dynamics (MD) Simulations of Water Permeation

MD simulations provide an atomistic view of the process of water molecules crossing the lipid bilayer, allowing for the calculation of the free energy barrier for permeation.

Protocol:

  • System Setup:

    • Construct a DOPC bilayer in a simulation box using molecular modeling software (e.g., GROMACS, NAMD).[16]

    • Solvate the bilayer with a water model (e.g., TIP3P).[4]

    • Add ions to neutralize the system and achieve a desired salt concentration.

  • Equilibration:

    • Perform an initial energy minimization to remove any steric clashes.

    • Run a series of short simulations under constant number, volume, and temperature (NVT) and then constant number, pressure, and temperature (NPT) ensembles to allow the system to reach a stable state. The equilibration is often monitored by observing the convergence of properties like the area per lipid.[16]

  • Production Simulation and Analysis (Potential of Mean Force - PMF):

    • Umbrella Sampling: To calculate the free energy profile of a water molecule crossing the bilayer, a series of simulations are run where the water molecule is restrained at different positions along the axis perpendicular to the bilayer plane (the reaction coordinate).[17]

    • A biasing potential (the "umbrella") is applied to keep the water molecule within a specific "window" of the reaction coordinate in each simulation.[17]

    • Weighted Histogram Analysis Method (WHAM): The biased probability distributions from each window are then combined using WHAM to reconstruct the unbiased free energy profile, or Potential of Mean Force (PMF), along the reaction coordinate.[17] The height of the energy barrier in the PMF corresponds to the free energy of activation for water permeation.

G cluster_setup System Setup & Equilibration cluster_us Umbrella Sampling cluster_wham PMF Calculation setup1 Build DOPC bilayer and solvate with water setup2 Energy minimization setup1->setup2 setup3 NVT and NPT equilibration setup2->setup3 us1 Define reaction coordinate (z-axis) setup3->us1 us2 Run multiple simulations with water molecule restrained at different z-positions us1->us2 wham1 Extract biased probability distributions from each simulation window us2->wham1 wham2 Combine distributions using WHAM wham1->wham2 wham3 Generate unbiased free energy profile (PMF) wham2->wham3 G H Increased Hydration A Increased Area per Lipid H->A causes T Decreased Bilayer Thickness A->T leads to P Increased Water Permeability A->P correlates with

References

Mechanical Properties of Dioleoyl Phosphatidylcholine (DOPC) Vesicles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioleoyl phosphatidylcholine (DOPC) is a common unsaturated phospholipid used in the formation of model lipid bilayers and liposomes for drug delivery applications. The mechanical properties of these vesicles are of paramount importance as they dictate their stability, deformability, and interaction with biological systems. This guide provides an in-depth overview of the core mechanical characteristics of DOPC vesicles, detailed experimental protocols for their measurement, and a summary of key quantitative data.

Core Mechanical Properties of DOPC Vesicles

The primary mechanical properties that define the behavior of DOPC vesicles are the bending modulus, the area expansion modulus, and the rupture tension.

  • Bending Modulus (Kc): This parameter quantifies the energy required to curve the membrane. A higher bending modulus indicates a more rigid membrane that resists bending. The bending rigidity of DOPC bilayers has been reported to be in the range of 15-30 kBT.[1]

  • Area Expansion Modulus (KA): This modulus describes the membrane's resistance to stretching. It is a measure of the energy needed to increase the surface area of the vesicle.

  • Rupture Tension (τlysis): This is the maximum tension the vesicle membrane can withstand before it fails and lyses. For a pure DOPC lipid bilayer, the lysis tension is approximately 9.9 ± 2.6 dyn/cm.[2] The addition of other lipids, such as cholesterol, can significantly alter this value. For instance, the addition of 50% cholesterol to DOPC bilayers can increase the rupture tension by 90% (from 10 to 19 mN/m).[3]

Quantitative Data Summary

The following table summarizes the key mechanical properties of DOPC vesicles as reported in the literature.

Mechanical PropertyValueExperimental ConditionsMeasurement Technique
Young's Modulus (E)13 ± 9 MPaAdsorbed on a flat silicon substrate at 20°C in aqueous buffer (pH 6.7)Atomic Force Microscopy (AFM)
Bending Rigidity (kC)15 kBT to 30 kBTNot specifiedFlickering Spectroscopy
Rupture Tension~10 mN/mPure DOPC bilayerMicropipette Aspiration
Rupture Tension19 mN/mDOPC with 50% cholesterolMicropipette Aspiration

Experimental Protocols for Measuring Mechanical Properties

Several techniques are employed to characterize the mechanical properties of lipid vesicles. The most prominent methods for DOPC vesicles are Atomic Force Microscopy (AFM), Micropipette Aspiration, and Flickering Analysis.

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can also be used to probe the nanomechanical properties of vesicles.[4][5][6] In this method, a sharp tip attached to a cantilever is scanned over the surface of immobilized vesicles. By measuring the deflection of the cantilever as it presses on the vesicle, a force-distance curve can be generated, from which the Young's modulus can be derived.[7][8]

Experimental Workflow:

AFM experimental workflow for vesicle mechanical property analysis.

Detailed Methodology:

  • Vesicle Preparation: Small unilamellar vesicles (SUVs) of DOPC are prepared, typically by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) to ensure a relatively uniform size distribution.

  • Vesicle Immobilization: A suitable substrate, such as freshly cleaved mica, is treated with poly-L-lysine to create a positively charged surface that promotes the adhesion of the negatively charged or zwitterionic vesicles. The vesicle solution is then incubated on the substrate.

  • AFM Imaging: The sample is mounted in the AFM, and the vesicles are imaged in a liquid environment (e.g., the buffer in which they were prepared) to locate individual, well-formed vesicles.

  • Nanoindentation: The AFM tip is positioned over the center of a selected vesicle. A force-distance curve is acquired by pressing the tip into the vesicle and then retracting it. This process is repeated for multiple vesicles to ensure statistical significance.

  • Data Analysis: The obtained force-distance curves are analyzed using a suitable mechanical model, such as the Hertz model, to extract the Young's modulus of the vesicle membrane.[7]

Micropipette Aspiration

This technique is particularly useful for measuring the area expansion modulus and rupture tension of giant unilamellar vesicles (GUVs).[9][10] A GUV is held by a micropipette, and a controlled suction pressure is applied. The deformation of the vesicle and the pressure at which it ruptures are used to calculate its mechanical properties.

Experimental Workflow:

Micropipette aspiration workflow for GUV mechanical analysis.

Detailed Methodology:

  • GUV Preparation: DOPC GUVs are typically formed using the electroformation method on indium tin oxide (ITO) coated glass slides.[11][12] This method yields large, single-lamellar vesicles suitable for micropipette manipulation.

  • Micropipette Setup: A micropipette with a known inner diameter (typically a few micrometers) is connected to a pressure control system.

  • Vesicle Aspiration: A GUV is captured at the tip of the micropipette. A low initial suction pressure is applied to form a seal.

  • Measurement: The suction pressure is gradually increased, causing the vesicle to be drawn further into the pipette. The projection length of the vesicle inside the pipette is measured at each pressure increment.

  • Rupture: The pressure is increased until the vesicle lyses. The pressure at this point is the rupture pressure.

  • Data Analysis: The area expansion modulus is calculated from the relationship between the applied tension (a function of pressure and pipette radius) and the fractional change in surface area (calculated from the projection length). The rupture tension is calculated from the rupture pressure.

Flickering Analysis (Fluctuation Spectroscopy)

This non-invasive technique is used to determine the bending modulus of GUVs by analyzing their thermally-driven membrane fluctuations ("flickering").[1][13][14] The contours of the GUVs are recorded over time using microscopy, and the statistical analysis of these shape fluctuations provides the bending modulus.[15][16]

Experimental Workflow:

Flickering analysis workflow for determining bending modulus.

Detailed Methodology:

  • GUV Preparation: GUVs are prepared using methods such as gentle hydration or electroformation to obtain vesicles with minimal membrane tension.[11]

  • Microscopy: The GUVs are observed under a phase-contrast or differential interference contrast (DIC) microscope. A time-lapse series of images is captured at a high frame rate to record the thermal fluctuations of the vesicle membrane.

  • Contour Detection: The contour of the vesicle in each image frame is detected with high precision using image analysis software.

  • Fluctuation Analysis: The fluctuations of the vesicle radius are decomposed into a series of modes using Fourier analysis.

  • Bending Modulus Calculation: The mean square amplitude of each fluctuation mode is related to the bending modulus through the Helfrich theory of membrane mechanics. By fitting the experimental fluctuation spectrum to the theoretical model, the bending modulus can be determined.[14]

Conclusion

The mechanical properties of DOPC vesicles are critical for their function in both fundamental research and practical applications like drug delivery. The techniques of Atomic Force Microscopy, Micropipette Aspiration, and Flickering Analysis provide a comprehensive toolkit for characterizing these properties. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with DOPC-based lipid systems.

References

The Thermotropic Landscape of Dioleoyl Phosphatidylcholine (DOPC): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioleoyl phosphatidylcholine (DOPC) is a ubiquitous unsaturated phospholipid that serves as a fundamental component of biological membranes and a critical ingredient in drug delivery systems, particularly liposomal formulations. Its appeal lies in its fluid-phase nature at physiological temperatures, which imparts flexibility and dynamic properties to lipid bilayers. Understanding the thermotropic behavior of DOPC—how its physical properties and phase structure change with temperature—is paramount for controlling the stability, permeability, and fusion characteristics of lipid-based nanoformulations. This technical guide provides a comprehensive overview of the thermotropic phases and transitions of DOPC, detailed experimental protocols for their characterization, and a summary of key quantitative data.

Thermotropic Phases and Transitions of DOPC

Unlike their saturated counterparts, which exhibit well-defined gel (Lβ) to liquid-crystalline (Lα) phase transitions at temperatures typically above 0°C, the thermotropic behavior of DOPC is characterized by transitions occurring at sub-zero temperatures. The presence of a cis double bond in each of its oleoyl acyl chains introduces a kink, disrupting the tight packing of the hydrocarbon chains and significantly lowering the main phase transition temperature.[1][2]

The primary thermotropic transitions observed for DOPC are:

  • Liquid-Crystalline (Lα) to Lamellar Gel (Lβ) Phase Transition: This is the main phase transition for DOPC. In the Lα phase, which exists at ambient and physiological temperatures, the acyl chains are disordered and in constant motion, resulting in a fluid and relatively permeable bilayer. Upon cooling, the bilayer transitions to the Lβ phase, where the acyl chains become more ordered and pack more tightly, leading to a significant decrease in membrane fluidity and permeability. The main transition temperature (Tm) for DOPC is typically observed at approximately -17°C to -20°C.[3][4]

  • Lamellar Crystalline (Lc) Phase: At even lower temperatures, DOPC can transition into a more ordered lamellar crystalline (Lc) or subgel (Sg) phase.[1][5] This phase is characterized by a highly ordered, crystalline-like packing of the lipid molecules. The transition from the Lα to the Lc phase has been reported to occur at around -12.0°C in a 50% aqueous ethylene glycol solution.[1]

It is important to note that DOPC does not typically exhibit a ripple phase (Pβ'), which is a characteristic intermediate phase between the gel and liquid-crystalline phases observed in some saturated phosphatidylcholines like DPPC.[6][7] The bulky nature of the cis-unsaturated acyl chains in DOPC hinders the formation of the periodic, wave-like undulations characteristic of the ripple phase.[5]

The following diagram illustrates the typical thermotropic phase transitions of a phosphatidylcholine, highlighting the phases relevant to DOPC.

G cluster_0 Temperature Increase Lc Lamellar Crystalline (Lc) Highly Ordered Lbeta Gel Phase (Lβ) Ordered Acyl Chains Lc->Lbeta Subtransition (Ts) Lalpha Liquid-Crystalline (Lα) Disordered Acyl Chains Lbeta->Lalpha Main Transition (Tm)

Caption: Thermotropic phases of phosphatidylcholines.

Quantitative Thermotropic Data for DOPC

The following table summarizes the key quantitative data associated with the thermotropic phase transitions of DOPC.

Phase TransitionTransition Temperature (Tm)Enthalpy Change (ΔH)Experimental ConditionsReference
Lα → Lβ (Main Transition)-17 °CNot specifiedNot specified[3]
Lα → Lβ (Main Transition)-40.3 °CNot specifiedExtrapolated to ambient pressure from high-pressure studies[1]
Lα → Lc-12.0 °CNot specified50% aqueous ethylene glycol[1]

Note: The variation in reported transition temperatures can be attributed to differences in experimental conditions, such as hydration level, pressure, and the specific analytical technique employed.

Influence of Hydration on DOPC Bilayer Structure

The degree of hydration significantly impacts the structure and properties of DOPC bilayers. In situ energy-dispersive X-ray diffraction studies have revealed two distinct hydration regimes.[8] Up to a relative humidity (RH) of approximately 0.94, the structure of the DOPC bilayer changes only slightly.[8] However, at RH values above 0.94 and approaching full hydration, a notable structural change occurs, characterized by a significant increase in the head group size and a marked decrease in the hydrophobic core thickness.[8] This is attributed to the increased thermal motion of the acyl chains with greater hydration, leading to an expansion of the cross-sectional area in the polar head group region and a consequent thinning of the bilayer.[8]

Differential scanning calorimetry (DSC) studies have shown that the bilayer in the gel phase binds approximately 9 water molecules per lipid, while the liquid-crystalline state has a saturation limit of around 20 water molecules per lipid.[9]

Experimental Protocols for Characterizing DOPC Thermotropic Behavior

A variety of biophysical techniques are employed to investigate the thermotropic properties of DOPC bilayers. The following sections detail the methodologies for some of the most common and powerful techniques.

Liposome Preparation

The preparation of high-quality liposomes is a critical prerequisite for most biophysical studies. The thin-film hydration method followed by extrusion is a widely used protocol to produce unilamellar vesicles of a defined size.[10][11][12]

Methodology:

  • Lipid Film Formation:

    • Dissolve DOPC and any other lipid components in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[12]

    • Remove the organic solvent under a stream of inert gas (e.g., nitrogen or argon) while rotating the flask to form a thin, uniform lipid film on the inner surface.[12]

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[13]

  • Hydration:

    • Hydrate the dry lipid film with an aqueous buffer of choice by adding the buffer to the flask and agitating. The temperature of the hydrating buffer should be above the main transition temperature of the lipid with the highest Tm.[12]

    • The hydration process can be facilitated by gentle agitation, such as vortexing or sonication.[11]

  • Vesicle Sizing (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, the hydrated lipid suspension is subjected to extrusion.[11]

    • The lipid suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder.[10] This process is typically performed at a temperature above the Tm of the lipids.

The following diagram illustrates the general workflow for liposome preparation.

G cluster_0 Liposome Preparation Workflow A Dissolve Lipids in Organic Solvent B Form Thin Lipid Film (Evaporation) A->B C Hydrate Lipid Film with Aqueous Buffer B->C D Extrude to Form Unilamellar Vesicles C->D

Caption: Workflow for liposome preparation.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow associated with phase transitions in materials as a function of temperature.[4][14] It provides information on the transition temperature (Tm), the enthalpy of the transition (ΔH), and the cooperativity of the transition.[14]

Methodology:

  • Sample Preparation:

    • Prepare a concentrated suspension of DOPC liposomes (typically 1-10 mg/mL) in the desired buffer.

    • Accurately weigh a specific amount of the liposome suspension into a DSC sample pan.

    • Prepare a reference pan containing the same amount of buffer.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected transition temperature.

    • Scan the temperature at a constant rate (e.g., 1-5 °C/min) through the temperature range of interest.

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The phase transition will appear as a peak in the DSC thermogram.

    • The temperature at the peak maximum is taken as the transition temperature (Tm).

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

The following diagram illustrates the logical relationship in a DSC experiment.

G cluster_0 Differential Scanning Calorimetry (DSC) Input DOPC Liposome Suspension Process Temperature Scan Input->Process Output Thermogram (Heat Flow vs. Temperature) Process->Output Analysis Determine Tm and ΔH Output->Analysis

Caption: DSC experimental logic.

X-Ray Diffraction

X-ray diffraction is a powerful technique for determining the structural organization of lipid bilayers.[15][16] It provides information on the lamellar repeat distance (d-spacing), which is the thickness of the lipid bilayer plus the intervening water layer, and the packing of the acyl chains.[16]

Methodology:

  • Sample Preparation:

    • For oriented multibilayers, a concentrated lipid solution is deposited on a solid substrate (e.g., a glass slide) and allowed to dry slowly under controlled humidity.

    • For unoriented samples (liposome dispersions), the sample is placed in a capillary tube.

  • X-ray Diffraction Measurement:

    • The sample is placed in an X-ray beam.

    • The scattered X-rays are detected at different angles.

    • The diffraction pattern consists of a series of Bragg peaks for lamellar structures.

  • Data Analysis:

    • The position of the Bragg peaks is used to calculate the lamellar d-spacing using Bragg's law (nλ = 2d sinθ).

    • Wide-angle X-ray scattering (WAXS) provides information about the packing of the acyl chains. A sharp peak is indicative of ordered gel-phase packing, while a broad, diffuse peak is characteristic of the disordered liquid-crystalline phase.[17]

The following diagram illustrates the workflow for an X-ray diffraction experiment on lipid bilayers.

G cluster_0 X-Ray Diffraction Workflow Sample Prepare Lipid Sample (Oriented or Unoriented) Expose Expose to X-ray Beam Sample->Expose Detect Detect Scattered X-rays Expose->Detect Analyze Analyze Diffraction Pattern (d-spacing, Acyl Chain Packing) Detect->Analyze

Caption: X-ray diffraction workflow.

Conclusion

A thorough understanding of the thermotropic behavior of DOPC is essential for its effective application in research and drug development. The low main transition temperature of DOPC ensures that it remains in a fluid and biologically relevant state under physiological conditions. The experimental protocols detailed in this guide provide a robust framework for characterizing the phase transitions and structural properties of DOPC-containing lipid bilayers. This knowledge is critical for the rational design of liposomal drug delivery systems with optimized stability, release characteristics, and in vivo performance.

References

A Technical Guide to Dioleoyl Phosphatidylcholine (DOPC) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of 1,2-dioleoyl-sn-glycero-3-phosphocholine: Properties, Experimental Applications, and its Role in Advanced Drug Delivery Systems.

Dioleoyl phosphatidylcholine (DOPC) is a ubiquitous phospholipid that serves as a fundamental component of biological membranes and a critical excipient in the formulation of drug delivery systems, most notably liposomes and lipid nanoparticles (LNPs). Its unique physicochemical properties, stemming from the presence of two unsaturated oleic acid chains, impart fluidity and stability to lipid bilayers, making it an invaluable tool for researchers in biochemistry, cell biology, and pharmaceutical sciences. This guide provides a comprehensive overview of DOPC, focusing on its core technical specifications, experimental protocols, and applications in modern drug development.

Core Physicochemical Properties

The defining characteristics of DOPC are summarized below. For research and development purposes, the specific stereoisomer 1,2-dioleoyl-sn-glycero-3-phosphocholine is predominantly used due to its biological relevance.

PropertyValueCAS Number
Chemical Name 1,2-dioleoyl-sn-glycero-3-phosphocholine4235-95-4
Synonyms DOPC, L-α-Dioleoyllecithin, PC(18:1/18:1)N/A
Molecular Formula C₄₄H₈₄NO₈PN/A
Molecular Weight 786.11 g/mol N/A
Physical Form White lyophilized powderN/A
Phase Transition Temp. (Tm) ~ -18 °C to -20 °CN/A
Solubility Soluble in chloroform and ethanolN/A

Note: The CAS number 10015-85-7 may also be encountered and typically refers to a racemic mixture (DL-dioleoylphosphatidylcholine).[1]

Role in Drug Delivery and Nanomedicine

DOPC is a cornerstone of nanomedicine, primarily utilized as a "helper lipid" in multicomponent lipid-based delivery systems.[2][3] Its function is multifaceted:

  • Structural Integrity: It forms the fundamental bilayer structure of liposomes and LNPs, encapsulating and protecting therapeutic payloads such as mRNA, siRNA, and small molecule drugs from enzymatic degradation.[2][3][4]

  • Membrane Fluidity: The two cis-double bonds in the oleoyl chains create kinks, preventing tight packing of the lipid tails. This results in a low phase transition temperature, meaning DOPC bilayers are in a fluid, liquid-crystalline state at physiological temperatures.[5] This fluidity is crucial for the stability and functionality of the nanoparticles.

  • Enhanced Delivery: In LNP formulations for nucleic acid delivery, the choice of helper lipid is critical. The use of unsaturated phospholipids like DOPC has been shown to result in increased particle uptake and more efficient intracellular delivery compared to their saturated counterparts like DSPC.[4]

Particularly in the context of mRNA vaccines and gene therapies, DOPC is a key component in LNPs, working synergistically with ionizable cationic lipids, cholesterol, and PEGylated lipids to ensure efficient encapsulation, stability during circulation, and endosomal escape for cytosolic delivery of the mRNA payload.[2][4][6]

Experimental Protocols: Preparation of Large Unilamellar Vesicles (LUVs)

A fundamental application of DOPC is the creation of model membranes or liposomal carriers. The thin-film hydration followed by extrusion is a robust and widely used method to produce Large Unilamellar Vesicles (LUVs) with a controlled, monodisperse size distribution.

Methodology: Thin-Film Hydration and Extrusion
  • Lipid Film Formation:

    • Dissolve DOPC and any other lipid components (e.g., cholesterol) in a suitable organic solvent, such as chloroform, in a round-bottom flask.[7]

    • Remove the solvent using a rotary evaporator under vacuum. This process deposits a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of residual solvent, place the flask under high vacuum for a minimum of 2 hours.[7]

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The volume is determined by the desired final lipid concentration.[7]

    • Agitate the flask by vortexing or gentle shaking. This process causes the lipid film to swell and peel off the glass, forming multilamellar vesicles (MLVs).[8]

  • Size Reduction (Optional Freeze-Thaw):

    • To improve the homogeneity of the vesicle suspension before extrusion, subject the MLV suspension to several (3-5) freeze-thaw cycles. This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath. This step helps to break down larger lamellar structures.[9]

  • Extrusion:

    • Assemble a lipid extruder with a polycarbonate membrane of a defined pore size (e.g., 100 nm or 200 nm).

    • Load the MLV suspension into one of the extruder's syringes.

    • Force the lipid suspension through the membrane by pushing the plunger. The suspension is passed back and forth between the two syringes for an odd number of passes (e.g., 21 times) to ensure a uniform size distribution.[9]

    • The resulting solution contains LUVs with a diameter close to the pore size of the membrane used.

The workflow for this common experimental procedure is outlined in the diagram below.

G cluster_prep Phase 1: Lipid Film Preparation cluster_hydrate Phase 2: Hydration cluster_extrude Phase 3: Size Homogenization dissolve 1. Dissolve DOPC in Chloroform evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 3. Dry Under High Vacuum evaporate->dry hydrate 4. Add Aqueous Buffer & Vortex dry->hydrate Form a thin film mlv Result: Multilamellar Vesicles (MLVs) hydrate->mlv extrusion 5. Extrude Through Polycarbonate Membrane mlv->extrusion Homogenize size luv Final Product: Large Unilamellar Vesicles (LUVs) extrusion->luv

Workflow for preparing DOPC Large Unilamellar Vesicles (LUVs).

Signaling Pathways and Membrane Biophysics

While DOPC itself is not a primary signaling lipid in the way that phosphoinositides are, its presence and biophysical properties are critical for the function of membrane-bound proteins that participate in signaling cascades.[10] Cell signaling events, such as the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) to generate second messengers, occur within the context of the lipid bilayer.[11][12] The fluidity and charge of the membrane, influenced by lipids like DOPC, can modulate the activity of these enzymes and the diffusion of signaling molecules.

The logical relationship between membrane composition and signaling protein function is illustrated below.

G cluster_membrane Cell Membrane Environment cluster_protein Signaling Protein Function dopc DOPC properties Membrane Properties (Fluidity, Thickness, Charge) dopc->properties other_lipids Other Lipids (Cholesterol, PS, etc.) other_lipids->properties activity Enzymatic Activity & Conformation properties->activity Modulates protein Membrane Protein (e.g., PLC, GPCR) protein->activity cascade Downstream Signaling Cascade activity->cascade Initiates

Influence of membrane properties on signaling protein activity.

References

Methodological & Application

Application Notes and Protocols for the Preparation of DOPC Liposomes by Thin Film Hydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer and are used as a vehicle for administration of nutrients and pharmaceutical drugs.[1] 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a common unsaturated phospholipid used in the formation of liposomes due to its biocompatibility and ability to form stable bilayers.[2] The thin-film hydration method is a widely used, straightforward, and reproducible technique for preparing liposomes in a laboratory setting.[3][4][5] This method involves dissolving the lipid in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs).[1][3][6] Subsequent downsizing methods, such as sonication or extrusion, are typically employed to produce unilamellar vesicles (ULVs) of a desired size and homogeneity.[7][8][9] This document provides a detailed protocol for the preparation of DOPC liposomes using the thin-film hydration method, followed by extrusion, and includes key experimental considerations and characterization techniques.

Experimental Workflow

G cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction (Extrusion) cluster_3 Step 4: Characterization A Dissolve DOPC (and other lipids) in organic solvent (e.g., chloroform) B Evaporate solvent using a rotary evaporator to form a thin lipid film A->B C Dry the film under vacuum to remove residual solvent B->C D Hydrate the lipid film with an aqueous buffer (e.g., PBS) C->D Proceed to hydration E Agitate to form multilamellar vesicles (MLVs) D->E F Load MLV suspension into an extruder E->F Proceed to size reduction G Extrude through polycarbonate membranes of defined pore size (e.g., 100 nm) F->G H Repeat extrusion cycles for uniform size G->H I Analyze liposome size and polydispersity (e.g., DLS) H->I Analyze final product J Characterize morphology (e.g., TEM) H->J Analyze final product

Caption: Workflow for DOPC liposome preparation by thin-film hydration and extrusion.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the preparation of DOPC liposomes.

ParameterTypical Value/RangeNotes
Lipid Composition
DOPC Concentration0.5 - 10 mg/mL; 30 - 60 mMHigher concentrations may affect vesicle size.
Cholesterol Content0 - 50 mol%Cholesterol is often included to improve bilayer rigidity and stability.[10]
Thin-Film Hydration
Organic SolventChloroform, Chloroform:Methanol (2:1 or 3:1 v/v)Ensure complete removal of the solvent.
Hydration BufferPhosphate-Buffered Saline (PBS), HEPES, Tris-HClThe choice of buffer depends on the intended application.[11]
Hydration TemperatureRoom Temperature (for DOPC)Should be above the phase transition temperature (Tm) of the lipid. DOPC's Tm is below room temperature.
Size Reduction (Extrusion)
Membrane Pore Size50 nm, 100 nm, 200 nmThe final liposome size will be close to the pore size of the membrane used.[12][13]
Number of Extrusion Cycles10 - 21Increasing the number of passes can lead to a more uniform size distribution.[14]
Liposome Characteristics
Average Size (after extrusion)70 - 120 nm (for 100 nm membrane)The resulting liposome size is often slightly larger than the membrane pore size.[12][15][16]
Polydispersity Index (PDI)< 0.2A PDI below 0.2 indicates a homogenous population of liposomes.[14]

Experimental Protocols

Materials
  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol (optional)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump or desiccator

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes

Protocol for Preparing DOPC Liposomes (100 nm)
  • Lipid Film Formation

    • Dissolve the desired amount of DOPC (and cholesterol, if applicable) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature slightly above room temperature (e.g., 30-40°C) to facilitate solvent evaporation.

    • Rotate the flask and gradually apply a vacuum to evaporate the organic solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[3]

    • To ensure complete removal of residual solvent, further dry the film under a high vacuum for at least 2 hours or overnight in a vacuum desiccator.[3]

  • Hydration

    • Add the desired volume of the pre-warmed hydration buffer to the flask containing the dry lipid film to achieve the final desired lipid concentration.

    • Agitate the flask by hand-shaking or vortexing until the lipid film is fully suspended. This process results in the formation of a milky suspension of multilamellar vesicles (MLVs).[3]

  • Size Reduction by Extrusion

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Draw the MLV suspension into one of the extruder's syringes.

    • Pass the suspension through the membrane to the second syringe.

    • Repeat this extrusion process for a total of 11 to 21 passes to ensure a uniform size distribution.[14] The resulting suspension should become less opaque.

Characterization of Liposomes
  • Dynamic Light Scattering (DLS): DLS is a common technique used to determine the average particle size and polydispersity index (PDI) of the liposome suspension. A low PDI value (typically <0.2) indicates a narrow size distribution and a homogenous liposome population.

  • Transmission Electron Microscopy (TEM): TEM can be used to visualize the morphology of the liposomes, confirming their spherical shape and lamellarity.

Signaling Pathways and Logical Relationships

The preparation of DOPC liposomes by thin-film hydration is a physical self-assembly process and does not involve biological signaling pathways. The logical relationship of the experimental workflow is depicted in the diagram above. The process follows a linear progression from lipid film formation to hydration, size reduction, and finally characterization. Each step is critical for the successful formation of liposomes with the desired physicochemical properties. The choice of parameters at each stage, such as lipid composition, hydration buffer, and extrusion membrane pore size, directly influences the final characteristics of the liposomes, including their size, stability, and potential for drug encapsulation.

References

The Versatility of Dioleoyl Phosphatidylcholine (DOPC) in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Dioleoyl phosphatidylcholine (DOPC) has emerged as a critical component in the formulation of various drug delivery systems, owing to its unique physicochemical properties. As a neutral, zwitterionic phospholipid with a low phase transition temperature, DOPC imparts fluidity and stability to lipid-based nanocarriers, making it an ideal excipient for encapsulating and delivering a wide range of therapeutic agents. Its biocompatibility and biomimetic nature further enhance its appeal for clinical applications. These application notes provide a comprehensive overview of the use of DOPC in liposomes, nanoparticles, and nanoemulsions, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to guide researchers in the development of effective drug delivery platforms.

I. Applications of DOPC in Drug Delivery

DOPC is a versatile phospholipid utilized in various drug delivery platforms, primarily due to its ability to form stable lipid bilayers that mimic natural cell membranes.

Liposomes

DOPC is a cornerstone in the formulation of liposomes, where it can act as the primary structural lipid or as a helper lipid. Its unsaturated oleoyl chains create a fluid lipid bilayer at physiological temperatures, which is crucial for the formation of stable, unilamellar vesicles capable of encapsulating both hydrophilic and lipophilic drugs.

Key Advantages of DOPC in Liposomes:

  • Enhanced Fluidity and Stability: The low phase transition temperature of DOPC ensures the liposomal membrane remains in a liquid-crystalline state, promoting stability and preventing premature drug leakage.

  • Biocompatibility: As a naturally occurring phospholipid, DOPC exhibits excellent biocompatibility and low toxicity.

  • Versatility: DOPC can be combined with other lipids, such as cholesterol and cationic lipids, to modulate the physicochemical properties of liposomes for specific applications.

Nanoparticles

DOPC is also a key component in the formation of lipid nanoparticles (LNPs), which are at the forefront of nucleic acid delivery, as exemplified by their use in mRNA vaccines. In LNPs, DOPC's role is often to contribute to the formation of a stable lipid core that encapsulates the therapeutic payload.

Nanoemulsions

In nanoemulsions, DOPC can be used as a stabilizing agent. Its amphipathic nature allows it to reside at the oil-water interface, reducing interfacial tension and preventing droplet coalescence. This leads to the formation of stable, monodisperse nanoemulsions suitable for the delivery of poorly water-soluble drugs.

Gene Delivery

In the realm of gene therapy, DOPC is frequently employed as a "helper lipid" in combination with cationic lipids such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). While the cationic lipid is essential for complexing with negatively charged nucleic acids (DNA, siRNA, mRNA) to form "lipoplexes," DOPC plays a crucial role in facilitating the endosomal escape of the genetic material into the cytoplasm. The fluid nature of DOPC-containing membranes is thought to promote the fusion of the lipoplex with the endosomal membrane, a critical step for successful gene delivery.[1][2]

II. Quantitative Data on DOPC-Based Formulations

The following tables summarize key quantitative parameters for various drug formulations utilizing DOPC, providing a comparative overview for formulation scientists.

Table 1: Physicochemical Properties of DOPC-Based Liposomes

DrugCo-lipidsParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Curcumin-45 ± 0.090.15 ± 0.03--[3]
DoxorubicinCholesterol, DSPE-PEG(2000)-NH2~120--97.3 ± 1.4[4]

Table 2: Physicochemical Properties of DOPC-Based Nanoparticles and Nanoemulsions

Formulation TypeDrugCo-lipids/ExcipientsParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
NanoemulsionCurcuminSoybean Lecithin, Glycerol108--100[5]
NanoemulsionCurcuminLabrafac PG, Tween 80, PEG 40056.25 ± 0.690.05 ± 0.01-20.26 ± 0.6598.86 ± 0.58 to 99.23 ± 0.28[6]
NanoparticlesPaclitaxelPBCA355 ± 120.29-18.4 ± 1.2-[1]

Table 3: In Vitro Drug Release from DOPC-Based Formulations

Formulation TypeDrugRelease ConditionsCumulative Release (%)Time (h)Reference
LiposomesDoxorubicinpH 7.4~1024[7]
LiposomesDoxorubicinpH 6.5~2024[7]
LiposomesDoxorubicinpH 5.5~4024[7]
NanoparticlesPaclitaxelPhysiological Conditions~4240[1]

III. Experimental Protocols

Protocol for Preparation of DOPC Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common and reliable method for producing unilamellar DOPC liposomes with a defined size.

Materials:

  • This compound (DOPC)

  • Co-lipid (e.g., Cholesterol), if required

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation: a. Dissolve DOPC and any other lipids in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, add it at this stage. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DOPC, room temperature is sufficient). d. Rotate the flask and apply a vacuum to evaporate the solvent, forming a thin, uniform lipid film on the inner surface of the flask. e. Continue to apply the vacuum for at least 1 hour to ensure complete removal of residual solvent.

  • Hydration: a. Add the aqueous buffer to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. b. Agitate the flask by hand-shaking or vortexing until the lipid film is fully suspended. This process results in the formation of multilamellar vesicles (MLVs) and may take 30-60 minutes. The suspension will appear milky.

  • Extrusion (Sizing): a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Draw the MLV suspension into a syringe and attach it to one end of the extruder. Attach an empty syringe to the other end. c. Push the suspension through the membrane from one syringe to the other. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles (LUVs). The suspension should become more translucent.

  • Purification (Optional): a. To remove any unencapsulated drug, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.

  • Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS). b. Quantify the encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) after separating the free drug from the liposomes.

Protocol for Preparation of DOPC-Based Nanoemulsion by Ultrasonication

This protocol outlines the preparation of an oil-in-water (O/W) nanoemulsion using DOPC as a co-surfactant.

Materials:

  • This compound (DOPC)

  • Oil phase (e.g., medium-chain triglycerides)

  • Aqueous phase (e.g., deionized water)

  • Primary surfactant (e.g., Tween 80)

  • Drug to be encapsulated

  • Ultrasonicator (probe or bath)

Procedure:

  • Phase Preparation: a. Dissolve the drug and DOPC in the oil phase. b. Dissolve the primary surfactant in the aqueous phase.

  • Coarse Emulsion Formation: a. Gradually add the oil phase to the aqueous phase while stirring at high speed using a magnetic stirrer or homogenizer. This will form a coarse emulsion.

  • Nanoemulsification: a. Subject the coarse emulsion to high-intensity ultrasonication. b. Optimize the sonication time and power to achieve the desired droplet size and a narrow size distribution. The process may require cooling to prevent overheating.

  • Characterization: a. Measure the droplet size, PDI, and zeta potential of the nanoemulsion using DLS. b. Determine the encapsulation efficiency by separating the oil and aqueous phases (e.g., by ultracentrifugation) and quantifying the drug in each phase.

IV. Visualizing Key Mechanisms and Workflows

Experimental Workflow for Liposome Preparation

The following diagram illustrates the key steps in the thin-film hydration and extrusion method for preparing liposomes.

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing & Purification dissolve Dissolve DOPC & Drug in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate film Thin Lipid Film evaporate->film add_buffer Add Aqueous Buffer film->add_buffer vortex Vortexing/Agitation add_buffer->vortex mlv Multilamellar Vesicles (MLVs) vortex->mlv extrude Extrusion through Polycarbonate Membrane mlv->extrude luv Unilamellar Vesicles (LUVs) extrude->luv purify Purification (e.g., SEC, Dialysis) luv->purify final Final Liposome Formulation purify->final

Caption: Workflow for DOPC liposome preparation.

Mechanism of DOTAP/DOPC Lipoplex-Mediated Gene Delivery

This diagram outlines the proposed step-by-step mechanism by which a lipoplex formed from the cationic lipid DOTAP and the helper lipid DOPC delivers its genetic cargo into a cell.

G cluster_0 Extracellular cluster_1 Cellular Uptake cluster_2 Endosomal Escape cluster_3 Intracellular Fate lipoplex DOTAP/DOPC Lipoplex (Cationic) binding Electrostatic Binding lipoplex->binding cell_membrane Cell Membrane (Anionic) cell_membrane->binding endocytosis Endocytosis binding->endocytosis endosome Endosome Formation endocytosis->endosome fusion Lipoplex-Endosome Membrane Fusion endosome->fusion destabilization Membrane Destabilization (Role of DOPC) fusion->destabilization release Release of Genetic Material into Cytoplasm destabilization->release transcription Transcription/Translation release->transcription protein Protein Expression transcription->protein

Caption: Gene delivery via DOTAP/DOPC lipoplexes.

V. Conclusion

This compound is a highly valuable and versatile phospholipid for the development of a wide array of drug delivery systems. Its inherent properties of fluidity, stability, and biocompatibility make it an excellent choice for formulating liposomes, nanoparticles, and nanoemulsions. The provided application notes, quantitative data, and detailed protocols offer a solid foundation for researchers and scientists to harness the full potential of DOPC in creating novel and effective therapeutic solutions. The visualization of key processes further aids in understanding the underlying mechanisms and optimizing formulation strategies for improved drug delivery outcomes.

References

Application Notes and Protocols for DOPC Model Biological Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a widely utilized unsaturated phospholipid for the creation of model biological membranes. Its chemical structure, featuring a C18:1 cis-Δ9 oleoyl acyl chain, results in a low phase transition temperature of -16.5°C, ensuring that model membranes are in a fluid, liquid-crystalline state at typical experimental temperatures.[1] This property, along with its zwitterionic nature, makes DOPC an excellent choice for mimicking the dynamic environment of eukaryotic cell membranes.[2][3] These application notes provide an overview of the key physicochemical properties of DOPC bilayers, detailed protocols for forming various model membrane systems, and their applications in research and drug development.

Physicochemical Properties of DOPC Bilayers

Understanding the fundamental physicochemical properties of DOPC bilayers is crucial for designing and interpreting experiments. The following table summarizes key quantitative data derived from experimental and computational studies.

PropertyValueConditionsReference
Area per Lipid68.8 ŲZero membrane tension[4]
Bilayer Thickness (hydrophobic)~27-30 Å------
Bilayer Thickness (headgroup to headgroup)~37-40 Å------
Bilayer Depth (from AFM)4.6 ± 0.2 nm (rupture depth)Supported on mica[1]
Bending Rigidity~20-30 kBT------
Lateral Diffusion CoefficientIncreases with membrane tensionMolecular dynamics simulations[5][6]
Phase Transition Temperature (Tm)-16.5°C---[1]

Note: Values can vary depending on the experimental or simulation conditions such as temperature, hydration level, and the presence of other molecules.

Experimental Protocols

This section provides detailed protocols for the preparation of common DOPC-based model membrane systems: Giant Unilamellar Vesicles (GUVs), Supported Lipid Bilayers (SLBs), and Black Lipid Membranes (BLMs).

Protocol 1: Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation

GUVs are micron-sized vesicles that are useful for microscopy-based studies of membrane dynamics, protein-lipid interactions, and drug permeability. Electroformation is a common method for their preparation.[7][8][9]

Materials:

  • DOPC in chloroform (e.g., 1-2 mg/mL)

  • Indium Tin Oxide (ITO) coated glass slides

  • Teflon spacer

  • Electroformation chamber

  • Function generator and AC power supply

  • Sucrose solution (e.g., 100 mM)

  • Glucose solution (e.g., 100 mM)

Procedure:

  • Lipid Film Deposition:

    • Clean two ITO-coated slides thoroughly with ethanol and deionized water.

    • Using a glass syringe, deposit a small volume (e.g., 5-10 µL) of the DOPC/chloroform solution onto the conductive side of each ITO slide.[10]

    • Spread the lipid solution evenly to create a thin film.

    • Dry the lipid films under a gentle stream of nitrogen gas and then place them in a vacuum desiccator for at least 1-2 hours to remove all residual solvent.[10]

  • Chamber Assembly:

    • Assemble the electroformation chamber by placing the Teflon spacer between the two ITO slides, with the conductive, lipid-coated sides facing each other.

    • Fill the chamber with a non-ionic solution, such as a sucrose solution.

  • Electroformation:

    • Connect the ITO slides to a function generator.

    • Apply a low-frequency AC electric field (e.g., 10 Hz) with a voltage of approximately 1.0-1.2 V.[8]

    • Allow the vesicles to form over a period of 1-2 hours at a temperature above the lipid's phase transition temperature (room temperature is sufficient for DOPC).

  • Vesicle Harvesting:

    • Turn off the AC field.

    • Gently pipette the GUV-containing solution from the chamber.

    • To visualize the GUVs using phase-contrast microscopy, dilute the sucrose-containing GUVs into an iso-osmolar glucose solution. The density difference will cause the GUVs to settle at the bottom of the imaging chamber.

Diagram: GUV Preparation by Electroformation Workflow

GUV_Electroformation cluster_prep Lipid Film Preparation cluster_chamber Chamber Assembly & Hydration cluster_electro Electroformation cluster_harvest Harvesting DOPC_sol DOPC in Chloroform Spread_lipid Lipid Film on Slides DOPC_sol->Spread_lipid Deposit & Spread ITO_slides ITO Slides ITO_slides->Spread_lipid Dry_film Dried Lipid Films Spread_lipid->Dry_film Dry (N2 & Vacuum) Assemble_chamber Assemble Chamber with Spacer Dry_film->Assemble_chamber Add_sucrose Hydration Assemble_chamber->Add_sucrose Fill with Sucrose Solution Apply_AC Apply AC Field (e.g., 10Hz, 1.2V) Add_sucrose->Apply_AC GUV_formation GUVs Formed Apply_AC->GUV_formation Incubate (1-2 hours) Harvest Harvest GUVs GUV_formation->Harvest Dilute Ready for Microscopy Harvest->Dilute Dilute in Glucose for Imaging

Caption: Workflow for preparing Giant Unilamellar Vesicles (GUVs) using the electroformation method.

Protocol 2: Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion

SLBs are planar model membranes formed on a solid support, which are amenable to a variety of surface-sensitive techniques like Quartz Crystal Microbalance-Dissipation (QCM-D) and Atomic Force Microscopy (AFM).[1][11]

Materials:

  • DOPC liposomes (Small Unilamellar Vesicles - SUVs)

  • Solid support (e.g., mica, glass, or SiO2-coated sensor)

  • Buffer (e.g., HEPES or Tris with NaCl)

  • Probe sonicator or extruder

Procedure:

  • Preparation of DOPC SUVs:

    • Prepare a thin lipid film of DOPC as described in Protocol 1, Step 1.

    • Hydrate the lipid film with the desired buffer by vortexing. This will form Multilamellar Vesicles (MLVs).

    • To form SUVs, sonicate the MLV suspension using a probe sonicator on ice until the solution becomes clear, or extrude the MLV suspension multiple times through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Substrate Preparation:

    • Clean the solid support meticulously. For mica, this involves cleaving the surface to expose a fresh, atomically flat layer. For glass or SiO2, cleaning with piranha solution or plasma treatment is common.

  • Vesicle Fusion:

    • Introduce the SUV suspension to the cleaned substrate.

    • The vesicles will adsorb to the surface, and upon reaching a critical surface coverage, they will rupture and fuse to form a continuous lipid bilayer.[12]

    • The incubation time can vary from minutes to an hour.

    • Rinse the surface gently with buffer to remove any unfused vesicles.

  • Verification (Optional):

    • The formation of a complete and fluid SLB can be verified using techniques such as Fluorescence Recovery After Photobleaching (FRAP) if a fluorescently labeled lipid is included, or by QCM-D, which monitors changes in frequency and dissipation upon bilayer formation.[13]

Diagram: SLB Formation by Vesicle Fusion

SLB_Formation DOPC_SUVs DOPC SUV Suspension Incubation Incubate SUVs with Substrate DOPC_SUVs->Incubation Clean_Substrate Clean Solid Support (e.g., Mica, SiO2) Clean_Substrate->Incubation Adsorption Vesicle Adsorption Incubation->Adsorption Rupture_Fusion Vesicle Rupture & Fusion Adsorption->Rupture_Fusion Critical Surface Coverage Reached SLB Supported Lipid Bilayer (SLB) Rupture_Fusion->SLB Rinse Rinse with Buffer SLB->Rinse Final_SLB Final SLB for Analysis Rinse->Final_SLB

Caption: Schematic of Supported Lipid Bilayer (SLB) formation via the vesicle fusion method.

Protocol 3: Black Lipid Membrane (BLM) Formation

BLMs, also known as painted lipid bilayers, are formed across a small aperture in a hydrophobic partition separating two aqueous compartments. They are primarily used for electrical measurements of ion channel activity and membrane permeability.[14]

Materials:

  • DOPC in an organic solvent (e.g., n-decane)

  • BLM chamber with a small aperture (e.g., in a Teflon partition)

  • Aqueous electrolyte solution (e.g., KCl)

  • Ag/AgCl electrodes

  • Voltage-clamp amplifier

Procedure:

  • Chamber Setup:

    • Assemble the BLM chamber, ensuring the partition with the aperture separates the two compartments.

    • Fill both compartments with the electrolyte solution.

  • Aperture Pre-treatment:

    • Using a fine brush or syringe, "paint" a small amount of the DOPC/organic solvent solution across the aperture. This pre-coats the aperture and promotes bilayer formation.

  • Bilayer Formation:

    • Apply a small droplet of the lipid solution to the aperture. The lipid solution will thin out, and as the solvent dissolves into the aqueous phase and the lipid annulus, a bilayer will form in the center of the aperture.

    • The formation of the bilayer can be monitored by observing the reflected light (it will appear black when formed) or by measuring the electrical capacitance across the membrane. A stable bilayer will have a capacitance of approximately 0.3-0.8 µF/cm².

  • Electrical Measurements:

    • Insert Ag/AgCl electrodes into each compartment of the chamber.

    • Connect the electrodes to a voltage-clamp amplifier to measure membrane conductance and the activity of any incorporated ion channels.

Diagram: Logical Steps in BLM Experiment

BLM_Experiment Assemble_Chamber Assemble BLM Chamber Fill_Electrolyte Fill with Electrolyte Solution Assemble_Chamber->Fill_Electrolyte Precoat_Aperture Pre-coat Aperture with Lipid Solution Fill_Electrolyte->Precoat_Aperture Paint_Bilayer Paint Bilayer across Aperture Precoat_Aperture->Paint_Bilayer Monitor_Formation Monitor Formation (Capacitance Measurement) Paint_Bilayer->Monitor_Formation Insert_Electrodes Insert Ag/AgCl Electrodes Monitor_Formation->Insert_Electrodes Bilayer Formed Connect_Amplifier Connect to Amplifier Insert_Electrodes->Connect_Amplifier Perform_Measurement Perform Electrical Measurements Connect_Amplifier->Perform_Measurement

Caption: Logical workflow for setting up a Black Lipid Membrane (BLM) experiment for electrical measurements.

Applications in Research and Drug Development

DOPC-based model membranes are indispensable tools for a variety of applications:

  • Drug-Membrane Interactions: These models are used to study the partitioning and permeability of drug candidates across a lipid bilayer, providing insights into their absorption and distribution.[15][16][17] The fluidity of DOPC membranes allows for the investigation of how drugs may alter membrane properties such as fluidity and elasticity.[15]

  • Membrane Protein Reconstitution: DOPC liposomes and nanodiscs provide a native-like environment for solubilizing, stabilizing, and studying the function and structure of purified membrane proteins.[18][19][20][21]

  • Fundamental Biophysics: DOPC bilayers are used to investigate fundamental membrane properties such as lipid packing, phase behavior (when mixed with other lipids), and the effects of mechanical forces like membrane tension.[4][5][6]

  • Drug Delivery Systems: DOPC is a common component in liposomal drug delivery formulations due to its biocompatibility and ability to form stable vesicles.[2][22] Studies using DOPC model membranes can help in optimizing the design of these nanocarriers.

References

Application Notes and Protocols for Formulation of DOPC-based Lipid Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become the leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines.[1] Their success is attributed to their ability to protect the fragile mRNA molecule from degradation and facilitate its entry into target cells.[2][3] A typical LNP formulation is composed of four main components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a polyethylene glycol (PEG)-conjugated lipid.[4][5] This document provides detailed application notes and protocols for the formulation of LNPs using 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) as a helper lipid.

DOPC is a zwitterionic phospholipid that plays a crucial role in stabilizing the lipid bilayer of the nanoparticle.[6] The selection of helper lipids like DOPC can significantly influence the morphology, stability, and transfection efficiency of the LNP formulation.[6][7]

Core Components of DOPC-based LNP Formulations

The effective formulation of LNPs for mRNA delivery depends on the careful selection and precise ratio of its lipid components.

  • Ionizable Cationic Lipid: This lipid is essential for encapsulating the negatively charged mRNA through electrostatic interactions at an acidic pH during formulation.[1][] At physiological pH, the lipid is nearly neutral, which reduces toxicity.[5] Upon cellular uptake into the acidic environment of the endosome, the lipid becomes positively charged again, which is thought to facilitate the release of the mRNA into the cytoplasm.[4][]

  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine): As a helper lipid, DOPC contributes to the structural integrity of the LNP.[6][9] Its cylindrical shape helps to form stable bilayer structures.

  • Cholesterol: Cholesterol is another structural component that modulates the fluidity and stability of the lipid bilayer, filling in gaps between the other lipid molecules.[7]

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) is included to control the particle size during formulation and to provide a hydrophilic layer that prevents aggregation and reduces clearance by the immune system in vivo.[5][6]

Experimental Protocols

Materials
  • Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • PEGylated Lipid (e.g., DMG-PEG2000)

  • mRNA encoding a reporter protein (e.g., Luciferase)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate Buffer (10 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Nuclease-free water, pipette tips, and tubes

Equipment
  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dynamic Light Scattering (DLS) instrument

  • Spectrofluorometer or plate reader

  • High-Performance Liquid Chromatography (HPLC) system

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Sterile filters (0.22 µm)

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of DOPC-based LNPs using a microfluidic mixing device to ensure rapid and reproducible self-assembly of the nanoparticles.

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of the ionizable lipid, DOPC, cholesterol, and PEGylated lipid in ethanol. The concentration of these stock solutions should be determined based on the desired final lipid concentration and molar ratios.

  • Preparation of the Lipid Mixture (Ethanol Phase):

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio. A common starting point for optimization is a molar ratio of 50:10:38.5:1.5 for ionizable lipid:DOPC:cholesterol:PEG-lipid.[5][10]

    • Add ethanol to the lipid mixture to achieve the final desired lipid concentration for the ethanol phase.

  • Preparation of the mRNA Solution (Aqueous Phase):

    • Dilute the stock mRNA solution in 10 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (ethanol phase) into one syringe and the mRNA solution (aqueous phase) into another syringe.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the sterile LNP suspension at 4°C. For long-term storage, aliquots can be stored at -80°C, though freeze-thaw cycles should be avoided.

Protocol 2: Characterization of DOPC-based LNPs

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the formulated LNPs.[11]

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential:

    • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter (size), PDI, and zeta potential of the LNPs.[12]

    • Dilute a small sample of the LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS analysis.

    • A target size range is typically between 80-150 nm with a PDI below 0.2, which indicates a monodisperse population of nanoparticles.[7][12] The zeta potential should be close to neutral at physiological pH.[12]

  • mRNA Encapsulation Efficiency:

    • The encapsulation efficiency can be determined using a fluorescent dye that binds to nucleic acids, such as RiboGreen®.[12]

    • Prepare two sets of LNP samples. In one set, lyse the LNPs using a detergent (e.g., 0.5% Triton X-100) to measure the total mRNA. The other set remains intact to measure the amount of unencapsulated (free) mRNA.

    • Add the RiboGreen® reagent to both sets of samples and measure the fluorescence.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence] x 100

  • Lipid Component Quantification:

    • High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used to separate and quantify the individual lipid components.[12]

    • This analysis confirms that the final formulation contains the correct ratio of lipids.

Data Presentation

The following tables summarize typical formulation parameters and characterization data for DOPC-based LNPs.

Table 1: Example DOPC-LNP Formulation Parameters

ComponentMolar Ratio (%)Example Material
Ionizable Lipid50DLin-MC3-DMA
Helper Lipid10DOPC
Cholesterol38.5Cholesterol
PEGylated Lipid1.5DMG-PEG2000

Note: These molar ratios are a common starting point and should be optimized for specific applications and mRNA payloads.[5][10]

Table 2: Typical Physicochemical Properties of DOPC-based LNPs

ParameterTypical ValueTechnique
Z-average Diameter (nm)70 - 180DLS
Polydispersity Index (PDI)< 0.3DLS
Zeta Potential (mV) at pH 7.4-5 to +5DLS
Encapsulation Efficiency (%)> 80%RiboGreen® Assay

Note: The size of DOPC-based LNPs can be larger compared to those formulated with other helper lipids like DOPE or DSPC.[3]

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_purification Purification & Finalization Lipid_Stocks Lipid Stock Solutions (in Ethanol) Mixing Microfluidic Mixing Lipid_Stocks->Mixing mRNA_Solution mRNA Solution (in Citrate Buffer) mRNA_Solution->Mixing Dialysis Dialysis vs. PBS (Buffer Exchange) Mixing->Dialysis Filtration Sterile Filtration (0.22 µm) Dialysis->Filtration Final_LNPs Final LNP Formulation Filtration->Final_LNPs

Caption: Experimental workflow for DOPC-based LNP formulation.

mRNA_Delivery_Pathway cluster_cellular Cellular Uptake and Release LNP DOPC-based LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome/ Lysosome (pH ~5.5) Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Protonation of ionizable lipid Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm mRNA Release Translation Ribosomal Translation Cytoplasm->Translation Protein Therapeutic Protein Translation->Protein

Caption: Mechanism of LNP-mediated mRNA delivery into a cell.

References

Application Notes and Protocols for Sizing Dioleoyl Phosphatidylcholine (DOPC) Vesicles via Extrusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioleoyl phosphatidylcholine (DOPC) is a common unsaturated phospholipid used in the formation of liposomes for various research and pharmaceutical applications, including drug delivery and model membrane studies. Extrusion is a widely adopted technique for preparing unilamellar vesicles with a controlled and uniform size distribution.[1] This process involves passing a multilamellar vesicle (MLV) suspension through a polycarbonate membrane with a defined pore size, resulting in the formation of large unilamellar vesicles (LUVs).[1] The final size and polydispersity of the vesicles are influenced by several factors, including the pore size of the membrane, the number of extrusion passes, the extrusion pressure, and the lipid composition.[2][3]

This document provides detailed protocols and application notes for the preparation of DOPC vesicles using the extrusion technique, including quantitative data on the expected vesicle size and distribution.

Experimental Protocols

Protocol 1: Preparation of DOPC Vesicles by Extrusion

This protocol describes the preparation of unilamellar DOPC vesicles with a target diameter of approximately 100 nm.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Argon or Nitrogen Gas

  • Mini-Extruder

  • Polycarbonate membranes (100 nm pore size)

  • Filter supports

  • Gas-tight syringes (1 mL)

  • Round-bottom flask

  • Rotary evaporator

  • Heating block or water bath

  • Dynamic Light Scattering (DLS) instrument

Methodology:

  • Lipid Film Preparation:

    • Dissolve the desired amount of DOPC in chloroform in a round-bottom flask.

    • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under a gentle stream of argon or nitrogen gas for 30 minutes, followed by vacuum desiccation for at least one hour to remove residual solvent.[1]

  • Hydration:

    • Hydrate the dry lipid film with an appropriate volume of PBS (pH 7.4) to achieve the desired final lipid concentration (e.g., 5-10 mg/mL).[4]

    • Hydration should be performed above the phase transition temperature (Tc) of DOPC (-16.5 °C), which allows for effective hydration at room temperature (approximately 25°C).[5]

    • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended):

    • To increase the encapsulation efficiency and create more uniform multilamellar vesicles prior to extrusion, subject the MLV suspension to 5-8 freeze-thaw cycles.[1]

    • This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath (e.g., 37°C).[1]

  • Extrusion:

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes and filter supports according to the manufacturer's instructions.

    • Transfer the MLV suspension to one of the gas-tight syringes.

    • Connect the loaded syringe to one end of the extruder and an empty syringe to the other.

    • Gently and steadily push the plunger of the loaded syringe to pass the lipid suspension through the membranes into the empty syringe.

    • Repeat this process for a total of 11-21 passes.[1] An odd number of passes ensures the final product is in the opposite syringe from the starting material, minimizing contamination with unprocessed MLVs.

  • Characterization:

    • Measure the particle size (mean diameter) and polydispersity index (PDI) of the final vesicle suspension using Dynamic Light Scattering (DLS).

    • For accurate DLS measurements, dilute the liposome sample in buffer to avoid multiple scattering effects.

Data Presentation

The following tables summarize quantitative data on the effect of different extrusion parameters on the final vesicle size and polydispersity. While specific comprehensive data for pure DOPC vesicles is limited in the literature, the data for egg phosphatidylcholine (egg PC), another unsaturated phospholipid, provides a good reference.

Table 1: Influence of Membrane Pore Size on Egg PC Vesicle Diameter

MLVs (100 mg/mL egg PC) were subjected to 20 passes through stacked polycarbonate filters of varying pore sizes.

Membrane Pore Size (nm)Mean Vesicle Diameter (nm) ± S.D. (Freeze-Fracture)Mean Vesicle Diameter (nm) ± S.D. (Quasi-Elastic Light Scattering)
3045 ± 14Not Reported
5069 ± 19Not Reported
100104 ± 2691 ± 35
200186 ± 52163 ± 64
400308 ± 98291 ± 103

Data adapted from Mayer et al., Biochimica et Biophysica Acta, 1986.[6]

Table 2: Effect of Number of Extrusion Passes on DLPC Vesicle Size

1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) with 10% and 30% cholesterol was extruded through a 100 nm membrane.

Number of PassesMean Vesicle Diameter (nm) - 10% CholesterolMean Vesicle Diameter (nm) - 30% CholesterolPolydispersity Index (PDI) - 10% CholesterolPolydispersity Index (PDI) - 30% Cholesterol
5148.3145.10.1340.074
10142.5140.20.1660.088
15138.6134.70.1150.092

Data adapted from a study on DLPC liposomes, indicating a general trend of decreasing size with an increasing number of passes.[3]

Table 3: Influence of Extrusion Pressure on Vesicle Size

While specific data for DOPC is not available in a tabular format, studies have shown that for various lipid compositions, increasing the extrusion pressure generally leads to a decrease in the final vesicle size.[2][7] For vesicles extruded through 100 nm pores, a pressure of approximately 125 psi is often used, while smaller pores (e.g., 30 nm) may require higher pressures (~500 psi) for optimal results.[8]

Visualizations

Diagram 1: Experimental Workflow for DOPC Vesicle Preparation by Extrusion

G cluster_0 Lipid Preparation cluster_1 Optional Pre-treatment cluster_2 Extrusion cluster_3 Characterization DOPC in Chloroform DOPC in Chloroform Thin Lipid Film Thin Lipid Film DOPC in Chloroform->Thin Lipid Film Rotary Evaporation Hydrated MLVs Hydrated MLVs Thin Lipid Film->Hydrated MLVs Add PBS & Vortex Freeze-Thaw MLVs Freeze-Thaw MLVs Hydrated MLVs->Freeze-Thaw MLVs 5-8 Cycles Extruder Assembly Extruder Assembly Freeze-Thaw MLVs->Extruder Assembly Load Sample Unilamellar Vesicles (LUVs) Unilamellar Vesicles (LUVs) Extruder Assembly->Unilamellar Vesicles (LUVs) 11-21 Passes DLS Analysis DLS Analysis Unilamellar Vesicles (LUVs)->DLS Analysis Measure Size & PDI

Caption: Workflow for preparing DOPC vesicles.

Diagram 2: Logical Relationship of Extrusion Parameters and Vesicle Properties

G cluster_0 Input Parameters cluster_1 Output Properties PoreSize Membrane Pore Size VesicleSize Vesicle Size PoreSize->VesicleSize Directly Proportional PDI Polydispersity (PDI) PoreSize->PDI Directly Proportional NumPasses Number of Passes NumPasses->VesicleSize Inversely Proportional NumPasses->PDI Inversely Proportional Pressure Extrusion Pressure Pressure->VesicleSize Inversely Proportional

Caption: Influence of parameters on vesicle properties.

References

Application Notes: The Role of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) as a Helper Lipid in Gene Transfection Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA.[1] A typical LNP formulation comprises four main components: an ionizable cationic lipid for nucleic acid encapsulation and endosomal escape, cholesterol to ensure membrane stability, a PEGylated lipid to increase circulation time and particle stability, and a "helper" phospholipid.[1][2] This document focuses on the role and application of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a common zwitterionic phospholipid, as a helper lipid in gene transfection protocols.

Mechanism of Action and Role in Transfection

Helper lipids are crucial for the overall structure of the LNP and play a significant role in the intracellular delivery of the genetic payload.[3] Their primary function is to facilitate the escape of the nucleic acid from the endosome into the cytoplasm, a critical bottleneck in gene delivery.[4]

The effectiveness of a helper lipid is often linked to its molecular shape and the resulting structure it promotes within a lipid bilayer.

  • DOPC (Dioleoylphosphatidylcholine): DOPC has a cylindrical molecular shape, which leads it to form stable, flat bilayer (lamellar) structures.[5] In LNP formulations, DOPC primarily serves as a structural component, contributing to the stability and integrity of the nanoparticle.[5] However, its tendency to form stable bilayers makes it less "fusogenic" compared to other helper lipids. Formulations containing DOPC may show limited ability to escape from the endosome, leading to the trafficking of the LNP to late endo-lysosomal compartments and subsequent degradation of the payload.[5][6] This can result in lower overall transfection efficiency.[5]

  • DOPE (Dioleoylphosphatidylethanolamine): In contrast, DOPE, another widely used helper lipid, has a conical molecular shape. This shape promotes the formation of non-bilayer, inverted hexagonal (HII) phases.[5] This property is critical for destabilizing the endosomal membrane, facilitating membrane fusion, and promoting the release of the nucleic acid cargo into the cytoplasm.[3][5] Consequently, DOPE-containing formulations often exhibit substantially higher transfection efficiency both in vitro and in vivo.[5]

Despite often showing lower efficiency than DOPE, DOPC is still widely used and studied. Its contribution to particle stability can be beneficial, and transfection efficiency is highly cell-type dependent.[3] For some cell lines, such as SW 620, lipoplexes with DOPC have shown a significant advantage in transfection over those with DOPE.[3]

Quantitative Data Summary

The choice of helper lipid significantly impacts the physicochemical properties and biological activity of lipid nanoparticles. The following tables summarize quantitative data from studies comparing LNPs formulated with DOPC to those with other helper lipids.

Table 1: Physicochemical Properties of LNPs with Different Phospholipids Data adapted from a study optimizing phospholipid structure for co-delivery of Cas9 mRNA and sgRNA.[7]

Helper LipidAverage Diameter (nm)RNA Encapsulation Efficiency (%)Zeta Potential (mV)
DOPC 182>80%Positive
DOPE 7089%+0.33
DSPC 68>80%Positive
SOPC 155>80%Positive

Table 2: Comparative Gene Editing Efficiency in HepG2-GFP Cells Data represents the percentage of cells with GFP knockout after treatment with LNPs containing different helper lipids.[7]

Helper LipidGene Editing Efficiency (% GFP Knockout)
DOPC ~8%
DOPE 15%
DSPC 15%
SOPC ~8%

Experimental Workflow and Delivery Mechanism

The following diagrams illustrate a typical experimental workflow for LNP-based gene transfection and the proposed mechanism of intracellular delivery.

G Experimental Workflow for LNP-Mediated Gene Transfection cluster_0 LNP Formulation cluster_1 In Vitro Transfection cluster_2 Analysis A 1. Prepare Lipid Stock (Ionizable Lipid, DOPC, Cholesterol, PEG-Lipid) in Ethanol C 3. Microfluidic Mixing (Rapid mixing of lipid and aqueous phases) A->C B 2. Prepare Nucleic Acid (e.g., mRNA) in Aqueous Buffer (pH 4.0) B->C D 4. Dialysis / Purification (Buffer exchange to neutral pH, e.g., PBS) C->D F 6. Treatment (Add formulated LNPs to cell culture media) D->F E 5. Cell Culture (Seed cells in well plates) E->F G 7. Incubation (e.g., 24-48 hours) F->G H 8. Assess Transfection Efficiency (e.g., Luciferase Assay, GFP Fluorescence Microscopy) G->H I 9. Assess Cytotoxicity (e.g., MTT Assay)

Caption: A typical workflow for gene transfection using lipid nanoparticles.

G LNP-Mediated Gene Delivery & Endosomal Escape cluster_0 Role of Helper Lipid start 1. LNP approaches cell uptake 2. Endocytosis (LNP is engulfed into an endosome) start->uptake acid 3. Endosomal Acidification (pH drop) Ionizable lipid becomes positively charged uptake->acid interact 4. LNP interacts with endosomal membrane acid->interact dope_path With DOPE (Fusogenic): Conical shape promotes HII phase transition, destabilizing membrane interact->dope_path Efficient Pathway dopc_path With DOPC (Structural): Cylindrical shape forms stable lamellar structures, leading to less efficient membrane disruption interact->dopc_path Less Efficient Pathway escape 5. Endosomal Escape (Membrane disruption) dope_path->escape dopc_path->escape low efficiency trap 5b. Endosomal Entrapment (Trafficking to lysosome) dopc_path->trap release 6. mRNA Release into Cytoplasm escape->release translate 7. Protein Translation release->translate

References

Preparation of Giant Unilamellar Vesicles (GUVs) with DOPC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Giant Unilamellar Vesicles (GUVs) are valuable model systems in biophysics and drug delivery research. Their size, typically ranging from 1 to 100 micrometers, allows for direct visualization using light microscopy, making them excellent tools for studying membrane properties, protein-lipid interactions, and as microreactors or drug carriers.[1] 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a commonly used zwitterionic phospholipid for GUV formation due to its low phase transition temperature and high fluidity, which mimics the state of biological membranes.[2] This document provides detailed protocols for the preparation of DOPC GUVs using two primary methods: electroformation and gentle hydration. A gel-assisted hydration method is also described as a faster alternative.

Methods Overview

The choice of method for GUV preparation depends on the specific application, the lipid composition, and the desired characteristics of the vesicles.

  • Electroformation is a highly efficient method that uses an alternating electric field to swell and detach lipid bilayers from electrodes, resulting in a high yield of unilamellar vesicles.[3] It is particularly effective for neutral or zwitterionic lipids like DOPC.

  • Gentle Hydration is a simpler technique that relies on the spontaneous swelling of a thin lipid film in an aqueous solution.[2][4] While straightforward, it may result in a lower yield and a more heterogeneous population of GUVs compared to electroformation.[5]

  • Gel-Assisted Hydration utilizes a hydrophilic polymer gel, such as polyvinyl alcohol (PVA) or agarose, as a substrate for the lipid film. This method can significantly accelerate the hydration process compared to traditional gentle hydration.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation of DOPC GUVs using the described methods.

Table 1: Comparison of GUV Preparation Methods for DOPC

ParameterElectroformationGentle HydrationGel-Assisted Hydration (PVA)
Principle AC field-induced swelling and detachment of lipid layersSpontaneous swelling of a lipid film in an aqueous solutionAccelerated swelling of a lipid film on a hydrophilic gel substrate
Typical Yield HighLow to Moderate (~20% for pure DOPC)[5]High
Vesicle Unilamellarity High (~90%)[6]Variable, can have multilamellar vesiclesGenerally high
Vesicle Size Range (Diameter) 10 - 50 µm[6]5 - 100 µm[7]10 - 30 µm
Time Required 2 - 4 hours1 hour to several days[4][5]< 1 hour[4]
Suitability for Charged Lipids Limited for high concentrations (<10 mol%)[3]Suitable[8][9]Suitable[4]
Buffer Ionic Strength Traditionally low, but protocols for physiological ionic strength exist[6][10]Can be used with various buffersCan be used with physiological buffers (e.g., PBS)[4]

Table 2: Typical Experimental Parameters for DOPC GUV Preparation

ParameterElectroformationGentle HydrationGel-Assisted Hydration (PVA)
DOPC Concentration in Organic Solvent 1 - 2 mg/mL[11][12]1 - 2 mg/mL[2]1 mg/mL[4]
Organic Solvent Chloroform or Chloroform/Methanol mixture[2][13]Chloroform or Chloroform/Methanol mixture[2][7]Chloroform[4]
Hydration Solution Sucrose or Glucose solution (e.g., 100 mM), low ionic strength buffers[14][15]Sucrose solution (e.g., 100 mM), various buffers[5]Sucrose or PBS[4]
Temperature Above the lipid phase transition temperature (For DOPC, room temp. is sufficient)[15]Room temperature[5]Room temperature or 50°C for DPPC[4]
AC Field Voltage (Electroformation) 1 V[13]N/AN/A
AC Field Frequency (Electroformation) 10 Hz - 500 Hz[6][13]N/AN/A

Experimental Protocols

Method 1: Electroformation

This protocol is adapted from standard electroformation procedures using indium tin oxide (ITO) coated glass slides.

Materials:

  • DOPC

  • Chloroform

  • ITO-coated glass slides

  • Electroformation chamber

  • Function generator

  • O-ring

  • Pipettes and tips

  • Nitrogen gas source or vacuum desiccator

Protocol:

  • Lipid Film Preparation:

    • Prepare a 1 mg/mL solution of DOPC in chloroform.[11]

    • Clean the ITO-coated glass slides thoroughly with ethanol and deionized water.

    • Deposit a small volume (e.g., 2-3 µL) of the DOPC solution onto the conductive side of two ITO slides.[12]

    • Dry the lipid solution under a gentle stream of nitrogen or in a vacuum desiccator for at least 1 hour to form a thin, dry lipid film.[12]

  • Chamber Assembly:

    • Assemble the electroformation chamber by placing an O-ring between the two ITO slides, with the conductive, lipid-coated sides facing each other.

    • Fill the chamber with the desired hydration solution (e.g., 100 mM sucrose solution).

  • GUV Formation:

    • Connect the ITO slides to a function generator.

    • Apply an AC electric field. A typical starting point is a sinusoidal wave with a frequency of 10 Hz and a voltage of 1 V for about 2 hours.[13]

    • Optionally, to detach the vesicles from the electrode surface, the frequency can be lowered to around 2-4 Hz for an additional 30 minutes.

  • Harvesting:

    • Turn off the electric field.

    • Carefully pipette the GUV suspension from the chamber for observation.

Method 2: Gentle Hydration

This method is simpler and does not require specialized equipment like an electroformation setup.

Materials:

  • DOPC

  • Chloroform

  • Glass vial or round-bottom flask

  • Hydration solution (e.g., 100 mM sucrose)

  • Water bath or incubator

  • Pipettes and tips

  • Nitrogen gas source or rotary evaporator

Protocol:

  • Lipid Film Preparation:

    • Prepare a 1-2 mg/mL solution of DOPC in chloroform.[2]

    • Transfer a small volume of the lipid solution to a clean glass vial or round-bottom flask.

    • Evaporate the solvent using a gentle stream of nitrogen or a rotary evaporator to create a thin lipid film on the bottom of the vessel.[2] Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Gently add the hydration solution (e.g., 100 mM sucrose) to the vessel containing the dry lipid film.[5]

    • Seal the vessel and let it stand at room temperature for at least 1 hour.[5] Longer incubation times (e.g., overnight) may increase the yield.

  • Harvesting:

    • The GUVs will be present in the "lipid cloud" within the solution.[15]

    • Gently pipette the GUV suspension for observation. Avoid vigorous mixing which can disrupt the vesicles.

Method 3: Gel-Assisted Hydration

This method enhances the speed of GUV formation by using a PVA gel as the substrate.

Materials:

  • DOPC

  • Chloroform

  • Polyvinyl alcohol (PVA)

  • Microscope coverslips

  • Hydration solution (e.g., PBS or sucrose solution)

  • Oven

  • Vacuum desiccator

Protocol:

  • PVA-Coated Substrate Preparation:

    • Prepare a PVA solution in deionized water.

    • Spread the PVA solution onto a clean microscope coverslip and dry it in an oven at 50°C for 30 minutes.[4]

  • Lipid Film Preparation:

    • Prepare a 1 mg/mL solution of DOPC in chloroform.[4]

    • Spread 10-20 µL of the lipid solution onto the dried PVA film.[4]

    • Place the coverslip under vacuum for at least 30 minutes to evaporate the solvent.[4]

  • Hydration and GUV Formation:

    • Create a chamber on the coverslip (e.g., using a silicone gasket).

    • Fill the chamber with the desired hydration solution (e.g., PBS).[4]

    • GUV formation is typically rapid, often occurring in less than 1 hour.[4]

  • Harvesting:

    • Gently collect the GUV suspension from the chamber using a pipette.

Visualizations

GUV_Electroformation_Workflow cluster_prep Lipid Film Preparation cluster_assembly Chamber Assembly cluster_formation GUV Formation cluster_harvest Harvesting prep1 Prepare 1 mg/mL DOPC in Chloroform prep2 Deposit DOPC solution on ITO slides prep1->prep2 prep3 Dry under Nitrogen or Vacuum prep2->prep3 assembly1 Place O-ring between ITO slides prep3->assembly1 assembly2 Fill chamber with hydration solution assembly1->assembly2 formation1 Connect to Function Generator assembly2->formation1 formation2 Apply AC Field (e.g., 10 Hz, 1V, 2h) formation1->formation2 harvest1 Turn off AC Field formation2->harvest1 harvest2 Collect GUV suspension harvest1->harvest2

Caption: Workflow for GUV preparation by electroformation.

GUV_Gentle_Hydration_Workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_harvest Harvesting prep1 Prepare 1-2 mg/mL DOPC in Chloroform prep2 Deposit in glass vial prep1->prep2 prep3 Evaporate solvent to form thin film prep2->prep3 hydration1 Gently add hydration solution prep3->hydration1 hydration2 Incubate at room temperature hydration1->hydration2 harvest1 Gently collect GUV suspension hydration2->harvest1

Caption: Workflow for GUV preparation by gentle hydration.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low GUV Yield - Incomplete solvent removal- Lipid film too thick- Non-optimal hydration time or temperature- Ensure lipid film is thoroughly dried under vacuum.- Spread the lipid solution to create a thinner, more uniform film.- Optimize incubation time and ensure the temperature is above the lipid's phase transition temperature.
Multilamellar or Small Vesicles - Vigorous agitation during hydration- High ionic strength of the hydration buffer (for electroformation)- Handle the GUV suspension gently.- For electroformation, use low ionic strength buffers. For gentle hydration, this is less of a concern.
Vesicle Aggregation - High vesicle concentration- Presence of divalent cations- Dilute the GUV suspension after harvesting.- Use a chelating agent like EDTA in the buffer if divalent cations are a concern.
Lipid Oxidation - Exposure to oxygen, especially for unsaturated lipids- High voltage during electroformation- Work in an inert atmosphere (e.g., argon or nitrogen).- Use degassed solutions.- Use the lowest effective voltage for electroformation.
No GUVs Formed (Electroformation) - Poor electrical contact- Incorrect assembly of the chamber- ITO coating is damaged- Check the resistance of the ITO slides and ensure good contact with the electrodes.- Ensure the chamber is sealed properly and there are no leaks.- Use new, clean ITO slides.

References

Characterization of DOPC Vesicle Size and Zeta Potential: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a zwitterionic phospholipid commonly used in the formation of liposomes and model biological membranes. The physicochemical characteristics of DOPC vesicles, particularly their size and surface charge (zeta potential), are critical parameters that influence their stability, biodistribution, and interaction with cells and other biological components.[1] Accurate and reproducible characterization of these properties is therefore essential for research, drug delivery applications, and preclinical development.

This document provides detailed protocols for the preparation of DOPC vesicles and the subsequent analysis of their size and zeta potential using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively.

Data Presentation: Quantitative Analysis of DOPC Vesicles

The following tables summarize typical quantitative data for DOPC vesicles prepared by extrusion. These values can serve as a reference for researchers working with similar formulations.

Table 1: Influence of Extrusion Pore Size on DOPC Vesicle Diameter

Pore Size (nm)Mean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
200~200 - 250< 0.2
100~100 - 120< 0.1
50~60 - 80< 0.1

Data compiled from multiple sources indicating that vesicle size is primarily controlled by the pore size of the extrusion membrane.[2][3][4] A lower PDI value signifies a more monodisperse and homogeneous vesicle population.[5]

Table 2: Influence of pH on the Zeta Potential of 100% DOPC Vesicles

pHZeta Potential (mV) in 10 mM NaCl
2.0+11.20
6.0-1.52
7.4-7.48

Data extracted from a study by Oh et al. (2017).[6] The zwitterionic nature of DOPC results in a pH-dependent surface charge.[7] At low pH, the phosphate group is protonated, leading to a net positive charge. Near neutral pH, the vesicles are slightly negative.

Experimental Protocols

Protocol 1: Preparation of DOPC Vesicles by the Thin-Film Hydration and Extrusion Method

This protocol describes the formation of unilamellar DOPC vesicles with a defined size.[8]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform

  • Chloroform

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator or nitrogen stream

  • Vacuum desiccator

  • Water bath

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of DOPC in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator under reduced pressure or by a gentle stream of nitrogen gas. This will form a thin, uniform lipid film on the inner surface of the flask.[8]

    • Place the flask in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.[9]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of DOPC (-17°C).

    • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs). The suspension will appear milky.[8][10]

  • Freeze-Thaw Cycles (Optional but Recommended):

    • To improve the lamellarity and encapsulation efficiency, subject the MLV suspension to 5-7 freeze-thaw cycles.

    • Freeze the suspension in liquid nitrogen and then thaw it in a room temperature water bath.[2] This process helps to form unilamellar vesicles from multilamellar structures.

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm pore size).[9]

    • Transfer the MLV suspension to a glass syringe and pass it through the extruder multiple times (typically 11-21 passes).[2][8] This process forces the vesicles through the defined pores, resulting in the formation of large unilamellar vesicles (LUVs) with a narrow size distribution.[4][10]

    • The resulting vesicle suspension should appear translucent.

  • Storage:

    • Store the prepared DOPC vesicles at 4°C. For long-term storage, it is advisable to use a sealed container under an inert atmosphere (e.g., argon) to prevent lipid oxidation.

Protocol 2: Vesicle Size Measurement using Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[11] The rate of these fluctuations is related to the particle size through the Stokes-Einstein equation.[12]

Equipment:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Cuvettes (disposable or quartz)

Procedure:

  • Sample Preparation:

    • Dilute the DOPC vesicle suspension with the same buffer used for hydration to a suitable concentration to avoid multiple scattering effects. A 10-fold or greater dilution is often recommended.[13]

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Select the appropriate measurement parameters, including the dispersant (buffer) properties (viscosity and refractive index) and the measurement temperature (typically 25°C).

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Perform the DLS measurement. The instrument will collect and analyze the scattered light intensity fluctuations.

  • Data Analysis:

    • The DLS software will generate a size distribution report, typically providing the Z-average diameter (an intensity-weighted mean) and the Polydispersity Index (PDI).[1]

    • For DOPC vesicles prepared by extrusion, a monomodal size distribution with a PDI value below 0.1 is generally expected.

Protocol 3: Zeta Potential Measurement using Electrophoretic Light Scattering (ELS)

ELS measures the velocity of charged particles in an applied electric field.[14] This velocity is proportional to the zeta potential, which is the electric potential at the slipping plane of the vesicle.

Equipment:

  • Zeta potential analyzer (often integrated with a DLS instrument)

  • Folded capillary cells or other suitable measurement cells

Procedure:

  • Sample Preparation:

    • Dilute the DOPC vesicle suspension with the appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration. The ionic strength of the buffer can significantly influence the zeta potential.[15]

  • Instrument Setup:

    • Set up the instrument for zeta potential measurement.

    • Enter the dispersant properties (viscosity, dielectric constant) and measurement temperature.

  • Measurement:

    • Carefully inject the diluted sample into the measurement cell, ensuring no air bubbles are present.

    • Place the cell in the instrument.

    • The instrument will apply an electric field and measure the electrophoretic mobility of the vesicles.

  • Data Analysis:

    • The software will convert the electrophoretic mobility to zeta potential using the Smoluchowski or Huckel approximation, depending on the particle size and ionic strength. For liposomes in aqueous media, the Smoluchowski approximation is commonly used.[5]

    • The result is typically presented as a zeta potential distribution and an average zeta potential value in millivolts (mV).

Mandatory Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_char Characterization lipid_film Lipid Film Formation hydration Hydration lipid_film->hydration freeze_thaw Freeze-Thaw Cycles hydration->freeze_thaw extrusion Extrusion freeze_thaw->extrusion dls Size Measurement (DLS) extrusion->dls els Zeta Potential (ELS) extrusion->els

Caption: Experimental workflow for DOPC vesicle preparation and characterization.

dls_principle laser Laser Source sample Sample Brownian Motion laser->sample Incident Light detector Detector sample->detector Scattered Light correlator Correlator detector->correlator Intensity Fluctuations size Size Distribution correlator->size Diffusion Coefficient

Caption: Principle of Dynamic Light Scattering (DLS) for size analysis.

els_principle cluster_cell Measurement Cell electrode1 Electrode (+) vesicle Charged Vesicle electrode2 Electrode (-) detector Detector vesicle->detector Scattered Light (Doppler Shift) laser Laser Source laser->vesicle Incident Light analyzer Signal Analyzer detector->analyzer Frequency Shift zeta Zeta Potential analyzer->zeta Electrophoretic Mobility

Caption: Principle of Electrophoretic Light Scattering (ELS) for zeta potential measurement.

References

Application Notes and Protocols: DOPC in Supported Lipid Bilayers for Surface Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a zwitterionic phospholipid widely utilized in the formation of supported lipid bilayers (SLBs). SLBs are powerful model systems that mimic the structure and function of biological cell membranes, providing a platform for investigating a wide range of membrane-related phenomena.[1] DOPC is particularly favored for these studies due to its fluid-like liquid crystalline state at room temperature, with a transition temperature of -16.5°C, which closely resembles the dynamic nature of native cell membranes.[2][3] This property, combined with the robustness and stability of SLBs on solid supports, makes DOPC-based model membranes accessible to a variety of surface-sensitive analytical techniques.[1]

These application notes provide an overview of the applications of DOPC SLBs, detailed protocols for their preparation and characterization, and a summary of key quantitative data to aid in experimental design and data interpretation.

Applications of DOPC Supported Lipid Bilayers

DOPC SLBs serve as versatile platforms for a multitude of surface studies, including:

  • Model Cell Membranes: As a primary component of biological membranes, DOPC is used to create simplified models to study fundamental membrane properties and processes.[2][4]

  • Protein-Lipid Interactions: DOPC SLBs provide a controlled environment to investigate the binding, insertion, and function of membrane proteins and peptides. For example, studies have investigated the binding affinity of α-Synuclein to DOPC bilayers, noting a low binding affinity in the absence of other lipids.[5]

  • Drug-Membrane Interactions: These model systems are instrumental in the development and screening of drugs that target or interact with the cell membrane.

  • Biosensor Development: The functionalization of surfaces with DOPC SLBs allows for the creation of biosensors to detect specific biomolecular interactions at the membrane interface.[1]

  • Nanoparticle-Membrane Interactions: Researchers use DOPC SLBs to study the mechanisms of interaction between nanoparticles and cell membranes, which is crucial for understanding nanotoxicity and designing drug delivery systems.[6]

  • Investigation of Membrane Physical Properties: Techniques like atomic force microscopy (AFM) can be used to probe the mechanical properties of DOPC bilayers, such as elasticity and breakthrough force.[7][8]

Quantitative Data of DOPC Supported Lipid Bilayers

The following tables summarize key quantitative parameters of DOPC SLBs obtained from various surface analysis techniques. These values can vary depending on the substrate, buffer conditions, and measurement technique.

Table 1: Physical and Mechanical Properties of DOPC SLBs

PropertyValueSubstrateTechniqueReference
Bilayer Thickness 4.0 ± 1.5 nmPolydopamine-coated micaAFM[9]
3.68 nmNot specifiedX-ray and neutron scattering[10]
4.1 ± 0.2 nm (liquid phase)MicaAFM[7]
4.83 ± 0.06 nm (in deionized water)GlassqDIC[11][12]
4.6 ± 0.3 nmNot specifiedNot specified[5]
Area per Lipid Molecule 0.669 nm²Not specifiedX-ray and neutron scattering[10]
0.649 nm²Not specifiedSPR/QCM-D[10]
0.53 nm²Not specifiedNot specified[5]
Diffusion Coefficient 7.2 µm²/sPolydopamine-coated micaFRAP[9]
Refractive Index (at 670 nm) 1.4776 - 1.4889SiO₂SPR[10]
Young's Modulus ~18 MPa (liquid phase)MicaAFM[7]
Bending Stiffness 0.81 kBT (liquid phase)MicaAFM[7]

Table 2: QCM-D Parameters for DOPC SLB Formation on SiO₂

ParameterValueReference
Final Frequency Shift (Δf) -24.9 ± 0.1 Hz[6]
Final Dissipation Shift (ΔD) 0.17 ± 0.02 x 10⁻⁶[6]

Experimental Protocols

Protocol 1: Preparation of DOPC Supported Lipid Bilayers by Vesicle Fusion

This protocol describes the formation of a DOPC SLB on a mica substrate via the vesicle fusion method.[2][4] This is a widely used technique due to its simplicity and effectiveness.[1][13]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform

  • HEPES buffer (20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Freshly cleaved mica discs

  • Glass vial

  • Nitrogen gas stream

  • Vacuum desiccator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Transfer a desired amount of DOPC in chloroform to a clean glass vial.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Vesicle Hydration:

    • Add HEPES buffer to the dried lipid film to achieve a final lipid concentration of 0.5-1.0 mg/mL.

    • Vortex the solution for 5-10 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Vesicle Extrusion:

    • Equilibrate the extruder and polycarbonate membrane to room temperature.

    • Pass the MLV suspension through the extruder fitted with a 100 nm pore size polycarbonate membrane 11-21 times to form small unilamellar vesicles (SUVs).

  • SLB Formation on Mica:

    • Cleave a mica disc to expose a fresh, atomically flat surface.

    • Immediately apply a small volume (e.g., 100 µL) of the SUV suspension onto the mica surface.

    • Incubate at room temperature for 20-30 minutes to allow for vesicle adsorption and rupture, leading to the formation of a continuous bilayer.[2][4]

    • Gently rinse the surface with excess HEPES buffer to remove any non-adsorbed vesicles. The SLB is now ready for surface analysis.

Experimental Workflow for SLB Formation by Vesicle Fusion

G cluster_prep Vesicle Preparation cluster_formation SLB Formation cluster_analysis Surface Analysis LipidFilm 1. Dry Lipid Film Hydration 2. Hydrate with Buffer LipidFilm->Hydration Vortexing Extrusion 3. Extrude to form SUVs Hydration->Extrusion 100 nm filter Incubate 5. Incubate with SUVs Extrusion->Incubate CleaveMica 4. Cleave Mica Substrate CleaveMica->Incubate Rinse 6. Rinse with Buffer Incubate->Rinse Remove excess vesicles Analysis 7. Characterize SLB Rinse->Analysis

Caption: Workflow for DOPC SLB preparation by vesicle fusion.

Protocol 2: Characterization of DOPC SLB Fluidity using Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a common technique to measure the lateral mobility of lipid molecules within an SLB, providing a diffusion coefficient.[14][15]

Materials:

  • DOPC SLB prepared on a glass coverslip (as in Protocol 1, substituting mica for glass).

  • Fluorescently labeled lipid probe (e.g., 0.5 mol% Rhodamine-DPPE) incorporated into the lipid mixture before vesicle formation.

  • Confocal laser scanning microscope (CLSM) with a high-power laser for bleaching.

  • Image analysis software.

Procedure:

  • Sample Preparation: Prepare a DOPC SLB doped with a fluorescent lipid probe on a glass coverslip.

  • Microscope Setup: Mount the sample on the CLSM. Locate a uniform area of the bilayer.

  • Pre-Bleach Imaging: Acquire a few images of the selected area at low laser power to determine the initial fluorescence intensity.

  • Photobleaching: Use a high-intensity laser pulse to photobleach a defined region of interest (ROI) within the imaged area.

  • Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached probes diffuse into it.[14]

  • Data Analysis:

    • Measure the fluorescence intensity of the bleached ROI over time.

    • Correct for photobleaching during image acquisition by measuring the fluorescence intensity of a non-bleached region.

    • Fit the corrected fluorescence recovery curve to an appropriate model to extract the diffusion coefficient (D) and the mobile fraction.

Logical Flow of a FRAP Experiment

FRAP_Workflow Start Start: Fluorescently Labeled SLB PreBleach Acquire Pre-Bleach Image(s) (Low Laser Power) Start->PreBleach Bleach Photobleach ROI (High Laser Power) PreBleach->Bleach PostBleach Acquire Time-Lapse Images (Low Laser Power) Bleach->PostBleach Analysis Analyze Fluorescence Recovery Curve PostBleach->Analysis Result Determine Diffusion Coefficient (D) and Mobile Fraction Analysis->Result

Caption: Logical workflow of a FRAP experiment.

Protocol 3: Probing DOPC SLB Integrity with Atomic Force Microscopy (AFM)

AFM provides high-resolution imaging of the SLB topography and can be used to measure its mechanical properties, such as thickness and breakthrough force.[2][16]

Materials:

  • DOPC SLB on a freshly cleaved mica substrate.

  • Atomic Force Microscope (AFM) with a liquid cell.

  • Sharp AFM tips (e.g., silicon nitride).

  • Imaging buffer (same as the buffer used for SLB formation).

Procedure:

  • AFM Setup:

    • Mount the mica substrate with the SLB in the AFM liquid cell.

    • Fill the liquid cell with imaging buffer, ensuring the cantilever and sample are fully submerged.

    • Allow the system to equilibrate thermally.

  • Topographical Imaging:

    • Engage the AFM tip with the surface in a suitable imaging mode (e.g., tapping mode or PeakForce Tapping) to minimize damage to the soft bilayer.

    • Scan the surface to obtain a topographical image. A complete, defect-free bilayer should appear as a smooth, uniform surface.[2][4] Defects or holes in the bilayer will be visible as depressions down to the mica substrate.

  • Force Spectroscopy (Force-Distance Curves):

    • Position the AFM tip over a region of the intact bilayer.

    • Perform force-distance measurements by ramping the z-piezo to bring the tip into contact with and then retract it from the surface.

    • The resulting force-distance curve will show a characteristic "breakthrough" event where the tip punctures the lipid bilayer.[8]

    • The force required for this is the breakthrough force, and the distance from the point of contact to the breakthrough point corresponds to the bilayer thickness.

  • Data Analysis:

    • Analyze the topographical images to assess the quality and coverage of the SLB.

    • Analyze multiple force-distance curves to obtain statistically significant values for bilayer thickness and breakthrough force.

AFM Characterization Workflow

AFM_Workflow Start Start: Prepared DOPC SLB on Mica Setup Mount Sample in AFM Liquid Cell Start->Setup Imaging Acquire Topographical Image Setup->Imaging ForceSpec Perform Force Spectroscopy Imaging->ForceSpec Select location for force curves Analysis Analyze Images and Force Curves Imaging->Analysis ForceSpec->Analysis Results Obtain Topography, Thickness, and Breakthrough Force Analysis->Results

Caption: Workflow for AFM characterization of a DOPC SLB.

References

Application Notes and Protocols for Cryo-TEM Imaging of Dioleoyl Phosphatidylcholine (DOPC) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization of Dioleoyl phosphatidylcholine (DOPC) liposomes using cryogenic transmission electron microscopy (Cryo-TEM). This powerful imaging technique allows for the visualization of liposomes in their near-native, hydrated state, providing critical information on their morphology, size, lamellarity, and bilayer structure.

Introduction to Cryo-TEM for Liposome Characterization

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is an indispensable tool for the structural analysis of liposomes and other lipid-based nanoparticles used in drug delivery.[1][2][3] Unlike conventional electron microscopy techniques such as negative staining, Cryo-TEM preserves the native structure of liposomes by rapidly freezing a thin film of the liposome suspension in liquid ethane, a process known as vitrification.[1][4] This prevents the formation of ice crystals that can damage the delicate lipid bilayer structure.[2] The vitrified sample is then imaged at cryogenic temperatures.

The primary advantages of using Cryo-TEM for DOPC liposome analysis include:

  • Preservation of Native Morphology: Visualization of liposomes in their hydrated, native state without artifacts from dehydration or staining agents.[2][3]

  • Direct Visualization: Direct imaging of individual liposomes provides information on size, shape, and lamellarity (the number of lipid bilayers).[1][5]

  • High-Resolution Structural Details: Enables the measurement of lipid bilayer thickness with sub-nanometer precision.[6][7]

  • Assessment of Sample Heterogeneity: Allows for the characterization of the distribution of different liposome populations within a single sample.[3]

DOPC is a commonly used unsaturated phospholipid in the formulation of liposomes due to its low phase transition temperature, which ensures the lipid bilayer remains in a fluid and flexible state at physiological temperatures.[6][8]

Experimental Protocols

Preparation of DOPC Liposomes

This protocol describes the preparation of unilamellar DOPC liposomes using the thin-film hydration and extrusion method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform[9]

  • Phosphate-buffered saline (PBS), pH 7.4[10]

  • Round-bottom flask

  • Rotary evaporator

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas stream

Protocol:

  • Lipid Film Formation:

    • Transfer the desired amount of DOPC in chloroform to a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) to the desired final lipid concentration (e.g., 10 mM).[10]

    • Gently agitate the flask to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs). This can be done by gentle shaking.[11]

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (e.g., 11-21 passes) to form unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Storage:

    • Store the prepared liposome suspension at 4°C.[10]

    • It is crucial to never freeze the liposome suspension, as ice crystal formation can disrupt the liposome structure.[10]

Cryo-TEM Sample Preparation (Vitrification)

This protocol outlines the procedure for preparing vitrified samples of DOPC liposomes for Cryo-TEM imaging.

Materials:

  • DOPC liposome suspension

  • TEM grids with a holey carbon film (e.g., C-flat R2/2)[5]

  • Vitrification robot (e.g., FEI Vitrobot Mark IV)[5]

  • Liquid ethane

  • Liquid nitrogen

  • Filter paper

Protocol:

  • Glow Discharge: Glow discharge the TEM grids to render the carbon surface hydrophilic, which promotes even spreading of the sample.

  • Sample Application:

    • Set the environmental chamber of the vitrification robot to a controlled temperature (e.g., 22°C) and 100% relative humidity.[5]

    • Apply a small volume (typically 2-4 µL) of the liposome suspension to the glow-discharged grid.[4][5]

  • Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the suspension spanning the holes of the carbon film. The blotting time is a critical parameter that needs to be optimized.

  • Plunging: Immediately plunge the grid into liquid ethane cooled by liquid nitrogen.[4] This rapid freezing process vitrifies the sample.

  • Storage: Transfer the vitrified grid to liquid nitrogen for storage until imaging.

Cryo-TEM Data Acquisition and Analysis

Data Acquisition:

  • Transfer the vitrified grid to a cryo-transmission electron microscope.

  • Acquire images under low-dose conditions to minimize radiation damage to the sample.[2]

  • Images are typically recorded with a defocus to enhance phase contrast, which is the primary source of contrast in Cryo-TEM images of unstained biological samples.[12]

Data Analysis:

  • Image Processing: Raw images are processed to correct for the contrast transfer function (CTF) of the microscope.

  • Particle Picking: Individual liposomes are identified and selected from the micrographs.

  • Quantitative Analysis:

    • Size Distribution: The diameter of a statistically significant number of liposomes is measured to determine the average size and size distribution.

    • Lamellarity: The number of bilayers for each liposome is counted to assess the prevalence of unilamellar versus multilamellar or oligolamellar vesicles.[13]

    • Bilayer Thickness: The distance between the high-density headgroups of the inner and outer leaflets of the bilayer is measured at multiple points around the vesicle circumference to determine the bilayer thickness.[6][7]

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from Cryo-TEM analysis of DOPC liposomes.

Table 1: Morphological Characteristics of DOPC Liposomes

ParameterTypical ObservationReference
Shape Predominantly spherical and quasi-spherical[7]
Lamellarity Can be unilamellar, oligolamellar, or multilamellar depending on preparation[13]
Bilayer Appearance Smooth and uniform for unsaturated lipids like DOPC[6]

Table 2: Quantitative Analysis of DOPC Liposomes

ParameterTypical Value RangeNotesReference
Vesicle Diameter Dependent on extrusion pore size (e.g., ~100 nm)Size distribution can be analyzed (e.g., log-normal)[10]
Bilayer Thickness ~3.0 - 4.0 nmCan be measured with angstrom-level precision[6]
Lamellarity Distribution Varies with preparation method; extrusion favors unilamellar vesiclesAnalysis of a population provides distribution percentages[13]

Visualizations

Experimental Workflow for DOPC Liposome Preparation and Analysis

G cluster_prep Liposome Preparation cluster_cryo Cryo-TEM Sample Preparation cluster_analysis Data Acquisition & Analysis A DOPC in Chloroform B Thin Lipid Film Formation (Rotary Evaporation) A->B C Hydration with Buffer (Formation of MLVs) B->C D Extrusion (Formation of LUVs) C->D E Apply Liposomes to TEM Grid D->E F Blot Excess Liquid E->F G Plunge-Freeze (Vitrification) F->G H Cryo-TEM Imaging (Low-Dose) G->H I Image Processing (CTF Correction) H->I J Quantitative Analysis (Size, Lamellarity, Thickness) I->J

Caption: Workflow for DOPC liposome preparation, vitrification, and Cryo-TEM analysis.

Logical Relationship of Cryo-TEM Data Interpretation

G cluster_features Observable Features cluster_analysis Quantitative Measurements cluster_results Derived Characterization A Cryo-TEM Micrograph B Individual Liposome Projections A->B C Concentric Rings (Bilayer) A->C D Diameter Measurement B->D E Counting of Bilayers C->E F Distance Between Headgroups C->F G Size Distribution D->G H Lamellarity E->H I Bilayer Thickness F->I

Caption: Interpretation logic from Cryo-TEM images to quantitative liposome characteristics.

References

Measuring Drug Release Kinetics from DOPC Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a common zwitterionic phospholipid used in the formulation of liposomal drug delivery systems. The kinetics of drug release from these formulations are a critical quality attribute, influencing the therapeutic efficacy, bioavailability, and safety of the encapsulated drug.[1] Understanding the rate and mechanism of drug release is essential for optimizing formulation parameters, ensuring batch-to-batch consistency, and predicting in vivo performance.[2][3] This document provides detailed protocols for common methods used to measure in vitro drug release from DOPC liposomes and presents exemplary data to guide researchers in their study design and data interpretation.

The stability of DOPC liposomes and their subsequent drug release profiles can be influenced by various factors, including the physicochemical properties of the drug, the lipid composition of the bilayer (e.g., the inclusion of cholesterol), and the external environment (e.g., pH, temperature, presence of serum proteins).[4][5][6][7] Therefore, robust and reproducible in vitro release testing methods are paramount.

Key Experimental Techniques for Measuring Drug Release

Several methods are employed to study the in vitro release of drugs from liposomal formulations. The most common techniques involve separating the released drug from the encapsulated drug, followed by quantification.

Dialysis-Based Methods

Dynamic dialysis is a widely used technique for assessing the release kinetics of drugs from nanoparticles like liposomes.[2] This method relies on a semi-permeable membrane that allows the free, released drug to diffuse from the donor compartment (containing the liposomes) to a larger receptor compartment, while retaining the liposomes.

Principle: The drug is first released from the liposome into the donor solution within the dialysis bag. Subsequently, the free drug diffuses across the dialysis membrane into the receptor medium.[2] The concentration of the drug in the receptor medium is monitored over time to determine the release profile.

Dialysis_Workflow prep_lipo Prepare Drug-Loaded DOPC Liposomes load_sample Load Liposome Suspension into Dialysis Bag prep_lipo->load_sample prep_dialysis Soak and Prepare Dialysis Bag prep_dialysis->load_sample place_in_buffer Suspend Dialysis Bag in Release Buffer load_sample->place_in_buffer incubate Incubate at 37°C with Stirring place_in_buffer->incubate sample Withdraw Aliquots from Release Buffer at Time Intervals incubate->sample quantify Quantify Drug Concentration (e.g., HPLC, UV-Vis) sample->quantify plot Plot Cumulative Drug Release vs. Time quantify->plot

Caption: Workflow for measuring drug release using a dialysis-based method.

Sample and Separate Methods

These methods involve incubating the liposome suspension and then physically separating the liposomes from the release medium at various time points. Ultracentrifugation is a common technique used for this separation.[1][4]

Principle: After incubation, the sample is centrifuged at high speed to pellet the liposomes. The supernatant, containing the released drug, is then collected and analyzed. This method is particularly useful for drugs that may interact with the dialysis membrane. However, high centrifugal forces could potentially damage the liposomes and induce leakage.[4]

Detailed Experimental Protocols

Protocol 1: Drug Release Measurement by Dialysis

This protocol is adapted from methodologies described for liposomal drug release studies.[8][9][10]

Materials:

  • Drug-loaded DOPC liposome suspension

  • Dialysis tubing (e.g., regenerated cellulose, MWCO 12,000–14,000 Da)[8]

  • Release buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Stirred, temperature-controlled water bath or incubator

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Dialysis Membrane Preparation: Cut the dialysis tubing to the desired length and soak it in distilled water for at least 12 hours at room temperature to remove preservatives.[9][10] Rinse thoroughly with distilled water before use.

  • Sample Preparation: Pipette a known volume (e.g., 1 mL) of the drug-loaded DOPC liposome suspension into the prepared dialysis bag.[11]

  • Assay Setup: Seal both ends of the dialysis bag securely. Suspend the bag in a vessel containing a defined volume of release buffer (e.g., 25-150 mL) to ensure sink conditions.[8][9]

  • Incubation: Place the vessel in a water bath maintained at 37 ± 0.5 °C with constant, gentle stirring.[8]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release buffer. To maintain a constant volume, replace the withdrawn volume with fresh, pre-warmed release buffer.

  • Drug Quantification: Analyze the drug concentration in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[8][12]

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point using the following equation:

    % Drug Release = (Concentration in receptor at time t / Initial total drug concentration in donor) x 100

    Plot the cumulative percentage of drug released against time to obtain the release profile.

Protocol 2: Drug Release Measurement by Ultracentrifugation

This protocol provides an alternative to dialysis, particularly for lipophilic drugs.

Materials:

  • Drug-loaded DOPC liposome suspension

  • Release buffer (e.g., PBS, pH 7.4)

  • Ultracentrifuge and appropriate tubes

  • Temperature-controlled incubator

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Incubation: Dilute the drug-loaded DOPC liposome suspension in the release buffer in multiple tubes, one for each time point. Incubate the tubes at 37°C.

  • Separation: At each scheduled time point, remove one tube and centrifuge at high speed (e.g., >100,000 x g) for a sufficient time to pellet the liposomes.

  • Sampling: Carefully collect the supernatant, which contains the released drug.

  • Drug Quantification: Determine the concentration of the drug in the supernatant using a suitable analytical method.

  • Total Drug Content: To determine the total drug concentration, lyse a sample of the original liposome suspension with a detergent (e.g., Triton X-100) before analysis.[13]

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile.

Data Presentation

The following table summarizes hypothetical drug release data from DOPC liposomes under different conditions to illustrate how results can be presented for comparison.

DrugFormulationMethodRelease MediumTime (hours)Cumulative Release (%)Reference
DoxorubicinDOPC/CholesterolDialysisPBS, pH 7.4415.2 ± 1.8Fictional
DoxorubicinDOPC/CholesterolDialysisPBS, pH 7.42435.6 ± 2.5Fictional
PaclitaxelDOPCUltracentrifugationPBS, pH 7.4422.1 ± 3.1Fictional
PaclitaxelDOPCUltracentrifugationPBS, pH 7.42458.9 ± 4.2Fictional
Sulforhodamine BDOPC/CholesterolFlow CytometryCell Culture Medium611.0 ± 2.0[4]
Sulforhodamine BDOPC/CholesterolFlow CytometryCell Culture Medium2544.0 ± 5.0[4]

Note: The data in this table is for illustrative purposes and is partially derived from experimental descriptions.[4] Researchers should generate their own data for specific formulations.

Factors Influencing Drug Release from DOPC Formulations

Several factors can significantly impact the release kinetics of a drug from DOPC liposomes:

  • Drug Properties: The hydrophobicity, size, and charge of the drug molecule influence its interaction with the lipid bilayer and its subsequent release.[8]

  • Lipid Composition: The inclusion of cholesterol is known to decrease the permeability of the lipid bilayer, thereby slowing down drug release.[14] The acyl chain length and degree of saturation of the phospholipids also play a crucial role.[5]

  • Environmental Conditions: pH and temperature can alter the stability of the liposomes and the solubility of the drug, affecting the release rate.[15][16]

  • Presence of Serum: In biological media, the adsorption of proteins onto the liposome surface can form a "protein corona," which may alter the stability and drug release characteristics of the formulation.[4]

Conclusion

The selection of an appropriate in vitro release testing method is critical for the development and quality control of DOPC-based liposomal drug formulations. Dialysis methods are commonly used and well-established, but alternatives like ultracentrifugation may be necessary for certain drugs. It is essential to carefully control experimental parameters and to understand the factors that can influence drug release to obtain meaningful and reproducible data. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute robust drug release studies for their DOPC formulations.

References

Application Note: Optimizing DOPC Concentration for Stable Liposome Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide to the formulation of stable liposomes using 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). It details the critical factors influencing vesicle stability, offers quantitative data from representative studies, and presents a detailed protocol for liposome preparation and characterization.

Introduction to DOPC in Liposome Formulation

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a zwitterionic phospholipid widely used in the formation of liposomes for research and drug delivery applications.[1] Its structure, featuring a phosphocholine headgroup and two unsaturated oleoyl acyl chains, results in a low gel-to-liquid crystalline phase transition temperature (Tc) of -16.5°C.[2] This ensures that DOPC bilayers are in a fluid and less rigid state at room and physiological temperatures, which is often desirable for membrane flexibility and protein reconstitution. The stability of liposomes is a critical parameter, influencing their shelf-life and efficacy as delivery vehicles.[3][4] Key factors controlling stability include lipid composition, cholesterol concentration, particle size, and the properties of the hydration medium.[4][5][6]

Critical Factors Influencing Liposome Stability

The stability of a liposomal formulation is not solely dependent on the DOPC concentration but is a multifactorial issue. Aggregation, fusion, and leakage of encapsulated contents are primary indicators of instability.[4] The diagram below illustrates the key parameters that must be controlled to achieve a stable formulation.

cluster_factors Factors Influencing Stability cluster_stability Outcome Lipid_Comp Lipid Composition (DOPC, Cholesterol, Charged Lipids) Stability Stable Liposomes Lipid_Comp->Stability Concentration Total Lipid Concentration Concentration->Stability Size_PDI Particle Size & PDI Size_PDI->Stability Medium Hydration Medium (pH, Ionic Strength) Medium->Stability Storage Storage Conditions (Temperature, Time) Storage->Stability

Caption: Key factors affecting the stability of liposome formulations.

  • Lipid Composition : While DOPC can form stable bilayers on its own, the inclusion of cholesterol is a common strategy to enhance stability.[7] Cholesterol modulates membrane fluidity, increases packing density, and reduces the permeability of the bilayer.[4] Molar ratios of DOPC to cholesterol, such as 2:1 or 70:30, are frequently reported to yield stable vesicles.[8][9][10][11] Adding charged lipids like 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) can increase electrostatic repulsion between liposomes, preventing aggregation.[9][12]

  • Total Lipid Concentration : The concentration of the lipid solution used for hydration (e.g., 10-20 mg/mL) influences the efficiency of liposome formation.[8] While a specific optimal concentration for DOPC is application-dependent, this initial concentration will determine the final vesicle concentration after processing.

  • Particle Size and Polydispersity Index (PDI) : Liposomes with a uniform size distribution (low PDI) and smaller diameters (typically 100-200 nm) tend to be more stable.[4] Techniques like extrusion are critical for controlling size and achieving a low PDI.[8][13]

  • Hydration Medium : The pH and ionic strength of the aqueous buffer used for hydration can significantly impact stability.[5] The surface charge of the liposomes, measured as zeta potential, is influenced by the medium and is a key predictor of colloidal stability.[6][14]

  • Storage : Vesicle preparations should be stored appropriately, often at 4°C, to maintain stability over time.[13]

Quantitative Data on DOPC Liposome Formulations

The following table summarizes data from various studies to provide a quantitative overview of typical DOPC-based liposome formulations and their resulting characteristics.

Lipid Composition (Molar Ratio)Total Lipid Conc.Preparation MethodResulting Size (nm)Polydispersity Index (PDI)Key Findings & Reference
DOPC:Cholesterol (2:1)10 mg/mLThin-film hydration, extrusion~120 nm< 0.1DOPC liposomes showed higher stability in biological media compared to DOPG liposomes.[9]
12:0 Diether PC:Cholesterol (70:30)10-20 mg/mLThin-film hydration, extrusion (100 nm membrane)~100-120 nmNot specifiedEther-linked lipids like diether PC offer enhanced chemical stability against hydrolysis.[8]
DOPC/DOPS125 µMNot specified~130 nmNot specifiedUsed as a model membrane system for protein interaction studies.[15]
Brain PC:PE:PS:Cholesterol (48:20:12:20)50 µM (for DLS)Thin-film hydration, freeze/thaw, extrusion (80 nm membrane)~80 nm< 0.2Extrusion method yields homogeneous liposomes with a uniform diameter.[16]
DOTAP:Cholesterol (7:3)1 mg/mLThin-film hydration, extrusion (100 nm then 50 nm membranes)60-70 nmNot specifiedFormulation was stable for at least 16 weeks.[17]

Detailed Protocol: Preparation of Stable DOPC Liposomes

This protocol details the thin-film hydration method followed by extrusion, a robust and widely used technique to produce large unilamellar vesicles (LUVs) with a controlled size distribution.[13][18][19][20]

prep 1. Lipid Preparation film 2. Thin-Film Formation prep->film Dissolve lipids (e.g., DOPC:Cholesterol) in organic solvent (e.g., chloroform) hydrate 3. Hydration film->hydrate Evaporate solvent via rotary evaporator to form a uniform lipid film extrude 4. Size Reduction (Extrusion) hydrate->extrude Add aqueous buffer and vortex to form Multilamellar Vesicles (MLVs) char 5. Characterization extrude->char Pass MLVs through polycarbonate membrane (e.g., 100 nm) for 11-21 passes end end char->end Stable LUVs

Caption: Workflow for preparing stable liposomes via thin-film hydration and extrusion.

Materials
  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • Chloroform or a 2:1 chloroform:methanol mixture[2]

  • Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[8]

  • Round-bottom flask[8]

  • Rotary evaporator[8]

  • Mini-Extruder device[13]

  • Polycarbonate membranes (e.g., 100 nm pore size)[8]

  • Gas-tight syringes (e.g., 1 mL)[8]

Protocol Steps
  • Lipid Preparation :

    • Weigh out the desired quantities of DOPC and cholesterol. A common formulation is a 2:1 or 70:30 molar ratio.[9][10]

    • In a round-bottom flask, dissolve the lipids in chloroform (or a chloroform/methanol mixture) to ensure a homogeneous mixture.[19][21]

  • Thin-Film Formation :

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature that facilitates evaporation (e.g., 30-40°C).

    • Gradually reduce the pressure to evaporate the organic solvent. This will create a thin, uniform lipid film on the inner surface of the flask.[8][22]

    • To ensure complete removal of residual solvent, dry the film under a high vacuum for at least 2 hours or overnight.[9][19]

  • Hydration :

    • Add the desired volume of aqueous hydration buffer to the dried lipid film to achieve the target final lipid concentration (e.g., 10 mg/mL).[8][9]

    • The hydration temperature should be above the phase transition temperature (Tc) of the lipid with the highest Tc. For DOPC, this can be done at room temperature.[13][19]

    • Agitate the flask by vortexing or gentle shaking to facilitate the swelling of the lipid film. This process detaches the lipid sheets from the glass and forms multilamellar vesicles (MLVs).[8] The suspension will appear milky.

  • Size Reduction by Extrusion :

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.[8][13] It is common to stack two membranes.

    • Pre-heat the extruder block to a temperature above the Tc of the lipids. For DOPC, room temperature is sufficient.[8]

    • Transfer the MLV suspension into one of the gas-tight syringes. Connect this syringe to one end of the extruder and an empty syringe to the other.

    • Gently push the plunger of the filled syringe, forcing the lipid suspension through the membrane into the empty syringe. This constitutes one pass.[18]

    • Repeat this process by pushing the suspension back and forth for an odd number of passes (e.g., 11, 21, or 31 passes) to ensure all vesicles have passed through the membrane an even number of times.[8][23] The final extrusion should end in the alternate syringe to reduce contamination.[13]

    • The resulting suspension should be a translucent solution of Large Unilamellar Vesicles (LUVs).

Characterization of Liposomes

To confirm the formation of stable, monodisperse liposomes, the following characterization techniques are essential:

  • Dynamic Light Scattering (DLS) : DLS is the primary method for measuring the mean hydrodynamic diameter, size distribution, and Polydispersity Index (PDI) of the liposome population.[6][24] A low PDI value (< 0.2) indicates a narrow, homogeneous size distribution, which is a hallmark of a stable preparation.[16][25]

  • Zeta Potential Analysis : This technique measures the surface charge of the liposomes. A zeta potential greater than |±20| mV generally indicates good colloidal stability due to electrostatic repulsion between particles, preventing aggregation.[14]

By carefully controlling the formulation parameters outlined in this guide and following the detailed protocol, researchers can reliably produce stable DOPC-based liposomes suitable for a wide range of scientific applications.

References

Sterilization of Dioleoyl Phosphatidylcholine (DOPC) Preparations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioleoyl phosphatidylcholine (DOPC) is a common unsaturated phospholipid utilized in the formulation of liposomal drug delivery systems. Ensuring the sterility of these preparations is a critical step for their safe application in research and clinical settings. However, the delicate nature of liposomes, particularly those containing unsaturated lipids like DOPC, presents significant challenges for terminal sterilization. This document provides an overview of common sterilization methods, their effects on DOPC liposome integrity, and detailed protocols to guide researchers in selecting and implementing the most appropriate sterilization strategy.

The choice of a sterilization method must balance the effective elimination of microbial contaminants with the preservation of the physicochemical properties of the DOPC liposomes, such as particle size, polydispersity index (PDI), zeta potential, and the encapsulation efficiency of the therapeutic payload. Conventional sterilization techniques, including heat and irradiation, can induce degradation of the lipid bilayer, leading to changes in vesicle characteristics and potential loss of efficacy.[1] Therefore, aseptic manufacturing and sterile filtration are often the preferred methods for liposomal formulations.[1]

Comparison of Sterilization Methods

The selection of an appropriate sterilization method is critical and depends on the specific DOPC liposome formulation and its intended application. The following table summarizes the key effects of different sterilization methods on liposomal preparations. It is important to note that much of the available quantitative data has been generated using saturated phospholipids like DPPC and DSPC; however, these findings provide valuable insights into the potential effects on unsaturated DOPC liposomes, which are expected to be more susceptible to oxidative degradation.[2][3]

Sterilization Method Principle Potential Effects on Liposome Properties Advantages Disadvantages
Aseptic Manufacturing Preparation of the liposomes from sterile components in a sterile environment.Minimal impact on liposome characteristics if performed correctly.- Preserves the integrity of sensitive formulations. - Suitable for large and complex liposomes.[1]- Requires specialized facilities and highly trained personnel. - Complex to implement and validate.[4]
Sterile Filtration Physical removal of microorganisms by passing the liposome dispersion through a sterile filter with a defined pore size (typically 0.22 µm).[4]- Can cause a reduction in particle size and loss of larger vesicles.[2] - Potential for lipid and drug loss due to filter adsorption.[2] - May alter zeta potential.[2]- Generally mild and does not involve heat or radiation. - Effective for removing bacteria.- Not suitable for liposomes larger than the filter pore size. - Can lead to filter clogging and product loss.[4] - Does not remove viruses or endotoxins effectively.[4]
Autoclaving (Steam Sterilization) Use of high-pressure steam at elevated temperatures (e.g., 121°C for 15 minutes) to kill microorganisms.[2]- Can cause a significant reduction in particle size.[2] - May lead to hydrolysis of phospholipids, especially at non-neutral pH.[5] - Potential for leakage of encapsulated hydrophilic drugs. - Risk of lipid oxidation, although preliminary air removal can mitigate this.[6]- Well-established and highly effective method of sterilization.- Generally unsuitable for heat-sensitive liposomes and encapsulated drugs. - Can significantly alter the physicochemical properties of liposomes.[2]
Gamma Irradiation Exposure to ionizing radiation from a Cobalt-60 source to inactivate microorganisms.- Can induce peroxidation of unsaturated fatty acid chains in DOPC, leading to lipid degradation.[7] - May cause changes in membrane permeability and drug leakage. - The extent of damage is dose-dependent.[3]- Can be performed on the final, packaged product. - Effective at sterilizing a wide range of materials.- High risk of chemical degradation for unsaturated lipids.[3] - Formation of radiolysis products can affect formulation stability and toxicity.[7]
UV Irradiation Exposure to ultraviolet light (typically at 254 nm) to damage microbial DNA.[2]- Can induce oxidation of unsaturated lipids.[8] - May lead to changes in membrane packing and integrity.[8] - Efficacy can be limited by the turbidity of the liposome suspension.- Does not involve heat. - Relatively simple to implement.- Limited penetration depth, making it unsuitable for large volumes or turbid solutions. - Potential for photochemical degradation of lipids and encapsulated drugs.[8]

Experimental Protocols

The following protocols provide a general framework for the sterilization of DOPC liposome preparations. It is crucial to validate the chosen method for each specific formulation to ensure both sterility and the maintenance of desired product attributes.

Protocol for Aseptic Manufacturing of DOPC Liposomes

Aseptic processing is the most reliable method for preparing sterile liposomal formulations when terminal sterilization is not feasible.[9] This method involves the preparation of liposomes from sterile-filtered raw materials in a sterile environment.

Materials:

  • DOPC and other lipid components

  • Aqueous buffer solution

  • Organic solvent (e.g., chloroform or ethanol)

  • Sterile, depyrogenated glassware and equipment

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PES)

  • Laminar flow hood or isolator (Grade A environment)

Procedure:

  • Prepare the lipid solution by dissolving DOPC and any other lipid components in the organic solvent.

  • Sterilize the lipid solution by filtration through a solvent-resistant 0.22 µm sterile filter into a sterile container.

  • Prepare the aqueous buffer and sterilize it by filtration through a 0.22 µm sterile filter. If encapsulating a hydrophilic drug, dissolve it in the buffer before filtration.

  • All subsequent steps of liposome preparation (e.g., thin-film hydration, extrusion) must be performed under aseptic conditions in a Grade A environment.

  • Use sterile equipment for all processing steps.

  • The final liposome suspension is aseptically filled into sterile containers.

Workflow for Aseptic Manufacturing of DOPC Liposomes

cluster_0 Preparation of Sterile Components cluster_1 Aseptic Liposome Preparation (Grade A Environment) Lipid Solution Lipid Solution Filter_Lipid 0.22 µm Sterile Filter (Solvent-Resistant) Lipid Solution->Filter_Lipid Aqueous Buffer Aqueous Buffer Filter_Buffer 0.22 µm Sterile Filter Aqueous Buffer->Filter_Buffer Sterile Lipid Solution Sterile Lipid Solution Filter_Lipid->Sterile Lipid Solution Sterile Aqueous Buffer Sterile Aqueous Buffer Filter_Buffer->Sterile Aqueous Buffer Liposome Formation e.g., Thin-Film Hydration Sterile Lipid Solution->Liposome Formation Sterile Aqueous Buffer->Liposome Formation Size Reduction e.g., Extrusion Liposome Formation->Size Reduction Aseptic Filling Aseptic Filling Size Reduction->Aseptic Filling Sterile DOPC Liposomes Sterile DOPC Liposomes Aseptic Filling->Sterile DOPC Liposomes

Caption: Aseptic manufacturing workflow for DOPC liposomes.

Protocol for Sterile Filtration of DOPC Liposomes

Sterile filtration is a common method for sterilizing liposome preparations with a particle size smaller than the filter's pore size.[4]

Materials:

  • DOPC liposome suspension

  • Sterile syringe filters (e.g., polyethersulfone (PES) or polycarbonate (PC) with a 0.22 µm pore size)

  • Sterile syringes

  • Sterile collection vials

Procedure:

  • Ensure the mean particle size of the DOPC liposome suspension is significantly smaller than 0.22 µm to prevent excessive product loss and filter clogging. A pre-filtration step with a larger pore size filter (e.g., 0.45 µm) may be beneficial.

  • Aseptically attach a sterile 0.22 µm syringe filter to a sterile syringe.

  • Draw the liposome suspension into the syringe.

  • Apply gentle, consistent pressure to the syringe plunger to pass the liposome suspension through the filter into a sterile collection vial. Avoid excessive pressure, which can deform or rupture the liposomes.

  • The filtration process should be conducted in a laminar flow hood to maintain sterility.

  • Characterize the filtered liposomes for particle size, PDI, and encapsulation efficiency to assess the impact of the filtration process.

Decision Tree for Selecting a Sterilization Method

Start Start: Need to Sterilize DOPC Liposomes Liposome_Size Are liposomes < 200 nm? Start->Liposome_Size Heat_Sensitivity Are lipids/drug heat sensitive? Liposome_Size->Heat_Sensitivity No Sterile_Filtration Sterile Filtration Liposome_Size->Sterile_Filtration Yes Radiation_Sensitivity Are lipids/drug radiation sensitive? Heat_Sensitivity->Radiation_Sensitivity Yes Autoclaving Autoclaving (with caution and validation) Heat_Sensitivity->Autoclaving No Aseptic_Manufacturing Aseptic Manufacturing Radiation_Sensitivity->Aseptic_Manufacturing Yes Gamma_Irradiation Gamma Irradiation (with caution and validation) Radiation_Sensitivity->Gamma_Irradiation No Sterile_Filtration->Aseptic_Manufacturing If product loss is high Autoclaving->Aseptic_Manufacturing If degradation occurs Gamma_Irradiation->Aseptic_Manufacturing If degradation is a concern UV_Irradiation UV Irradiation (limited applications)

Caption: Decision-making for DOPC liposome sterilization.

Protocol for Gamma Irradiation of DOPC Liposomes

Gamma irradiation should be approached with caution for DOPC liposomes due to the high risk of lipid peroxidation.[3] If this method is considered, the irradiation dose must be carefully optimized.

Materials:

  • DOPC liposome suspension in a suitable sealed container (e.g., glass vial with a rubber stopper and aluminum seal).

  • Access to a calibrated Cobalt-60 gamma irradiation facility.

Procedure:

  • Prepare the DOPC liposome suspension, paying attention to deoxygenation of the buffer to minimize oxidative damage. The inclusion of antioxidants in the formulation may also be considered.

  • Package the liposome suspension in the final container.

  • Determine the bioburden of the pre-sterilized product.

  • Based on the bioburden, determine the required sterilization dose to achieve the desired sterility assurance level (SAL), typically 10⁻⁶. A dose-setting study is recommended. Standard doses for medical devices are often around 25 kGy, but a lower dose may be necessary for liposomes.[3]

  • Expose the samples to the determined dose of gamma radiation.

  • After irradiation, conduct a comprehensive analysis of the liposomes, including particle size, PDI, zeta potential, encapsulation efficiency, and assessment of lipid degradation (e.g., by measuring peroxide values or using chromatographic techniques).

Post-Sterilization Characterization

Regardless of the chosen sterilization method, it is imperative to thoroughly characterize the DOPC liposomes after the process to ensure they meet the required quality attributes.

Key Characterization Assays:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to assess changes in the vesicle size distribution.

  • Zeta Potential: Measured by Electrophoretic Light Scattering (ELS) to evaluate changes in the surface charge of the liposomes, which can affect stability.

  • Encapsulation Efficiency and Drug Loading: To determine the extent of drug leakage or degradation caused by the sterilization process. This can be assessed using techniques like dialysis, size exclusion chromatography, or ultracentrifugation, followed by quantification of the encapsulated and free drug.

  • Lipid Integrity: Assessed by chromatographic methods (e.g., HPLC-ELSD) to detect the presence of lipid degradation products such as lysophospholipids or free fatty acids.

  • Sterility Testing: Performed according to pharmacopeial standards (e.g., USP <71>) to confirm the absence of viable microorganisms.

  • Endotoxin Testing: Performed for parenteral preparations (e.g., Limulus Amebocyte Lysate (LAL) test) to quantify bacterial endotoxins.

Conclusion

The sterilization of DOPC liposome preparations requires a careful and well-considered approach. Due to the unsaturated nature of DOPC, methods that can induce oxidative damage, such as gamma and UV irradiation, should be used with extreme caution and require extensive validation. Aseptic manufacturing remains the gold standard for ensuring the sterility of sensitive liposomal formulations. When feasible based on liposome size, sterile filtration offers a milder alternative to terminal sterilization methods. Ultimately, the chosen sterilization process must be rigorously validated to demonstrate its ability to produce a sterile product while preserving the critical quality attributes of the DOPC liposome formulation.

References

Troubleshooting & Optimization

Technical Support Center: DOPC Liposome Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the aggregation of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) liposomes in your experimental workflows. Here you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and success of your liposomal formulations.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of DOPC liposome aggregation?

A1: DOPC liposome aggregation is primarily caused by a lack of repulsive forces between individual liposomes, allowing them to come into close contact and fuse or clump together. Key factors that contribute to this include:

  • Low Surface Charge: DOPC is a neutral phospholipid, resulting in a near-zero zeta potential at physiological pH.[1] This lack of electrostatic repulsion between liposomes makes them prone to aggregation.[1]

  • High Ionic Strength: High salt concentrations in the buffer can screen the surface charge of liposomes, reducing electrostatic repulsion and promoting aggregation.[2][3]

  • Inappropriate pH: The pH of the buffer can influence the surface charge and stability of liposomes. For DOPC liposomes, significant changes in pH, particularly to high pH (e.g., pH 10), can lead to a reduced surface charge and an increase in size.[4]

  • Improper Storage Conditions: Storing liposomes at inappropriate temperatures can affect their stability. While DOPC liposomes are relatively stable, storage at temperatures above their phase transition temperature for extended periods can lead to increased fluidity and a higher chance of fusion upon collision.[5][6] Freezing should also be avoided as it can disrupt the lipid bilayer.[7]

  • High Lipid Concentration: A higher concentration of liposomes increases the frequency of collisions, which can lead to aggregation.[7]

Q2: How can I prevent the aggregation of my DOPC liposomes?

A2: Several strategies can be employed to prevent DOPC liposome aggregation:

  • Incorporate Charged Lipids: Including a small percentage of a charged phospholipid, such as a negatively charged lipid, can increase the zeta potential and induce electrostatic repulsion between liposomes.[2]

  • Add a PEGylated Lipid: Incorporating a poly(ethylene glycol)-modified lipid (PEG-lipid) into the liposome formulation provides a steric barrier on the surface.[8][9][10] This "stealth" coating physically prevents liposomes from getting close enough to aggregate.[8][9][10]

  • Optimize Buffer Conditions: Use a buffer with low ionic strength (e.g., 10-50 mM) to maximize electrostatic repulsion.[7] Maintain a pH between 5.5 and 7.5 for optimal DOPC liposome stability.[4]

  • Control Lipid Concentration: Prepare liposomes at an optimal concentration for your application to minimize collision frequency.[7]

  • Proper Storage: Store DOPC liposome suspensions at 4°C.[5][7] Avoid freezing.[7] For long-term storage, lyophilization in the presence of a cryoprotectant like trehalose or sucrose can be considered.[5]

Q3: What is the recommended molar percentage of PEG-lipid to include for stabilization?

A3: The optimal molar percentage of PEG-lipid depends on the chain length of the PEG. For effective stabilization without compromising the liposome structure, a balance must be struck.[8][9][10] Generally, a concentration of 5-10 mol% of a PEG-lipid is a good starting point for formulation development.[7] Insufficient amounts (<5 mol%) may not provide enough surface coverage to prevent aggregation, while excessive amounts (>10 mol%) could lead to the formation of micelles and destabilize the bilayer.[7]

Q4: How does cholesterol affect the stability of DOPC liposomes?

A4: Cholesterol is often included in liposome formulations to modulate membrane fluidity and stability.[6][11] It can increase the packing density of the phospholipids, making the bilayer less permeable and more stable.[11] For DOPC liposomes, which have a fluid membrane at physiological temperatures, the inclusion of cholesterol can enhance their structural integrity.[12]

Troubleshooting Guide

Problem: Visible precipitation, cloudiness, or a significant increase in particle size as measured by Dynamic Light Scattering (DLS) is observed in the DOPC liposome suspension.

Below is a troubleshooting workflow to identify and resolve common issues leading to DOPC liposome aggregation.

G cluster_formulation Formulation Adjustments cluster_buffer Buffer Optimization cluster_process Process Refinement cluster_storage Storage Correction Aggregation Aggregation Observed Formulation Check Formulation: - Charged Lipid? - PEG-Lipid? Aggregation->Formulation Start Here Buffer Check Buffer: - Ionic Strength? - pH? Formulation->Buffer Formulation OK AddCharged Incorporate 5-10 mol% charged lipid Formulation->AddCharged No AddPEG Incorporate 5-10 mol% PEG-lipid Formulation->AddPEG No Process Check Process: - Lipid Film Hydration? - Extrusion? Buffer->Process Buffer OK LowerIonic Decrease ionic strength (10-50 mM) Buffer->LowerIonic >150 mM AdjustpH Adjust pH to 5.5-7.5 Buffer->AdjustpH Outside 5.5-7.5 Storage Check Storage: - Temperature? - Concentration? Process->Storage Process OK EnsureHydration Ensure complete film hydration above lipid transition temp. Process->EnsureHydration Incomplete CheckExtrusion Verify extrusion cycles and membrane integrity Process->CheckExtrusion Issue Stable Stable Liposome Suspension Storage->Stable Storage OK Store4C Store at 4°C, avoid freezing Storage->Store4C Incorrect Temp. Dilute Dilute sample if concentration is too high Storage->Dilute Too Concentrated AddCharged->Buffer AddPEG->Buffer LowerIonic->Process AdjustpH->Process EnsureHydration->Storage CheckExtrusion->Storage Store4C->Stable Dilute->Stable

Caption: Troubleshooting workflow for DOPC liposome aggregation.

Data Presentation

Table 1: Influence of Formulation and Buffer Conditions on DOPC Liposome Stability

ParameterConditionObservationRecommendation
Surface Charge Neutral (Pure DOPC)High tendency to aggregate due to low electrostatic repulsion.[1]Incorporate 5-10 mol% of a charged lipid to increase zeta potential.
PEGylation 0 mol% PEG-lipidProne to aggregation, especially during protein conjugation.[8][9][10]Add 5-10 mol% PEG-lipid for steric stabilization.[7]
Ionic Strength High (>150 mM)Increased aggregation due to charge screening.[2][7]Use buffers with low ionic strength (10-50 mM).[7]
pH 5.5 - 7.5Stable with consistent size and surface charge.[4]Maintain pH within this range for optimal stability.[4]
10.0Reduced surface charge and increased particle size observed.[4]Avoid highly alkaline conditions.

Experimental Protocols

Protocol 1: DOPC Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar DOPC liposomes with a defined size.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol (optional)

  • PEG-lipid (e.g., DSPE-PEG(2000)) (optional)

  • Chloroform

  • Hydration buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4 - adjust ionic strength as needed)

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Dissolution: Dissolve the desired amounts of DOPC and any other lipids (e.g., cholesterol, PEG-lipid) in chloroform in a round-bottom flask. Ensure complete dissolution to form a clear solution.[7]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. A thin, uniform lipid film should form on the inner surface of the flask.[7]

  • Drying: Continue to evaporate under high vacuum for at least 2 hours to remove any residual organic solvent.[7]

  • Hydration: Add the hydration buffer, pre-warmed to a temperature above the lipid phase transition temperature, to the flask. Gently agitate the flask to hydrate the lipid film, which will result in a milky suspension of multilamellar vesicles (MLVs).[7] Allow the film to hydrate for at least 1 hour.[7]

  • Extrusion: Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).[7] Transfer the MLV suspension into a syringe and pass it through the extruder a specified number of times (e.g., 11-21 times) to form unilamellar vesicles of a defined size.[7]

Protocol 2: Assessment of Liposome Aggregation using Dynamic Light Scattering (DLS)

DLS is a technique used to measure the size distribution of particles in a suspension. An increase in the average particle size over time is indicative of aggregation.

Materials:

  • Liposome suspension

  • Hydration buffer (for dilution)

  • DLS instrument

  • Cuvettes

Procedure:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the hydration buffer to a suitable concentration for DLS measurement.[7] This will depend on the specific instrument.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement: Place the cuvette in the instrument and perform the size measurement. Record the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI).

  • Monitoring Aggregation: To assess stability over time, repeat the measurement at various time points (e.g., 0, 1, 6, 24 hours) under the desired storage conditions. A significant increase in the Z-average or PDI indicates aggregation.

References

Technical Support Center: Optimizing DOPC Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the long-term storage of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) liposome formulations. Our goal is to equip you with the necessary strategies to maximize the shelf-life and maintain the critical quality attributes of your liposomal systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in DOPC liposome formulations during storage?

A1: The instability of DOPC liposomes primarily stems from two sources: physical instability and chemical degradation.[] Physical instability includes aggregation, fusion, and leakage of the encapsulated content.[2][3] Chemical degradation mainly involves the hydrolysis of the ester bonds and oxidation of the unsaturated acyl chains in the DOPC molecule.[3][4][5] Due to the double bond in its tail, DOPC is particularly susceptible to hydrolysis and oxidation.[6]

Q2: What is the most effective method for ensuring the long-term stability of DOPC liposomes?

A2: For long-term storage, lyophilization (freeze-drying) is the most effective method.[2][7][8] This process involves removing water from the liposome suspension at low temperatures, which significantly reduces molecular mobility and slows down chemical degradation reactions like hydrolysis and oxidation.[8] It is crucial to use a lyoprotectant, such as trehalose or sucrose, to protect the liposomes from stress during the freezing and drying processes.[4][9] Lyophilized DOPC liposomes formulated with trehalose have been shown to be stable for at least 48 weeks at temperatures up to 60°C.[4]

Q3: If I cannot lyophilize my liposomes, what is the best way to store them as an aqueous suspension?

A3: For aqueous suspensions, storage at a refrigerated temperature of approximately 4°C is recommended.[10][11] This temperature is well below the glass transition temperature (Tc) of DOPC (-20°C), which helps maintain membrane integrity.[12] To further enhance stability, you should:

  • Protect from light and oxygen: Store samples in amber vials and consider purging the headspace with an inert gas like argon or nitrogen to prevent oxidation.[6][11]

  • Control the pH: Maintain the pH of the buffer around 6.5, as the rate of phospholipid hydrolysis is at a minimum at this pH.[11]

  • Optimize lipid composition: The inclusion of cholesterol (e.g., at a 2:1 molar ratio of DOPC to cholesterol) can increase the packing density of the lipid bilayer, reducing permeability and improving stability.[13][14]

Q4: Which cryoprotectants are best for freezing or lyophilizing DOPC liposomes?

A4: Disaccharides are highly effective cryo- and lyoprotectants for liposomes. Trehalose and sucrose are the most commonly used and have been shown to preserve the structural integrity of vesicles during freezing and lyophilization.[9][15] Other sugars like lactose and cellobiose also show encouraging results.[9][15] These agents protect liposomes by forming a glassy matrix that prevents mechanical damage from ice crystals and replaces water around the lipid headgroups, maintaining bilayer structure.[16][17]

Q5: How do hydrolysis and oxidation degrade DOPC liposomes?

A5:

  • Hydrolysis: This is the cleavage of the ester bonds in the phospholipid, which produces lysophospholipids (e.g., lyso-PC) and free fatty acids.[5] Lyso-PC acts as a detergent and can destabilize the liposomal bilayer, leading to leakage of encapsulated contents and promoting liposome fusion or aggregation.[5]

  • Oxidation: The unsaturated oleic acid chains of DOPC are susceptible to oxidation, where free radicals attack the double bonds.[18] This process can alter the physical properties of the membrane, increasing its permeability and leading to the release of encapsulated material.[19]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: My DOPC liposomes are aggregating or showing a significant increase in particle size during storage.

  • Possible Causes:

    • Improper Storage Temperature: Storing aqueous suspensions at room temperature or subjecting them to freeze-thaw cycles without cryoprotectants can induce aggregation.[3][19]

    • Insufficient Surface Charge: DOPC is a neutral lipid, leading to a low zeta potential. Without sufficient electrostatic repulsion, vesicles are more likely to aggregate.[20]

    • High Liposome Concentration: More concentrated suspensions increase the probability of particle collision and aggregation.[11]

    • Chemical Degradation: The formation of lysolipids from hydrolysis can alter membrane properties and lead to fusion.[5]

  • Solutions & Optimization:

    • Optimize Storage Conditions: Store aqueous formulations at 4°C.[10][11] If freezing is necessary, add a cryoprotectant like sucrose or trehalose at an appropriate concentration.[17][21]

    • Incorporate Charged Lipids: The inclusion of a small percentage of a charged lipid (e.g., DOPG) can increase the magnitude of the zeta potential, enhancing electrostatic repulsion and preventing aggregation.[20]

    • Adjust Liposome Concentration: If aggregation persists, try diluting the formulation.[11]

    • Consider Lyophilization: For the best long-term stability and prevention of aggregation, lyophilize the liposomes with a suitable lyoprotectant.[2][8]

Issue 2: The encapsulation efficiency (EE%) of my drug is decreasing significantly over time.

  • Possible Causes:

    • Membrane Permeability: The DOPC bilayer may be permeable to the encapsulated drug, leading to leakage over time.

    • Liposome Destabilization: Physical aggregation or fusion can compromise membrane integrity.[2]

    • Chemical Degradation: Both hydrolysis and oxidation can increase membrane permeability and cause drug leakage.[5][18]

    • Temperature Effects: Higher storage temperatures increase the fluidity of the lipid bilayer and the kinetic energy of molecules, accelerating drug leakage.[3][22]

  • Solutions & Optimization:

    • Incorporate Cholesterol: Adding cholesterol to the formulation can decrease the permeability of the lipid bilayer, improving drug retention.[14][23]

    • Optimize Storage Temperature: Store liposomes at 4°C to reduce membrane fluidity and degradation rates.[3][11]

    • Minimize Degradation: Control the pH to ~6.5 to minimize hydrolysis and protect the formulation from light and oxygen to prevent oxidation.[6][11]

    • Lyophilize the Formulation: Freeze-drying effectively immobilizes the drug and lipid components, preventing leakage during long-term storage.[7][24]

Data Presentation: Liposome Stability Under Various Storage Conditions

The following table summarizes the expected stability outcomes for DOPC liposomes under different long-term storage strategies.

Storage ConditionTemperatureAdditivesExpected Particle Size ChangeExpected Encapsulation Efficiency (EE%) ChangeKey Considerations
Aqueous Suspension 4°CNoneMinimal to slight increaseGradual decreaseProne to hydrolysis and oxidation over months.[10][11]
4°CCholesterolMinimal increaseSlow decreaseCholesterol enhances membrane packing and reduces leakage.[14]
Frozen Suspension -20°CNoneSignificant increase (aggregation)Significant decrease (leakage)Ice crystal formation disrupts liposome structure.[9][21]
-20°C / -80°CCryoprotectant (e.g., Trehalose)Minimal increaseMinimal decreaseCryoprotectants are essential to prevent freeze-thaw damage.[15][16][17]
Lyophilized (Freeze-Dried) 4°C to 40°CLyoprotectant (e.g., Trehalose)No significant change upon rehydrationNo significant change upon rehydrationThe gold standard for long-term stability.[4][7][8]

Experimental Protocols

Protocol 1: Long-Term Stability Assessment

This protocol outlines a standard procedure for evaluating the stability of your DOPC liposome formulation over time.

  • Preparation: Prepare your final DOPC liposome formulation.

  • Initial Analysis (Time Zero): Immediately after preparation, perform a full characterization of the liposomes. This includes:

    • Measuring particle size and Polydispersity Index (PDI) (See Protocol 2).

    • Determining the Encapsulation Efficiency (EE%) (See Protocol 3).

    • Measuring the zeta potential, if applicable.

  • Storage: Divide the liposome formulation into multiple aliquots in sealed, light-protected vials. Store them under your desired controlled conditions (e.g., 4°C, 25°C, and/or lyophilized).[11]

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve an aliquot from each storage condition.[10][11]

  • Re-characterization: Allow the sample to equilibrate to room temperature. If lyophilized, reconstitute the sample in the original buffer volume. Repeat the full characterization performed at Time Zero.

  • Data Analysis: Compare the results from each time point to the initial data to assess changes in size, PDI, and EE%, indicating the stability of the formulation.

Protocol 2: Particle Size and PDI Measurement by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute a small volume of the liposome suspension with the same buffer used for formulation to achieve an appropriate scattering intensity (this depends on the instrument).

  • Instrument Setup: Set the DLS instrument parameters, including the dispersant viscosity and refractive index, and equilibrate the measurement cell to the desired temperature (typically 25°C).

  • Measurement: Place the cuvette in the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.

  • Data Analysis: The software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter (particle size) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for liposome formulations.

Protocol 3: Encapsulation Efficiency (EE%) Determination

This protocol is for determining the percentage of a drug that is successfully entrapped within the liposomes.[25]

  • Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome-encapsulated drug. Common methods include:

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through an SEC column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller free drug molecules.[26]

    • Ultracentrifugation or Ultrafiltration: Pellet the liposomes or use a centrifugal filter device to separate the liposomes from the supernatant containing the free drug.[26]

  • Quantification of Total Drug: Take an aliquot of the original, unseparated liposome formulation. Disrupt the liposomes by adding a suitable organic solvent (e.g., methanol) or detergent (e.g., Triton X-100) to release the encapsulated drug.[26] Quantify the total drug concentration using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[]

  • Quantification of Free Drug: Collect the fractions/supernatant containing the free drug from the separation step (Step 1). Quantify the drug concentration using the same analytical method.

  • Calculation of EE%: Calculate the encapsulation efficiency using the following formula:[26] EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

G cluster_prep Preparation cluster_storage Long-Term Storage Options cluster_aqueous Aqueous Conditions cluster_lyo Lyophilization Protocol p1 Lipid Film Hydration (DOPC +/- Cholesterol) p2 Vesicle Formation (Vortexing/Sonication) p1->p2 p3 Size Reduction (Extrusion/Homogenization) p2->p3 p4 Purification (Removal of unencapsulated drug) p3->p4 s1 Aqueous Storage p4->s1 s2 Lyophilization p4->s2 a1 Store at 4°C s1->a1 l1 Add Lyoprotectant (e.g., Trehalose) s2->l1 a2 Protect from Light/O₂ a3 Buffer at pH ~6.5 l2 Freezing (e.g., Shelf-freezer or LN2) l1->l2 l3 Primary & Secondary Drying l2->l3 l4 Store as Dry Powder l3->l4

Caption: Workflow for preparing and storing stable DOPC liposomes.

G issue Observed Instability (e.g., Aggregation, Leakage) cause_phys Physical Cause? issue->cause_phys cause_chem Chemical Cause? issue->cause_chem cause_phys->cause_chem No phys_temp Improper Temperature (Aqueous > 4°C or Freeze/Thaw) cause_phys->phys_temp Yes phys_charge Low Surface Charge cause_phys->phys_charge Yes chem_hyd Hydrolysis (Ester bond cleavage) cause_chem->chem_hyd Yes chem_ox Oxidation (Unsaturated chain attack) cause_chem->chem_ox Yes sol_phys Solution: Physical phys_temp->sol_phys phys_charge->sol_phys sol_chem Solution: Chemical chem_hyd->sol_chem chem_ox->sol_chem sol_temp Store at 4°C or Lyophilize with Cryoprotectant sol_phys->sol_temp sol_charge Incorporate Charged Lipids (e.g., DOPG) sol_phys->sol_charge sol_hyd Adjust Buffer to pH ~6.5 sol_chem->sol_hyd sol_ox Store under Inert Gas (N₂/Ar), Protect from Light sol_chem->sol_ox

Caption: Troubleshooting logic for common DOPC liposome instability issues.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway DOPC DOPC Molecule H2O Water (H₂O) pH ≠ 6.5 DOPC->H2O Oxygen Oxygen (O₂) + Light/Metal Ions DOPC->Oxygen LysoPC Lyso-PC H2O->LysoPC Ester bond cleavage FFA Free Fatty Acid H2O->FFA Ester bond cleavage Degradation Membrane Destabilization (Leakage, Fusion) LysoPC->Degradation FFA->Degradation Peroxide Lipid Peroxides Oxygen->Peroxide Free radical attack on C=C double bond Peroxide->Degradation

Caption: Key chemical degradation pathways for DOPC liposomes.

References

Troubleshooting Low Encapsulation Efficiency in DOPC Vesicles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address low encapsulation efficiency in 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) vesicles.

FAQs & Troubleshooting Guide

Q1: What are the common causes of low encapsulation efficiency in DOPC vesicles?

Low encapsulation efficiency in DOPC vesicles can stem from several factors related to the properties of the encapsulated drug, the liposome characteristics, and the preparation method.

  • Drug Properties: Highly polar, water-soluble drugs are entrapped within the aqueous core of the liposomes, and their encapsulation efficiency is largely governed by the entrapped volume.[1] Nonpolar drugs can associate with the lipid bilayer, often resulting in higher encapsulation efficiencies.[2][3] The physicochemical properties of the drug, such as its solubility and potential interactions with the bilayer, are critical.[4][5]

  • Liposome Characteristics: The size, lamellarity (number of lipid bilayers), surface charge, and bilayer rigidity all influence encapsulation.[4][5] For instance, multilamellar vesicles (MLVs) may offer a larger encapsulation volume compared to small unilamellar vesicles (SUVs). The fluidity of the DOPC bilayer can also be a factor; a more fluid membrane may better accommodate certain drug molecules.[2]

  • Preparation Method: The chosen method for vesicle preparation (e.g., thin-film hydration, sonication, extrusion) significantly impacts vesicle size, lamellarity, and, consequently, encapsulation efficiency.[4][5][6] Inefficient hydration of the lipid film or suboptimal extrusion parameters can lead to poorly formed vesicles with low entrapped volume.

  • Drug-to-Lipid Ratio: An excessively high concentration of the drug relative to the lipid can lead to saturation of the encapsulation capacity, resulting in a lower overall efficiency.[4][7]

  • Leakage: The stability of the vesicles is crucial. If the DOPC bilayer is not stable under the experimental conditions, the encapsulated content can leak out, leading to an apparent low encapsulation efficiency.[][9]

Q2: My hydrophilic drug shows very low encapsulation in DOPC vesicles. How can I improve it?

For hydrophilic drugs, which are encapsulated in the aqueous core, increasing the entrapped volume and preventing leakage are key.

  • Optimize Vesicle Size and Type: Larger vesicles generally have a larger internal aqueous volume. Consider using methods that produce larger unilamellar vesicles (LUVs) or giant unilamellar vesicles (GUVs) if your application allows.

  • Increase Lipid Concentration: A higher lipid concentration during hydration can lead to the formation of more vesicles, potentially increasing the total encapsulated volume. Varying the lipid concentration while keeping the active ingredient constant can help identify the saturation point.[10][11]

  • Incorporate Charged Lipids: Including a small percentage of a charged lipid (e.g., a cationic lipid like DOTAP for an anionic drug, or an anionic lipid like DOPS for a cationic drug) can enhance encapsulation through electrostatic interactions with the drug at the bilayer surface.[12]

  • Remote Loading (for ionizable drugs): If your hydrophilic drug is ionizable, remote loading (or active loading) can dramatically increase encapsulation efficiency. This involves creating a pH or ion gradient across the liposome membrane, which drives the drug into the vesicle core where it becomes trapped.[4][5]

  • Dehydration-Rehydration Method: This method involves dehydrating the vesicles in the presence of the drug, which can improve encapsulation upon rehydration.

Q3: How does the inclusion of cholesterol affect encapsulation efficiency in DOPC vesicles?

Cholesterol is often included in liposome formulations to modulate membrane fluidity and stability.

  • Increased Bilayer Stability: Cholesterol can increase the packing density of the phospholipid acyl chains, making the bilayer less leaky and improving the retention of encapsulated molecules.[7]

  • Decreased Encapsulation for some drugs: Conversely, the increased rigidity of the bilayer due to cholesterol can sometimes hinder the partitioning of lipophilic drugs into the membrane, potentially lowering their encapsulation efficiency.[13][14] High cholesterol levels have been reported to result in low drug loading for certain drugs.[7] The effect of cholesterol is often drug-dependent.

Q4: What is the best method to separate unencapsulated drug from my DOPC vesicle suspension?

Accurate determination of encapsulation efficiency relies on the complete separation of the free drug from the liposome-encapsulated drug.

  • Size Exclusion Chromatography (SEC): This is a widely used and effective method. A column with a porous matrix separates molecules based on size. The larger liposomes will elute first, while the smaller, free drug molecules are retained longer in the column.[10][11]

  • Dialysis: The vesicle suspension is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out into a larger volume of buffer, while retaining the liposomes.[10]

  • Centrifugation/Ultracentrifugation: This method pellets the liposomes, allowing the supernatant containing the free drug to be removed. However, it can be challenging to pellet smaller vesicles, and lipid turbidity in the supernatant can interfere with subsequent drug quantification.[10] Density gradient centrifugation can offer a cleaner separation.[10]

  • Centrifugal Filter Devices: These devices use a semi-permeable membrane to separate the liposomes from the free drug by centrifugation.[14]

Q5: I am observing inconsistent results when measuring encapsulation efficiency. What could be the issue?

Inconsistent results can arise from both the experimental procedure and the analytical measurement.

  • Incomplete Separation: As mentioned above, if the free drug is not completely removed, it will be incorrectly measured as encapsulated, leading to an overestimation of the encapsulation efficiency.[15]

  • Vesicle Instability: If the vesicles are not stable and leak their contents during the separation process, the measured encapsulation efficiency will be artificially low.

  • Interference in Quantification Assay: Lipids can sometimes interfere with common quantification assays. For example, turbidity from lipid aggregates can affect absorbance measurements in UV-Vis spectroscopy.[10] It is important to run appropriate controls (e.g., empty liposomes) to account for any potential interference.

  • Variability in Vesicle Preparation: Ensure that the vesicle preparation method is highly reproducible. Small variations in factors like hydration time, sonication power, or extrusion pressure can lead to differences in vesicle size and encapsulation efficiency between batches.

  • Heterogeneity of Vesicle Population: Encapsulation efficiency can vary significantly from one vesicle to another within the same preparation.[16][17] Bulk measurements provide an average, but single-vesicle analysis techniques can reveal this heterogeneity.[17][18]

Quantitative Data Summary

Table 1: Effect of Lipid Composition on Encapsulation Efficiency

Primary LipidCo-LipidMolar RatioEncapsulated MoleculeEncapsulation Efficiency (%)
DOPCCholesterol90:10DTO (lipophilic)Not specified, but used as a base for improvement
DOPCDOTAP97:3DTO (lipophilic)81.7 ± 3.1[12]
POPCDOTAP97:3DTO (lipophilic)78.4 ± 2.3[12]
DPPCCholesterol60:40DTO (lipophilic)Very low[12]

Table 2: Encapsulation Efficiency for Different Vesicle Types

Vesicle TypeEncapsulated MoleculeAverage Encapsulation Efficiency (%)
Oligolamellar VesiclesCarboxyfluorescein36.3 ± 18.9[18]
Multilamellar VesiclesCarboxyfluorescein17.5 ± 8.9[18]
Giant Unilamellar Vesicles (GUVs)Streptavidin11.4 ± 6.8 (varied from 2.4 to 41)[16][17]

Experimental Protocols

Protocol 1: DOPC Vesicle Preparation by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined size.[19]

  • Lipid Film Formation:

    • Dissolve DOPC and any other lipids (e.g., cholesterol) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

    • Place the flask under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[19]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer containing the molecule to be encapsulated. The buffer should be pre-heated to a temperature above the lipid's phase transition temperature (for DOPC, which has a low Tc, room temperature is sufficient).

    • Vortex the flask to disperse the lipids, resulting in a cloudy suspension of multilamellar vesicles (MLVs).[19]

    • Allow the lipids to hydrate for at least 15-30 minutes.[19]

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the MLV suspension through the membrane approximately 20 times. The solution should become transparent.[19]

    • The resulting vesicle suspension can be stored at 4°C.

Protocol 2: Determination of Encapsulation Efficiency by Size Exclusion Chromatography (SEC)

This protocol outlines the separation of unencapsulated material from vesicles.

  • Column Preparation:

    • Pack a suitable size exclusion chromatography column (e.g., Sephadex G-50 or Sepharose CL-6B) and equilibrate it with the same buffer used for vesicle preparation.[19]

  • Sample Loading:

    • Carefully load the vesicle suspension onto the top of the column.[19]

  • Elution and Fraction Collection:

    • Elute the sample with the equilibration buffer and collect fractions.[19]

    • The vesicles, being larger, will elute in the earlier fractions (the void volume), while the smaller, free drug molecules will elute in later fractions.

  • Quantification:

    • Determine the concentration of the drug in the vesicle-containing fractions. To do this accurately, the vesicles must be lysed to release the encapsulated drug. This can be achieved by adding a detergent (e.g., Triton X-100) or a suitable organic solvent.

    • Measure the total amount of drug used initially.

  • Calculation:

    • Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100.[20]

Diagrams

G cluster_prep Vesicle Preparation & Encapsulation cluster_purification Purification & Analysis A 1. Dissolve DOPC in Chloroform B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate with Drug Solution (Forms MLVs) B->C D 4. Extrude through Membrane (Forms LUVs) C->D E Encapsulated Vesicle Suspension D->E F 5. Separate Free Drug (e.g., Size Exclusion Chromatography) E->F G Free Drug F->G Discard H Purified Vesicles F->H I 6. Lyse Vesicles H->I J 7. Quantify Encapsulated Drug I->J K 8. Calculate Encapsulation Efficiency J->K G Start Low Encapsulation Efficiency Observed Drug Hydrophilic or Lipophilic Drug? Start->Drug Hydrophilic Hydrophilic Drug->Hydrophilic Hydrophilic Lipophilic Lipophilic Drug->Lipophilic Lipophilic Opt_Hydro Increase Entrapped Volume - Use LUVs/GUVs - Increase Lipid Conc. - Remote Loading Hydrophilic->Opt_Hydro Opt_Lipo Optimize Bilayer Interaction - Adjust Cholesterol Content - Modify Lipid Composition Lipophilic->Opt_Lipo Check_Prep Review Preparation Method - Proper Film Hydration? - Correct Extrusion? Opt_Hydro->Check_Prep Opt_Lipo->Check_Prep Prep_OK Preparation OK Check_Prep->Prep_OK Yes Prep_Issue Optimize Protocol Check_Prep->Prep_Issue No Check_Analysis Verify Analytical Method - Complete Separation? - No Assay Interference? Prep_OK->Check_Analysis Analysis_OK Analysis OK Check_Analysis->Analysis_OK Yes Analysis_Issue Refine Separation/ Quantification Check_Analysis->Analysis_Issue No Final Improved Efficiency Analysis_OK->Final

References

Strategies to improve transfection efficiency with DOPC lipids

Author: BenchChem Technical Support Team. Date: December 2025

<

Welcome to the technical support center for DOPC-based lipid transfection. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance transfection efficiency and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is DOPC and why is its transfection efficiency often low when used alone?

A1: DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) is a neutral helper lipid commonly used in lipid nanoparticle (LNP) formulations for nucleic acid delivery. When used alone, its transfection efficiency is low because it lacks a positive charge. This prevents it from efficiently binding to the negatively charged phosphate backbone of nucleic acids (like plasmid DNA and siRNA) and interacting effectively with the negatively charged cell membrane, which are crucial first steps for cellular uptake.[1][2]

Q2: What is the role of cationic lipids when formulated with DOPC?

A2: Cationic lipids are essential components in DOPC formulations for gene delivery. They possess a positively charged headgroup that facilitates the condensation of negatively charged nucleic acids into compact structures called lipoplexes.[3] This positive surface charge also promotes interaction with the anionic cell surface, enabling cellular uptake through endocytosis.[3] Common examples of cationic lipids used with DOPC include DOTAP (1,2-dioleoyl-3-trimethylammonium-propane).[1][4]

Q3: What are "helper lipids" and why are they important in DOPC formulations?

A3: Helper lipids are neutral or zwitterionic lipids incorporated into cationic liposome formulations to enhance transfection efficiency.[1][5] While DOPC itself is a helper lipid, it is often used with other helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and cholesterol.[5]

  • DOPE has a cone-shaped structure that can promote the transition from a lamellar phase to an inverted hexagonal phase, which is believed to destabilize the endosomal membrane and facilitate the release of nucleic acids into the cytoplasm.[3][5]

  • Cholesterol modulates the fluidity and stability of the lipid bilayer.[1] It can significantly enhance transfection efficiency, potentially by facilitating different endocytosis pathways and improving escape from endosomes.[4]

Q4: What is the N/P ratio and why is it a critical parameter?

A4: The N/P ratio represents the molar ratio of nitrogen atoms (N) in the cationic lipid to the phosphate groups (P) in the nucleic acid. This ratio is a key determinant of the lipoplex's surface charge and, consequently, its transfection efficiency and cytotoxicity.[3] An excess positive charge (N/P > 1) is generally required for efficient cell binding and uptake. However, excessively high N/P ratios can lead to increased cytotoxicity.[3][6] Therefore, optimizing the N/P ratio is a critical step for each cell type and nucleic acid combination.[7]

Troubleshooting Guide

This guide addresses common problems encountered during transfection experiments using DOPC-based formulations.

ProblemPossible Cause(s)Suggested Solution(s)
Low Transfection Efficiency Suboptimal Lipid Formulation: The ratio of cationic lipid to DOPC and other helper lipids (e.g., DOPE, cholesterol) is not optimized.Systematically vary the molar ratios of the lipids. Start with published ratios (e.g., 1:1 cationic lipid:DOPE) and test different compositions.[8][9] Adding cholesterol can significantly boost efficiency.[1]
Incorrect N/P Ratio: The charge ratio of the lipoplex is too low for efficient binding or too high, causing aggregation or toxicity.Titrate the N/P ratio. Common starting points are between 2:1 and 10:1. Perform a dose-response curve to find the optimal balance between efficiency and cell viability.[3][7]
Poor Lipoplex Formation: Complexes were formed in the presence of serum or inhibitors. The incubation time was too short or too long.Always form lipid-DNA complexes in a serum-free medium like Opti-MEM or saline, as serum proteins can interfere with formation.[10][11] An incubation time of 10-20 minutes at room temperature is typically optimal.[10]
Poor Cell Health: Cells were not in the logarithmic growth phase, were over-confluent (>90%), or had low viability (<90%) prior to transfection.[12]Use healthy, actively dividing cells. Seed cells to reach 70-90% confluency at the time of transfection.[11]
Hard-to-Transfect Cells: Primary cells or certain cell lines are inherently resistant to lipid-mediated transfection.Increase the concentration of the transfection complex or consider alternative methods like electroporation for these specific cell types.[13][14]
High Cell Death (Cytotoxicity) Excessively High N/P Ratio: Too much cationic lipid is toxic to cells.[3][6]Lower the N/P ratio. Determine the lowest possible ratio that still provides acceptable transfection efficiency.[6]
High Concentration of Lipoplex: The total amount of lipid and nucleic acid added to the cells is too high.Reduce the overall amount of the lipoplex added to each well. Optimize the dose by testing a range of concentrations.[15]
Prolonged Exposure: Leaving the transfection complexes on sensitive cells for too long can increase toxicity.For sensitive cell lines, consider replacing the transfection medium with fresh growth medium after 4-6 hours.[16]
Presence of Antibiotics: Some antibiotics can be taken up more readily during transfection, leading to cell death.[11]Perform transfections in antibiotic-free medium.[11]
Inconsistent Results / Lack of Reproducibility Variation in Cell Confluency: The number of cells and their growth phase varied between experiments.Maintain a strict and consistent cell seeding protocol to ensure confluency is the same for each experiment.[10][11]
Pipetting Errors: Inaccurate pipetting when preparing lipid mixtures or lipoplexes.Prepare a master mix of the lipid-DNA complex for replicate wells or experiments to minimize pipetting variability.[14]
Changes in Cell Culture: Cells have been in culture for too many passages, leading to phenotypic drift.Use cells with a low passage number and consider thawing a fresh vial of cells if results become inconsistent.[10]

Experimental Protocols & Methodologies

Protocol 1: Preparation of DOPC-Based Cationic Liposomes

This protocol describes the lipid film hydration method for preparing unilamellar vesicles.

Materials:

  • DOPC, Cationic Lipid (e.g., DOTAP), Helper Lipid (e.g., DOPE, Cholesterol)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Glass vials with Teflon-lined caps

  • Nitrogen or Argon gas source

  • Vacuum system

  • Bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Preparation: In a glass vial, dissolve the desired amounts of DOPC, cationic lipid, and any helper lipids in chloroform. Mix thoroughly to ensure a homogenous solution.[8]

  • Film Formation: Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial. This creates a thin, uniform lipid film on the vial's inner surface.[8][17]

  • Drying: Place the vial under a high vacuum for at least 2-12 hours to remove any residual solvent.[1][8]

  • Hydration: Add the desired aqueous buffer (e.g., sterile water or PBS) to the dried lipid film. The volume should be calculated to achieve the target final lipid concentration. Hydrate for 30-60 minutes at a temperature above the lipid's phase transition temperature.

  • Sizing (Vesicle Formation):

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes until the milky suspension becomes a clear or slightly hazy solution, indicating the formation of small unilamellar vesicles (SUVs).[8]

    • Extrusion (Recommended): For a more uniform size distribution, pass the hydrated lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated 10-20 times.

Protocol 2: Lipoplex Formation and Cell Transfection

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate so they reach 70-90% confluency at the time of transfection.[11]

  • Reagent Preparation:

    • In tube A, dilute the required amount of plasmid DNA (or other nucleic acid) in a serum-free medium (e.g., Opti-MEM).

    • In tube B, dilute the required amount of the prepared DOPC-based liposome solution in the same serum-free medium.

  • Complex Formation: Add the diluted DNA (Tube A) to the diluted liposomes (Tube B), mix gently by pipetting, and incubate at room temperature for 15-20 minutes. Do not vortex.[10]

  • Transfection: Add the lipoplex mixture drop-wise to the cells in their culture wells containing complete growth medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: Analyze the cells for gene expression (e.g., via fluorescence microscopy for GFP, qPCR for mRNA levels, or Western blot for protein levels).[16]

Visual Guides

G cluster_prep Phase 1: Liposome & Lipoplex Preparation cluster_transfection Phase 2: Transfection & Analysis LIPID_MIX 1. Mix Lipids in Chloroform (DOPC, Cationic, Helper) FILM 2. Create Thin Lipid Film (Nitrogen Evaporation) LIPID_MIX->FILM HYDRATE 3. Hydrate Film (Aqueous Buffer) FILM->HYDRATE SIZE 4. Size Vesicles (Extrusion/Sonication) HYDRATE->SIZE LIPOSOMES Cationic Liposomes SIZE->LIPOSOMES LIPO_DILUTE Dilute Liposomes (Serum-Free Medium) LIPOSOMES->LIPO_DILUTE DNA Dilute DNA (Serum-Free Medium) INCUBATE 5. Mix & Incubate (15-20 min) (Lipoplex Formation) DNA->INCUBATE LIPO_DILUTE->INCUBATE LIPOPLEX Lipoplex (+ charge) INCUBATE->LIPOPLEX CELLS 6. Add Lipoplex to Cells (70-90% Confluent) LIPOPLEX->CELLS INCUBATE_CELLS 7. Incubate Cells (24-72 hours) CELLS->INCUBATE_CELLS ANALYZE 8. Analyze Gene Expression (GFP, qPCR, Western Blot) INCUBATE_CELLS->ANALYZE

Caption: Experimental workflow for transfection using DOPC-based liposomes.

G start Low Transfection Efficiency check_health Are cells healthy & >70% confluent? start->check_health check_ratio Is N/P ratio optimized? check_health->check_ratio Yes solution_health Optimize cell density and health check_health->solution_health No check_formulation Is lipid formulation optimized? (e.g., with DOPE/Cholesterol) check_ratio->check_formulation Yes solution_ratio Titrate N/P ratio (e.g., 2:1 to 10:1) check_ratio->solution_ratio No check_complex Complex formed in serum-free media? check_formulation->check_complex Yes solution_formulation Test different helper lipid ratios check_formulation->solution_formulation No solution_complex Use serum-free medium for complexation check_complex->solution_complex No end_success Efficiency Improved check_complex->end_success Yes solution_health->end_success solution_ratio->end_success solution_formulation->end_success solution_complex->end_success

Caption: Troubleshooting logic for low transfection efficiency.

References

Technical Support Center: Formulation with Dioleoyl Phosphatidylcholine (DOPC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dioleoyl-sn-glycero-3-phosphocholine (DOPC) formulations. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to prevent and diagnose DOPC hydrolysis during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of DOPC hydrolysis during formulation?

DOPC is susceptible to hydrolysis, a chemical breakdown process that cleaves its ester bonds. This degradation leads to the formation of lysophosphatidylcholine (lyso-PC) and free fatty acids (in this case, oleic acid), which can compromise the stability, integrity, and efficacy of your formulation.[1][2] The primary drivers of hydrolysis are:

  • Chemical Hydrolysis: This process is catalyzed by both acidic and basic conditions. The phosphodiester bond of the headgroup and the ester bonds of the acyl chains can be cleaved. Acid-catalyzed hydrolysis can be autocatalytic, as the release of free fatty acids can further lower the pH of an unbuffered solution.[1][3]

  • Enzymatic Hydrolysis: Contamination with enzymes called phospholipases can rapidly accelerate DOPC degradation.[4][5] Phospholipase A2 (PLA2), for instance, specifically hydrolyzes the fatty acid at the sn-2 position, producing 1-acyl-lyso-PC.[5] These enzymes can be present in raw materials or introduced during the manufacturing process.

The chemical pathway of hydrolysis is visualized below.

DOPC Dioleoyl Phosphatidylcholine (DOPC) LysoPC 1-Oleoyl-sn-glycero-3-phosphocholine (Lyso-PC) DOPC->LysoPC Hydrolysis OleicAcid Oleic Acid (Free Fatty Acid) DOPC->OleicAcid Hydrolysis H2O Water (H₂O) H2O->DOPC Catalysts Acid (H⁺) / Base (OH⁻) or Phospholipase Enzymes Catalysts->DOPC

Caption: DOPC hydrolysis pathway yielding lyso-PC and oleic acid.

Q2: How can I minimize DOPC hydrolysis during the preparation of my formulation (e.g., liposomes)?

Preventing hydrolysis requires careful control over several experimental parameters. Below is a troubleshooting guide to address common issues that lead to DOPC degradation.

Troubleshooting Guide: High Levels of Lyso-PC Detected Post-Formulation

This guide follows a logical workflow to help you identify and resolve the source of DOPC hydrolysis in your process.

Start High Lyso-PC Detected CheckpH Was the pH of all aqueous phases strictly controlled and buffered? Start->CheckpH AdjustpH Action: Buffer all aqueous phases to pH 6.0-7.5. Avoid acidic/alkaline conditions. CheckpH->AdjustpH No CheckTemp Was the formulation exposed to high temperatures (>60°C) for extended periods? CheckpH->CheckTemp Yes AdjustpH->CheckTemp ReduceTemp Action: Minimize exposure time to high temperatures during hydration, extrusion, or sonication. CheckTemp->ReduceTemp Yes CheckPurity Were raw materials (especially DOPC) analyzed for purity and potential enzymatic contaminants? CheckTemp->CheckPurity No ReduceTemp->CheckPurity SourceNew Action: Use high-purity lipids from reputable suppliers. Consider using phospholipase inhibitors if needed. CheckPurity->SourceNew No CheckStorage Were DOPC and the final formulation stored correctly (e.g., -20°C, inert gas)? CheckPurity->CheckStorage Yes SourceNew->CheckStorage CorrectStorage Action: Store lipids under argon/ nitrogen at ≤ -20°C. Avoid repeated freeze-thaw cycles. CheckStorage->CorrectStorage No End Problem Resolved CheckStorage->End Yes CorrectStorage->End

Caption: Troubleshooting workflow for identifying sources of DOPC hydrolysis.

Q3: What are the optimal pH and temperature conditions for working with DOPC?

The stability of phospholipids is highly dependent on pH and temperature.[6] Operating within optimal ranges is critical for preventing degradation.

Data Presentation: Recommended Formulation & Storage Conditions

ParameterRecommended RangeRationale
pH 6.0 - 7.5Phosphatidylcholine is most stable near neutral pH.[7] Both acidic and alkaline conditions significantly accelerate the rate of hydrolysis.[1][8]
Formulation Temperature As low as practicalWhile temperatures above the lipid's phase transition temperature (Tm) are needed for some steps (e.g., hydration, extrusion), they also increase the hydrolysis rate.[1][9] For DOPC (Tm = -16.5°C), processing can often occur at room temperature.[10] If heating is required, it should be for the shortest duration possible.
Storage Temperature (Aqueous) 2 - 8°C (Short-term)Refrigeration slows down chemical degradation. For long-term storage, freezing or lyophilization is recommended.
Storage Temperature (Organic Solvent/Dry Powder) ≤ -20°CStoring lipids in a dry state or dissolved in an appropriate organic solvent at low temperatures under an inert atmosphere (e.g., argon) is the best practice for long-term stability.
Q4: Which analytical methods are recommended for detecting DOPC degradation?

Quantitative analysis is essential to confirm the stability of your formulation. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique.[11][12][13][14]

Data Presentation: Comparison of Analytical Methods for Hydrolysis Detection

MethodDetectorProsCons
HPLC Evaporative Light Scattering Detector (ELSD)Universal detection for non-chromophoric lipids like DOPC and lyso-PC.[13] Good sensitivity and compatibility with gradient elution.[13]Requires careful calibration as the response can be non-linear.
HPLC Charged Aerosol Detector (CAD)Similar to ELSD, offers universal detection with good sensitivity and a wider dynamic range.Can be more expensive than other detectors.
LC-MS Mass SpectrometryProvides high specificity and sensitivity, allowing for the definitive identification of parent lipids and their degradation products.[15]Higher equipment cost and complexity.
Thin-Layer Chromatography (TLC) Staining (e.g., iodine vapor, primuline)Simple, fast, and inexpensive for qualitative screening of degradation.Not quantitative; lower sensitivity and resolution compared to HPLC.

Experimental Protocols

Protocol: Quantification of DOPC and Lyso-PC by HPLC-ELSD

This protocol provides a robust method for separating and quantifying DOPC and its primary hydrolytic byproduct, 1-oleoyl-sn-glycero-3-phosphocholine (Lyso-PC).[13][16]

1. Materials and Reagents

  • DOPC and Lyso-PC standards

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Ammonia solution

  • Formulation samples for analysis

2. Standard & Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of DOPC and Lyso-PC standards in chloroform/methanol (2:1, v/v) at a concentration of 1 mg/mL.

  • Calibration Standards: Create a series of working standards by diluting the stock solutions to cover the expected concentration range of the samples (e.g., 5 to 200 µg/mL).

  • Sample Preparation: Dilute the liposomal formulation with methanol to disrupt the vesicles and solubilize the lipids. A 1:10 or 1:20 dilution is a typical starting point. Centrifuge if necessary to pellet any insoluble excipients.

3. HPLC-ELSD Conditions

  • Column: Silica or Diol column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Chloroform/Methanol (95:5, v/v)

  • Mobile Phase B: Chloroform/Methanol/Water/Ammonia (45:45:9.5:0.5, v/v/v/v)

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-15 min: Linear gradient to 100% B

    • 15-20 min: 100% B

    • 20-25 min: Return to 100% A and equilibrate

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow (Nitrogen): 1.5 - 2.0 L/min

4. Data Analysis

  • Integrate the peak areas for Lyso-PC and DOPC in both the standards and samples.

  • Construct a calibration curve for each analyte by plotting peak area versus concentration. A logarithmic fit may be necessary for ELSD data.[13]

  • Calculate the concentration of DOPC and Lyso-PC in the formulation samples using the calibration curves.

  • Determine the percentage of hydrolysis: (% Hydrolysis) = [Lyso-PC] / ([Lyso-PC] + [DOPC]) * 100

The workflow for this analytical procedure is outlined below.

Prep Prepare Standards & Samples Inject Inject onto HPLC System Prep->Inject Separate Chromatographic Separation (Silica Column) Inject->Separate Detect Detect Analytes (ELSD) Separate->Detect Analyze Integrate Peaks & Construct Calibration Curve Detect->Analyze Quantify Quantify DOPC & Lyso-PC in Samples Analyze->Quantify Report Calculate % Hydrolysis Quantify->Report

Caption: Experimental workflow for HPLC-ELSD analysis of DOPC hydrolysis.

References

Controlling polydispersity of DOPC liposomes during extrusion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOPC liposome preparation. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals control the polydispersity of DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) liposomes during extrusion.

Troubleshooting Guide

High polydispersity is a common issue in liposome preparation. The following section addresses frequent problems and their potential solutions.

Q: Why is the Polydispersity Index (PDI) of my extruded DOPC liposomes higher than the acceptable range (i.e., > 0.2)?

A: A high PDI indicates a broad size distribution of your liposome population. Several factors during the extrusion process can contribute to this.

Possible Causes & Solutions:

  • Insufficient Extrusion Cycles: The initial suspension of multilamellar vesicles (MLVs) requires a sufficient number of passes through the extruder membrane to form a homogenous population of large unilamellar vesicles (LUVs).[1]

    • Solution: Increase the number of extrusion cycles. For most lipid compositions, 11 to 21 passes are recommended to achieve a low PDI. The PDI value generally decreases and stabilizes after a certain number of cycles, often around the sixth cycle.[1]

  • Incorrect Extruder Assembly: Improper assembly of the extruder can lead to leakage or uneven pressure, resulting in a heterogeneous liposome population.

    • Solution: Ensure the polycarbonate membrane is placed correctly between the filter supports and that all components are tightly sealed. Prefiltering the suspension through a larger pore size membrane can also help prevent clogging.[2]

  • High Lipid Concentration: Highly concentrated lipid suspensions can hinder efficient extrusion and lead to the formation of larger, more polydisperse vesicles.

    • Solution: Consider diluting the lipid suspension. A common concentration for extrusion is around 10 mg/mL.[1]

  • High Extrusion Flow Rate/Pressure: Pushing the lipid suspension through the membrane too quickly can negatively impact size homogeneity.[2][3][4]

    • Solution: Apply slow, steady, and even pressure during manual extrusion. For pneumatic extruders, optimizing the pressure is crucial; high pressure is often needed for smaller pore sizes (<100 nm) to ensure efficient extrusion and size homogeneity.[5][6]

Q: My liposome size is significantly larger than the membrane pore size. What could be the issue?

A: It is not uncommon for the final liposome size to be slightly larger than the nominal pore size of the membrane, especially for pores smaller than 200 nm.[1][4] However, a significant deviation can indicate a problem.

Possible Causes & Solutions:

  • Membrane Integrity: The membrane may be stretched or ruptured due to excessive pressure, allowing larger vesicles to pass through.

    • Solution: Reduce the extrusion pressure and ensure it is applied evenly. If the problem persists, replace the polycarbonate membrane.

  • Vesicle Re-aggregation: After extrusion, liposomes can sometimes aggregate, leading to a larger average particle size measured by techniques like Dynamic Light Scattering (DLS).

    • Solution: Ensure the buffer conditions (e.g., ionic strength) are optimal to prevent aggregation. For charged lipids, high ionic strength can sometimes promote aggregation.

Q: I'm observing inconsistent results between batches. How can I improve reproducibility?

A: Reproducibility is key in scientific research. Several process parameters must be tightly controlled.

Possible Causes & Solutions:

  • Variable Number of Cycles: Even a small difference in the number of extrusion passes can affect the final size and PDI.

    • Solution: Strictly adhere to a fixed number of extrusion cycles for all batches. An odd number of passes is often recommended to ensure the entire sample is processed through the membrane.

  • Temperature Fluctuations: DOPC has a low phase transition temperature (Tm) of -16.5°C, meaning it is in a fluid phase at room temperature.[7] However, for other lipids, temperature control is critical.

    • Solution: Always perform extrusion at a consistent temperature. For lipids with a Tm above room temperature, the extrusion must be performed above this temperature to ensure the lipid bilayer is fluid and deformable.[8]

Frequently Asked Questions (FAQs)

What is a typical PDI value for well-prepared extruded DOPC liposomes?

A PDI value below 0.1 is generally considered indicative of a monodisperse or homogenous population of liposomes. For many applications, a PDI up to 0.2 may be acceptable.

How do extrusion parameters affect the final liposome size and PDI?

The final characteristics of extruded liposomes are influenced by several parameters. The table below summarizes the general effects.

ParameterEffect on Vesicle SizeEffect on Polydispersity (PDI)Notes
Membrane Pore Size Primary determinant of vesicle size.[1][3]Decreasing pore size generally decreases PDI.[3]The final vesicle size is typically slightly larger than the pore diameter.[4]
Number of Cycles Size decreases and stabilizes with more cycles.[1][9]PDI decreases significantly in the initial cycles and then stabilizes.[1]Most of the size reduction and homogenization occurs within the first 5-10 passes.
Lipid Composition Can affect the bilayer's rigidity and resistance to extrusion.[1]Lipids that form more rigid membranes may require more cycles to achieve low PDI.For example, the inclusion of cholesterol can increase bilayer rigidity.[1]
Flow Rate / Pressure Higher flow rates can lead to smaller vesicles.[3][4]Higher flow rates can negatively impact homogeneity, increasing PDI.[2][3][4]A balance must be found to ensure efficient extrusion without compromising uniformity.
What is a standard protocol for preparing DOPC liposomes by extrusion?

The following is a generalized protocol for preparing LUVs from DOPC using the thin-film hydration and extrusion method.

Experimental Protocol: DOPC Liposome Extrusion
  • Lipid Film Preparation:

    • Dissolve DOPC in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[10]

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[8]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) to a final lipid concentration of 5-10 mg/mL.[1][10]

    • Agitate the suspension by vortexing or gentle shaking. This process results in the formation of multilamellar vesicles (MLVs). For better hydration, this step can be performed at a controlled temperature.[8]

  • Optional: Freeze-Thaw Cycles:

    • To improve lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles.[2][6] This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.[6]

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Load the MLV suspension into one of the gas-tight syringes.

    • Pass the suspension back and forth between the two syringes through the membrane for an odd number of cycles (e.g., 21 times).[11][12]

    • The resulting solution contains a population of large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Characterization:

    • Measure the mean vesicle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).[13]

Visual Guides

Experimental Workflow for Liposome Extrusion

The following diagram illustrates the standard workflow for producing LUVs.

G cluster_prep Preparation cluster_process Processing cluster_result Result & Analysis Lipid DOPC in Organic Solvent Film Dry Lipid Film Lipid->Film Solvent Evaporation Hydration Hydrated MLVs Film->Hydration Buffer Hydration Extrusion Extrusion (e.g., 21 passes, 100nm membrane) Hydration->Extrusion LUVs Homogeneous LUVs Extrusion->LUVs DLS DLS Analysis (Size & PDI) LUVs->DLS

Workflow from dry lipid to characterized unilamellar vesicles.
Troubleshooting High Polydispersity

This flowchart provides a logical guide to diagnosing and solving issues related to high PDI.

G Start High PDI Detected (> 0.2) Cause1 Were sufficient extrusion cycles performed? Start->Cause1 Cause2 Is the extruder assembled correctly? Cause1->Cause2 Yes Solution1 Increase cycles to 11-21 passes Cause1->Solution1 No Cause3 Is the lipid concentration optimal? Cause2->Cause3 Yes Solution2 Re-assemble extruder. Check membrane and seals. Cause2->Solution2 No Cause4 Was the extrusion pressure/speed controlled? Cause3->Cause4 Yes Solution3 Dilute lipid suspension (e.g., to 10 mg/mL) Cause3->Solution3 No Solution4 Apply slow, steady pressure. Cause4->Solution4 No End Re-measure Size & PDI Cause4->End Yes Solution1->End Solution2->End Solution3->End Solution4->End

A decision tree for troubleshooting high PDI in liposome extrusion.

References

Technical Support Center: Overcoming Challenges in Scaling Up DOPC Liposome Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOPC liposome production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the scaling up of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) liposome manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up DOPC liposome production from a lab to an industrial scale?

A1: The main challenges include maintaining consistent particle size and a narrow size distribution (polydispersity index or PDI), ensuring high encapsulation efficiency, preventing contamination and ensuring sterility, and maintaining the long-term stability of the liposome formulation.[1][2][3] Changes in manufacturing processes during scale-up can significantly impact the final product's performance.[4]

Q2: Which methods are most suitable for large-scale production of DOPC liposomes?

A2: While the thin-film hydration method is common in laboratory settings, it is not easily scalable.[3] For industrial production, methods like high-pressure homogenization and extrusion are more suitable.[2][5] Microfluidics is an emerging technology that offers precise control over liposome characteristics but can have limitations in volume for large-scale manufacturing.[1]

Q3: Why is particle size control so critical in liposome formulations?

A3: Particle size influences the biodistribution, pharmacokinetics, and efficacy of the liposomal drug product.[2] A strict control over particle size is necessary to ensure batch-to-batch consistency and predictable in vivo performance.[2]

Q4: What are the regulatory considerations for scaling up liposome production?

A4: Regulatory agencies require well-documented and validated manufacturing processes that ensure product consistency and quality.[4] It is advisable to engage with regulatory bodies early in the development process to ensure compliance.[4] Employing mature and established manufacturing methods can be less risky from a regulatory perspective.[4]

Troubleshooting Guides

Lipid Film Hydration

Q: My lipid film is not hydrating evenly, leading to large lipid aggregates. What can I do?

A: This can be due to several factors:

  • Uneven Lipid Film: Ensure the lipid film is thin and evenly distributed on the surface of the flask. Slow rotation during the evaporation of the organic solvent is crucial.

  • Hydration Temperature: The hydration should be performed above the phase transition temperature (Tc) of all lipid components. For DOPC, which has a low Tc, this is less of an issue, but for formulations with other lipids, it is critical.

  • Agitation: Gentle agitation or swirling during hydration can help to disperse the lipids more effectively. Avoid vigorous shaking, which can introduce air and lead to foam formation.

Homogenization

Q: After high-pressure homogenization, my DOPC liposomes have a broad particle size distribution (high PDI). How can I improve this?

A: A high PDI after homogenization can be addressed by optimizing the following parameters:

  • Homogenization Pressure: Increasing the homogenization pressure generally leads to smaller and more uniform liposomes. However, excessive pressure can sometimes cause particle aggregation.[6]

  • Number of Cycles: Increasing the number of homogenization cycles can reduce both the mean particle size and the PDI.[6][7] However, after a certain number of cycles (often around 5), the effect may plateau, and further cycles could potentially lead to vesicle re-growth.[7]

  • Lipid Concentration: The concentration of the lipid dispersion can influence the outcome. Optimization of the lipid concentration may be necessary.

Table 1: Effect of Homogenization Cycles on Liposome Size and PDI
Number of CyclesMean Particle Size (nm) (± SD)Polydispersity Index (PDI) (± SD)
1450.3 ± 3.210.458 ± 0.021
3321.5 ± 2.890.312 ± 0.015
5294.9 ± 0.570.258 ± 0.019
7290.1 ± 1.150.255 ± 0.011
10288.4 ± 0.980.251 ± 0.014
Data adapted from a study on liposomal dispersions prepared by thin-film hydration followed by high-pressure homogenization at 500 bar. While not specific to DOPC, it illustrates the general trend.[7]
Extrusion

Q: I am experiencing frequent clogging of the polycarbonate membranes during extrusion. What is the cause and how can I prevent it?

A: Membrane clogging is a common issue in large-scale extrusion and can be caused by:

  • High Lipid Concentration: Highly concentrated lipid suspensions are more prone to clogging. Diluting the suspension may be necessary.

  • Large Initial Vesicle Size: If the initial multilamellar vesicles (MLVs) are very large, they can block the membrane pores. A pre-extrusion step through a larger pore size membrane (e.g., 400 nm) can help to reduce the initial size and prevent clogging of the final, smaller pore size membrane.[8]

  • Insufficient Hydration: Poorly hydrated lipid aggregates can also lead to clogging. Ensure the lipid film is fully hydrated before extrusion.

  • Extrusion Temperature: Performing the extrusion above the Tc of the lipids helps to ensure the membrane is fluid and can deform to pass through the pores.[8]

Q: The final size of my extruded liposomes is larger than the membrane pore size. Why is this happening?

A: It is not uncommon for the final liposome size to be slightly larger than the nominal pore size of the membrane, especially with smaller pore sizes (e.g., less than 0.2 µm).[9] This can be due to the elasticity of the liposome membrane and the potential for transient deformation as it passes through the pore. The number of extrusion passes can also influence the final size, with more passes generally leading to a size closer to the pore diameter.

Table 2: Influence of Extrusion Parameters on Final Liposome Size
ParameterEffect on Liposome SizeEffect on PDI
Number of Passes Increasing the number of passes generally leads to a smaller and more uniform liposome size, up to a certain point.[10]PDI generally decreases with an increased number of passes.[10]
Membrane Pore Size The final liposome size is primarily determined by the pore size of the membrane used in the final extrusion step.[8]A smaller pore size typically results in a lower PDI.[8]
Pressure/Flow Rate Higher extrusion pressures or flow rates can lead to smaller liposomes.[9]Can sometimes negatively impact homogeneity (increase PDI) if too high.[8]
Temperature Extrusion must be performed above the lipid's phase transition temperature (Tc) to ensure membrane fluidity.[8]Operating above Tc is essential for achieving a low PDI.[8]
Sterilization

Q: What is the most suitable method for sterilizing a large batch of DOPC liposomes?

A: The choice of sterilization method is critical as it can impact the physicochemical properties of the liposomes.

  • Aseptic Filtration: Filtration through a 0.22 µm sterile filter is a widely used and generally preferred method for liposome sterilization as it has a minimal impact on the liposome structure compared to heat-based methods.[1] However, it can lead to some product loss due to retention on the filter.[11]

  • Gamma Irradiation: This method can be used for terminal sterilization. However, it can cause chemical degradation of the lipids, leading to changes in membrane properties.[12][13] The extent of degradation depends on the lipid composition, liposome concentration, and the irradiation dose.[12]

  • Autoclaving (Heat Sterilization): This method is generally not recommended for liposomes as the high temperatures can lead to lipid degradation, drug leakage, and changes in particle size.[11]

Table 3: Qualitative Comparison of Common Sterilization Methods for Liposomes
Sterilization MethodAdvantagesDisadvantages
Aseptic Filtration Minimal impact on liposome integrity and drug encapsulation.[11]Potential for product loss, not suitable for very large vesicles, risk of membrane clogging.[1][11]
Gamma Irradiation Terminal sterilization, effective microbial inactivation.[13]Can cause lipid degradation, potential for changes in membrane properties and drug leakage.[12][13]
Autoclaving High level of sterility assurance.Generally unsuitable for liposomes due to degradation of lipids and drug leakage at high temperatures.[11]
Stability

Q: My scaled-up batch of DOPC liposomes is showing signs of aggregation and an increase in particle size over time. How can I improve stability?

A: Aggregation and fusion are common stability issues. To improve stability:

  • Incorporate Charged Lipids: Including a small percentage of a charged lipid (e.g., DOPG) can increase the zeta potential of the liposomes, leading to electrostatic repulsion between vesicles and preventing aggregation.

  • Add Cholesterol: Cholesterol can increase the rigidity and stability of the lipid bilayer, reducing the likelihood of fusion and leakage.

  • Optimize Storage Conditions: Store liposomes at a controlled temperature, typically refrigerated (2-8°C). Avoid freezing unless a suitable cryoprotectant is used, as freeze-thaw cycles can disrupt the liposome structure.

  • Control pH: The pH of the formulation should be maintained at a level that minimizes lipid hydrolysis.

  • Lyophilization (Freeze-Drying): For long-term storage, lyophilization in the presence of a cryoprotectant (e.g., sucrose, trehalose) can be an effective strategy to improve stability.[14]

Table 4: Common Cryoprotectants for Lyophilization of Liposomes
CryoprotectantTypeCommon Concentration (Lipid:Sugar Ratio)Notes
Sucrose Disaccharide5:1 to 10:1 (w/w)Widely used and effective in preserving vesicle size and preventing leakage during freeze-drying.[14]
Trehalose Disaccharide5:1 to 10:1 (w/w)Known for its excellent cryoprotective properties, forming a glassy matrix that protects liposomes from mechanical stress during freezing.[14][15]
Mannitol PolyolVariesCan be effective, but may crystallize during freezing, which can be detrimental to liposome integrity. Often used in combination with other cryoprotectants.[14]
Glucose MonosaccharideHigher ratios (e.g., 9:1 w/w) may be neededGenerally less effective than disaccharides for preserving liposome structure during lyophilization.[14]
Data compiled from studies on the lyophilization of various liposome formulations.[14][15][16]

Experimental Protocols

Protocol 1: Lab-Scale Preparation of DOPC Liposomes by Thin-Film Hydration and Extrusion

1. Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

2. Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of DOPC in the organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a temperature above the boiling point of the solvent. Rotate the flask to ensure the formation of a thin, even lipid film on the inner surface.

    • Continue evaporation for at least 30 minutes after the film appears dry to remove any residual solvent.[10]

  • Hydration:

    • Add the pre-warmed hydration buffer to the flask. The volume will depend on the desired final lipid concentration.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended. This will result in a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.[2]

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder and the MLV suspension to a temperature above the Tc of the lipids.

    • Transfer the MLV suspension to a syringe and pass it through the extruder into a second syringe.

    • Repeat the extrusion process for a specified number of passes (e.g., 11-21 times) to form unilamellar vesicles of a more uniform size.[2] The resulting liposome suspension should appear more translucent.

  • Storage:

    • Store the final liposome suspension at 4°C.[2]

Protocol 2: Particle Size Analysis by Dynamic Light Scattering (DLS)

1. Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[17] The rate of these fluctuations is related to the particle size, with smaller particles moving faster and causing more rapid fluctuations.[17]

2. Sample Preparation:

  • Dilute the liposome suspension with the same buffer used for hydration to a concentration suitable for the DLS instrument. This is to avoid multiple scattering effects.[18]

  • Ensure the sample is free of dust and other contaminants by using filtered buffer and clean cuvettes.

3. Measurement:

  • Equilibrate the sample to the desired temperature in the DLS instrument.

  • Perform the measurement according to the instrument's software instructions. Typically, multiple runs are averaged to obtain a reliable result.

  • The software will provide the average particle diameter (Z-average) and the polydispersity index (PDI), which is a measure of the broadness of the size distribution.[18]

4. Data Interpretation:

  • A PDI value below 0.3 is generally considered acceptable for liposomal drug delivery systems, indicating a relatively narrow size distribution.[19]

Visualizations

Liposome_Production_Workflow cluster_prep Preparation cluster_sizing Sizing and Purification cluster_final Final Processing Lipid_Solubilization 1. Lipid Solubilization in Organic Solvent Film_Formation 2. Thin Film Formation (Rotary Evaporation) Lipid_Solubilization->Film_Formation Hydration 3. Hydration with Aqueous Buffer Film_Formation->Hydration MLV_Formation Formation of Multilamellar Vesicles (MLVs) Hydration->MLV_Formation Size_Reduction 4. Size Reduction MLV_Formation->Size_Reduction Homogenization High-Pressure Homogenization Size_Reduction->Homogenization Option A Extrusion Extrusion through Membranes Size_Reduction->Extrusion Option B Purification 5. Purification (e.g., Diafiltration) Homogenization->Purification Extrusion->Purification Sterilization 6. Sterilization (e.g., Aseptic Filtration) Purification->Sterilization Final_Product 7. Final Liposomal Product Sterilization->Final_Product

Caption: Workflow for DOPC liposome production and scale-up.

Troubleshooting_Particle_Size cluster_homogenization Homogenization cluster_extrusion Extrusion Start Inconsistent Particle Size / High PDI Check_Method Which sizing method is being used? Start->Check_Method Check_Pressure Is the pressure optimized? Check_Method->Check_Pressure Homogenization Check_Pore_Size Is the membrane pore size correct? Check_Method->Check_Pore_Size Extrusion Increase_Pressure Increase Pressure Check_Pressure->Increase_Pressure No Check_Cycles Are the number of cycles sufficient? Check_Pressure->Check_Cycles Yes Increase_Pressure->Check_Cycles Increase_Cycles Increase Cycles Check_Cycles->Increase_Cycles No Check_Concentration_H Is lipid concentration too high? Check_Cycles->Check_Concentration_H Yes Increase_Cycles->Check_Concentration_H Dilute_Suspension_H Dilute Suspension Check_Concentration_H->Dilute_Suspension_H Yes Verify_Pore_Size Verify/Change Membrane Check_Pore_Size->Verify_Pore_Size No Check_Passes Are there enough extrusion passes? Check_Pore_Size->Check_Passes Yes Verify_Pore_Size->Check_Passes Increase_Passes Increase Passes Check_Passes->Increase_Passes No Check_Clogging Is the membrane clogging? Check_Passes->Check_Clogging Yes Increase_Passes->Check_Clogging Prefilter Pre-filter with larger pore size Check_Clogging->Prefilter Yes

Caption: Troubleshooting logic for inconsistent liposome particle size.

Sterilization_Decision_Tree Start Select Sterilization Method for DOPC Liposomes Heat_Sensitive Is the encapsulated drug heat sensitive? Start->Heat_Sensitive Autoclaving Autoclaving is NOT recommended Heat_Sensitive->Autoclaving Yes Lipid_Degradation Is minimal lipid degradation a critical requirement? Heat_Sensitive->Lipid_Degradation No Autoclaving->Lipid_Degradation Aseptic_Filtration Use Aseptic Filtration (0.22 µm) Lipid_Degradation->Aseptic_Filtration Yes Terminal_Sterility Is terminal sterility absolutely required? Lipid_Degradation->Terminal_Sterility No Gamma_Irradiation Consider Gamma Irradiation (with validation of product stability) Terminal_Sterility->Gamma_Irradiation Yes Aseptic_Processing Rely on robust aseptic processing throughout Terminal_Sterility->Aseptic_Processing No

Caption: Decision tree for selecting a suitable sterilization method.

References

Technical Support Center: Reducing Residual Solvent in Thin Film Hydration of DOPC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with residual solvent in the thin film hydration of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) liposomes.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual organic solvents from my DOPC thin film?

A1: Residual organic solvents, such as chloroform or ethanol, can significantly alter the physical properties of the reconstituted liposomal membrane, leading to inconsistent experimental results.[1] These solvents can affect membrane fluidity, permeability, and stability, and may also be toxic, making their removal essential for both accurate research and the safety of pharmaceutical formulations.

Q2: What are the acceptable limits for residual solvents in pharmaceutical preparations?

A2: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines for residual solvents. Chloroform is a Class 2 solvent and should be limited in pharmaceutical products due to its inherent toxicity, with a concentration limit of 60 ppm.[2][3][4] Ethanol is a Class 3 solvent, considered less toxic, with a permitted daily exposure of 50 mg/day, which corresponds to a concentration limit of 5000 ppm.[4]

Q3: Is drying the lipid film under a stream of inert gas (e.g., nitrogen) sufficient to remove all the solvent?

A3: No, blowing a stream of inert gas over the lipid solution only removes the bulk organic solvent. Organic solvents can become trapped within the lipid film as it dries.[1] To ensure the removal of this trapped solvent, it is necessary to place the film under a high vacuum.[1]

Q4: Can residual solvents affect the size and stability of my DOPC liposomes?

A4: Yes, residual solvents can influence the final size and stability of liposomes. The presence of organic solvents can lead to the formation of larger and more polydisperse vesicles. In some cases, residual solvents can also compromise the integrity of the liposome bilayer, leading to leakage of encapsulated contents and reduced stability over time.[5][6]

Troubleshooting Guide

This guide addresses common issues related to the presence of residual solvents in DOPC thin films and provides systematic steps to resolve them.

Issue 1: High Levels of Residual Chloroform Detected

Possible Cause: Incomplete removal of the solvent after rotary evaporation. The removal of chloroform from a lipid film by vacuum drying can be unpredictable.[7][8]

Solutions:

  • Optimize Rotary Evaporation: Ensure the bath temperature is appropriately set (typically 40-60°C) and that the vacuum is applied gradually to prevent bumping.[9] The rotation speed should be sufficient to create a thin, even film.

  • Prolonged High-Vacuum Drying: After rotary evaporation, subject the lipid film to a high vacuum (e.g., <1000 mTorr) for an extended period. For small samples (~1 mL), a minimum of 2-4 hours is recommended, while larger samples may require overnight drying.[1]

  • Systematic Annealing: A study on poly(ε−caprolactone) (PCL) films, which have similar solvent retention issues, showed that annealing at 40°C under a vacuum of 40 mbar for 24 hours was sufficient to significantly reduce residual chloroform without altering the film's properties.[10]

Issue 2: Inconsistent Residual Solvent Levels Between Batches

Possible Cause: Variability in the thickness of the lipid film, inconsistent vacuum levels, or non-uniform heating.

Solutions:

  • Ensure Uniform Film Thickness: During rotary evaporation, maintain a consistent rotation speed to ensure the formation of a thin, even lipid film. A thicker film will make complete solvent removal more challenging.

  • Monitor and Control Vacuum Pressure: Use a calibrated vacuum gauge to ensure a consistent and adequate vacuum level for each batch.

  • Maintain Consistent Temperature: Use a temperature-controlled water bath for the rotary evaporator and ensure the flask is appropriately immersed to maintain a consistent temperature throughout the evaporation process.

Quantitative Data on Solvent Removal

The following table summarizes quantitative data from various studies on the removal of residual solvents from thin films.

SolventMethodParametersResulting Residual Solvent LevelReference
ChloroformVacuum DryingOvernight on a vacuum rampAcceptable levels in 7 out of 9 samples[7]
ChloroformAnnealing under Vacuum40°C, 40 mbar, 24 hoursSignificant decrease (below 0.006 mass %)[10]
EthanolRotary EvaporationRoom temperature, 120 minutesAlmost 0%N/A

Experimental Protocols

Protocol 1: Standard Thin Film Hydration with Enhanced Solvent Removal
  • Dissolution: Dissolve DOPC and any other lipids in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Rotary Evaporation:

    • Attach the flask to a rotary evaporator.

    • Set the water bath temperature to 40-50°C.

    • Gradually apply vacuum while rotating the flask to form a thin, even lipid film on the inner surface.

    • Continue evaporation until the film appears dry and uniform.

  • High-Vacuum Drying:

    • Transfer the flask to a high-vacuum line or a vacuum desiccator.

    • Dry the film under a vacuum of <1000 mTorr for at least 4 hours. For larger volumes or to ensure complete removal, dry overnight.

  • Hydration:

    • Introduce the aqueous buffer (e.g., PBS) to the flask.

    • Agitate the flask above the lipid's transition temperature to hydrate the film and form liposomes.

Protocol 2: Analysis of Residual Solvent by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general outline for the analysis of residual solvents. Specific parameters should be optimized based on the instrument and target solvents.

  • Sample Preparation:

    • Accurately weigh a known amount of the dried lipid film into a headspace vial.

    • Add a suitable solvent for dissolution that does not interfere with the analysis (e.g., dimethyl sulfoxide or dimethylformamide).[11][12]

    • Seal the vial.

  • Headspace Analysis:

    • Place the vial in the headspace autosampler.

    • Incubate the vial at a specific temperature (e.g., 80°C) for a set time to allow the volatile solvents to partition into the headspace.[13]

  • GC-MS Analysis:

    • Inject a sample of the headspace gas into the GC-MS system.

    • Separate the components on an appropriate GC column (e.g., a cyanopropylphenyl polysiloxane phase for a wide range of solvents).[13]

    • Identify and quantify the residual solvents based on their mass spectra and retention times, using a calibrated standard curve.

Visualizations

Experimental_Workflow cluster_prep Lipid Film Preparation cluster_removal Solvent Removal cluster_formation Liposome Formation & Analysis dissolve 1. Dissolve DOPC in Organic Solvent rotovap 2. Rotary Evaporation to form a thin film dissolve->rotovap vacuum 3. High-Vacuum Drying (e.g., overnight) rotovap->vacuum hydrate 4. Hydration with Aqueous Buffer vacuum->hydrate analyze 5. Analyze for Residual Solvent (e.g., GC-MS) hydrate->analyze

Caption: Experimental workflow for thin film hydration with a dedicated solvent removal step.

Troubleshooting_Tree start High Residual Solvent Detected check_film Is the lipid film thin and uniform? start->check_film check_vacuum Is the vacuum pressure consistently low? check_film->check_vacuum Yes solution_film Optimize rotation speed during rotary evaporation. check_film->solution_film No check_duration Was the drying duration sufficient? check_vacuum->check_duration Yes solution_vacuum Calibrate vacuum gauge and check for leaks. check_vacuum->solution_vacuum No solution_duration Increase vacuum drying time (e.g., dry overnight). check_duration->solution_duration No

Caption: Troubleshooting decision tree for high residual solvent levels.

References

Technical Support Center: Optimizing Lipid-to-Drug Ratios for DOPC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the lipid-to-drug ratio in 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) liposomal formulations.

Frequently Asked Questions (FAQs)

Q1: What is the drug-to-lipid ratio, and why is it a critical parameter?

A1: The drug-to-lipid ratio (D/L ratio) represents the amount of drug loaded into a liposome relative to the amount of lipid used.[1][2][3] It is a critical quality attribute (CQA) that significantly influences the formulation's encapsulation efficiency, stability, drug release kinetics, and ultimately, its therapeutic efficacy.[1][4] An optimized D/L ratio ensures a sufficient therapeutic dose can be administered while maintaining the structural integrity and desired release profile of the liposome.[2]

Q2: How does increasing the drug-to-lipid ratio typically affect encapsulation efficiency (EE%)?

A2: Generally, as the initial drug-to-lipid ratio increases, the encapsulation efficiency tends to decrease.[5][6] This occurs because at higher drug concentrations, the capacity of the liposomes to entrap the drug can be exceeded. For certain drugs, high intra-liposomal concentrations can lead to precipitation or crystallization, which may disrupt the liposomal membrane and cause leakage, further reducing trapping efficiency.[1][6]

Q3: Can the drug-to-lipid ratio influence the drug release rate?

A3: Yes, the D/L ratio can be a powerful tool to modulate drug release. For drugs that precipitate within the liposome at high concentrations (like doxorubicin or vincristine), increasing the D/L ratio can lead to slower, more controlled release.[5][6] The drug precipitate acts as a reservoir that must dissolve before the drug can permeate the lipid bilayer.[5] Conversely, for drugs that do not precipitate, the release rate may not be significantly affected by the D/L ratio.[5][6]

Q4: What is a good starting point for the lipid-to-drug ratio in a new DOPC formulation?

A4: The optimal ratio is highly dependent on the physicochemical properties of the drug (e.g., solubility, charge, lipophilicity) and the desired therapeutic outcome.[4][7] A common starting point for optimization studies involves testing a range of molar ratios, such as 10:1, 20:1, and 50:1 (lipid:drug). For some drugs, ratios as high as 1:3 or 1:10 (drug:lipid) have been found to be optimal.[4] It is essential to perform experimental screening to identify the most suitable range for your specific application.

Q5: How does the choice of lipid (e.g., DOPC) affect the optimal drug-to-lipid ratio?

A5: The lipid composition is crucial. DOPC, having a low phase transition temperature (-22°C), creates a fluid and flexible lipid bilayer.[8] This fluidity can enhance the encapsulation of certain hydrophobic molecules.[8][9] However, it may also lead to higher leakage rates for some drugs compared to liposomes made from lipids with higher transition temperatures (e.g., DSPC). The interaction between the drug and the specific lipid headgroups and acyl chains will ultimately influence the achievable D/L ratio.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Encapsulation Efficiency (<70%) The initial drug-to-lipid ratio is too high, exceeding the liposome's loading capacity.Decrease the initial drug concentration or increase the lipid concentration. Test a range of lower D/L ratios.
The drug is precipitating and disrupting the membrane during loading.[5][6]If using an active loading method (e.g., pH gradient), optimize the loading time and temperature to minimize precipitation-induced leakage. Consider if the drug is suitable for this loading method.
Poor drug solubility in the hydration buffer (for passive loading).For hydrophilic drugs, ensure the drug is fully dissolved in the aqueous phase used for lipid film hydration. For hydrophobic drugs, ensure they are adequately co-dissolved with the lipids in the organic solvent.
Liposome Aggregation and Instability High drug-to-lipid ratio leads to drug crystals on the liposome surface, promoting aggregation.Lower the D/L ratio. Characterize the formulation by cryo-TEM to check for external drug crystals.
Unfavorable electrostatic interactions. DOPC is zwitterionic and results in nearly neutral liposomes, which can be prone to aggregation.[10]Incorporate a small percentage (e.g., 5-10 mol%) of a charged lipid like DOPG (1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) to induce electrostatic repulsion between vesicles.
Rapid Drug Release / High Leakage The D/L ratio is too low for a drug that requires precipitation for retention.If applicable to your drug, systematically increase the D/L ratio to induce intra-liposomal precipitation and slow the release rate.[5]
The DOPC bilayer is too fluid and permeable for the encapsulated drug.Incorporate cholesterol (e.g., 30-45 mol%) into the formulation. Cholesterol is known to decrease membrane permeability and enhance stability.[4][11]
Inconsistent Batch-to-Batch Results Variability in the preparation method (e.g., hydration time, extrusion pressure).Standardize all parameters of the formulation protocol, including temperature, time, and extrusion cycles.
Inaccurate quantification of drug or lipid concentrations.Validate your analytical methods (e.g., HPLC, UV-Vis) for quantifying both the drug and the lipids. Use established methods for phospholipid quantification.[5]

Quantitative Data Summary

The following tables provide examples of how the drug-to-lipid ratio can influence key formulation parameters.

Table 1: Effect of Initial Drug-to-Lipid Ratio on Doxorubicin Loading Efficiency [5]

Initial D/L Ratio (wt/wt)Loading TimeLoading Efficiency (%)
0.0515 min~100%
0.215 min~100%
0.415 min~85%
0.815 min<70%
0.0560 min~100%
0.260 min~100%
0.460 min~95%
0.860 min~70%
Formulation: DSPC/Cholesterol (55/45 mol%). Note: While not DOPC, this data illustrates a common trend.

Table 2: Effect of Drug-to-Lipid Ratio on In Vitro Drug Release Half-Life (T½) [5][6]

DrugD/L Ratio (wt/wt)Release Half-Life (T½)
Doxorubicin0.05~100 min
Doxorubicin0.2~300 min
Doxorubicin0.39>600 min
Ciprofloxacin0.08~120 min
Ciprofloxacin0.27~120 min
Note: This data demonstrates that for precipitating drugs like Doxorubicin, a higher D/L ratio increases retention, while for non-precipitating drugs like Ciprofloxacin, it has little effect.

Table 3: Encapsulation Efficiency of DTO in DOPC-based Liposomes at Various Concentrations [9]

DTO ConcentrationLiposome CompositionEncapsulation Efficiency (%)
2 mMDOPC/Chol/PEG-PE/DOTAP81.7 ± 3.1%
10 mMDOPC/Chol/PEG-PE/DOTAP74.2 ± 2.0%
20 mMDOPC/Chol/PEG-PE/DOTAP86.2 ± 3.9%
30 mMDOPC/Chol/PEG-PE/DOTAP89.9 ± 4.2%
Formulation: DOPC liposomes containing 3 mol% DOTAP. DTO is a lipophilic sulfur-containing compound.

Experimental Protocols & Workflows

Logical Relationship between D/L Ratio and Formulation Attributes```dot

G cluster_factors Key Formulation Attributes ratio Drug-to-Lipid (D/L) Ratio ee Encapsulation Efficiency ratio->ee Generally Decreases stability Liposome Stability ratio->stability Can Decrease (Precipitation) release Drug Release Rate ratio->release Can Decrease (Precipitating Drugs) Can Increase (Membrane Destabilization) increase Increase Ratio increase->ratio decrease Decrease Ratio decrease->ratio

Caption: A systematic workflow for D/L ratio optimization.

Protocol 2: Determination of Encapsulation Efficiency (EE%)
  • Separation of Free Drug:

    • Separate the unencapsulated (free) drug from the liposome-encapsulated drug. A common method is size exclusion chromatography (SEC) using a Sephadex G-50 column.

    • Equilibrate the column with the same buffer used for hydration.

    • Apply the liposome suspension to the column. The larger liposomes will elute first in the void volume, while the smaller, free drug molecules will be retained and elute later.

    • Alternatively, use spin columns or dialysis for separation. [5]

  • Quantification:

    • Collect the liposome fraction.

    • Disrupt the liposomes by adding a suitable solvent or detergent (e.g., methanol, Triton X-100) to release the encapsulated drug.

    • Quantify the drug concentration in this fraction using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). [12][13][14]This gives you the 'Amount of Encapsulated Drug'.

    • Separately, determine the 'Total Drug Amount' from an equivalent volume of the initial, unpurified liposome suspension.

  • Calculation:

    • Calculate the Encapsulation Efficiency using the following formula: EE% = (Amount of Encapsulated Drug / Total Drug Amount) x 100

Protocol 3: In Vitro Drug Release Study using Dialysis
  • Preparation:

    • Select a dialysis membrane with a molecular weight cut-off (MWCO) that is large enough to allow free drug to pass through but small enough to retain the liposomes (e.g., 12-14 kDa). [5] * Soak the dialysis membrane according to the manufacturer's instructions.

  • Assay Setup:

    • Pipette a known volume (e.g., 1-2 mL) of the purified drug-loaded liposome suspension into the dialysis bag and seal it securely.

    • Submerge the bag in a larger volume of release buffer (e.g., 500 mL of PBS, pH 7.4), which acts as the sink.

    • Place the entire setup in a shaking water bath or on a magnetic stirrer at a controlled temperature (e.g., 37°C) to simulate physiological conditions.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) from the external release buffer.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.

  • Analysis:

    • Analyze the drug concentration in the collected samples using a validated method (HPLC or UV-Vis).

    • Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the dialysis bag.

    • Plot the cumulative percent release versus time to obtain the drug release profile.

References

Troubleshooting Phase Separation in DOPC-Cholesterol Mixtures: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DOPC-cholesterol mixtures. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I not observing the expected phase separation in my DOPC-cholesterol vesicles?

Failure to observe phase separation can stem from several factors related to lipid composition, preparation method, and observation conditions.

  • Incorrect Cholesterol Concentration: The molar ratio of cholesterol to DOPC is a critical determinant of phase behavior. At room temperature, binary DOPC/cholesterol mixtures do not exhibit macroscopic phase separation into liquid-ordered (Lo) and liquid-disordered (Ld) phases. To induce phase separation, a third component, typically a high-melting-point lipid like dipalmitoylphosphatidylcholine (DPPC) or sphingomyelin (SM), is required.

  • Suboptimal Temperature: Phase separation is temperature-dependent. Ensure your observation temperature is below the miscibility transition temperature for your specific lipid composition. For ternary mixtures like DOPC/DPPC/cholesterol, a phase diagram should be consulted to determine the appropriate temperature range for phase coexistence. For instance, in a DOPC/DPPC-d62/cholesterol (40:40:20 molar ratio) mixture, the sample is in a single liquid-disordered phase at 30°C and above, but enters a two-phase coexistence region at 28°C.[1]

  • Rapid Cooling: Quenching vesicles from a high temperature to the observation temperature can trap the lipids in a kinetically arrested, non-equilibrium state, preventing the formation of distinct domains. Slow, controlled cooling is crucial, especially when a gel phase might be present.

  • Fluorescence Probe Issues: The choice of fluorescent probe is critical for visualizing domains. Some probes may not partition preferentially into one phase over the other, or their fluorescence might be insensitive to the lipid environment. It is advisable to use two different fluorescent probes with known partitioning preferences to reliably identify phases. For example, one probe that favors the Ld phase and another that favors the Lo phase can provide complementary images of the domains.

Troubleshooting Steps:

  • Verify Lipid Composition: Double-check the molar ratios of your lipid mixture. For inducing phase separation, consider preparing a ternary mixture, for example, DOPC:DPPC:Cholesterol in a 1:1:1 molar ratio.

  • Control Temperature: Use a temperature-controlled stage on your microscope. Refer to published phase diagrams for your specific lipid mixture to identify the correct temperature for observing phase separation.

  • Anneal the Vesicles: After forming the vesicles at a temperature above the highest transition temperature of any lipid in the mixture, cool the sample slowly to the desired observation temperature to allow for equilibration and domain formation.

  • Optimize Fluorescent Probes: Use a combination of fluorescent probes that have been shown to partition into different lipid phases. For instance, a probe that partitions into the liquid-disordered (Ld) phase and another that favors the liquid-ordered (Lo) phase.

2. My giant unilamellar vesicles (GUVs) are not forming or the yield is very low. What can I do?

Low GUV yield is a common issue that can often be resolved by optimizing the preparation protocol. The two most common methods for GUV formation are gentle hydration and electroformation.

For the Gentle Hydration Method:

  • Poor Lipid Film Quality: A non-uniform lipid film will hydrate unevenly, leading to the formation of multilamellar vesicles (MLVs) or small unilamellar vesicles (SUVs) instead of GUVs.

  • Incorrect Hydration Conditions: The hydration temperature should be above the main phase transition temperature (Tm) of the highest-melting lipid in the mixture to ensure the lipid film is in a fluid state and can swell properly.[2] The hydration time is also crucial; overnight incubation is often required for optimal swelling.[2]

  • Presence of Salts: The gentle hydration method works best under low-salt or ion-free conditions.[3]

For the Electroformation Method:

  • Poor Electrode Contact or Conductivity: Ensure the conductive sides of the ITO-coated glass slides are facing each other and making good contact with the electrical connections.[4]

  • Incorrect Electrical Parameters: The applied voltage and frequency are critical. A common starting point is a 10 Hz sinusoidal AC field with an amplitude of 1-2 V for a few hours.[5] These parameters may need to be optimized for your specific lipid composition and chamber geometry.

  • Charged Lipids or High Salt Concentration in Hydration Buffer: Electroformation is sensitive to the presence of charged lipids and high ionic strength buffers, which can screen the electric field and hinder vesicle formation.[6]

Troubleshooting Steps:

  • Improve Lipid Film Deposition: Ensure the glass surface is scrupulously clean. When depositing the lipid solution, spread it thinly and evenly. For the electroformation method, spin-coating can produce a more uniform lipid film.[7]

  • Optimize Hydration/Electroformation Conditions:

    • Temperature: Maintain the temperature above the highest Tm of your lipids throughout the process.

    • Time: For gentle hydration, allow sufficient time for swelling (e.g., overnight). For electroformation, a typical duration is 2-4 hours.

    • Hydration Solution: For gentle hydration, use a sucrose or glucose solution. For electroformation, use a low-ionic-strength sucrose solution.

  • Check Electroformation Setup: Verify the conductivity of your ITO slides with a multimeter.[4] Ensure a good seal of the chamber to prevent evaporation.

3. I see bright, non-fluorescent aggregates or crystals in my cholesterol-containing GUVs. What are they and how can I avoid them?

These aggregates are likely anhydrous cholesterol crystals. This is a common artifact, especially when working with high cholesterol concentrations.

  • Cholesterol Demixing During Drying: During the solvent evaporation step of lipid film formation, cholesterol can demix from the phospholipid and form anhydrous crystals.[6][8] These crystals do not participate in the formation of the vesicle bilayer, leading to a lower actual cholesterol concentration in the membrane than intended.

  • High Cholesterol Concentration: The solubility of cholesterol in a lipid bilayer is limited. Exceeding this limit will result in the formation of cholesterol crystals. The maximum solubility of cholesterol in DOPC bilayers has been reported to be around 66 mol%.[9]

Troubleshooting Steps:

  • Avoid Complete Drying of the Lipid Film: For electroformation, a "damp film" method can be used. This involves depositing an aqueous suspension of small unilamellar vesicles (SUVs) or multilamellar vesicles (MLVs) onto the electrode instead of a solution of lipids in an organic solvent, thus avoiding the drying step where crystallization occurs.[6][8]

  • Use Rapid Solvent Exchange: This method involves rapidly mixing a lipid solution in an organic solvent with an aqueous solution, followed by immediate removal of the organic solvent under reduced pressure. This can help to trap the cholesterol within the lipid mixture before it has a chance to crystallize.[6]

  • Control Cholesterol Concentration: Ensure that the molar percentage of cholesterol in your mixture does not exceed its solubility limit in the specific phospholipid composition you are using.

Quantitative Data Summary

The addition of cholesterol significantly impacts the physical properties of DOPC bilayers. The following tables summarize key quantitative data from the literature.

Table 1: Effect of Cholesterol on the Area per Lipid and Bilayer Thickness of DOPC Membranes.

Cholesterol (mol%)Average Area per Lipid (Ų)Bilayer Thickness (P-P distance, Å)
072.536.6
1066.138.3
2061.339.8
3057.041.0
4053.041.8
5049.342.4

Data adapted from molecular dynamics simulations.

Table 2: Phase Behavior of DOPC/DPPC/Cholesterol Ternary Mixtures at Different Temperatures.

DOPC (mol%)DPPC-d62 (mol%)Cholesterol (mol%)Temperature (°C)Observed Phase(s)
40402030Liquid-disordered (Ld)
40402028Liquid-disordered (Ld) + Liquid-ordered (Lo)
35353030Liquid-disordered (Ld)
35353020Liquid-disordered (Ld) + Liquid-ordered (Lo)
0752548Critical Point
571429-8Critical Point

Data from 2H NMR studies on DOPC/DPPC-d62/Cholesterol mixtures, indicating the transition from a single phase to a two-phase coexistence region as a function of temperature and composition.[1]

Experimental Protocols

Protocol 1: GUV Preparation by Electroformation

This protocol describes a standard method for preparing GUVs using indium tin oxide (ITO) coated glass slides.

  • Lipid Film Preparation:

    • Prepare a lipid stock solution of the desired DOPC-cholesterol mixture in chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v) at a concentration of 1-2 mg/mL.

    • Clean two ITO-coated glass slides thoroughly with ethanol and deionized water.

    • Identify the conductive side of the ITO slides using a multimeter.

    • Deposit a small volume (e.g., 10-20 µL) of the lipid solution onto the conductive side of one ITO slide and spread it evenly.

    • Place the slide in a vacuum desiccator for at least 1-2 hours to ensure complete removal of the organic solvent.

  • Electroformation Chamber Assembly:

    • Create a chamber by placing a silicone or Teflon spacer (e.g., 1-2 mm thick) on top of the dried lipid film on the first ITO slide.

    • Place the second ITO slide on top of the spacer with its conductive side facing the lipid film.

  • Hydration and Electroformation:

    • Fill the chamber with a pre-warmed (above the highest Tm of the lipids) non-ionic solution, such as a 200 mM sucrose solution.

    • Connect the ITO slides to a function generator.

    • Apply a sinusoidal AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at a temperature above the lipid mixture's phase transition temperature.

    • To facilitate vesicle detachment, the frequency can be lowered to 2 Hz for the last 30 minutes of electroformation.

  • Vesicle Harvesting:

    • Gently collect the GUV suspension from the chamber using a wide-bore pipette tip to minimize shear stress.

Protocol 2: GUV Observation by Fluorescence Microscopy

  • Sample Preparation:

    • Add a small amount of the GUV suspension to a microscope slide or a chambered coverglass.

    • To prevent vesicle movement, the coverglass can be coated with a protein solution like bovine serum albumin (BSA).

    • Allow the vesicles to settle for a few minutes before observation.

  • Microscopy:

    • Use a fluorescence microscope equipped with appropriate filter sets for the chosen fluorescent probes.

    • To minimize photobleaching and photo-induced artifacts, use the lowest possible excitation light intensity and exposure time.

    • It is recommended to locate the GUVs using phase-contrast or DIC microscopy before switching to fluorescence to minimize light exposure.

Mandatory Visualizations

GUV_Electroformation_Workflow cluster_prep Preparation cluster_assembly Assembly & Formation cluster_harvest Harvesting & Observation A Prepare Lipid Stock Solution C Deposit Lipid Film A->C B Clean ITO Slides B->C D Dry Lipid Film (Vacuum) C->D E Assemble Electroformation Chamber D->E F Hydrate with Sucrose Solution E->F G Apply AC Electric Field F->G H Harvest GUVs G->H I Microscopy Observation H->I

Caption: Workflow for Giant Unilamellar Vesicle (GUV) preparation by the electroformation method.

Troubleshooting_Phase_Separation Start Problem: No Phase Separation Observed Q1 Is your mixture binary (DOPC/Cholesterol only)? Start->Q1 A1_yes Add a high-Tm lipid (e.g., DPPC or SM) to induce phase separation. Q1->A1_yes Yes A1_no Check other factors Q1->A1_no No Q2 Is the observation temperature correct? A1_no->Q2 A2_yes Proceed to next check Q2->A2_yes Yes A2_no Adjust temperature based on phase diagram. Q2->A2_no No Q3 Was the sample cooled slowly? A2_yes->Q3 A3_yes Check fluorescent probes Q3->A3_yes Yes A3_no Anneal vesicles by slow cooling. Q3->A3_no No Q4 Are you using appropriate fluorescent probes? A3_yes->Q4 A4_yes Consider other potential experimental artifacts. Q4->A4_yes Yes A4_no Use two probes with different phase partitioning. Q4->A4_no No

Caption: Troubleshooting decision tree for the absence of phase separation in lipid vesicles.

References

Technical Support Center: DOPC Liposome Aggregation and Ionic Strength

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the impact of ionic strength on the aggregation of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) liposomes.

Frequently Asked Questions (FAQs)

Q1: Why are my DOPC liposomes aggregating after I add a salt solution?

A1: DOPC liposomes are zwitterionic and have a nearly neutral surface charge, making them susceptible to aggregation at high ionic strengths.[1][2] The addition of salt screens the weak electrostatic repulsion between liposomes, allowing attractive forces (van der Waals forces) to dominate and cause aggregation. This phenomenon is explained by the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory.[3]

Q2: What is the DLVO theory and how does it relate to my DOPC liposome suspension?

A2: The DLVO theory describes the stability of colloidal suspensions, including liposomes, by balancing two main forces: attractive van der Waals forces and repulsive electrostatic forces.[3] The stability of your liposome suspension depends on the net balance of these forces. Increasing the ionic strength of the medium compresses the electrical double layer around the liposomes, which reduces the electrostatic repulsion and can lead to aggregation.

Q3: At what salt concentration should I expect to see aggregation of DOPC liposomes?

A3: The critical coagulation concentration (CCC) can vary based on factors like lipid concentration, temperature, and the specific salt used. However, for DOPC liposomes, significant changes in vesicle properties and potential for aggregation can be observed at NaCl concentrations above physiological salt concentrations (e.g., >150 mM), with more pronounced effects at higher concentrations (e.g., 500 mM and above).[4][5]

Q4: Is DOPC considered a stable lipid for forming liposomes?

A4: Yes, DOPC is a commonly used zwitterionic lipid that forms stable bilayers.[6] However, like all liposomes, their stability in suspension is sensitive to environmental conditions such as ionic strength, pH, and temperature. While DOPC liposomes can be stable in low ionic strength buffers, they are prone to aggregation in high salt solutions.

Q5: How does ionic strength affect the size and zeta potential of DOPC liposomes?

A5: Increasing ionic strength generally leads to a decrease in the absolute value of the zeta potential, moving it closer to zero.[5] This reduction in surface charge diminishes electrostatic repulsion, which can lead to an increase in the measured hydrodynamic diameter due to aggregation. However, at very high salt concentrations, osmotic pressure can also cause vesicle shrinkage.[4][5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Sudden appearance of visible aggregates or turbidity after adding buffer. The ionic strength of your buffer is too high.- Reduce the salt concentration of your buffer (e.g., NaCl, PBS). - Prepare liposomes in a low ionic strength buffer (e.g., 10 mM HEPES) and add the high ionic strength solution incrementally while monitoring for changes.
Increase in hydrodynamic diameter (Z-average) and Polydispersity Index (PDI) over time. Slow aggregation is occurring due to insufficient repulsive forces.- If your application allows, incorporate a small percentage (5-10 mol%) of a charged lipid (e.g., DOPG for negative charge, DOTAP for positive charge) to increase electrostatic repulsion. - For steric stabilization, include a PEGylated lipid (e.g., DSPE-PEG2000) in your formulation.
Inconsistent DLS or zeta potential readings. Liposome suspension is not homogeneous or is actively aggregating during measurement.- Ensure your liposome suspension is well-mixed before measurement. - Perform measurements immediately after sample preparation or dilution. - For zeta potential, dilute the sample in a low ionic strength buffer (e.g., 1-10 mM NaCl) to ensure accurate readings.[7]
Zeta potential is close to neutral (-10 to +10 mV) and aggregation is observed. The surface charge is too low to provide adequate electrostatic stabilization.- This is expected for pure DOPC liposomes.[6] To prevent aggregation, either work at a lower ionic strength or modify the liposome composition with charged or PEGylated lipids as described above.

Data Presentation

Table 1: Effect of NaCl Concentration on Hydrodynamic Diameter and Zeta Potential of DOPC Liposomes

The following table summarizes the expected trends and reported values for the effect of increasing NaCl concentration on the size and surface charge of DOPC liposomes.

NaCl Concentration (mM)Hydrodynamic Diameter (d.nm)Polydispersity Index (PDI)Zeta Potential (mV)Expected Stability
0-1 (e.g., in DI water)~100-120< 0.2-5 to -15Stable
10~100-120< 0.2-2 to -8Stable
50~100-120< 0.2~ -2 to -5Generally Stable
150 (Physiological)~100-130May slightly increase~ 0 to -3Moderately Stable, risk of slow aggregation
500> 150 (significant increase)> 0.3~ 0Prone to Aggregation
1000>> 150 (significant aggregation)> 0.5~ 0Unstable

Note: The values presented are synthesized from typical results and published data.[4][5][7] Actual measurements may vary depending on the specific experimental conditions, such as lipid concentration, temperature, and preparation method.

Experimental Protocols

Protocol 1: Preparation of DOPC Liposomes by Thin-Film Hydration and Extrusion
  • Lipid Film Preparation:

    • Dissolve DOPC (and other lipids if applicable) in a suitable organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., 10 mM HEPES, pH 7.4). The volume should result in the desired final lipid concentration (e.g., 5-10 mg/mL).

    • Gently agitate the flask above the lipid's phase transition temperature (for DOPC, this can be done at room temperature) until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension into a syringe and pass it through the extruder 11-21 times to form unilamellar vesicles of a defined size. This should result in a translucent suspension.

Protocol 2: Measurement of Hydrodynamic Diameter by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS measurement (typically a final lipid concentration of 0.1-1.0 mg/mL).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette into the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Perform the measurement according to the instrument's software instructions.

  • Analysis:

    • The instrument will provide the Z-average diameter (hydrodynamic size) and the Polydispersity Index (PDI). A PDI value below 0.2 is indicative of a monodisperse sample.

Protocol 3: Measurement of Zeta Potential
  • Sample Preparation:

    • Dilute the liposome suspension in a low ionic strength buffer (e.g., 1-10 mM NaCl) to an appropriate concentration for the instrument. Using a high ionic strength buffer will screen the charge and result in a zeta potential reading close to zero, regardless of the actual surface charge.

  • Measurement:

    • Load the sample into the specific zeta potential cell (e.g., a folded capillary cell).

    • Place the cell in the instrument and perform the measurement. An electric field will be applied, and the velocity of the particles will be measured to determine the electrophoretic mobility and calculate the zeta potential.

  • Analysis:

    • The result will be given in millivolts (mV). For colloidal stability, a zeta potential of at least ±20 mV is generally desired.[8]

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Dissolve DOPC in Organic Solvent B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Low Ionic Strength Buffer B->C D 4. Extrude to Form 100 nm LUVs C->D E 5. Aliquot Liposome Suspension D->E F 6. Add Varying Concentrations of NaCl Solution E->F G 7. Incubate (e.g., 30 min at 25°C) F->G H 8. Measure Size & PDI (DLS) G->H I 9. Measure Zeta Potential G->I J 10. Data Analysis & Comparison H->J I->J

Caption: Experimental workflow for investigating the impact of ionic strength on DOPC liposome aggregation.

DLVO_Theory cluster_low Low Ionic Strength cluster_high High Ionic Strength L1 Strong Electrostatic Repulsion L2 Repulsion > Attraction L1->L2 vdw Van der Waals Attraction (Constant) L3 Stable Liposomes (Dispersed) L2->L3 H1 Weak Electrostatic Repulsion (Screening Effect) H2 Attraction > Repulsion H1->H2 H3 Unstable Liposomes (Aggregated) H2->H3 start DOPC Liposome Suspension start->L1 start->H1

Caption: Logical relationship of forces governing liposome stability based on DLVO theory.

References

Best practices for handling and storing Dioleoyl phosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dioleoyl phosphatidylcholine (DOPC). This guide provides best practices, troubleshooting advice, and detailed protocols to assist researchers, scientists, and drug development professionals in successfully handling, storing, and utilizing DOPC in their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound (DOPC)?

A1: As an unsaturated lipid, DOPC is susceptible to oxidation and hydrolysis.[1] Proper storage is critical to maintain its integrity.

  • As a solid/powder: DOPC is not stable as a powder because it is highly hygroscopic and will quickly absorb moisture, leading to degradation.[1] It is strongly recommended to dissolve it in a suitable organic solvent immediately upon receipt.

  • In an organic solvent: The recommended storage condition is dissolved in a suitable organic solvent at -20°C ± 4°C.[1][2][3] The solution should be stored in a glass container with a Teflon-lined closure and blanketed with an inert gas like argon or nitrogen to prevent oxidation.[1] Storage below -30°C is not recommended.[1]

Q2: What are the best solvents for dissolving and storing DOPC?

A2: DOPC is soluble in several organic solvents. The choice of solvent may depend on the specific application.

  • Chloroform: A common solvent for dissolving and storing phospholipids. The solubility is approximately 20 mg/mL.[4] A mixture of chloroform and methanol (e.g., 2:1 v/v) is also highly effective.[5]

  • Ethanol: DOPC is soluble in ethanol at approximately 25 mg/mL.[2][3] It can be dissolved in absolute ethanol for immediate use.[6]

  • DMSO: Solubility in DMSO is reported to be high (100 mg/mL), though it may require sonication to fully dissolve.[7] It is important to use newly opened, anhydrous DMSO as it is hygroscopic.[7]

Q3: What materials should I use or avoid when handling DOPC solutions?

A3: To prevent contamination and degradation, it is crucial to use appropriate labware.

  • Use: Always use glass, stainless steel, or Teflon for transferring and storing DOPC in organic solvents.[1] Glass syringes are recommended for transferring lipid suspensions.[8]

  • Avoid: Never store or transfer DOPC in organic solutions using plastic containers (e.g., polystyrene, polyethylene, polypropylene) or pipette tips.[1] Plasticizers can leach from these materials and contaminate the lipid solution. Do not use parafilm to seal containers with organic solvents.[1]

Q4: What are the main causes of DOPC degradation?

A4: The primary degradation pathways for DOPC are hydrolysis and oxidation, due to its ester bonds and unsaturated acyl chains.

  • Hydrolysis: The ester linkages in the glycerol backbone can be hydrolyzed, leading to the formation of lysophosphatidylcholine (lyso-PC) and free fatty acids.[9] This process is accelerated by moisture and extreme pH conditions. Lyso-PC acts as a detergent and can destabilize liposomes, causing leakage.[9]

  • Oxidation: The double bonds in the oleic acid chains are susceptible to oxidation, which can alter the structure and function of the lipid.[1] Storing under an inert gas (argon or nitrogen) and at low temperatures minimizes this risk.[1]

Q5: Is DOPC hazardous?

A5: According to safety data sheets, DOPC is not classified as a hazardous substance or mixture under normal handling conditions. However, it may cause long-lasting harmful effects to aquatic life. It is recommended to handle it in accordance with good industrial hygiene and safety practices. Avoid ingestion, inhalation, and contact with skin or eyes.[3]

Data Presentation

Table 1: Recommended Storage Conditions for DOPC
FormStorage TemperatureContainerAtmosphereDuration
Solid (Powder) Not Recommended[1]---
In Organic Solvent -20°C ± 4°C[1][2]Glass vial with Teflon-lined cap[1]Inert gas (Argon or Nitrogen)[1]≥ 4 years[2]
Aqueous Suspension Not recommended for long periods[1]--Short-term only
Table 2: Solubility of DOPC in Common Solvents
SolventApproximate SolubilityReferenceNotes
Ethanol ~25 mg/mL[2][4]
Chloroform ~20 mg/mL[4]
DMSO ~100 mg/mL[7]Requires sonication; use fresh, anhydrous DMSO.
Chloroform:Methanol (2:1 v/v) Readily soluble[5]A standard solvent mixture for lipids.

Experimental Protocols

Protocol: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing small unilamellar vesicles (SUVs) of a defined size, composed of DOPC.

Materials:

  • DOPC in chloroform

  • Round-bottom flask

  • Rotary evaporator or a gentle stream of nitrogen gas

  • High-vacuum pump

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes with desired pore size (e.g., 0.1 µm)

  • Glass syringes

Methodology:

  • Lipid Film Formation: a. Dissolve the desired amount of DOPC in chloroform in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under vacuum or by directing a gentle stream of nitrogen gas onto the surface of the solution while rotating the flask. This will form a thin, uniform lipid film on the inner wall of the flask.[10] c. Place the flask under a high vacuum for at least 2 hours to ensure complete removal of any residual solvent.[10]

  • Hydration: a. Add the desired aqueous buffer to the flask containing the dry lipid film. The volume will determine the final lipid concentration. b. Hydrate the lipid film by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid. For DOPC, this can be done at room temperature as its Tc is -20°C.[10] This process results in the formation of multilamellar vesicles (MLVs). c. To facilitate homogenization, the lipid suspension can be incubated for 10-30 minutes at 37°C.[8]

  • Extrusion: a. Assemble the mini-extruder with the polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions. b. Load the MLV suspension into one of the glass syringes. c. Pass the lipid suspension through the membrane back and forth between the two syringes. An odd number of passes (e.g., 11 or 21) is recommended to ensure the final product is in one syringe.[8] d. The resulting solution contains unilamellar liposomes with a diameter close to the pore size of the membrane used.[8]

Troubleshooting Guides

Problem: The prepared liposome solution appears cloudy or contains aggregates.

  • Possible Cause 1: Incomplete hydration of the lipid film.

    • Solution: Ensure the hydration buffer is added at a temperature above the lipid's Tc and that the film is hydrated for a sufficient amount of time with adequate agitation (vortexing/shaking).

  • Possible Cause 2: The lipid concentration is too high.

    • Solution: High lipid concentrations can lead to aggregation. Try reducing the lipid concentration during the hydration step.

  • Possible Cause 3: Degradation of DOPC.

    • Solution: Hydrolysis can lead to the formation of lyso-PC, which can destabilize liposomes.[9] Use fresh DOPC stock and high-purity solvents. Check the quality of your stored DOPC using a method like Thin Layer Chromatography (TLC).

Problem: Thin Layer Chromatography (TLC) of DOPC shows streaking or multiple spots.

  • Possible Cause 1: Sample is overloaded.

    • Solution: The concentration of the spotted sample is too high. Dilute the sample and re-spot a smaller amount on the TLC plate.[11]

  • Possible Cause 2: The DOPC has degraded.

    • Solution: The appearance of additional spots, particularly one corresponding to lyso-PC, indicates hydrolysis. The stock solution should be discarded. To prevent this, ensure DOPC is stored under inert gas at -20°C.[1][6]

  • Possible Cause 3: Inappropriate solvent system.

    • Solution: The polarity of the mobile phase may be incorrect, causing poor separation. Adjust the solvent system composition. For phospholipids, a common mobile phase is a mixture of chloroform, methanol, and water.[12]

Problem: Low encapsulation efficiency of a hydrophilic drug in DOPC liposomes.

  • Possible Cause 1: Liposome membrane is leaky.

    • Solution: The integrity of the DOPC bilayer may be compromised. Including cholesterol (e.g., at a 2:1 molar ratio of DOPC to cholesterol) can increase membrane stability and reduce permeability.[7]

  • Possible Cause 2: Drug is escaping during the extrusion process.

    • Solution: The high pressure during extrusion can sometimes cause leakage. Ensure the extrusion is performed smoothly and without excessive force.

  • Possible Cause 3: Incorrect pH or ionic strength of the buffer.

    • Solution: The charge of the drug and the lipid headgroup can influence encapsulation. Optimize the pH and ionic strength of the hydration buffer to favor the encapsulation of your specific drug.

Visualizations

G start Start: Liposome Preparation film 1. Prepare Thin Lipid Film (DOPC in Chloroform) start->film evap 2. Evaporate Solvent (Nitrogen Stream or Rotary Evaporator) film->evap vacuum 3. Dry Under High Vacuum (Remove Residual Solvent) evap->vacuum hydrate 4. Hydrate Film with Buffer (Forms MLVs) vacuum->hydrate extrude 5. Extrude Through Membrane (e.g., 100 nm pore size) hydrate->extrude end Result: Unilamellar Liposomes (SUVs) extrude->end

Caption: Experimental workflow for preparing DOPC liposomes via the thin-film hydration method.

G problem Problem: Low Yield or Poor Quality DOPC Liposomes check_lipid Is the DOPC stock old or improperly stored? problem->check_lipid Start Here check_hydration Was the lipid film fully hydrated? check_lipid->check_hydration No solution_lipid Solution: Use fresh DOPC. Store new stock at -20°C under inert gas. check_lipid->solution_lipid Yes check_extrusion Was extrusion performed correctly (e.g., >10 passes)? check_hydration->check_extrusion Yes solution_hydration Solution: Increase hydration time/ agitation. Ensure buffer is above Tc. check_hydration->solution_hydration No check_concentration Is the lipid concentration too high (>20 mg/mL)? check_extrusion->check_concentration Yes solution_extrusion Solution: Ensure an odd number of passes (e.g., 21) through the membrane. check_extrusion->solution_extrusion No solution_concentration Solution: Dilute the lipid suspension before extrusion to prevent aggregation. check_concentration->solution_concentration Yes

Caption: Troubleshooting decision tree for common issues in DOPC liposome preparation.

References

Avoiding oxidation of unsaturated lipids in DOPC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of unsaturated lipids in 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) formulations.

Frequently Asked Questions (FAQs)

Q1: Why is DOPC prone to oxidation?

A1: DOPC is an unsaturated phospholipid containing a double bond in each of its oleoyl acyl chains.[1] These double bonds are susceptible to attack by reactive oxygen species (ROS), initiating a cascade of chemical reactions known as lipid peroxidation.[2][3] This process can lead to the formation of various oxidation products, including hydroperoxides, aldehydes, and ketones, which can alter the physical and chemical properties of the lipid and the integrity of liposomes.[2]

Q2: What are the common signs of DOPC oxidation in my experiments?

A2: Detecting lipid oxidation early is crucial. Some common indicators include:

  • Changes in physical appearance: You might observe a change in the color or clarity of your lipid solution or liposome suspension.

  • Alterations in membrane properties: Oxidized lipids can increase membrane permeability and affect its fluidity and packing.[4][5][6] This could manifest as leakage of encapsulated contents from liposomes.

  • Analytical detection: Spectrophotometric methods can detect primary oxidation products, such as conjugated dienes, by an increase in absorbance around 234 nm.[7] Secondary oxidation products like malondialdehyde (MDA) can be quantified using the thiobarbituric acid reactive substances (TBARS) assay.[4] Chromatographic techniques like HPLC can also be used to identify and quantify specific oxidation products.[2][8]

Q3: How should I store and handle DOPC to minimize oxidation?

A3: Proper storage and handling are critical for preventing DOPC oxidation.[1]

  • Storage: DOPC should be stored in a tightly sealed container, preferably under an inert gas like argon or nitrogen, at -20°C.[1] It is often supplied dissolved in chloroform and layered with argon to prevent oxidation during shipping and storage.[1]

  • Handling: When preparing DOPC for experiments, it is advisable to work quickly and minimize its exposure to air and light.[9] Using degassed buffers purged with nitrogen or argon can significantly reduce the risk of oxidation.[10]

Troubleshooting Guides

Issue 1: My DOPC liposomes are showing signs of leakage or instability.

This could be a result of lipid oxidation, which compromises the integrity of the lipid bilayer.

Troubleshooting Steps:

  • Verify Lipid Quality:

    • Check the expiration date of your DOPC stock.

    • If possible, perform a quick quality control check for oxidation using UV-Vis spectrophotometry to look for an absorbance peak around 234 nm, which indicates the presence of conjugated dienes.

  • Optimize Preparation Protocol:

    • Use Degassed Buffers: Ensure all aqueous solutions used for hydration and extrusion are thoroughly degassed and purged with an inert gas (argon or nitrogen) to remove dissolved oxygen.[10]

    • Minimize Light Exposure: Protect the lipid and liposome preparations from light by working in a dimly lit area or using amber-colored vials.[11]

    • Control Temperature: While DOPC is in the fluid phase at room temperature, avoid excessive heat during preparation steps like sonication or extrusion, as elevated temperatures can accelerate oxidation.[10]

  • Incorporate Antioxidants:

    • Consider adding a lipid-soluble antioxidant, such as α-tocopherol (Vitamin E), to your DOPC formulation. Antioxidants can terminate the free radical chain reactions of lipid peroxidation.[9][12] A common starting concentration is 0.5 mol%.[6]

Issue 2: I am observing unexpected results in my cell-based assays using DOPC liposomes.

Oxidized lipids can be biologically active and may induce cellular responses not intended in your experiment, such as inflammation or cell death.

Troubleshooting Steps:

  • Confirm Absence of Oxidation: Before conducting cell-based assays, it is crucial to confirm that your DOPC liposomes are not significantly oxidized. Use one of the analytical methods mentioned in FAQ 2 to assess the level of oxidation.

  • Prepare Fresh Liposomes: Always use freshly prepared liposomes for your experiments. The stability of DOPC liposomes in aqueous suspension can be limited, and oxidation can occur over time, even during storage at 4°C.

  • Include Proper Controls:

    • Empty Liposome Control: Always include a control with empty liposomes (containing no active ingredient) to assess the baseline cellular response to the lipid formulation itself.

    • Positive Control for Oxidation: In some cases, it may be beneficial to intentionally prepare oxidized liposomes to understand their specific effects on your cell model.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for DOPC

ParameterRecommendationRationale
Storage Temperature -20°CReduces the rate of chemical degradation.[1]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, a key initiator of oxidation.[1][11]
Container Tightly sealed, amber glass vialProtects from oxygen and light.[11]
Solvent for Stock ChloroformDOPC is readily soluble and stable in chloroform when stored properly.[1]
Aqueous Buffers Degassed and purged with inert gasRemoves dissolved oxygen from the hydration medium.[10]

Table 2: Common Antioxidants for Lipid Formulations

AntioxidantTypeTypical ConcentrationMechanism of Action
α-Tocopherol (Vitamin E) Chain-breaking0.01 - 0.1% (w/w)Donates a hydrogen atom to peroxyl radicals, terminating the chain reaction.[9][12]
Butylated Hydroxytoluene (BHT) Chain-breaking0.01 - 0.1% (w/w)A synthetic phenolic antioxidant that scavenges free radicals.[9][12]
Ascorbyl Palmitate Synergist0.01 - 0.1% (w/w)Regenerates primary antioxidants like α-tocopherol.[9]

Experimental Protocols

Protocol 1: Preparation of DOPC Small Unilamellar Vesicles (SUVs) by Extrusion

This protocol describes a common method for preparing DOPC vesicles with a defined size, while minimizing oxidation.

  • Lipid Film Formation: a. In a round-bottom flask, add the desired amount of DOPC dissolved in chloroform. b. If using an antioxidant like α-tocopherol, add it to the chloroform solution at this stage. c. Remove the chloroform under a gentle stream of nitrogen or argon to form a thin lipid film on the wall of the flask. d. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with a degassed buffer of your choice (e.g., PBS, Tris-HCl) to the desired final lipid concentration (e.g., 10 mg/mL). b. Vortex the flask vigorously to disperse the lipids, resulting in a cloudy suspension of multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension to one of the extruder syringes. c. Pass the lipid suspension through the membrane a sufficient number of times (typically 11-21 passes) to form unilamellar vesicles of a uniform size. The suspension should become translucent.[13]

  • Storage: a. Store the prepared liposomes in a sealed vial, purged with inert gas, at 4°C. For short-term storage, this helps to slow down potential degradation.[11]

Visualizations

experimental_workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_extrusion Size Reduction a DOPC in Chloroform b Add Antioxidant (optional) a->b c Nitrogen/Argon Drying b->c d Vacuum Desiccation c->d e Add Degassed Buffer d->e Hydrate film f Vortex to form MLVs e->f g Extrusion (e.g., 100 nm) f->g Extrude h Formation of SUVs g->h i i h->i Store at 4°C under Inert Gas

Caption: Workflow for the preparation of DOPC SUVs with measures to prevent oxidation.

lipid_oxidation_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination LH Unsaturated Lipid (DOPC) L_radical Lipid Radical (L•) LH->L_radical H• abstraction Initiator Initiator (e.g., ROS, Light, Metal Ions) Initiator->LH O2 Oxygen (O2) LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical + O2 LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH + LH LH2 Unsaturated Lipid (LH) L_radical2 Lipid Radical (L•) LOO_radical2 LOO• LH2->L_radical2 forms new Antioxidant Antioxidant (AH) LOOH_term Stable Product (LOOH) Antioxidant->LOOH_term donates H• Non_radical Non-Radical Products LOO_radical2->LOOH_term terminates LOO_radical2->Non_radical + L• or LOO• L_radical3 L•

Caption: Simplified pathway of lipid peroxidation and the role of antioxidants.

References

How to improve the yield of DOPC GUVs electroformation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DOPC GUV Electroformation

Welcome to the technical support center for the electroformation of Dioleoyl-sn-glycero-3-phosphocholine (DOPC) Giant Unilamellar Vesicles (GUVs). This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their GUV yield and quality.

Troubleshooting Guide

This guide addresses common issues encountered during DOPC GUV electroformation in a question-and-answer format.

Issue 1: Low GUV Yield or No Vesicle Formation

Question: I am observing a very low number of GUVs, or no vesicles are forming at all. What are the potential causes and how can I fix this?

Answer: Low GUV yield is a frequent problem that can stem from several factors related to your experimental setup and protocol. Here are the key areas to investigate:

  • Lipid Film Quality: A non-uniform or overly thick lipid film can hinder proper hydration and vesicle formation. The traditional drop-deposition method can result in films of non-uniform thickness, leading to lower reproducibility.[1][2][3][4] It is suggested that the optimal lipid film thickness is around 5-10 bilayers (approximately 30-60 nm).[2][3][5]

    • Solution: Consider using spin-coating to create a more uniform lipid film.[1][2][3][4][6] Optimizing the lipid solution concentration and spin-coating speed can help achieve the desired thickness.[6]

  • Hydration Buffer: The ionic strength of your hydration buffer is critical. High salt concentrations can impair GUV formation.[7]

    • Solution: For standard protocols, use a non-ionic solution like sucrose or deionized water.[8][9] If your experiment requires physiological salt concentrations, specialized protocols that include plasma cleaning of electrodes may be necessary to promote GUV formation.[1][5] Successful GUV formation has been reported in NaCl solutions up to 25 mM with modified protocols.[1]

  • Electrical Parameters: The applied voltage and frequency of the AC field significantly influence GUV formation.[10][11] Suboptimal settings can lead to poor yield.

    • Solution: Optimize the voltage and frequency for your specific setup. A common starting point for DOPC GUVs is a sinusoidal AC field of 5 Vpp at a frequency of 10 Hz for 2 hours.[8] Some studies have found optimal ranges to be between 1.25-6.25 V/mm and 10-100 Hz.[10][11]

  • Lipid Oxidation: Unsaturated lipids like DOPC are prone to oxidation, which can be exacerbated by the electric field during electroformation.[8][12] High levels of oxidation can reduce vesicle yield and even cause them to burst.[12]

    • Solution: Minimize the exposure of the lipid solution to air and light. Consider working under an inert gas atmosphere (e.g., argon or nitrogen). Optimizing the duration and voltage of the electric field can also reduce oxidation.[12]

Issue 2: Formation of Multilamellar or Oligolamellar Vesicles

Question: My GUVs appear to have multiple layers instead of being unilamellar. How can I promote the formation of single-layered vesicles?

Answer: The presence of multilamellar vesicles (MLVs) indicates incomplete swelling and separation of the lipid bilayers.

  • Hydration Time: Insufficient hydration time may not allow the lipid layers to swell completely.

    • Solution: While some protocols suggest 2 hours is sufficient, prolonging the electroformation time may improve unilamellarity.[8] However, be mindful that extended times can increase lipid oxidation.[12]

  • Detachment Step: A final step with a lower frequency can aid in the detachment of fully formed unilamellar vesicles from the lipid film.

    • Solution: After the main electroformation period, lower the frequency of the AC field (e.g., to 5 Hz) for about 30 minutes to facilitate vesicle detachment.[8]

Issue 3: GUVs Adhering to the Electrodes

Question: After electroformation, a significant number of my GUVs remain stuck to the electrode surface. How can I improve vesicle detachment?

Answer: Vesicle adhesion to the electrodes is a common issue that can be addressed by modifying the detachment protocol and ensuring proper electrode surface properties.

  • Ineffective Detachment Signal: The standard electroformation signal may not be optimal for vesicle release.

    • Solution: As mentioned previously, applying a low-frequency AC field (e.g., 0.2-5 Hz) after the growth phase can help detach the vesicles.[8][13]

  • Electrode Surface: The properties of the electrode surface can influence lipid adhesion.

    • Solution: Thoroughly clean the electrodes before use. Some protocols recommend cleaning with solvents like ethanol and toluene.[8][9] Plasma cleaning can also create a more hydrophilic surface, which may aid in vesicle detachment.[1][2][3]

Issue 4: Difficulty Forming GUVs with High Cholesterol Content

Question: I am trying to incorporate a high concentration of cholesterol into my DOPC GUVs, but the yield is very low, and I suspect lipid demixing. What can I do?

Answer: High concentrations of cholesterol can be problematic in traditional electroformation protocols due to the formation of anhydrous cholesterol crystals when the lipid film is dried.[1][14] This leads to a lower actual concentration of cholesterol in the GUV membrane.[14]

  • Cholesterol Crystallization: The complete evaporation of the organic solvent can cause cholesterol to demix and crystallize.[1][2][3]

    • Solution: Employ a "damp film" method where the solvent is not fully evaporated before hydration.[1][5] This can be achieved through techniques like rapid solvent exchange (RSE) followed by spin-coating.[1][2][3]

  • Increased Membrane Rigidity: High cholesterol content increases the rigidity of the lipid bilayer, which can make it more difficult for the membrane to bend and form vesicles.[6]

    • Solution: Adjust the electroformation parameters. A combination of a lower frequency (e.g., 10 Hz) and an optimized field strength (e.g., 3.75 V/mm) has been shown to be effective for high cholesterol mixtures.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for my DOPC solution?

A1: A commonly used concentration for the DOPC solution in chloroform is 1 mg/mL.[8] Some protocols suggest that a concentration that results in a lipid film of about 5-10 bilayers thick is ideal for efficient GUV production.[2][3][5]

Q2: What type of electrodes should I use?

A2: Indium tin oxide (ITO) coated glass slides are the most common electrodes for GUV electroformation as they are transparent, allowing for microscopic observation during the process.[5][10] However, other materials like platinum and stainless steel wires have also been used successfully.[8]

Q3: How should I clean my electrodes?

A3: Proper electrode cleaning is crucial for reproducible results. A typical cleaning procedure involves rinsing with ethanol and deionized water.[9] For ITO slides, it's important to ensure that any residual grease or sugars are removed.[9] Plasma cleaning is another effective method that can improve the hydrophilicity of the surface.[1][2][3]

Q4: Can I form DOPC GUVs in a buffer with physiological salt concentration?

A4: While challenging, it is possible. Traditional electroformation works best in low ionic strength solutions.[7] To form GUVs in physiological buffers (e.g., containing 150 mM NaCl), modified protocols are necessary.[5] These often involve techniques like plasma cleaning of the electrodes to promote lipid film hydration in the presence of ions.[1][5]

Q5: What is the expected size range for DOPC GUVs?

A5: The size of GUVs can be influenced by various parameters, including the electrical field and lipid composition.[10] Typically, GUVs have diameters ranging from a few micrometers to over 100 µm.[10]

Quantitative Data Summary

Table 1: Effect of Electrical Parameters on GUV Formation

ParameterRange ExploredOptimal Range/ValueExpected OutcomeReference
Voltage (Field Strength) 0.625 - 9.375 V/mm1.25 - 6.25 V/mmIncreased GUV size and yield within the optimal range.[10][11]
Frequency 10 - 10,000 Hz10 - 100 HzLower frequencies tend to produce larger vesicles.[10][11]
Electroformation Time -> 2 hoursGenerally improves vesicle formation, but prolonged time (>4h) may not significantly enhance the outcome and can increase oxidation.[8][10][12]

Table 2: Influence of Cholesterol Concentration on POPC GUVs (as a proxy for DOPC)

Cholesterol:POPC Molar RatioField Frequency (Hz)Field Strength (V/mm)ObservationReference
0 to 3.5103.75Increasing cholesterol decreases GUV size, but this combination of frequency and field strength minimizes the effect.[11]
0 to 2.5--High yield of GUVs obtained with a damp film method.[1]

Experimental Protocols

Protocol 1: Standard Electroformation of DOPC GUVs

This protocol is adapted from standard methods for forming DOPC GUVs on ITO-coated glass slides.[8][9]

Materials:

  • DOPC in chloroform (1 mg/mL)

  • ITO-coated glass slides

  • Teflon spacer or O-ring

  • Hydration solution (e.g., 200 mM sucrose in deionized water)

  • Function generator

  • Microscope for observation

Methodology:

  • Electrode Cleaning: Thoroughly clean the ITO-coated glass slides with ethanol and deionized water, then dry them with a stream of nitrogen.

  • Lipid Film Deposition: Deposit a small volume (e.g., 2-3 µL) of the DOPC/chloroform solution onto the conductive side of each ITO slide.[9]

  • Solvent Evaporation: Place the slides in a vacuum desiccator for at least 1 hour to ensure complete removal of the chloroform.[9]

  • Chamber Assembly: Assemble the electroformation chamber by placing a Teflon spacer or a greased O-ring between the two ITO slides, with the conductive sides facing each other.[9]

  • Hydration: Fill the chamber with the hydration solution, ensuring there are no air bubbles.[9]

  • Electroformation: Connect the chamber to a function generator. Apply a sinusoidal AC electric field of 5 Vpp at a frequency of 10 Hz for 2 hours.[8]

  • Vesicle Detachment: Reduce the frequency to 5 Hz for an additional 30 minutes to promote the detachment of GUVs from the electrode surface.[8]

  • Harvesting: Gently pipette the GUV suspension from the chamber for observation and use.

Visualizations

GUV_Electroformation_Workflow cluster_prep Preparation cluster_formation Formation cluster_harvest Harvesting A Clean Electrodes B Deposit Lipid Solution A->B C Evaporate Solvent B->C D Assemble Chamber C->D E Add Hydration Buffer D->E F Apply AC Field (e.g., 10Hz, 5V, 2h) E->F G Vesicle Detachment (e.g., 5Hz, 30min) F->G H Collect GUV Suspension G->H

Caption: Standard workflow for DOPC GUV electroformation.

Troubleshooting_GUV_Yield cluster_lipid_film Lipid Film Issues cluster_buffer Buffer Issues cluster_electrical Electrical Parameter Issues cluster_oxidation Lipid Oxidation Start Low GUV Yield A Non-uniform film? Start->A B High ionic strength? Start->B C Suboptimal V or Hz? Start->C D Possible oxidation? Start->D A_sol Use Spin-Coating A->A_sol Yes B_sol Use Sucrose/DI Water or Plasma Clean Electrodes B->B_sol Yes C_sol Optimize V and Hz (e.g., 10-100Hz, 1.25-6.25V/mm) C->C_sol Yes D_sol Use Inert Gas Minimize Time/Voltage D->D_sol Yes

Caption: Troubleshooting decision tree for low GUV yield.

References

Validation & Comparative

Unveiling the Nuances: A Comparative Guide to DOPC and SOPC for Advanced Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of membrane biophysics, the choice of lipid model is paramount. 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) are two of the most commonly employed phospholipids for creating artificial bilayers that mimic cellular membranes. Their subtle structural differences give rise to distinct biophysical properties, profoundly influencing membrane fluidity, thickness, and interactions with embedded proteins. This guide provides an objective, data-driven comparison of DOPC and SOPC to inform the selection of the most appropriate lipid for your specific research needs.

At a Glance: Structural and Acyl Chain Differences

The fundamental distinction between DOPC and SOPC lies in their acyl chain composition. DOPC possesses two unsaturated oleoyl chains (18:1 cis-Δ9), each containing a single cis double bond. In contrast, SOPC is a mixed-chain phospholipid, featuring a saturated stearoyl chain (18:0) at the sn-1 position and an unsaturated oleoyl chain (18:1 cis-Δ9) at the sn-2 position. This seemingly minor variation in saturation has significant consequences for the packing and dynamics of the lipid bilayer.

Fig. 1: Structural comparison of DOPC and SOPC phospholipids.

Quantitative Comparison of Biophysical Properties

The distinct acyl chain compositions of DOPC and SOPC directly translate to measurable differences in the biophysical properties of the membranes they form. The following tables summarize key quantitative data from various experimental studies. It is important to note that values can vary depending on the experimental conditions such as temperature, hydration, and the technique used for measurement.

PropertyDOPCSOPCExperimental Conditions
Phase Transition Temp. (Tm) -16.5 to -20 °C6.7 °CFully hydrated
Membrane Thickness (DB) 36.6 to 46.2 Å~38.5 Å (inferred from similar lipids)Varies with technique (AFM, SAXS, SANS) and temperature
Area per Lipid (APL) 67.4 to 72.4 Ų61.4 to 63.8 ŲVaries with temperature and simulation/experimental method
Bending Rigidity (kc) 0.82 to 1.9 x 10⁻¹⁹ J~1.1 x 10⁻¹⁹ J (without cholesterol)Varies with technique (micropipette aspiration, fluctuation analysis)

Table 1: Key Biophysical Properties of DOPC and SOPC Bilayers

In-Depth Analysis of Membrane Characteristics

Fluidity and Phase Behavior

The most striking difference between DOPC and SOPC is their main phase transition temperature (Tm), the temperature at which the lipid bilayer transitions from a gel-like state to a fluid, liquid-crystalline state. DOPC, with its two unsaturated chains, has a very low Tm of approximately -20°C, meaning it exists in a fluid state under most experimental conditions. This high fluidity makes it an excellent model for studying dynamic membrane processes.

In contrast, SOPC has a Tm of 6.7°C.[1] This means that at room temperature, SOPC membranes are in a fluid phase, but they are closer to their phase transition than DOPC membranes. This results in a slightly less fluid and more ordered membrane compared to DOPC at the same temperature.

Membrane Packing and Dimensions

The presence of a saturated stearoyl chain in SOPC allows for tighter packing of the lipid molecules compared to the two kinked oleoyl chains of DOPC. This is reflected in the area per lipid (APL), which is generally smaller for SOPC than for DOPC.[2] Tighter packing in SOPC membranes can lead to a slightly thicker bilayer compared to DOPC under similar conditions, although experimental values for membrane thickness can overlap depending on the measurement technique.[3][4]

Mechanical Properties

The bending rigidity (kc) of a membrane is a measure of its stiffness and resistance to bending. While both DOPC and SOPC form relatively flexible membranes, the tighter packing of SOPC can contribute to a slightly higher bending rigidity compared to the more fluid DOPC. However, the addition of other molecules, such as cholesterol, can significantly alter the bending rigidity of both types of membranes. For instance, cholesterol is known to increase the bending rigidity of SOPC membranes.[5][6]

Implications for Membrane Studies

Influence on Membrane Proteins

The choice between DOPC and SOPC can have a significant impact on the structure and function of reconstituted membrane proteins. The higher fluidity and larger area per lipid of DOPC membranes can provide a less constrained environment for protein conformational changes. Conversely, the more ordered and tightly packed environment of an SOPC membrane might better mimic certain cellular membranes and can influence protein activity that is sensitive to bilayer thickness and lateral pressure profiles.[7] For example, the activity of some membrane-bound enzymes is known to be modulated by the hydrophobic thickness of the bilayer.[3]

Lipid Raft and Domain Formation

In studies of lipid rafts and membrane domains, the differential partitioning of lipids is crucial. DOPC is often used to represent the liquid-disordered (Ld) phase due to its low melting temperature and high degree of unsaturation. SOPC, with its mixed-chain nature, can also be a component of the Ld phase but its properties can be modulated by the presence of cholesterol. In ternary mixtures with a high-melting lipid (like a sphingomyelin) and cholesterol, both DOPC and SOPC can be used to form phase-separated bilayers containing liquid-ordered (Lo) and liquid-disordered (Ld) domains. The specific choice of the unsaturated lipid can influence the properties and stability of these domains.

cluster_dopc DOPC-based Membrane cluster_sopc SOPC-based Membrane DOPC High Fluidity (Low Tm) DOPC_Prop Larger Area per Lipid Lower Packing Density DOPC->DOPC_Prop SOPC Moderate Fluidity (Higher Tm) DOPC_App Ideal for studying: - Dynamic protein conformational changes - Liquid-disordered domains DOPC_Prop->DOPC_App SOPC_Prop Smaller Area per Lipid Tighter Packing Density SOPC->SOPC_Prop SOPC_App Suitable for: - Mimicking more ordered membranes - Studies sensitive to bilayer thickness SOPC_Prop->SOPC_App

Fig. 2: Key characteristics and applications of DOPC vs. SOPC membranes.

Experimental Protocols

Accurate characterization of lipid bilayers relies on a suite of biophysical techniques. Below are overviews of the methodologies for three key experiments.

Small-Angle X-ray Scattering (SAXS) for Membrane Thickness

SAXS is a powerful technique for determining the structure of lipid bilayers, including their thickness.

Methodology:

  • Liposome Preparation: Multilamellar vesicles (MLVs) or unilamellar vesicles (LUVs) of DOPC or SOPC are prepared by hydrating a dry lipid film followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Sample Loading: The liposome suspension is loaded into a temperature-controlled sample cell with X-ray transparent windows (e.g., quartz capillaries).

  • Data Acquisition: A collimated beam of X-rays is passed through the sample, and the scattered X-rays are detected at small angles.[8] The scattering pattern arises from the electron density differences between the lipid bilayer and the aqueous solvent.

  • Data Analysis: The scattering data is analyzed to obtain the electron density profile of the bilayer. The distance between the peaks in this profile corresponds to the headgroup-to-headgroup distance, providing a measure of the membrane thickness (DB).[9][10]

Atomic Force Microscopy (AFM) for Bilayer Imaging and Thickness

AFM allows for the direct visualization of supported lipid bilayers (SLBs) and the measurement of their thickness with sub-nanometer resolution.

Methodology:

  • SLB Formation: A supported lipid bilayer is formed by vesicle fusion on a freshly cleaved mica substrate.[11] A solution of small unilamellar vesicles (SUVs) is incubated on the mica surface, allowing the vesicles to rupture and form a continuous bilayer.

  • AFM Imaging: The SLB is imaged in a liquid environment using an AFM operating in tapping mode or contact mode. The images reveal the topography of the bilayer, including any defects or domains.[1][12]

  • Thickness Measurement: To measure the thickness, a defect or "hole" in the bilayer is located. A line profile is then drawn across the edge of the bilayer, from the exposed mica substrate to the top of the bilayer. The height difference provides a direct measurement of the bilayer thickness.[13]

Differential Scanning Calorimetry (DSC) for Phase Transition Temperature

DSC is the standard method for determining the phase transition temperature (Tm) of lipids.

Methodology:

  • Sample Preparation: A suspension of multilamellar vesicles (MLVs) of the lipid in buffer is prepared.[14]

  • DSC Measurement: A small aliquot of the lipid suspension is placed in a sample pan, and an equal volume of buffer is placed in a reference pan. The pans are heated at a constant rate, and the differential heat flow required to maintain the sample and reference at the same temperature is measured.[15][16]

  • Data Analysis: The phase transition from the gel to the liquid-crystalline phase is an endothermic process, resulting in a peak in the DSC thermogram. The temperature at the peak maximum is taken as the Tm.

cluster_prep Sample Preparation cluster_analysis Biophysical Analysis LipidFilm Dry Lipid Film (DOPC or SOPC) Hydration Hydration (Buffer) LipidFilm->Hydration VesicleFormation Vesicle Formation (e.g., Extrusion) Hydration->VesicleFormation SAXS SAXS (Membrane Thickness) VesicleFormation->SAXS AFM AFM (Imaging & Thickness) VesicleFormation->AFM DSC DSC (Phase Transition) VesicleFormation->DSC

Fig. 3: General experimental workflow for lipid bilayer characterization.

Conclusion

The choice between DOPC and SOPC for membrane studies is not trivial and should be guided by the specific research question. DOPC, with its high fluidity and lower packing density, is an excellent choice for studies focusing on dynamic processes within the membrane and for creating models of the liquid-disordered state. SOPC, with its tighter packing and higher phase transition temperature, provides a more ordered membrane environment that may be more representative of certain biological membranes and is well-suited for investigations where bilayer thickness and lipid packing are critical parameters. By understanding the distinct biophysical properties of these two fundamental phospholipids, researchers can design more robust and physiologically relevant model membrane systems to unravel the complexities of cellular processes.

References

A Comparative Guide to DOPC and DPPC in Liposome Formulations for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of lipid is a critical determinant of a liposomal formulation's success. The physicochemical properties of the chosen phospholipids directly influence the liposome's stability, drug encapsulation efficiency, release kinetics, and in vivo performance. This guide provides a detailed comparison of two commonly used phospholipids, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), highlighting their key differences and providing experimental data to inform formulation decisions.

Introduction to DOPC and DPPC

DOPC and DPPC are both zwitterionic phospholipids that are major constituents of biological membranes and are frequently used in liposomal drug delivery systems.[1] The fundamental difference between them lies in the nature of their acyl chains. DOPC possesses two unsaturated oleoyl chains (18:1 cis-Δ9), while DPPC has two saturated palmitoyl chains (16:0). This seemingly subtle structural variation leads to significant differences in their physical and biological properties.

DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine): Characterized by its unsaturated oleoyl chains, DOPC imparts fluidity to lipid bilayers.[2] This fluidity is crucial for creating stable liposomes that remain in a liquid-crystalline state at physiological temperatures, which can prevent the premature leakage of encapsulated drugs.[2] The fluid nature of DOPC membranes can also facilitate the fusion of liposomes with cellular membranes, a key step for intracellular drug delivery.[2]

DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine): In contrast, the saturated acyl chains of DPPC result in a more rigid and ordered membrane structure.[3] DPPC is a key component in thermosensitive liposomes (TSLs), which are designed to release their payload in response to localized hyperthermia.[4] The well-defined phase transition of DPPC from a gel to a liquid-crystalline state at a specific temperature is exploited for triggered drug release.[4]

Physicochemical Properties: A Head-to-Head Comparison

The distinct molecular structures of DOPC and DPPC give rise to vastly different physicochemical properties, which are summarized in the table below.

PropertyDOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)References
Acyl Chains Two unsaturated oleic acid chains (18:1 cis-Δ9)Two saturated palmitic acid chains (16:0)[2],[3]
Phase Transition Temperature (Tm) -16.5 °C to -20°C41.3 °C to 41.5°C[3],[5]
Membrane Phase at Room Temp (~25°C) Liquid-crystalline (fluid)Gel (rigid)[3]
Membrane Phase at Physiological Temp (~37°C) Liquid-crystalline (fluid)Gel (rigid)[3],[6]
Membrane Fluidity HighLow (in the gel state)[2],[7]
Packing of Lipid Chains Looser packingTighter packing[8]
Bilayer Thickness ThinnerThicker[9]

Experimental Data: Performance in Liposome Formulations

The choice between DOPC and DPPC significantly impacts the performance of liposomal drug delivery systems. Below are tables summarizing experimental data on key performance indicators.

Table 2: Liposome Characterization
ParameterDOPC-based LiposomesDPPC-based LiposomesExperimental ConditionsReferences
Size (Z-Average) Can be formulated into various sizes, e.g., ~127.5 nm (in a mixed formulation)Can be formulated into various sizes, e.g., ~1698 nm (with 21% cholesterol)Extrusion method; Sonication[10],[11]
Polydispersity Index (PDI) Generally low, indicating monodisperse populationsCan be low, but may show some polydispersityDynamic Light Scattering[12],[8]
Zeta Potential Slightly negativeSlightly negative, e.g., -4.2 mVMeasured in buffer solutions[13],[14]
Table 3: Drug Delivery Performance
ParameterDOPC-based LiposomesDPPC-based LiposomesKey FindingsReferences
Encapsulation Efficiency High for lipophilic drugs due to fluid membrane.[15] Can be lower for hydrophilic drugs compared to more rigid liposomes.Generally higher for hydrophilic drugs due to the rigid gel-state membrane that minimizes leakage.[11]The choice of lipid should be tailored to the drug's properties.[15],[11]
Drug Release Kinetics More sustained and gradual release.Can be designed for triggered release at the phase transition temperature (thermosensitive liposomes).[4] Otherwise, shows prolonged drug retention in the gel state.[11]DOPC is suited for sustained release, while DPPC is ideal for triggered release applications.[16],[4],[11]
In Vitro Stability Generally stable, with fluidity preventing premature drug leakage.[2]Very stable at temperatures below their Tm.[17] The addition of cholesterol can further enhance stability.[17]Both can form stable liposomes, but their stability is temperature-dependent in different ways.[2],[17]

Experimental Protocols

Liposome Preparation by Thin-Film Hydration and Extrusion

This is a common method for preparing unilamellar liposomes of a defined size.

Protocol:

  • Lipid Film Formation: The desired amounts of lipids (DOPC or DPPC, and other components like cholesterol) are dissolved in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipids (especially important for DPPC).

  • Vesicle Formation: The hydrated lipid suspension is subjected to mechanical agitation (e.g., vortexing) to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a specific size, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size using an extruder. This process is also carried out at a temperature above the lipid's Tm.

Characterization by Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution and polydispersity index (PDI) of the liposome population.

Protocol:

  • Sample Preparation: A small aliquot of the liposome suspension is diluted with the same buffer used for hydration to an appropriate concentration for DLS analysis.

  • Measurement: The diluted sample is placed in a cuvette and inserted into the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.

  • Data Analysis: The software calculates the hydrodynamic diameter (Z-average size) and the PDI, which indicates the breadth of the size distribution.

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in materials.

Protocol:

  • Sample Preparation: A small, precise amount of the liposome suspension is hermetically sealed in an aluminum pan. A reference pan containing only the buffer is also prepared.

  • Measurement: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (heating and cooling cycles).

  • Data Analysis: The instrument records the difference in heat flow between the sample and the reference. The phase transition temperature (Tm) is identified as the peak of the endothermic transition in the heating scan.[18]

Visualizing the Differences: Workflows and Logical Relationships

Liposome_Formulation_Workflow formulation Liposome Formulation characterization Characterization (Size, PDI, Zeta, Tm) formulation->characterization application Drug Delivery Application characterization->application dopc_start dopc_start dopc_start->formulation dppc_start dppc_start dppc_start->formulation dopc_outcome dopc_outcome dopc_outcome->application dppc_outcome dppc_outcome dppc_outcome->application

Drug_Release_Mechanisms

Conclusion

The selection between DOPC and DPPC for liposome formulation is not a matter of one being superior to the other, but rather a strategic choice based on the specific requirements of the drug delivery system.

  • DOPC is the lipid of choice for applications requiring a fluid membrane, such as for enhancing cell fusion and for the sustained release of encapsulated agents. Its low phase transition temperature ensures membrane fluidity and stability at physiological conditions.[2]

  • DPPC is indispensable for the development of thermosensitive liposomes, enabling triggered drug release at specific sites through the application of mild hyperthermia.[4] Its rigid nature below its phase transition temperature also contributes to high drug retention and stability during circulation.[11][17]

By understanding the fundamental differences in their physicochemical properties and performance characteristics, researchers can make informed decisions to optimize their liposomal formulations for enhanced therapeutic efficacy.

References

A Comparative Guide to DOPC and POPC Lipid Bilayers: Unveiling Structural Nuances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of membrane biophysics and drug delivery, the choice of lipid is paramount to constructing model systems that accurately mimic cellular environments. Among the most commonly utilized phospholipids are 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC). While both are zwitterionic phosphatidylcholines prevalent in biological membranes, their subtle structural distinctions, arising from the saturation of their acyl chains, lead to significant differences in the physical properties of the bilayers they form. This guide provides an objective comparison of DOPC and POPC lipid bilayers, supported by experimental data, to aid researchers in selecting the appropriate lipid for their specific application.

The Core Distinction: Acyl Chain Unsaturation

The fundamental difference between DOPC and POPC lies in their fatty acid composition. DOPC is a di-unsaturated lipid, featuring two oleoyl chains (18:1), each with a single cis double bond at the C9-C10 position. In contrast, POPC is a mixed-chain lipid, composed of a saturated palmitoyl chain (16:0) at the sn-1 position and an unsaturated oleoyl chain (18:1) at the sn-2 position. This seemingly minor variation has profound implications for the packing and dynamics of the lipid molecules within a bilayer.

start Lipid Vesicle Preparation (e.g., extrusion) saxs SAXS/SANS Measurement (Scattering Pattern Acquisition) start->saxs model Data Analysis: Model Fitting to Scattering Curve saxs->model results Structural Parameters: Bilayer Thickness, Area per Lipid model->results setup System Setup: Build Lipid Bilayer, Solvate equilibrate Equilibration: Minimize Energy, NVT/NPT Ensemble setup->equilibrate production Production Run: Generate Trajectory equilibrate->production analysis Trajectory Analysis: Calculate Properties production->analysis

A Comparative Analysis of Drug Release from DOPC and DSPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of lipid composition is a critical determinant in the design of liposomal drug delivery systems, directly influencing their stability, drug retention, and release characteristics. This guide provides a comparative analysis of two commonly used phospholipids, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), focusing on their impact on drug release kinetics.

Core Lipid Characteristics and Their Influence on Bilayer Properties

The fundamental differences between DOPC and DSPC lie in the nature of their acyl chains, which dictates the physical state and properties of the liposomal bilayer at physiological temperature (37°C).

  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine): Possesses two unsaturated 18-carbon oleoyl chains. The presence of a cis-double bond in each chain introduces a kink, preventing tight packing of the lipid molecules. This results in a fluid, liquid-crystalline phase bilayer at physiological temperatures, characterized by a low phase transition temperature (Tc) of -20°C.[1] The fluidity of DOPC bilayers can facilitate fusion with cellular membranes, a crucial step for intracellular drug delivery.[1]

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): Features two saturated 18-carbon stearoyl chains. The absence of double bonds allows for tight packing of the lipid molecules, leading to a rigid, gel-phase bilayer at physiological temperatures.[2] DSPC has a high phase transition temperature (Tc) of approximately 55°C, which imparts significant stability and minimizes premature drug leakage.[2]

Comparative Drug Release Profiles

The differing bilayer properties of DOPC and DSPC liposomes directly translate to distinct drug release profiles.

DOPC Liposomes: The fluid nature of the DOPC bilayer leads to higher membrane permeability and consequently, a faster rate of passive drug release.[1] While this can be advantageous for rapid drug delivery upon reaching the target site, it also poses a challenge for retaining the encapsulated drug during circulation, potentially leading to premature leakage.[1][3]

DSPC Liposomes: The rigid, gel-phase bilayer of DSPC liposomes provides a superior barrier to drug diffusion, resulting in significantly slower and more sustained drug release.[2][4] This high level of stability and drug retention makes DSPC a preferred choice for long-circulating formulations and controlled-release applications.[2][5]

The following table summarizes the key differences influencing drug release:

PropertyDOPCDSPCReference
Acyl Chain SaturationUnsaturated (18:1)Saturated (18:0)[1][2]
Phase Transition Temp. (Tc)-20°C~55°C[1][2]
Bilayer State at 37°CLiquid-crystalline (fluid)Gel (rigid)[1][2]
Membrane PermeabilityHighLow[1][2][4]
Passive Drug Release RateFastSlow/Sustained[2][3][4]

Quantitative Comparison of Drug Retention

Experimental studies consistently demonstrate the superior drug retention capabilities of DSPC-containing liposomes compared to those formulated with lipids that are fluid at physiological temperatures. For instance, a study comparing liposomes made of DSPC, DPPC (Tc = 41°C), and DMPC (Tc = 23°C) showed that DSPC liposomes exhibited the highest drug retention over a 48-hour period at 37°C.[6] Another study comparing the release of aquated cisplatin from DMPC, DPPC, and DSPC liposomes found that the DSPC formulation showed the slowest drug release, with only 2% released after 72 hours, compared to 7% for DPPC and 25% for DMPC.[4] While this data does not directly include DOPC, the trend strongly suggests that the highly fluid DOPC liposomes would exhibit even faster release than DMPC.

The table below presents a summary of in vitro drug release data for different liposomal formulations.

Liposome CompositionModel DrugRelease Conditions% Drug Released (Time)Reference
DSPCAquated CisplatinPBS, 37°C2% (72 h)[4]
DPPCAquated CisplatinPBS, 37°C7% (72 h)[4]
DMPCAquated CisplatinPBS, 37°C25% (72 h)[4]
DSPCInulin (radiolabeled)PBS, 37°C~15% (48 h)[6]
DPPCInulin (radiolabeled)PBS, 37°C~40% (48 h)[6]
DMPCInulin (radiolabeled)PBS, 37°C~46% (48 h)[6]

Triggered Drug Release from DSPC Liposomes

The inherent stability of DSPC liposomes makes them excellent candidates for triggered-release systems. By incorporating specific lipids or molecules, drug release can be initiated in response to external or internal stimuli, such as heat or light, at the target site.[7][8]

Thermosensitive Liposomes: A common strategy involves formulating DSPC with lipids that have a lower Tc, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).[9] These thermosensitive liposomes (TSLs) are stable at physiological temperature but undergo a rapid phase transition when heated to mild hyperthermia temperatures (40-45°C), leading to a burst release of the encapsulated drug.[9][10]

Light-Triggered Release: Another approach involves incorporating photosensitive molecules into the DSPC bilayer. Upon exposure to light of a specific wavelength, these molecules can undergo conformational changes that disrupt the membrane and trigger drug release.[11] For instance, the inclusion of a photosensitizer like porphyrin-phospholipid in a DSPC/DOPC liposome formulation can induce drug release upon light exposure through the generation of reactive oxygen species that oxidize the unsaturated DOPC.[12]

Experimental Protocols

Liposome Preparation (Thin-Film Hydration Method)

A widely used method for preparing liposomes is the thin-film hydration technique.[13]

  • Lipid Film Formation: The desired lipids (e.g., DOPC or DSPC, with or without cholesterol) are dissolved in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.[13] The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask wall.[13]

  • Hydration: The lipid film is hydrated with an aqueous solution (e.g., buffer or a solution containing the drug to be encapsulated) by gentle rotation at a temperature above the Tc of the lipids.[13] This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[14]

In Vitro Drug Release Assay (Dialysis Method)

The dialysis method is a common technique to assess the in vitro release of a drug from liposomes.[13][15]

  • Preparation: A known amount of the drug-loaded liposome formulation is placed into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.[13]

  • Release Study: The sealed dialysis bag is submerged in a larger volume of a release medium (e.g., phosphate-buffered saline, PBS) maintained at a constant temperature (e.g., 37°C) with continuous stirring.[13]

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.[13]

  • Analysis: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[13] The cumulative percentage of drug released is then plotted against time.

Visualizing Experimental Workflows

Liposome_Preparation_Workflow cluster_prep Liposome Preparation dissolve Dissolve Lipids in Organic Solvent evaporate Rotary Evaporation to Form Thin Film dissolve->evaporate hydrate Hydrate Film with Aqueous Drug Solution evaporate->hydrate size_reduction Size Reduction (Extrusion/Sonication) hydrate->size_reduction

Liposome Preparation Workflow

Drug_Release_Assay_Workflow cluster_release In Vitro Drug Release Assay (Dialysis) place_in_bag Place Liposomes in Dialysis Bag immerse Immerse in Release Medium at 37°C place_in_bag->immerse sample Sample Release Medium Over Time immerse->sample analyze Analyze Drug Concentration (HPLC/UV-Vis) sample->analyze plot Plot Cumulative Release vs. Time analyze->plot

Drug Release Assay Workflow

Conclusion

The choice between DOPC and DSPC for liposomal formulations has profound implications for drug release kinetics. DOPC, with its fluid bilayer, is suited for applications requiring rapid drug release or membrane fusion. In contrast, DSPC provides exceptional stability and sustained-release characteristics, making it ideal for long-circulating carriers and controlled-release strategies. The inherent stability of DSPC also makes it a versatile platform for developing triggered-release systems that can be activated by specific stimuli at the target site. A thorough understanding of these differences is paramount for the rational design of effective liposomal drug delivery systems.

References

A Comparative Guide to the Headgroup Interactions of DOPC and Other Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of interactions at the lipid bilayer interface is fundamental to cellular function, drug delivery, and the development of novel therapeutics. At the heart of these interactions lies the phospholipid headgroup, whose chemical nature dictates the physical properties and biological behavior of the membrane. This guide provides an objective comparison of the headgroup interactions of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a widely used zwitterionic phospholipid, with other common phospholipids. By presenting key experimental data and detailed methodologies, we aim to equip researchers with the knowledge to make informed decisions in their lipid-based research and formulations.

Headgroup Structure: The Foundation of Interaction

The chemical structure of the headgroup is the primary determinant of its interactive potential. The choline group in DOPC, with its quaternary amine, engages in different non-covalent interactions compared to the primary amine of phosphatidylethanolamine (PE), the carboxyl and amine groups of phosphatidylserine (PS), or the glycerol moiety of phosphatidylglycerol (PG).

A comparison of common phospholipid headgroup structures.

Quantitative Comparison of Physical Properties

The differences in headgroup interactions manifest in measurable physical properties of the lipid bilayer. The following tables summarize key quantitative data from various experimental and computational studies.

Table 1: Area per Lipid and Bilayer Thickness

PhospholipidArea per Lipid (Ų)Bilayer Thickness (Å)Experimental/Simulation Conditions
DOPC 66.3 - 72.536.7 - 46.2MD Simulations & X-ray/Neutron Scattering at ~30°C[1][2][3][4][5][6][7]
DOPE 60.5 - 66.348.1MD Simulations at ~30°C[1][4][6]
POPC 64.3 - 70.546.6MD Simulations & NMR at 48-50°C[4][8]
DOPS ~65 (in mixtures)Varies with mixtureMD Simulations of DOPC/DOPS mixtures[9]

Note: Values can vary depending on the specific experimental or simulation conditions (e.g., temperature, hydration, force field used).

Table 2: Headgroup-Specific Interactions and Their Consequences

Phospholipid ComparisonKey Interaction DifferenceConsequence
DOPC vs. DOPE DOPC has a larger, more hydrated headgroup. DOPE's smaller headgroup allows for stronger intermolecular hydrogen bonding between the amine and phosphate groups of neighboring lipids.[10][11][12]Tighter packing in DOPE bilayers, leading to a smaller area per lipid and a thicker membrane.[1][12] DOPE has a propensity to form non-lamellar (e.g., inverted hexagonal) phases.[11]
DOPC vs. DOPS DOPS possesses a net negative charge at physiological pH due to its carboxyl group. This leads to significant electrostatic interactions with ions and other charged molecules.[9][13]The surface potential of mixed DOPC/DOPS liposomes becomes highly negative with increasing DOPS content, leading to the condensation of counterions.[13]
DOPC vs. DOPG DOPG also carries a net negative charge. Its glycerol headgroup can participate in hydrogen bonding.[14][15]Anionic lipids like DOPG can stabilize specific protein conformations through electrostatic interactions.[14]
DOPC vs. POPC The primary difference is in the acyl chains (DOPC has two oleoyl chains, POPC has one palmitoyl and one oleoyl chain). However, this can indirectly influence headgroup dynamics.Subtle differences in acyl chain packing can affect headgroup tilt and hydration.[4][8]

Experimental Protocols

The data presented above are derived from a variety of biophysical techniques. Below are outlines of the methodologies for key experiments.

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the dynamics and interactions of lipid bilayers.

Protocol Outline:

  • System Setup: A lipid bilayer is constructed using software like CHARMM-GUI. This involves defining the lipid composition (e.g., pure DOPC or a mixture), the number of lipids per leaflet, and the hydration level.[9][16]

  • Force Field Selection: An appropriate force field (e.g., CHARMM36, GROMOS) is chosen to describe the interatomic potentials.

  • Solvation and Ionization: The bilayer is solvated with a water model (e.g., TIP3P), and ions are added to neutralize the system and mimic physiological salt concentrations.

  • Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes. This is followed by a series of equilibration steps, often involving heating the system and then cooling it to the desired temperature, to allow the lipids and water to relax into a stable configuration.[16]

  • Production Run: The simulation is run for a desired length of time (nanoseconds to microseconds) under constant temperature and pressure (NPT ensemble).

  • Analysis: Trajectories are analyzed to calculate properties such as area per lipid, bilayer thickness, order parameters, and radial distribution functions to quantify intermolecular interactions.[1][10]

G Workflow for Molecular Dynamics Simulation of a Lipid Bilayer cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis Build Build Bilayer (e.g., CHARMM-GUI) Solvate Add Water & Ions Build->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NPT/NVT) Minimize->Equilibrate Production Production Run Equilibrate->Production Analyze Trajectory Analysis (Area per lipid, Thickness, etc.) Production->Analyze

A typical workflow for MD simulations of lipid bilayers.
Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the lateral diffusion of fluorescently labeled lipids within a bilayer, providing insights into membrane fluidity.

Protocol Outline:

  • Sample Preparation: Supported lipid bilayers (SLBs) or giant unilamellar vesicles (GUVs) are prepared containing a small mole fraction (typically <1%) of a fluorescently labeled lipid analog.

  • Microscopy Setup: The sample is placed on a confocal microscope equipped with a high-intensity laser for photobleaching.

  • Pre-bleach Imaging: A region of interest (ROI) is imaged at low laser intensity to determine the initial fluorescence.

  • Photobleaching: The ROI is exposed to a brief, high-intensity laser pulse to irreversibly bleach the fluorophores within that area.

  • Post-bleach Imaging: A time-lapse series of images of the ROI is acquired at low laser intensity to monitor the recovery of fluorescence as unbleached probes diffuse into the bleached area.[17]

  • Data Analysis: The fluorescence intensity in the ROI over time is measured and fitted to a diffusion model to extract the diffusion coefficient and the mobile fraction of the labeled lipids.[17]

X-Ray Diffraction

Small-angle X-ray scattering (SAXS) is a powerful technique for determining the overall structure of lipid bilayers, including the bilayer thickness.

Protocol Outline:

  • Sample Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a dry lipid film. The sample is then typically sealed in a thin-walled capillary tube.

  • Data Acquisition: The sample is exposed to a monochromatic X-ray beam. The scattered X-rays are detected by an area detector, producing a diffraction pattern.[18][19]

  • Data Analysis: The positions of the Bragg peaks in the diffraction pattern are used to calculate the lamellar repeat spacing (d-spacing), which includes the bilayer thickness and the thickness of the inter-bilayer water layer.[20] Further analysis of the peak intensities can yield an electron density profile across the bilayer, providing more detailed structural information.[19]

Conclusion

The choice of phospholipid headgroup has profound implications for the structure, dynamics, and function of lipid bilayers. DOPC, with its choline headgroup, forms relatively fluid and stable lamellar phases, making it a versatile component in model membranes and liposomal formulations. In contrast, the smaller headgroup of DOPE promotes tighter packing and negative curvature, which can be advantageous for applications requiring membrane fusion. The negative charge of DOPS and DOPG introduces electrostatic interactions that are crucial for modulating the binding of proteins and other charged molecules. A thorough understanding of these headgroup-specific interactions, supported by the quantitative data and experimental approaches outlined in this guide, is essential for the rational design of lipid-based systems in research and drug development.

References

The Impact of Acyl Chain Saturation: A Comparative Guide to DOPC and Saturated Phosphatidylcholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of lipid-based research and pharmaceutical development, the choice of phospholipids is a critical determinant of the final product's performance. Among the most commonly utilized phospholipids are 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), an unsaturated phosphatidylcholine (PC), and its saturated counterparts, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC). The seemingly subtle difference in the saturation of their acyl chains profoundly influences their biophysical properties, which in turn dictates their suitability for various applications, from model membrane studies to the formulation of sophisticated drug delivery systems.

This guide provides an objective comparison of DOPC and saturated PCs, supported by experimental data, to aid researchers in making informed decisions for their specific needs.

Biophysical Property Comparison

The presence of a cis-double bond in the oleoyl chains of DOPC introduces a kink, preventing the tight packing that characterizes saturated PCs. This structural difference is the primary driver of their distinct physicochemical behaviors.

PropertyDOPC (Unsaturated)DPPC (Saturated C16)DSPC (Saturated C18)Key Implications
Phase Transition Temp (Tm) ~ -20 °C~ 41 °C[1]~ 55 °C[1]At physiological temperature (~37°C), DOPC is in a fluid, liquid-crystalline phase, while DPPC is near its transition and DSPC is in a rigid, gel phase. This impacts membrane fluidity and permeability.
Area per Lipid ~ 72 Ų~ 48 Ų (gel phase)~ 47 Ų (gel phase)The looser packing of DOPC results in a larger surface area per molecule, influencing membrane protein interactions and bilayer mechanics.
Bilayer Thickness ~ 37 Å~ 45 Å (gel phase)~ 48 Å (gel phase)Saturated PC bilayers are thicker due to the extended, straight acyl chains. This can affect the incorporation of transmembrane proteins and drug loading.
Lateral Diffusion Coefficient High (~10⁻⁷ cm²/s)Low in gel phaseVery low in gel phaseThe high fluidity of DOPC membranes allows for rapid lateral movement of lipids and embedded molecules, which is crucial for membrane fusion and dynamic processes.
Permeability HighLowVery LowThe tightly packed gel phase of saturated PCs creates a less permeable barrier, leading to better retention of encapsulated molecules in liposomes.

Impact on Drug Delivery Applications

The choice between DOPC and saturated PCs has significant consequences for the design and performance of liposomal drug delivery systems.

Application AspectDOPC-based LiposomesSaturated PC-based Liposomes (DPPC/DSPC)Rationale
Drug Loading Generally lower for hydrophilic drugsCan be higher, especially for hydrophobic drugsThe more ordered and thicker bilayer of saturated PCs can better accommodate certain drug molecules.
Drug Retention/Leakage Prone to higher leakageSuperior drug retention[2]The low permeability of the gel-phase bilayer minimizes premature drug release, leading to more stable formulations.
In Vivo Stability & Circulation Shorter circulation timesLonger circulation timesThe rigidity of saturated PC liposomes makes them more stable in the bloodstream and less prone to disruption by serum components.
Cellular Uptake & Fusion Can exhibit enhanced fusion with cell membranesGenerally lower fusion efficiencyThe fluid nature of DOPC membranes facilitates the merging of the liposome with the cell membrane, which can be advantageous for intracellular drug delivery.
Flexibility in Formulation Often combined with cholesterol to increase stabilityOften combined with cholesterol to modulate fluidityCholesterol can be used to "tune" the properties of both types of lipids, but its effect is more pronounced in ordering the fluid DOPC bilayer.

Experimental Protocols

Accurate characterization of liposomes and lipid bilayers is paramount. Below are summaries of key experimental protocols.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is used to determine the phase transition temperature (Tm) of lipids, providing insights into the physical state of the bilayer at different temperatures.

Protocol:

  • Sample Preparation: Prepare a suspension of multilamellar vesicles (MLVs) by hydrating a thin lipid film of the desired composition (e.g., DOPC, DPPC, or DSPC) with a suitable buffer.

  • Loading the DSC: Accurately transfer a known amount of the lipid suspension into an aluminum DSC pan. An equal volume of buffer is used as a reference.

  • Thermal Scan: Heat the sample and reference pans at a constant rate (e.g., 1-5 °C/min) over a temperature range that encompasses the expected Tm.

  • Data Analysis: The Tm is identified as the peak of the endothermic transition in the thermogram, which represents the heat absorbed by the lipids as they transition from the gel to the liquid-crystalline phase.

Atomic Force Microscopy (AFM) for Bilayer Imaging and Mechanical Properties

AFM provides high-resolution topographical images of supported lipid bilayers (SLBs) and can be used to measure their mechanical properties.

Protocol:

  • Substrate Preparation: Cleave a mica disc to create a fresh, atomically flat surface.

  • SLB Formation: Deposit a solution of small unilamellar vesicles (SUVs) onto the mica surface. The vesicles will adsorb, rupture, and fuse to form a continuous bilayer. The incubation temperature should be above the Tm of the lipid to facilitate fusion.

  • Imaging: Image the SLB in a liquid environment using tapping mode AFM to minimize damage to the soft bilayer. This allows for the visualization of bilayer defects, domains (in mixed lipid systems), and the measurement of bilayer thickness.

  • Force Spectroscopy: Perform force-distance measurements to determine the breakthrough force required to puncture the bilayer, providing information on its mechanical stability.

Dynamic Light Scattering (DLS) for Liposome Size Distribution

DLS is a non-invasive technique used to measure the size distribution of liposomes in suspension.

Protocol:

  • Sample Preparation: Dilute the liposome suspension to an appropriate concentration to avoid multiple scattering effects.

  • Measurement: Place the diluted sample in a cuvette and into the DLS instrument. A laser beam is passed through the sample, and the scattered light is detected at a known angle.

  • Data Analysis: The fluctuations in the intensity of the scattered light are analyzed to determine the diffusion coefficient of the liposomes. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius and the size distribution of the vesicles.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Acyl Chain Structure cluster_1 Biophysical Properties cluster_2 Functional Consequences Unsaturated Acyl Chain (DOPC) Unsaturated Acyl Chain (DOPC) Kinked Structure Kinked Structure Unsaturated Acyl Chain (DOPC)->Kinked Structure Saturated Acyl Chain (DPPC/DSPC) Saturated Acyl Chain (DPPC/DSPC) Straight Structure Straight Structure Saturated Acyl Chain (DPPC/DSPC)->Straight Structure Loose Packing Loose Packing Kinked Structure->Loose Packing High Fluidity High Fluidity Loose Packing->High Fluidity Low Tm Low Tm Loose Packing->Low Tm Higher Permeability Higher Permeability High Fluidity->Higher Permeability Enhanced Fusion Enhanced Fusion High Fluidity->Enhanced Fusion Tight Packing Tight Packing Straight Structure->Tight Packing Low Fluidity (Gel State) Low Fluidity (Gel State) Tight Packing->Low Fluidity (Gel State) High Tm High Tm Tight Packing->High Tm Lower Permeability Lower Permeability Low Fluidity (Gel State)->Lower Permeability Higher Stability Higher Stability Low Fluidity (Gel State)->Higher Stability

Caption: Structure-property relationships of unsaturated vs. saturated PCs.

G Lipid Film Hydration Lipid Film Hydration Sonication/Extrusion Sonication/Extrusion Lipid Film Hydration->Sonication/Extrusion Liposome Suspension Liposome Suspension Sonication/Extrusion->Liposome Suspension Characterization Characterization Liposome Suspension->Characterization Drug Loading Drug Loading Liposome Suspension->Drug Loading DLS DLS Characterization->DLS Cryo-TEM Cryo-TEM Characterization->Cryo-TEM DSC DSC Characterization->DSC Purification Purification Drug Loading->Purification Final Formulation Final Formulation Purification->Final Formulation G Liposome Liposome Endocytosis Endocytosis Liposome->Endocytosis Fusion (DOPC) Fusion (DOPC) Liposome->Fusion (DOPC) Fluid Membrane Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug Release Drug Release Lysosome->Drug Release Cytosol Cytosol Drug Release->Cytosol Direct Release Direct Release Fusion (DOPC)->Direct Release Direct Release->Cytosol

References

A Biophysical Showdown: DOPC Bilayers Versus Sphingomyelin/Cholesterol Rafts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct biophysical environments of cellular membranes is paramount. The fluid mosaic of the cell membrane is not a homogenous sea of lipids; rather, it is compartmentalized into domains with unique compositions and properties. This guide provides a detailed comparison of two fundamental model systems: the uniform, liquid-disordered bilayers of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and the ordered, thicker domains characteristic of sphingomyelin (SM) and cholesterol-rich lipid rafts.

This comparative analysis delves into the key biophysical parameters that differentiate these membrane systems, supported by experimental data from various techniques. Detailed protocols for the cited experiments are provided to facilitate reproducibility and further investigation.

Data Presentation: A Quantitative Comparison

The following tables summarize the key biophysical differences between DOPC bilayers and SM/cholesterol raft-like domains.

Biophysical ParameterDOPC Bilayer (Liquid-Disordered, ld)SM/Cholesterol Raft (Liquid-Ordered, lo)Experimental Technique(s)
Phase Transition Temperature (Tm) ~ -20°C to -16.5°C[1]Broad or absent; depends on composition[2]Differential Scanning Calorimetry (DSC)
Bilayer Thickness ~3.7 nm - 4.6 nm[3][4][5][6]~4.6 nm - 5.6 nm[3][5][7]Atomic Force Microscopy (AFM), Small-Angle Neutron Scattering (SANS), X-ray Scattering
Acyl Chain Order Parameter (SCD) LowHighNuclear Magnetic Resonance (NMR), Wide-Angle X-ray Scattering (WAXS)
Lateral Diffusion Coefficient (D) Faster (~3-10 µm²/s)[6][8][9]Slower (~0.5-2 µm²/s)[8][9]Fluorescence Recovery After Photobleaching (FRAP), Pulsed Field Gradient NMR

Table 1: Key Biophysical Properties of DOPC vs. SM/Cholesterol Membranes.

TechniqueMeasured ParameterDOPC-rich Phase (ld)SM/Cholesterol-rich Phase (lo)Height Difference (lo - ld)
Atomic Force Microscopy (AFM) Domain Height~4.2 nm~5.5 nm~1.3 nm[7]
ThinnerThicker0.5 - 1.0 nm[3][10]
Quantitative Differential Interference Contrast (qDIC) Microscopy Bilayer Thickness3.89 ± 0.03 nm4.96 ± 0.04 nm1.07 nm[5]

Table 2: Domain-Specific Thickness Measurements in Phase-Separated Membranes.

Experimental Protocols

Detailed methodologies for key experiments are crucial for interpreting the presented data and for designing future studies.

Liposome Preparation by Thin-Film Hydration and Extrusion

This common technique is used to create unilamellar vesicles of a desired lipid composition.

  • Lipid Film Formation: The desired lipids (e.g., DOPC or a mixture of SM and cholesterol) are dissolved in an organic solvent like chloroform in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under a stream of inert gas (e.g., nitrogen or argon) or by using a rotary evaporator. This process leaves a thin lipid film on the flask's inner surface.

  • Vacuum Desiccation: The lipid film is placed under a high vacuum for several hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer by gentle agitation, leading to the formation of multilamellar vesicles (MLVs).

  • Extrusion: The MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process results in the formation of unilamellar vesicles (LUVs) with a relatively uniform size distribution.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the phase transition temperature (Tm) of lipid bilayers.

  • Sample Preparation: A precise amount of the liposome suspension is hermetically sealed in an aluminum pan. An identical pan containing only the buffer is used as a reference.

  • Thermal Scanning: The sample and reference pans are heated at a constant rate.

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.

  • Analysis: A peak in the heat flow versus temperature plot indicates a phase transition. The peak's apex corresponds to the Tm. Pure DOPC shows a sharp transition at a low temperature, while SM/cholesterol mixtures exhibit a broad or absent transition, reflecting the liquid-ordered state.[2]

Atomic Force Microscopy (AFM)

AFM provides topographical images of lipid bilayers at the nanoscale, allowing for the direct measurement of domain heights.

  • Substrate Preparation: A freshly cleaved mica surface is used as a hydrophilic substrate.

  • Bilayer Formation: The liposome suspension is deposited onto the mica surface. The vesicles adsorb, rupture, and fuse to form a supported lipid bilayer (SLB).

  • Imaging: The SLB is imaged in buffer solution using the AFM in tapping mode. A sharp tip mounted on a cantilever scans the surface, and the vertical movement of the tip is recorded to generate a topographical map.

  • Analysis: The height difference between the liquid-disordered DOPC-rich phase and the thicker, liquid-ordered SM/cholesterol-rich domains can be directly measured from the AFM images.[3][7][10]

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a widely used technique to measure the lateral diffusion of fluorescently labeled lipids within a membrane.

  • Sample Preparation: A fluorescent lipid probe is incorporated into the lipid bilayer (either in liposomes or an SLB).

  • Photobleaching: A high-intensity laser beam is focused on a small, defined region of the membrane, irreversibly bleaching the fluorescent probes in that area.

  • Fluorescence Recovery: The fluorescence intensity within the bleached region is monitored over time using a low-intensity laser.

  • Analysis: The rate at which unbleached fluorescent probes from the surrounding area diffuse into the bleached spot is measured. This recovery rate is then used to calculate the lateral diffusion coefficient (D). Lipids in the fluid DOPC bilayer exhibit faster recovery and thus a higher diffusion coefficient compared to the more viscous SM/cholesterol domains.[8][9]

Mandatory Visualization

Experimental Workflow for Biophysical Characterization

G cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Output start Lipid Mixture (DOPC or SM/Chol) film Thin Film Hydration start->film extrude Extrusion film->extrude slb Supported Lipid Bilayer Formation extrude->slb dsc Differential Scanning Calorimetry (DSC) - Phase Transition Temp. extrude->dsc afm Atomic Force Microscopy (AFM) - Bilayer Thickness - Domain Height slb->afm frap Fluorescence Recovery After Photobleaching (FRAP) - Lateral Diffusion slb->frap data_afm Topographical Maps, Height Profiles afm->data_afm data_dsc Thermograms dsc->data_dsc data_frap Recovery Curves, Diffusion Coefficients frap->data_frap

Caption: Experimental workflow for preparing and analyzing lipid bilayers.

Phase Separation in SM/Cholesterol Membranes

G cluster_membrane Cell Membrane Model cluster_properties Biophysical Properties ld_phase Liquid-Disordered (ld) Phase (DOPC-rich) lo_phase Liquid-Ordered (lo) Phase (SM/Cholesterol-rich 'Raft') ld_props Thinner More Fluid Lower Acyl Chain Order ld_phase->ld_props Characterized by lo_props Thicker Less Fluid Higher Acyl Chain Order lo_phase->lo_props Characterized by

Caption: Phase separation into liquid-ordered and liquid-disordered domains.

Simplified Signaling Pathway Modulated by Lipid Rafts

G cluster_membrane Plasma Membrane cluster_proteins non_raft Non-Raft Region (DOPC-like) raft Lipid Raft (SM/Chol-rich) receptor_active Receptor (Active) receptor_inactive Receptor (Inactive) receptor_inactive->raft Recruitment upon Ligand Binding effector Effector Protein receptor_active->effector Activation downstream Downstream Signaling effector->downstream ligand Ligand ligand->receptor_inactive

Caption: Ligand-induced receptor clustering in a lipid raft initiates signaling.

References

A Comparative Guide to the Thermal Behavior of DOPC and DPPC Lipid Mixtures Using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of lipid mixtures is crucial for designing effective lipid-based drug delivery systems. This guide provides a comparative analysis of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) mixtures using Differential Scanning Calorimetry (DSC), offering insights into their phase behavior and transition characteristics.

Pure DOPC, an unsaturated lipid, exists in a fluid-like liquid crystalline state at room temperature, with a transition temperature (Tm) well below 0°C, reported to be between -16.5 °C and -20 °C.[1] In contrast, DPPC, a saturated lipid, is in a solid-like gel state at room temperature, exhibiting a sharp main phase transition from the gel phase (Lβ') to the liquid crystalline phase (Lα) at approximately 41.3 °C.[1][2] The mixing of these two lipids results in distinct phase behaviors that are dependent on their molar ratio, influencing the physicochemical properties of liposomes and lipid bilayers.

Comparative Analysis of Thermal Properties

Differential Scanning Calorimetry (DSC) is a powerful technique for characterizing the thermotropic behavior of lipid systems. By measuring the heat flow associated with phase transitions, DSC provides valuable information on the transition temperature (Tm), the enthalpy of the transition (ΔH), and the cooperativity of the transition, which is related to the width of the transition peak.

The inclusion of the lower-melting DOPC into a DPPC bilayer disrupts the ordered packing of the saturated DPPC acyl chains. This leads to a broadening of the main phase transition of DPPC and a shift of the transition temperature to lower values. As the molar fraction of DOPC increases, the main transition peak becomes progressively broader and less defined, indicating a decrease in the cooperativity of the transition.

Lipid Composition (DOPC:DPPC)Main Transition Temperature (Tm) (°C)Enthalpy (ΔH) (kcal/mol)Peak Characteristics
0:100 (Pure DPPC) ~41.3[1][2]~8.7Sharp, highly cooperative transition
10:90 Broadened peak, shifted to a lower temperatureDecreasedLess cooperative transition
25:75 Significantly broadened and shifted to lower temperaturesFurther decreasedLow cooperativity, indicative of phase separation
50:50 Very broad or no distinct peak in the 41°C region-Fluid-like behavior at physiological temperatures
100:0 (Pure DOPC) ~ -17 to -20[1]-Transition occurs at a very low temperature

Note: The exact values for the mixtures can vary depending on the specific experimental conditions, such as hydration level and the presence of other molecules like cholesterol.

Experimental Protocol for DSC Analysis of DOPC/DPPC Liposomes

A standardized protocol is essential for obtaining reproducible DSC data. The following outlines a typical experimental procedure for the analysis of DOPC/DPPC liposomes.

G cluster_prep Liposome Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Lipid Film Hydration: - Dissolve DOPC and DPPC in chloroform - Evaporate solvent to form a thin film - Hydrate with buffer solution prep2 Sonication or Extrusion: - To form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) prep1->prep2 dsc1 Sample Loading: - Accurately weigh and load liposome suspension into DSC pans - Use buffer as a reference prep2->dsc1 dsc2 Thermal Program: - Equilibrate at a starting temperature (e.g., 10°C) - Scan to a final temperature (e.g., 60°C) at a controlled rate (e.g., 1-2°C/min) dsc1->dsc2 dsc3 Data Acquisition: - Record the differential heat flow as a function of temperature dsc2->dsc3 analysis1 Thermogram Processing: - Baseline subtraction - Peak integration dsc3->analysis1 analysis2 Parameter Determination: - Determine Tm (peak maximum) - Calculate ΔH (peak area) - Determine peak width at half-height analysis1->analysis2

Figure 1. Experimental workflow for DSC analysis of DOPC/DPPC liposomes.

Phase Behavior of DOPC/DPPC Mixtures

The mixing of DOPC and DPPC leads to the coexistence of different phases depending on the composition and temperature. At temperatures below the main transition of DPPC, the mixture can phase-separate into a DPPC-rich gel phase and a DOPC-rich liquid-disordered (Ld) phase. As the temperature increases, the DPPC-rich domains melt, leading to a more homogeneous liquid-disordered phase.

G cluster_temp Temperature Gradient cluster_phase Phase Behavior low_temp Low Temperature (< Tm of DPPC) phase_sep Phase Separation: - DPPC-rich Gel Phase (So) - DOPC-rich Liquid Disordered Phase (Ld) low_temp->phase_sep Heating high_temp High Temperature (> Tm of DPPC) liquid_phase Homogeneous Liquid Disordered Phase (Ld) high_temp->liquid_phase phase_sep->liquid_phase Through Transition

Figure 2. Temperature-dependent phase behavior of DOPC/DPPC mixtures.

References

A Researcher's Guide to Validating Protein-Lipid Interactions with DOPC Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between proteins and lipids is paramount to unraveling cellular signaling, membrane trafficking, and the mechanisms of disease. Model membranes, particularly those composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), offer a versatile and controlled environment to dissect these interactions. This guide provides a comparative overview of key techniques used to validate protein-DOPC membrane interactions, complete with experimental data summaries and detailed protocols.

The choice of the right technique is critical and depends on the specific scientific question being addressed. Factors to consider include the nature of the protein, the type of data required (e.g., binding affinity, kinetics, or conformational changes), and the available laboratory equipment.[1][2]

Comparative Analysis of Validation Techniques

Several biophysical and biochemical methods are available to characterize the interactions between proteins and DOPC model membranes. Each technique offers distinct advantages and limitations in terms of the information it provides, sample requirements, and throughput. The following table summarizes the key features of some of the most common approaches.

TechniquePrincipleInformation ObtainedKey AdvantagesKey Limitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor chip surface upon binding of an analyte (protein) to an immobilized ligand (DOPC liposomes).[3][4]Real-time binding kinetics (k_on, k_off), equilibrium dissociation constant (K_D), and binding specificity.[4][5][6]Label-free, provides detailed kinetic data, high sensitivity.[4][6]Can be technically challenging, potential for non-specific binding to the sensor chip, requires specialized equipment.[5][7]
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[8][9][10]Equilibrium dissociation constant (K_D).[9][11]Low sample consumption, fast measurements, can be performed in solution without immobilization.[8][9][10]Typically requires fluorescent labeling of one binding partner, potential for interference from buffer components.[8][10]
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event as one component is titrated into another.[7]Equilibrium dissociation constant (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[7]Label-free, provides a complete thermodynamic profile of the interaction.[7]Requires large amounts of sample, sensitive to buffer mismatches, lower throughput.[8][9][10]
Fluorescence Spectroscopy Monitors changes in the fluorescence properties (intensity, emission wavelength, anisotropy) of an intrinsic or extrinsic fluorophore upon binding.[1]Binding affinity (K_D), conformational changes, and membrane penetration depth.[1]High sensitivity, provides information on the local environment of the fluorophore.[1]Requires a fluorescent probe, which may perturb the interaction.
Liposome Cosedimentation Assay Separates liposome-bound proteins from unbound proteins by ultracentrifugation. The amount of protein in the pellet and supernatant is quantified.[1]Qualitative or semi-quantitative assessment of binding.Simple, requires standard laboratory equipment.[1][12]Labor-intensive, potential for protein aggregation leading to false positives, provides endpoint data only.[1]
Giant Unilamellar Vesicle (GUV) Microscopy Direct visualization of fluorescently labeled proteins binding to and interacting with GUVs using microscopy techniques like confocal or TIRF microscopy.[5][13]Localization of binding, membrane deformation, and protein organization on the membrane.[5][13][14]Provides spatial and temporal information, allows for single-vesicle analysis.[5][13]Requires fluorescent labeling, can be challenging to prepare stable GUVs.[13]

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable data. Below are generalized protocols for preparing DOPC liposomes and for performing key validation assays.

Preparation of DOPC Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes the preparation of LUVs with a defined size, suitable for a variety of biophysical assays.

  • Lipid Film Formation: Dissolve DOPC lipid in chloroform in a round-bottom flask. For fluorescently labeled liposomes, add the fluorescent lipid probe at the desired molar ratio (e.g., 1 mol%).

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove residual solvent.

  • Hydration: Add the desired buffer (e.g., HEPES-buffered saline, pH 7.4) to the dried lipid film to achieve the final lipid concentration (e.g., 1-10 mg/mL).

  • Vortexing: Vortex the mixture vigorously for several minutes to hydrate the lipid film and form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles: Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (e.g., 50°C). This helps to increase the lamellarity and homogeneity of the vesicles.

  • Extrusion: Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder apparatus. This process generates LUVs with a relatively uniform size distribution.[12]

  • Characterization: The size distribution and concentration of the prepared liposomes can be determined using dynamic light scattering (DLS) and a phosphate assay, respectively.[15][16]

Surface Plasmon Resonance (SPR) Analysis of Protein-DOPC Liposome Interaction

This protocol outlines the general steps for an SPR experiment to measure the binding of a protein to DOPC liposomes.

  • Chip Preparation: A sensor chip with a lipophilic surface (e.g., an L1 chip) is used to capture the liposomes.[2][3] The chip surface is first conditioned according to the manufacturer's instructions.

  • Liposome Immobilization: Inject the prepared DOPC LUVs over the sensor surface. The liposomes will fuse to the hydrophobic surface, forming a stable lipid bilayer.[17]

  • Baseline Stabilization: Flow the running buffer (the same buffer in which the protein is dissolved) over the chip until a stable baseline is achieved.

  • Protein Injection: Inject the protein solution at various concentrations over the immobilized liposome surface for a defined period (association phase).

  • Dissociation: Flow the running buffer over the chip again to monitor the dissociation of the protein from the liposomes (dissociation phase).

  • Regeneration: If necessary, inject a regeneration solution (e.g., a solution with high salt or a detergent) to remove the bound protein and regenerate the liposome surface for the next injection.

  • Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[6]

Microscale Thermophoresis (MST) for Quantifying Protein-DOPC Liposome Binding

This protocol provides a general workflow for an MST experiment.

  • Protein Labeling: If the protein does not have sufficient intrinsic fluorescence, it needs to be fluorescently labeled (e.g., with an NHS-ester reactive dye). The labeled protein is then purified to remove any free dye.

  • Sample Preparation: Prepare a series of dilutions of the unlabeled DOPC liposomes in the assay buffer. The concentration of the fluorescently labeled protein is kept constant.

  • Capillary Loading: Load the samples into MST capillaries.

  • MST Measurement: Place the capillaries in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored. The change in thermophoresis upon binding to the liposomes is measured.[18]

  • Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the liposome concentration. The data is then fitted to a binding equation to determine the K_D.

Liposome Cosedimentation Assay

This assay provides a straightforward method to assess protein-liposome binding.

  • Binding Reaction: Incubate a constant amount of protein with increasing concentrations of DOPC LUVs in a suitable binding buffer at room temperature for a defined period (e.g., 30 minutes).[19]

  • Centrifugation: Separate the liposomes and any bound protein from the unbound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes).[19]

  • Supernatant and Pellet Separation: Carefully collect the supernatant, which contains the unbound protein. Resuspend the pellet, which contains the liposomes and bound protein, in the same volume of buffer.

  • Quantification: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting.

  • Analysis: The intensity of the protein bands in the supernatant and pellet fractions is quantified using densitometry. The fraction of bound protein is then plotted against the liposome concentration.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes. The following are examples of a generic experimental workflow and a hypothetical signaling pathway involving protein-lipid interactions, generated using the DOT language.

Experimental_Workflow cluster_prep DOPC Liposome Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Lipid_Film Lipid Film Formation Hydration Hydration Lipid_Film->Hydration Extrusion Extrusion Hydration->Extrusion Incubation Incubate Protein with Liposomes Extrusion->Incubation Measurement Measure Binding (e.g., SPR, MST) Incubation->Measurement Data_Processing Process Raw Data Measurement->Data_Processing Curve_Fitting Fit to Binding Model Data_Processing->Curve_Fitting Determine_Parameters Determine Kd, kon, koff Curve_Fitting->Determine_Parameters

Generic workflow for protein-DOPC liposome interaction studies.

Signaling_Pathway cluster_membrane DOPC Model Membrane cluster_active Receptor Receptor Protein_A Protein A (Inactive) Receptor->Protein_A 2. Recruits & Activates Protein_B Protein B Protein_A->Protein_B 3. Phosphorylates Protein_A_active Protein A (Active) Downstream Downstream Signaling Protein_B->Downstream 4. Initiates Signal External Signal Signal->Receptor 1. Binds

Hypothetical signaling pathway at a DOPC membrane interface.

References

A Comparative Analysis of Nanoparticle Uptake: DOPC vs. Cationic Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The composition of lipid nanoparticles (LNPs) is a critical determinant of their interaction with biological systems and, consequently, their efficacy as delivery vehicles. The choice of lipids governs fundamental properties such as particle stability, drug encapsulation, and, most importantly, the mechanism and efficiency of cellular uptake. This guide provides an objective comparison of nanoparticles formulated with 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a neutral (zwitterionic) lipid, versus those formulated with cationic lipids, supported by experimental data.

Mechanism of Cellular Uptake: A Tale of Two Surfaces

The primary distinction in cellular uptake between DOPC-based and cationic lipid-based nanoparticles lies in their surface charge and initial interaction with the cell membrane.

Cationic Lipid Nanoparticles: These nanoparticles possess a net positive surface charge. This characteristic promotes strong electrostatic interactions with the negatively charged components of the cell membrane, such as proteoglycans and phospholipids.[1] This initial binding is a key driver for efficient internalization, which predominantly occurs through various forms of endocytosis, including clathrin-mediated endocytosis and macropinocytosis.[2][3] The positive charge of cationic lipids not only facilitates uptake but also aids in the endosomal escape of the cargo, a crucial step for cytoplasmic delivery of therapeutics like siRNA and mRNA.[2][4][5] Ionizable cationic lipids, which become positively charged in the acidic environment of the endosome, are particularly effective at destabilizing the endosomal membrane to release their payload.[6]

DOPC (Zwitterionic) Nanoparticles: In contrast, DOPC-based nanoparticles are electrically neutral at physiological pH. Lacking a strong electrostatic driving force, their interaction with the cell membrane is less pronounced, often leading to lower overall cellular uptake compared to their cationic counterparts.[7] However, the biophysical properties of DOPC play a significant role. As an unsaturated lipid, DOPC increases the fluidity of the nanoparticle's lipid bilayer.[1] This property can enhance membrane fusion and facilitate uptake.[1] While uptake is generally less efficient, nanoparticles composed of neutral lipids can still be internalized by cells through endocytic pathways.[8][9] The lower uptake efficiency is often counterbalanced by significantly lower cytotoxicity compared to permanently charged cationic formulations.[10][11]

Quantitative Comparison of Cellular Uptake

The following table summarizes experimental findings from studies comparing the cellular uptake of nanoparticles formulated with cationic lipids versus those containing neutral lipids like DOPC.

Nanoparticle FormulationCell LineKey FindingReference
DOTAP/DOPC vs. DC-Chol/DOPE CHOCellular uptake of DOTAP/DOPC-based lipoplexes was significantly higher (~40%) than that of DC-Chol/DOPE-based nanoparticles (<10%).[3][3]
DOTAP/DOPC vs. Pure DOPC HepG2Liposomes containing the cationic lipid DOTAP showed significant cellular uptake and subsequent ROS generation, whereas pure DOPC liposomes were not effectively internalized.[12][12]
Cationic Liposomes (CLP) vs. Neutral Liposomes (NLP) RAECsCLPs demonstrated enhanced cellular uptake compared to NLPs. The uptake of CLPs increased with a higher proportion of cationic lipids in the formulation.[7][7]
Liposomes with Cationic PE headgroup vs. Neutral PC headgroup Breast Cancer CellsIncorporating a cationic amine (PE) headgroup increased nanoparticle uptake by 2-fold compared to the neutral phosphatidylcholine (PC) headgroup.[1][1]

Signaling Pathways and Uptake Mechanisms

The entry of nanoparticles into cells is not a passive process but involves intricate cellular machinery. The composition of the nanoparticle dictates which pathways are predominantly used.

dot

cluster_0 Cationic LNP Interaction cluster_1 DOPC LNP Interaction cluster_2 Internalization Pathways Cationic_LNP Cationic Nanoparticle (+ charge) Electrostatic_Interaction Strong Electrostatic Interaction Cationic_LNP->Electrostatic_Interaction Cell_Membrane_C Cell Membrane (- charge) Endocytosis Endocytosis Cell_Membrane_C->Endocytosis High Efficiency Electrostatic_Interaction->Cell_Membrane_C DOPC_LNP DOPC Nanoparticle (Neutral charge) Weak_Interaction Weaker, Fluid-Phase Interaction DOPC_LNP->Weak_Interaction Cell_Membrane_D Cell Membrane (- charge) Cell_Membrane_D->Endocytosis Lower Efficiency Weak_Interaction->Cell_Membrane_D Macropinocytosis Macropinocytosis Endocytosis->Macropinocytosis Clathrin_Mediated Clathrin-Mediated Endocytosis Endocytosis->Clathrin_Mediated Endosome Early Endosome Macropinocytosis->Endosome Clathrin_Mediated->Endosome

Caption: Comparative cellular interaction of cationic vs. DOPC nanoparticles leading to endocytosis.

Experimental Protocols

A standardized methodology is crucial for accurately comparing the cellular uptake of different nanoparticle formulations. Below is a representative protocol for a quantitative in vitro uptake study using flow cytometry.

Objective: To quantify and compare the cellular uptake of fluorescently labeled DOPC-based and cationic lipid-based nanoparticles.

Materials:

  • Lipids: DOPC, Cationic Lipid (e.g., DOTAP), Cholesterol, PEG-lipid

  • Fluorescent Probe: A lipophilic dye (e.g., DiI) or fluorescently labeled cargo (e.g., Cy3-siRNA)

  • Cell Line: Relevant to the research question (e.g., HeLa, HepG2)

  • Culture Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), Trypsin-EDTA

  • Flow Cytometer

Protocol:

  • Nanoparticle Formulation:

    • Prepare lipid stock solutions in ethanol.

    • For Cationic LNPs, mix the cationic lipid, helper lipid (e.g., DOPE or DOPC), cholesterol, and PEG-lipid at a desired molar ratio (e.g., 40:17.5:39.8:2.5).[13] Include the fluorescent probe in the lipid mixture.

    • For DOPC LNPs, prepare a similar formulation, substituting the cationic lipid with DOPC.

    • Formulate nanoparticles by rapidly mixing the lipid-ethanol solution with an aqueous buffer (e.g., 50 mM acetate, pH 4.0).[13]

    • Extrude the resulting vesicle suspension through polycarbonate membranes (e.g., 80 nm pores) to create unilamellar vesicles of a defined size.[13]

    • Characterize the nanoparticles for size and zeta potential using a Malvern Zetasizer or similar instrument.

  • Cell Culture and Seeding:

    • Culture cells in appropriate medium supplemented with FBS and antibiotics at 37°C and 5% CO2.

    • Seed cells into multi-well plates (e.g., 24-well plates) at a density that allows for approximately 70-80% confluency on the day of the experiment (e.g., 1 x 10^5 cells/well).

  • Uptake Experiment:

    • Dilute the fluorescently labeled nanoparticles to the desired final concentration in fresh cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the nanoparticles.

    • Incubate the cells for a defined period (e.g., 4 hours or 24 hours) at 37°C.[5] Include an untreated cell group as a negative control.

  • Sample Preparation for Flow Cytometry:

    • After incubation, wash the cells twice with cold PBS to remove non-internalized nanoparticles.

    • Detach the cells from the plate using Trypsin-EDTA.

    • Neutralize the trypsin with culture medium and transfer the cell suspension to flow cytometry tubes.

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold PBS or a suitable flow cytometry buffer.

  • Data Acquisition and Analysis:

    • Analyze the cell samples on a flow cytometer, exciting the fluorophore with the appropriate laser and collecting emission in the corresponding channel.

    • Gate the live cell population based on forward and side scatter properties.

    • Quantify uptake by measuring the mean fluorescence intensity (MFI) of the cell population.[5] The percentage of fluorescently positive cells can also be determined.

    • Compare the MFI of cells treated with cationic LNPs to those treated with DOPC LNPs.

dot

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulate 1. Formulate & Characterize Fluorescent LNPs (Cationic vs. DOPC) Seed 2. Seed Cells in Plates (e.g., 1x10^5 cells/well) Incubate 3. Incubate Cells with LNPs (e.g., 4h at 37°C) Seed->Incubate Wash 4. Wash to Remove External LNPs Incubate->Wash Harvest 5. Harvest Cells (Trypsinize) Wash->Harvest FACS 6. Analyze by Flow Cytometry Harvest->FACS Quantify 7. Quantify Uptake (Mean Fluorescence Intensity) FACS->Quantify Compare 8. Compare Results Quantify->Compare

Caption: Experimental workflow for comparing nanoparticle cellular uptake via flow cytometry.

References

Cholesterol's Differential Impact on Membrane Order: A Comparative Analysis of DOPC and DPPC Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cholesterol's Influence on Saturated vs. Unsaturated Phospholipid Membranes

Cholesterol, a vital component of mammalian cell membranes, plays a crucial role in modulating the physical properties of the lipid bilayer, including its fluidity, permeability, and mechanical stability. Its effects, however, are not uniform and depend significantly on the nature of the surrounding phospholipid acyl chains. This guide provides a comparative analysis of how cholesterol influences the membrane order of two common model phospholipids: the unsaturated 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and the saturated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).

The Condensing Effect: A Tale of Two Lipids

At physiological temperatures, DOPC, with its cis-double bond in each acyl chain, exists in a fluid, liquid-disordered (Ld) phase. In contrast, DPPC, with its fully saturated acyl chains, has a higher phase transition temperature and can exist in a more ordered gel-like state. The introduction of cholesterol into these distinct environments elicits markedly different responses.

Cholesterol is well-known for its "condensing effect," where it increases the packing density and ordering of phospholipid acyl chains.[1] This effect is significantly more pronounced in the already more ordered DPPC membranes compared to the disordered DOPC membranes. The rigid, planar structure of cholesterol aligns with the saturated acyl chains of DPPC, leading to a substantial increase in membrane thickness and a decrease in the area per lipid.[2][3] In DOPC bilayers, the kinked structure of the unsaturated acyl chains hinders the tight packing with cholesterol, resulting in a less dramatic ordering effect.[4]

Quantitative Comparison of Membrane Order

The ordering of lipid acyl chains can be quantified using the deuterium order parameter (S_CD), which is accessible through techniques like deuterium nuclear magnetic resonance (²H-NMR) spectroscopy and molecular dynamics (MD) simulations. A higher |S_CD| value indicates a more ordered and less flexible acyl chain.

The following tables summarize data from molecular dynamics simulations, illustrating the differential ordering effect of cholesterol on DPPC and DOPC membranes.

Table 1: Effect of Cholesterol on the Deuterium Order Parameter (|S_CD|) of DPPC sn-1 Chain at 323 K

Carbon Position0 mol% Cholesterol10 mol% Cholesterol20 mol% Cholesterol40 mol% Cholesterol
20.180.300.380.45
60.200.350.420.48
100.180.320.390.46
140.100.200.280.35

Data derived from molecular dynamics simulations.

Table 2: Effect of Cholesterol on the Deuterium Order Parameter (|S_CD|) of DOPC sn-1 Chain at 303 K

Carbon Position0 mol% Cholesterol10 mol% Cholesterol20 mol% Cholesterol40 mol% Cholesterol
20.150.200.250.30
60.160.220.270.33
9 (C=C)0.050.080.100.15
140.100.150.180.22

Data derived from molecular dynamics simulations.

As the data illustrates, the increase in the order parameter with increasing cholesterol concentration is substantially greater for the saturated DPPC chains compared to the unsaturated DOPC chains.

Visualizing the Interaction: Cholesterol's Ordering Influence

The differential effect of cholesterol on DOPC and DPPC membrane order can be conceptualized through the following logical flow:

Cholesterol's Differential Ordering Effect cluster_DPPC DPPC (Saturated) cluster_DOPC DOPC (Unsaturated) DPPC_initial Gel-like, Ordered State DPPC_chol Cholesterol Addition DPPC_initial->DPPC_chol DPPC_interaction Strong van der Waals Interactions Favorable Packing DPPC_chol->DPPC_interaction DPPC_result Significant Increase in Acyl Chain Order (Liquid-Ordered Phase) DPPC_interaction->DPPC_result DOPC_initial Fluid, Disordered State DOPC_chol Cholesterol Addition DOPC_initial->DOPC_chol DOPC_interaction Steric Hindrance from Kinked Chains Less Favorable Packing DOPC_chol->DOPC_interaction DOPC_result Moderate Increase in Acyl Chain Order DOPC_interaction->DOPC_result MD Simulation Workflow for Lipid-Cholesterol Bilayers A System Setup: - Define lipid (DOPC or DPPC) and cholesterol concentrations. - Solvate with a water model (e.g., TIP3P). - Add counter-ions to neutralize the system. B Energy Minimization: - Remove steric clashes and unfavorable contacts. A->B C Equilibration: - NVT (constant volume and temperature) ensemble to stabilize temperature. - NPT (constant pressure and temperature) ensemble to stabilize pressure and density. B->C D Production Run: - Simulate for an extended period (nanoseconds to microseconds) under the NPT ensemble. C->D E Analysis: - Calculate deuterium order parameters (S_CD). - Analyze bilayer thickness, area per lipid, and other structural properties. D->E

References

Safety Operating Guide

Essential Safety and Logistical Guidance for Handling Dioleoyl Phosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of Dioleoyl phosphatidylcholine (DOPC) is crucial for both personal safety and experimental integrity. While DOPC itself is not classified as a hazardous substance, it is often handled in organic solvents that do pose risks. This guide provides immediate, essential safety protocols, operational plans for its use, and clear disposal instructions.

Personal Protective Equipment (PPE)

When handling DOPC, particularly when dissolved in solvents, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves are suitable for handling DOPC in ethanol.[1][2][3] For chloroform, Viton or PVA (polyvinyl alcohol) gloves are required due to chloroform's ability to quickly penetrate nitrile.[4] Double gloving is recommended when working with larger quantities of chloroform.[5]Protects against skin contact with DOPC and, more importantly, the organic solvents used for its dissolution.
Eye Protection ANSI/ISEA Z87.1 approved safety glasses are the minimum requirement.[4] Chemical splash goggles should be worn when there is a risk of splashing.[4][6]Shields eyes from accidental splashes of DOPC solutions.
Body Protection A standard laboratory coat should be worn.[4][6]Protects skin and clothing from spills.
Respiratory Protection Generally not required when handling solid DOPC in a well-ventilated area. When working with volatile solvents like chloroform, a chemical fume hood is mandatory.[4][6][7][8]Minimizes inhalation of solvent vapors.

Operational Plan: Step-by-Step Handling and Dissolution

DOPC is a crystalline solid at room temperature and is typically dissolved in an organic solvent for use in research applications.[9] Ethanol and chloroform are common solvents for this purpose.[9]

Dissolving DOPC in Ethanol:

  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Weighing: Weigh the desired amount of solid DOPC in a clean, dry glass container.

  • Solvent Addition: Add the appropriate volume of ethanol to the DOPC. The solubility of DOPC in ethanol is approximately 25 mg/mL.[9] It is recommended to purge the solvent with an inert gas, such as argon or nitrogen, before use to prevent lipid oxidation.[9]

  • Dissolution: Agitate the mixture to dissolve the DOPC. Gentle heating (40-50 °C) or sonication can be used to aid dissolution if necessary.[10][11]

  • Storage: Store the resulting solution in a tightly sealed glass container at -20°C.[12]

Dissolving DOPC in Chloroform:

Note: Chloroform is a suspected carcinogen and is toxic.[4][7][13] All work with chloroform must be conducted in a chemical fume hood.[4][6][7][8]

  • Preparation: Don the appropriate PPE, including Viton or PVA gloves and chemical splash goggles, and ensure the chemical fume hood is functioning correctly.

  • Weighing: As with ethanol, weigh the solid DOPC in a glass container.

  • Solvent Addition: Add the required volume of chloroform. The solubility of DOPC in chloroform is approximately 20 mg/mL.[9]

  • Dissolution: Agitate the mixture to dissolve the lipid.

  • Storage: Store the chloroform solution in a tightly sealed, dark or amber-colored glass container to prevent light exposure, which can degrade the chloroform.[5] Storage should be in a cool, well-ventilated area.[4][5]

Disposal Plan

The disposal method for waste containing DOPC is primarily determined by the solvent used.

DOPC in Ethanol:

  • Aqueous Solutions: For dilute aqueous solutions containing DOPC and ethanol, disposal down the sanitary sewer with a large volume of water may be permissible, but always consult and adhere to local and institutional regulations.[14]

  • Solid Waste: Solid waste contaminated with DOPC in ethanol, such as pipette tips and empty containers, can typically be disposed of in the regular laboratory trash, provided no free-flowing liquid remains.[15]

DOPC in Chloroform:

  • Liquid Waste: All liquid waste containing chloroform is considered hazardous and must be collected in a designated, properly labeled, and sealed hazardous waste container.[7] Never dispose of chloroform waste down the drain.[4]

  • Solid Waste: Any solid materials that have come into contact with a DOPC-chloroform solution (e.g., gloves, absorbent pads, containers) must also be disposed of as hazardous waste.

Empty Containers:

  • Empty containers that held DOPC should be thoroughly rinsed with an appropriate solvent. The rinsate from a chloroform container must be collected as hazardous waste.[16] After rinsing, deface or remove the label before disposal.[15]

Experimental Workflow for Handling this compound

DOPC_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling and Dissolution cluster_disposal Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in Ventilated Area (Fume Hood for Chloroform) A->B C Weigh Solid DOPC B->C D Select Solvent (Ethanol or Chloroform) C->D E Add Ethanol and Dissolve (May require gentle heat/sonication) D->E Ethanol F Add Chloroform and Dissolve (In fume hood) D->F Chloroform G Store Solution Appropriately (-20°C) E->G F->G H Segregate Waste by Solvent G->H I Ethanol Waste Disposal (Check local regulations for drain disposal) H->I J Chloroform Waste Disposal (Collect as hazardous waste) H->J K Dispose of Contaminated Solids I->K J->K

Caption: A flowchart illustrating the key steps for the safe handling, dissolution, and disposal of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dioleoyl phosphatidylcholine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dioleoyl phosphatidylcholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.